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Core Science & Biosynthesis

Foundational

1,4-Dihydro-L-phenylalanine chemical structure

An In-depth Technical Guide to 1,4-Dihydro-L-phenylalanine This technical guide provides a comprehensive overview of 1,4-dihydro-L-phenylalanine, a non-aromatic analog of L-phenylalanine. It is intended for researchers,...

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 1,4-Dihydro-L-phenylalanine

This technical guide provides a comprehensive overview of 1,4-dihydro-L-phenylalanine, a non-aromatic analog of L-phenylalanine. It is intended for researchers, scientists, and drug development professionals interested in its chemical properties, synthesis, and biological activity, particularly its role as an inhibitor of phenylalanine ammonia-lyase.

Chemical Structure and Identifiers

1,4-Dihydro-L-phenylalanine, also known as 3-(1,4-cyclohexadienyl)-L-alanine, is a derivative of L-phenylalanine in which the aromatic ring has been partially reduced. This modification is crucial to its interaction with phenylalanine-metabolizing enzymes.

IdentifierValue
IUPAC Name (2S)-2-amino-3-(cyclohexa-1,4-dien-1-yl)propanoic acid
Synonym 1,4-Dihydrophenylalanine
Molecular Formula C₉H₁₃NO₂
Molecular Weight 167.20 g/mol
SMILES N--INVALID-LINK--C(O)=O
InChI InChI=1S/C9H13NO2/c10-8(9(11)12)5-7-3-1-2-4-6-7/h1,3,8H,2,4-6,10H2,(H,11,12)/t8-/m0/s1

Synthesis and Purification

1,4-Dihydro-L-phenylalanine has been synthesized as a minor product of the Birch reduction of L-phenylalanine.[1][2] The primary product of this reaction is the 2,5-dihydro isomer.[2]

Experimental Protocol: Synthesis via Birch Reduction

Objective: To synthesize 1,4-dihydro-L-phenylalanine from L-phenylalanine.

Materials:

  • L-phenylalanine

  • Lithium metal

  • Liquid ammonia, anhydrous

  • Ethanol, absolute

  • Ammonium chloride

  • Dry tetrahydrofuran (THF)

  • Deionized water

  • Standard laboratory glassware, including a three-neck flask, dry ice condenser, and dropping funnel

  • Magnetic stirrer

Procedure:

  • Set up a 500 mL three-neck flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel. Ensure the system is flame-dried and under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Condense approximately 200 mL of anhydrous liquid ammonia into the flask.

  • Add 5.0 g of L-phenylalanine to the liquid ammonia with stirring.

  • Slowly add small pieces of lithium metal (approximately 4 molar equivalents) to the reaction mixture until a persistent blue color is observed.

  • Once the blue color persists for 30 minutes, quench the reaction by the slow, dropwise addition of absolute ethanol until the blue color disappears.

  • Add a saturated aqueous solution of ammonium chloride to completely quench the reaction.

  • Allow the ammonia to evaporate overnight under a fume hood.

  • The remaining aqueous residue contains a mixture of 1,4-dihydro-L-phenylalanine, 2,5-dihydro-L-phenylalanine, and unreacted L-phenylalanine. This mixture is then subjected to purification.

Experimental Protocol: HPLC Purification

Objective: To isolate 1,4-dihydro-L-phenylalanine from the crude reaction mixture.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reversed-phase C18 column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in deionized water

  • Mobile Phase B: Acetonitrile

  • Crude reaction mixture from the Birch reduction

Procedure:

  • Dissolve the crude reaction mixture in a minimal amount of Mobile Phase A.

  • Filter the sample through a 0.45 µm syringe filter.

  • Inject the sample onto the C18 column.

  • Elute the compounds using a linear gradient of Mobile Phase B into Mobile Phase A. A typical gradient might be 5-40% B over 30 minutes.

  • Monitor the elution profile at 210 nm.

  • Collect the fractions corresponding to the different peaks. 1,4-dihydro-L-phenylalanine is expected to be a minor, earlier-eluting peak compared to the 2,5-dihydro isomer and L-phenylalanine.

  • Analyze the collected fractions by a suitable method (e.g., re-injection on HPLC, mass spectrometry) to confirm the identity and purity of 1,4-dihydro-L-phenylalanine.

  • Pool the pure fractions and lyophilize to obtain the final product.

Synthesis and Purification Workflow

G Synthesis and Purification of 1,4-Dihydro-L-phenylalanine cluster_synthesis Birch Reduction cluster_purification HPLC Purification A L-phenylalanine in liquid NH3 B Addition of Li metal A->B C Reaction Quench (Ethanol, NH4Cl) B->C D Crude product mixture C->D E Dissolve and filter crude mixture D->E Proceed to Purification F Inject on Reversed-Phase C18 column E->F G Gradient Elution F->G H Collect fractions G->H I Pure 1,4-Dihydro-L-phenylalanine H->I

Synthesis and Purification Workflow

Spectroscopic Data

L-phenylalanine Data
¹H NMR (D₂O) δ 7.43 (m, 2H), 7.38 (m, 3H), 3.99 (t, 1H), 3.29 (dd, 1H), 3.13 (dd, 1H)[3]
¹³C NMR (D₂O) δ 175.4, 137.9, 130.5, 129.8, 128.0, 56.5, 38.8
Mass Spectrometry (ESI-MS) [M+H]⁺ = 166.0863[4]

Biological Activity and Quantitative Data

1,4-Dihydro-L-phenylalanine is not a substrate for phenylalanine ammonia-lyase (PAL) but acts as a competitive inhibitor of the enzyme.[1][2] This inhibitory activity has been instrumental in elucidating the enzyme's reaction mechanism.

CompoundEnzymeActivityKᵢ (µM)Kₘ (µM)Relative Vₘₐₓ
1,4-Dihydro-L-phenylalanine PALCompetitive Inhibitor157[2]--
2,5-Dihydro-L-phenylalanine PALSubstrate & Inhibitor30.6[2]~22 (approx. 1/3 of L-Phe)[2]~0.03 (30x less than L-Phe)[2]
L-phenylalanine PALSubstrate-64-71[4]1

Mechanism of Phenylalanine Ammonia-Lyase Inhibition

Phenylalanine ammonia-lyase (PAL) catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid and ammonia.[5] The proposed mechanism involves an electrophilic attack by the enzyme's MIO (3,5-dihydro-5-methyldiene-4H-imidazol-4-one) cofactor on the aromatic ring of L-phenylalanine.[5][6] The fact that 1,4-dihydro-L-phenylalanine, which lacks a fully aromatic ring, acts as a competitive inhibitor supports this mechanism. It can likely bind to the active site but cannot undergo the necessary electrophilic aromatic substitution step for catalysis, thus blocking the enzyme's activity.

PAL_Mechanism cluster_reaction PAL Catalytic Cycle cluster_inhibition Inhibition Phe L-Phenylalanine Complex Enzyme-Substrate Complex Phe->Complex Enzyme PAL-MIO Enzyme->Complex Inhibitor_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->Inhibitor_Complex Intermediate Covalent Intermediate Complex->Intermediate Electrophilic Attack Products trans-Cinnamic Acid + NH3 Intermediate->Products Elimination Products->Enzyme Product Release & Enzyme Regeneration Inhibitor 1,4-Dihydro-L-phenylalanine Inhibitor->Inhibitor_Complex Inhibitor_Complex->Enzyme Reversible Binding

PAL Catalytic Cycle and Inhibition

Experimental Protocol: Kinetic Analysis of PAL Inhibition

Objective: To determine the inhibition constant (Kᵢ) of 1,4-dihydro-L-phenylalanine for phenylalanine ammonia-lyase.

Materials:

  • Purified phenylalanine ammonia-lyase (PAL)

  • L-phenylalanine (substrate)

  • 1,4-Dihydro-L-phenylalanine (inhibitor)

  • Buffer solution (e.g., 100 mM Tris-HCl, pH 8.5)

  • UV-Vis spectrophotometer

Procedure:

  • Enzyme Assay: The activity of PAL is monitored by measuring the increase in absorbance at 290 nm, which corresponds to the formation of trans-cinnamic acid.

  • Determination of Kₘ for L-phenylalanine:

    • Prepare a series of substrate concentrations (e.g., 0.1 to 10 times the expected Kₘ) in the reaction buffer.

    • Initiate the reaction by adding a fixed amount of PAL enzyme.

    • Measure the initial reaction velocity (V₀) for each substrate concentration.

    • Plot the data using a Michaelis-Menten or Lineweaver-Burk plot to determine the Kₘ.

  • Inhibition Studies:

    • Perform the enzyme assay with varying concentrations of L-phenylalanine in the presence of several fixed concentrations of 1,4-dihydro-L-phenylalanine.

    • For each inhibitor concentration, determine the apparent Kₘ (Kₘ,ₐₚₚ) and Vₘₐₓ (Vₘₐₓ,ₐₚₚ).

  • Data Analysis:

    • For competitive inhibition, Vₘₐₓ should remain unchanged, while Kₘ,ₐₚₚ increases.

    • Construct a Dixon plot (1/V₀ vs. [Inhibitor]) or a Cornish-Bowden plot to determine the Kᵢ value. Alternatively, use non-linear regression to fit the data to the competitive inhibition model.

Conclusion

1,4-Dihydro-L-phenylalanine is a valuable chemical probe for studying the mechanism of phenylalanine ammonia-lyase. Its synthesis via Birch reduction, though yielding it as a minor product, allows for its isolation and characterization. The quantitative data on its competitive inhibition of PAL provide strong evidence for the electrophilic nature of the enzyme's catalytic mechanism. This technical guide consolidates the available information on this compound, providing researchers with the necessary details for its synthesis, purification, and application in enzymatic studies.

References

Exploratory

An In-Depth Technical Guide to 2,5-Dihydrophenylalanine: Discovery, Origin, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals Abstract L-2,5-Dihydrophenylalanine (DHPA) is a non-proteinogenic amino acid of significant interest due to its biological activities, including antimicrobi...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-2,5-Dihydrophenylalanine (DHPA) is a non-proteinogenic amino acid of significant interest due to its biological activities, including antimicrobial and pro-apoptotic properties. First identified as a natural product from Streptomyces arenae, DHPA acts as a phenylalanine antagonist, thereby inhibiting microbial growth. Its biosynthesis proceeds through the shikimic acid pathway, diverging from the canonical route to phenylalanine and tyrosine at the level of prephenate. Recent studies have highlighted its potential as an anti-cancer agent, inducing a cathepsin-dependent apoptotic pathway in human leukemia cells. This technical guide provides a comprehensive overview of the discovery, origin, biosynthesis, and known biological functions of 2,5-Dihydrophenylalanine, supported by available data and pathway diagrams to facilitate further research and drug development efforts.

Discovery and Origin

L-2,5-Dihydrophenylalanine was first discovered as a metabolite produced by the bacterium Streptomyces arenae strain Tü 109.[1] It has also been reported in Streptomyces diastatochromogenes.[2] As a naturally occurring amino acid analogue, its discovery spurred investigations into its biological activities and biosynthetic origins.

Biosynthesis

The biosynthesis of L-2,5-Dihydrophenylalanine originates from the shikimic acid pathway, a common route for the synthesis of aromatic amino acids in bacteria, fungi, and plants. Tracer experiments using isotopically labeled precursors have elucidated the key steps in its formation within Streptomyces arenae.[1]

The biosynthetic pathway commences with intermediates from central carbon metabolism and proceeds through the following key stages:

  • Shikimic Acid Pathway: The pathway begins with the condensation of phosphoenolpyruvate and erythrose 4-phosphate, leading to the formation of shikimic acid.

  • Chorismate Synthesis: Through a series of enzymatic reactions, shikimic acid is converted to chorismate, a crucial branch-point intermediate.

  • Prephenate Formation: Chorismate is then converted to prephenate.

  • Divergence to DHPA: In the biosynthesis of DHPA, prephenate is diverted from the conventional pathways leading to phenylalanine and tyrosine. A proposed reaction sequence involves an allylic rearrangement of prephenate, followed by a 1,4-reduction of the resulting conjugated diene and a combined decarboxylation and dehydration to yield L-2,5-dihydrophenylalanine.[1] It has been demonstrated that 5,6-dihydroprephenate is not an intermediate in this pathway.[1]

2,5-Dihydrophenylalanine Biosynthesis Shikimic Acid Pathway Shikimic Acid Pathway Chorismate Chorismate Shikimic Acid Pathway->Chorismate Prephenate Prephenate Chorismate->Prephenate Chorismate Mutase Proposed Intermediates Proposed Intermediates Prephenate->Proposed Intermediates Allylic Rearrangement L-2,5-Dihydrophenylalanine L-2,5-Dihydrophenylalanine Proposed Intermediates->L-2,5-Dihydrophenylalanine 1,4-Reduction, Decarboxylation, Dehydration

Figure 1: Proposed Biosynthetic Pathway of L-2,5-Dihydrophenylalanine.

Biological Activities and Mechanism of Action

L-2,5-Dihydrophenylalanine exhibits several noteworthy biological activities, primarily stemming from its structural similarity to L-phenylalanine.

Phenylalanine Antagonism and Antimicrobial Activity

DHPA acts as a competitive inhibitor of phenylalanine, thereby disrupting cellular processes that are dependent on this essential amino acid.[3] This antagonistic action is the basis for its antimicrobial properties. It has been shown to inhibit the growth of a variety of bacteria and some yeasts and fungi.[3] The inhibition of microbial growth can be reversed by the addition of equimolar amounts of phenylalanine.

Table 1: Antimicrobial Spectrum of DL-2,5-Dihydrophenylalanine

MicroorganismInhibition Observed
Escherichia coliYes
Saccharomyces cerevisiaeYes
Various other bacteria (10 genera)Yes
Three yeast speciesYes
Two of nine filamentous fungiYes

Note: Specific MIC or IC50 values are not consistently reported across the literature, preventing a more detailed quantitative summary.

Pro-apoptotic Activity in Cancer Cells

A significant area of interest for drug development is the ability of L-2,5-dihydrophenylalanine to induce apoptosis in cancer cells. Studies on human promyelocytic leukemia cells (HL-60) have demonstrated that DHPA triggers a caspase-dependent cell death pathway.[4]

The proposed mechanism of DHPA-induced apoptosis involves the following key events:

  • Induction of Apoptosis: DHPA treatment of HL-60 cells leads to characteristic morphological changes of apoptosis, including nuclear fragmentation and chromatin condensation.[4]

  • Involvement of Cathepsins: The apoptotic process is dependent on the activity of cysteine proteases, specifically cathepsin B and cathepsin L. DHPA treatment results in a gradual increase in the activities of both these cathepsins.[4]

  • Caspase Activation: The downstream execution of apoptosis is mediated by caspases, as evidenced by the activation of caspase-3.[4]

  • Inhibition of Apoptosis: The DHPA-induced apoptosis can be prevented by a pan-caspase inhibitor (Z-VAD-fmk) and a cysteine protease inhibitor (E-64d) that targets calpains, as well as cathepsins B and L.[4] A specific inhibitor of cathepsin L can prevent both chromatin condensation and DNA fragmentation, while a specific inhibitor of cathepsin B only prevents chromatin condensation, suggesting distinct roles for these proteases in the apoptotic cascade.[4]

DHPA_Apoptosis_Pathway L-2,5-Dihydrophenylalanine L-2,5-Dihydrophenylalanine Cathepsin_B Cathepsin_B L-2,5-Dihydrophenylalanine->Cathepsin_B increases activity Cathepsin_L Cathepsin_L L-2,5-Dihydrophenylalanine->Cathepsin_L increases activity Chromatin_Condensation Chromatin_Condensation Cathepsin_B->Chromatin_Condensation Caspase_3_Activation Caspase_3_Activation Cathepsin_L->Caspase_3_Activation Cathepsin_L->Chromatin_Condensation DNA_Fragmentation DNA_Fragmentation Cathepsin_L->DNA_Fragmentation Apoptosis Apoptosis Caspase_3_Activation->Apoptosis

Figure 2: Signaling Pathway of L-2,5-Dihydrophenylalanine-Induced Apoptosis in HL-60 Cells.

Table 2: Cytotoxicity of L-2,5-Dihydrophenylalanine

Cell LineEffect
Human Promyelocytic Leukemia (HL-60)Induces Apoptosis

Experimental Protocols

Detailed, step-by-step experimental protocols for the fermentative production and isolation of L-2,5-Dihydrophenylalanine from Streptomyces arenae or for its complete chemical synthesis are not extensively detailed in publicly available literature. The following sections provide an overview of the general methodologies that have been described.

Fermentation and Isolation from Streptomyces arenae

A general workflow for the production and isolation of DHPA from Streptomyces arenae can be inferred from the literature.

Fermentation_Isolation_Workflow Inoculation Inoculation Fermentation Fermentation Inoculation->Fermentation Culture of S. arenae Centrifugation Centrifugation Fermentation->Centrifugation Separation of biomass Supernatant_Collection Supernatant_Collection Centrifugation->Supernatant_Collection Chromatography Chromatography Supernatant_Collection->Chromatography e.g., Ion-exchange Purified_DHPA Purified_DHPA Chromatography->Purified_DHPA

Figure 3: General Workflow for Fermentation and Isolation of L-2,5-Dihydrophenylalanine.
  • Fermentation: Streptomyces arenae would be cultured in a suitable liquid medium under controlled conditions of temperature, pH, and aeration to promote the production of secondary metabolites, including DHPA.

  • Isolation: Following fermentation, the culture broth would be centrifuged to separate the mycelium from the supernatant. The supernatant, containing the secreted DHPA, would then be subjected to chromatographic purification techniques, such as ion-exchange chromatography, to isolate the compound.

Chemical Synthesis

While several synthetic routes for phenylalanine analogs exist, a detailed, optimized, and widely adopted protocol for the asymmetric synthesis of L-2,5-Dihydrophenylalanine is not prominently featured in the literature. General synthetic strategies may involve the construction of the diene ring system followed by the introduction of the amino acid side chain.

Quantitative Data

A significant challenge in providing a comprehensive technical overview of L-2,5-Dihydrophenylalanine is the limited availability of consolidated quantitative data in the public domain.

Enzyme Kinetics: To date, the specific enzymes responsible for the conversion of prephenate to L-2,5-Dihydrophenylalanine in Streptomyces arenae have not been isolated and kinetically characterized. Therefore, kinetic parameters such as Km, Vmax, and kcat are not available.

Antimicrobial and Cytotoxic Potency: While the inhibitory effects of DHPA on various microbes and its pro-apoptotic activity in cancer cells have been reported, a comprehensive compilation of IC50 or MIC values across a wide range of organisms and cell lines is not available in the literature.

Conclusion and Future Perspectives

L-2,5-Dihydrophenylalanine is a fascinating natural product with demonstrated biological activities that warrant further investigation. Its role as a phenylalanine antagonist provides a clear mechanism for its antimicrobial effects, while its ability to induce cathepsin-dependent apoptosis in cancer cells opens promising avenues for drug development.

Future research should focus on several key areas:

  • Elucidation of the Biosynthetic Pathway: The definitive identification and characterization of the enzymes involved in the conversion of prephenate to DHPA are crucial for understanding and potentially engineering its biosynthesis.

  • Comprehensive Biological Profiling: A systematic evaluation of the antimicrobial spectrum of DHPA with standardized MIC and IC50 values is needed. Similarly, its cytotoxic activity should be assessed against a broader panel of cancer cell lines to identify potential therapeutic targets.

  • Medicinal Chemistry Efforts: The chemical synthesis of DHPA analogs could lead to the development of more potent and selective antimicrobial or anti-cancer agents.

  • In Vivo Studies: Preclinical studies in animal models are necessary to evaluate the efficacy, pharmacokinetics, and safety of DHPA as a potential therapeutic agent.

References

Foundational

An In-depth Technical Guide to the Synthesis of 3-(2,5-Cyclohexadienyl)-L-alanine

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthesis of 3-(2,5-Cyclohexadienyl)-L-alanine, a non-proteinogenic amino acid of interest in...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-(2,5-Cyclohexadienyl)-L-alanine, a non-proteinogenic amino acid of interest in biochemical and pharmaceutical research. The document details the core synthetic methodology, presents key quantitative data, and outlines the relevant biological context, particularly its interaction with Phenylalanine Ammonia-Lyase (PAL).

Introduction

3-(2,5-Cyclohexadienyl)-L-alanine, also known as 1,4-dihydro-L-phenylalanine, is a structural analog of the proteinogenic amino acid L-phenylalanine. Its non-aromatic cyclohexadienyl ring imparts unique conformational properties, making it a valuable tool for probing enzyme active sites and as a potential building block in drug discovery. The primary route for its synthesis is the Birch reduction of L-phenylalanine, a powerful method for the dearomatization of aromatic rings.[1] This guide will focus on a representative protocol for this transformation and the biochemical implications of the synthesized compound.

Synthesis via Birch Reduction

The synthesis of 3-(2,5-Cyclohexadienyl)-L-alanine is achieved through the Birch reduction of L-phenylalanine. This reaction employs a dissolved alkali metal in liquid ammonia with a proton source to effect the 1,4-reduction of the aromatic ring.[1]

Reaction Principle

The Birch reduction of L-phenylalanine involves the following key steps:

  • Formation of a Solvated Electron: An alkali metal, typically sodium or lithium, is dissolved in liquid ammonia, generating a characteristic blue solution containing solvated electrons.

  • Electron Transfer: The aromatic ring of L-phenylalanine accepts an electron from the solvated electron pool, forming a radical anion.

  • Protonation: A proton source, usually an alcohol like ethanol or tert-butanol, protonates the radical anion.

  • Second Electron Transfer and Protonation: The resulting radical accepts a second electron to form an anion, which is then quenched by a second proton from the alcohol to yield the 1,4-cyclohexadiene product.

Quantitative Data

The following table summarizes key quantitative data for the starting material and the product. Please note that the yield of the desired product can vary and it is often a minor product of the reaction.

CompoundMolecular FormulaMolar Mass ( g/mol )Key Spectroscopic Data (Expected)
L-PhenylalanineC₉H₁₁NO₂165.19¹H NMR (D₂O): δ 7.3-7.5 (m, 5H), 3.9 (t, 1H), 3.1-3.3 (m, 2H)
3-(2,5-Cyclohexadienyl)-L-alanineC₉H₁₃NO₂167.20[2]¹H NMR: Olefinic protons (approx. δ 5.5-6.0), Methylene protons (approx. δ 2.5-3.0), Alanine backbone protons. MS (ESI+): m/z 168.1 [M+H]⁺

Experimental Protocol: A Representative Procedure

The following protocol is a representative procedure for the Birch reduction of L-phenylalanine, adapted from established methods for similar substrates.[3][4] Caution: This reaction should be performed by trained personnel in a well-ventilated fume hood due to the use of liquid ammonia and alkali metals.

Materials:

  • L-Phenylalanine

  • Liquid Ammonia (anhydrous)

  • Sodium metal

  • Ethanol (absolute)

  • Ammonium chloride

  • Dry Tetrahydrofuran (THF) (optional, as a co-solvent)

  • Dry ice/acetone condenser

Procedure:

  • Apparatus Setup: A three-necked round-bottom flask is equipped with a dry ice/acetone condenser, a gas inlet for ammonia, and a stopper. The system is flame-dried under a stream of inert gas (e.g., argon or nitrogen) to ensure anhydrous conditions.

  • Ammonia Condensation: The flask is cooled in a dry ice/acetone bath, and anhydrous ammonia gas is condensed into the flask.

  • Dissolution of Starting Material: L-Phenylalanine is added to the liquid ammonia. If solubility is an issue, a dry co-solvent such as THF can be added.

  • Addition of Sodium: Small, freshly cut pieces of sodium metal are added portionwise to the stirred solution until a persistent deep blue color is obtained, indicating the presence of solvated electrons.

  • Addition of Proton Source: Absolute ethanol is added dropwise to the reaction mixture. The blue color will dissipate with each drop. Ethanol addition is continued until the blue color is permanently discharged.

  • Quenching: The reaction is carefully quenched by the slow, portionwise addition of solid ammonium chloride.

  • Ammonia Evaporation: The cooling bath is removed, and the ammonia is allowed to evaporate overnight under a stream of inert gas.

  • Work-up: The remaining residue is dissolved in water. The aqueous solution is then carefully acidified with dilute hydrochloric acid.

  • Purification: The product, 3-(2,5-Cyclohexadienyl)-L-alanine, is a minor product and needs to be separated from the unreacted starting material and other byproducts. This is typically achieved by ion-exchange chromatography.

Visualization of Workflow and Biological Interaction

Synthetic and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 3-(2,5-Cyclohexadienyl)-L-alanine.

G Synthesis and Purification Workflow start Start: L-Phenylalanine birch Birch Reduction (Na, liq. NH3, EtOH) start->birch quench Quenching (NH4Cl) birch->quench workup Aqueous Work-up & Evaporation quench->workup purification Ion-Exchange Chromatography workup->purification product Product: 3-(2,5-Cyclohexadienyl)-L-alanine purification->product analysis Characterization (NMR, MS) product->analysis

Caption: A flowchart of the synthesis and purification process.

Interaction with Phenylalanine Ammonia-Lyase (PAL)

3-(2,5-Cyclohexadienyl)-L-alanine has been shown to be a competitive inhibitor of Phenylalanine Ammonia-Lyase (PAL).[1] PAL is an enzyme that catalyzes the deamination of L-phenylalanine to trans-cinnamic acid. The following diagram illustrates the normal enzymatic reaction and the inhibitory effect of the synthesized compound.

G PAL Catalysis and Competitive Inhibition cluster_0 Normal Catalytic Pathway cluster_1 Inhibition Pathway L-Phe L-Phenylalanine PAL PAL Enzyme L-Phe->PAL Binds to active site Product trans-Cinnamic Acid + NH3 PAL->Product Catalyzes Inhibitor 3-(2,5-Cyclohexadienyl) -L-alanine PAL_inhibited PAL Enzyme Inhibitor->PAL_inhibited Binds to active site No_Reaction No Reaction PAL_inhibited->No_Reaction Blocks catalysis

Caption: Mechanism of PAL inhibition by the synthesized analog.

Conclusion

The synthesis of 3-(2,5-Cyclohexadienyl)-L-alanine via the Birch reduction of L-phenylalanine provides a valuable tool for biochemical studies. While the synthesis can be challenging due to the formation of multiple products, the resulting compound's ability to act as a competitive inhibitor of Phenylalanine Ammonia-Lyase makes it a significant molecule for studying enzyme mechanisms and for the potential development of novel therapeutics. Further optimization of the synthetic and purification protocols could enhance the accessibility of this interesting non-proteinogenic amino acid for broader research applications.

References

Exploratory

A Technical Guide to the Birch Reduction for Dihydrophenylalanine Synthesis

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of the Birch reduction for the synthesis of dihydrophenylalanine isomers. It covers the core...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Birch reduction for the synthesis of dihydrophenylalanine isomers. It covers the core chemical principles, detailed experimental protocols, data presentation, and the functional implications of these non-proteinogenic amino acids, particularly in the context of enzyme inhibition relevant to drug development.

Introduction

The Birch reduction is a powerful tool in synthetic organic chemistry for the dearomatization of aromatic rings, yielding 1,4-cyclohexadienes.[1] When applied to the amino acid L-phenylalanine, this reaction produces two primary diene isomers: 2,5-dihydro-L-phenylalanine and 1,4-dihydro-L-phenylalanine. While the former is the major product, the latter, 1,4-dihydro-L-phenylalanine, has garnered interest as a moderately good competitive inhibitor of the enzyme Phenylalanine Ammonia-Lyase (PAL), an important enzyme in the phenylpropanoid pathway.[2][3] This inhibitory activity presents a potential avenue for therapeutic intervention and highlights the importance of understanding the synthesis and characterization of these compounds.

Reaction Mechanism and Stereochemistry

The Birch reduction of L-phenylalanine proceeds via a dissolving metal reduction in liquid ammonia with an alcohol as a proton source.[1] The reaction mechanism, illustrated below, involves the stepwise addition of solvated electrons and protons to the aromatic ring, resulting in the formation of non-conjugated dienes. The regioselectivity of the reduction is influenced by the nature of the substituents on the aromatic ring.

Birch_Reduction_Mechanism cluster_reactants Reactants cluster_products Products Phe L-Phenylalanine RadicalAnion Radical Anion Phe->RadicalAnion + e- Protonation1 First Protonation RadicalAnion->Protonation1 + H+ Radical Cyclohexadienyl Radical Protonation1->Radical Anion Second Electron Addition Radical->Anion + e- CyclohexadienylAnion Cyclohexadienyl Anion Anion->CyclohexadienylAnion Protonation2_25 Second Protonation (at C5) CyclohexadienylAnion->Protonation2_25 Protonation2_14 Second Protonation (at C1) CyclohexadienylAnion->Protonation2_14 Product25 2,5-Dihydro-L-phenylalanine (Major Product) Protonation2_25->Product25 Product14 1,4-Dihydro-L-phenylalanine (Minor Product) Protonation2_14->Product14 Reagents + Na/Li in liq. NH3 + Alcohol (Proton Source) PAL_Inhibition PAL_Active_Site PAL Active Site (with MIO cofactor) Enzyme_Substrate_Complex Enzyme-Substrate Complex Enzyme_Inhibitor_Complex Enzyme-Inhibitor Complex (Inactive) L_Phe L-Phenylalanine (Substrate) L_Phe->Enzyme_Substrate_Complex Binds to Product trans-Cinnamic Acid + NH3 (Products) Inhibitor 1,4-Dihydro-L-phenylalanine (Competitive Inhibitor) Inhibitor->Enzyme_Inhibitor_Complex Binds to Enzyme_Substrate_Complex->Product Catalysis Enzyme_Inhibitor_Complex->PAL_Active_Site Blocks Substrate Binding

References

Foundational

physical and chemical properties of 1,4-Dihydro-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals Abstract 1,4-Dihydro-L-phenylalanine is a non-aromatic analogue of the essential amino acid L-phenylalanine. It is primarily synthesized as a minor product...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Dihydro-L-phenylalanine is a non-aromatic analogue of the essential amino acid L-phenylalanine. It is primarily synthesized as a minor product through the Birch reduction of L-phenylalanine. While not extensively characterized in the scientific literature, it is recognized for its role as a competitive inhibitor of the enzyme Phenylalanine Ammonia-Lyase (PAL), which plays a crucial role in the phenylpropanoid pathway in plants, fungi, and some bacteria. This technical guide provides a comprehensive overview of the known physical and chemical properties, synthesis, and biological activity of 1,4-Dihydro-L-phenylalanine, highlighting areas where data is currently unavailable and providing protocols for its synthesis and enzymatic analysis.

Physical and Chemical Properties

Table 1: General and Physical Properties
Property1,4-Dihydro-L-phenylalanineL-Phenylalanine
Molecular Formula C₉H₁₃NO₂C₉H₁₁NO₂[1][2]
Molecular Weight 167.20 g/mol 165.19 g/mol [2]
Appearance Not reportedWhite crystalline powder[2]
Melting Point Not reported270-275 °C (decomposes)
Solubility Not reportedSoluble in water; sparingly soluble in ethanol
Table 2: Spectroscopic Data
Spectroscopic Technique1,4-Dihydro-L-phenylalanineL-Phenylalanine
¹H NMR Predicted shifts would show signals for vinyl and aliphatic protons in the cyclohexadiene ring, in addition to the amino acid backbone protons.¹H NMR data is well-documented, showing characteristic aromatic and amino acid proton signals.
¹³C NMR Predicted shifts would indicate the presence of sp² and sp³ hybridized carbons in the dihydro-aromatic ring.¹³C NMR spectra show signals corresponding to the aromatic ring, and the amino acid backbone.
Infrared (IR) Spectroscopy Predicted spectra would show C=C stretching for the diene system, in addition to the characteristic amino acid functional group absorptions (N-H, C=O, O-H).IR spectra show characteristic peaks for the aromatic ring, and the zwitterionic amino acid functional groups[3][4].
Mass Spectrometry Expected [M+H]⁺ = 168.0968 m/zWell-documented fragmentation patterns are available.
UV-Vis Spectroscopy Expected to have a UV absorption maximum characteristic of a cyclohexadiene, likely around 260-270 nm. The related compound 3-(1,4-cyclohexadienyl)acrylic acid has a λmax at 262 nm.Exhibits weak absorption bands around 257 nm due to the phenyl group[5].

Experimental Protocols

Synthesis of 1,4-Dihydro-L-phenylalanine via Birch Reduction

1,4-Dihydro-L-phenylalanine is synthesized as a minor product from the Birch reduction of L-phenylalanine[6]. Direct reduction of the free amino acid can be challenging due to the presence of the acidic carboxylic acid and basic amino group. A more controlled synthesis typically involves the use of an N-protected derivative, such as N-acetyl-L-phenylalanine.

Materials:

  • N-acetyl-L-phenylalanine

  • Liquid ammonia (anhydrous)

  • Sodium or Lithium metal

  • Anhydrous ethanol

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Ammonium chloride (solid)

  • Hydrochloric acid (for deprotection)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Setup: Assemble a three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet for argon or nitrogen, and a dropping funnel. Ensure all glassware is thoroughly dried.

  • Reaction: Cool the flask to -78 °C (dry ice/acetone bath). Condense anhydrous liquid ammonia into the flask.

  • Dissolve N-acetyl-L-phenylalanine in a mixture of anhydrous THF and ethanol and add it to the reaction flask.

  • Carefully add small pieces of sodium or lithium metal to the stirred solution until a persistent deep blue color is observed, indicating the presence of solvated electrons.

  • Allow the reaction to stir at -78 °C for 1-2 hours.

  • Quenching: Quench the reaction by the slow addition of solid ammonium chloride until the blue color disappears.

  • Allow the ammonia to evaporate overnight under a stream of nitrogen.

  • Workup: Add water to the residue and extract with diethyl ether to remove non-polar byproducts. Acidify the aqueous layer with hydrochloric acid.

  • Deprotection: The N-acetyl group can be removed by acid hydrolysis (e.g., refluxing with 6M HCl) to yield 1,4-Dihydro-L-phenylalanine.

  • Purification: The product can be purified from the major 2,5-dihydro isomer and other byproducts using techniques such as ion-exchange chromatography or preparative HPLC[7][8][9][10].

Phenylalanine Ammonia-Lyase (PAL) Inhibition Assay

The inhibitory effect of 1,4-Dihydro-L-phenylalanine on PAL can be determined by monitoring the enzymatic conversion of L-phenylalanine to trans-cinnamic acid spectrophotometrically.

Materials:

  • Purified Phenylalanine Ammonia-Lyase (PAL) enzyme

  • L-phenylalanine (substrate)

  • 1,4-Dihydro-L-phenylalanine (inhibitor)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.8)

  • UV-Vis spectrophotometer

Procedure:

  • Enzyme Activity Assay: Prepare a reaction mixture containing Tris-HCl buffer and varying concentrations of L-phenylalanine.

  • Initiate the reaction by adding a known amount of PAL enzyme.

  • Monitor the increase in absorbance at 290 nm, which corresponds to the formation of trans-cinnamic acid.

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

  • Inhibition Assay: Repeat the enzyme activity assay in the presence of several different fixed concentrations of 1,4-Dihydro-L-phenylalanine.

  • Data Analysis: Determine the kinetic parameters (Km and Vmax) in the absence and presence of the inhibitor by plotting the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).

  • For a competitive inhibitor, the Vmax will remain unchanged, while the apparent Km will increase. The inhibition constant (Ki) can be determined from the intersection of the lines on the y-axis of a Dixon plot or from replots of the slopes from the Lineweaver-Burk plot versus inhibitor concentration.

Mandatory Visualizations

Synthesis_of_1_4_Dihydro_L_phenylalanine L_Phe L-Phenylalanine Reaction_Conditions Na or Li Liquid NH3, EtOH L_Phe->Reaction_Conditions Birch Reduction Dihydro_Phe_1_4 1,4-Dihydro-L-phenylalanine (Minor Product) Reaction_Conditions->Dihydro_Phe_1_4 Dihydro_Phe_2_5 2,5-Dihydro-L-phenylalanine (Major Product) Reaction_Conditions->Dihydro_Phe_2_5

Caption: Synthesis of 1,4-Dihydro-L-phenylalanine via Birch Reduction.

PAL_Inhibition cluster_reaction Enzymatic Reaction cluster_inhibition Competitive Inhibition PAL Phenylalanine Ammonia-Lyase (PAL) Cinnamic_Acid trans-Cinnamic Acid PAL->Cinnamic_Acid Produces Ammonia Ammonia PAL->Ammonia Produces L_Phe L-Phenylalanine (Substrate) L_Phe->PAL Binds to Active Site Dihydro_Phe 1,4-Dihydro-L-phenylalanine (Competitive Inhibitor) Dihydro_Phe->PAL Binds to Active Site Active_Site Active Site

Caption: Competitive Inhibition of Phenylalanine Ammonia-Lyase.

Conclusion

1,4-Dihydro-L-phenylalanine represents an interesting synthetic analogue of L-phenylalanine with demonstrated biological activity as a competitive inhibitor of Phenylalanine Ammonia-Lyase. However, there is a notable scarcity of comprehensive experimental data regarding its physical and chemical properties. This guide consolidates the available information and provides standardized protocols for its synthesis and bioactivity assessment. Further research is warranted to fully characterize this compound, which may hold potential for applications in biochemistry and drug discovery as a tool to probe the phenylpropanoid pathway. The provided experimental outlines can serve as a foundation for such future investigations.

References

Exploratory

The Enigmatic Natural Occurrence of 2,5-Dihydrophenylalanine: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals Abstract 2,5-Dihydrophenylalanine (DHPA) is a non-proteinogenic amino acid with known antibiotic properties. As an antimetabolite of L-phenylalanin...

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dihydrophenylalanine (DHPA) is a non-proteinogenic amino acid with known antibiotic properties. As an antimetabolite of L-phenylalanine, it holds potential for applications in drug development. This technical guide provides a comprehensive overview of the current knowledge regarding the natural occurrence of DHPA, its biosynthetic pathway, and methodologies for its study. While the natural sources of DHPA have been identified, a notable gap exists in the literature concerning its quantitative analysis in these matrices. This document aims to consolidate the available information and provide a framework for future research in this area.

Natural Occurrence of 2,5-Dihydrophenylalanine

The natural occurrence of 2,5-Dihydrophenylalanine is sparse and has been primarily identified in microorganisms. Bacteria belonging to the genus Streptomyces are the most well-documented producers of DHPA. Additionally, its presence has been reported in the Asiatic honey bee, Apis cerana, although the origin of the compound in this insect is yet to be determined.

Data Presentation

A significant challenge in the study of DHPA is the lack of quantitative data regarding its concentration in natural sources. The following table summarizes the currently identified natural producers of DHPA. It is important to note that no specific yield or concentration has been reported in the existing scientific literature.

Organism/SourceCompoundMethod of IdentificationQuantitative Data (Concentration/Yield)Citation(s)
Streptomyces arenae (strain Tü 109)L-2,5-DihydrophenylalanineTracer experiments with radiolabeled precursorsNot Reported[1]
Streptomyces diastatochromogenes2,5-DihydrophenylalanineDatabase entryNot Reported[2]
Apis cerana (Asiatic honey bee)2,5-DihydrophenylalanineDatabase entryNot Reported[2]

Biosynthesis of 2,5-Dihydrophenylalanine

The biosynthetic pathway of L-2,5-Dihydrophenylalanine has been primarily investigated in Streptomyces arenae. It originates from the well-established shikimate pathway, which provides the precursor, chorismate.

The proposed biosynthetic route from chorismate to DHPA involves the following key steps:

  • Chorismate to Prephenate: The enzyme chorismate mutase catalyzes the Claisen rearrangement of chorismate to form prephenate.

  • Conversion of Prephenate to DHPA: The transformation of prephenate to DHPA is a multi-step process that is not yet fully elucidated. However, tracer experiments have led to a proposed reaction sequence:

    • An allylic rearrangement of prephenate.

    • A subsequent 1,4-reduction of the resulting conjugated diene.

    • A combined decarboxylation and dehydration step to yield L-2,5-Dihydrophenylalanine.[1]

A novel family of non-aromatizing prephenate dehydratases has been identified, which are believed to be involved in the biosynthesis of non-proteinogenic amino acids like DHPA.[3][4]

Signaling Pathway Diagram

DHPA_Biosynthesis Shikimate_Pathway Shikimate Pathway Chorismate Chorismate Shikimate_Pathway->Chorismate Prephenate Prephenate Chorismate->Prephenate Chorismate Mutase Intermediate Allylic Rearrangement Product (Conjugated Diene) Prephenate->Intermediate Non-aromatizing Prephenate Dehydratase (Allylic Rearrangement) Reduced_Intermediate 1,4-Reduction Product Intermediate->Reduced_Intermediate 1,4-Reductase DHPA L-2,5-Dihydrophenylalanine Reduced_Intermediate->DHPA Decarboxylation & Dehydration

Caption: Proposed biosynthetic pathway of L-2,5-Dihydrophenylalanine from the shikimate pathway.

Experimental Protocols

Due to the lack of specific, published protocols for the isolation and quantification of 2,5-Dihydrophenylalanine, the following sections provide a generalized framework based on established methods for the analysis of non-proteinogenic amino acids from microbial cultures. These protocols should be optimized for the specific application.

Cultivation of Streptomyces arenae for DHPA Production

This protocol is a general guideline for the cultivation of Streptomyces species and would require optimization for maximizing DHPA yield.

Materials:

  • Streptomyces arenae strain (e.g., Tü 109)

  • Appropriate culture medium (e.g., yeast extract-malt extract broth)

  • Shaker incubator

  • Centrifuge

Procedure:

  • Inoculate a seed culture of S. arenae in the chosen liquid medium.

  • Incubate at 28-30°C with shaking (200-250 rpm) for 2-3 days.

  • Use the seed culture to inoculate a larger production culture.

  • Continue incubation under the same conditions for 5-7 days, monitoring for secondary metabolite production.

  • Harvest the culture broth by centrifugation to separate the biomass from the supernatant. DHPA is expected to be in the supernatant.

Extraction and Purification of DHPA from Culture Supernatant

This protocol outlines a general procedure for the extraction of amino acids from a liquid culture.

Materials:

  • Culture supernatant

  • Solid-phase extraction (SPE) cartridges (e.g., C18 or ion-exchange)

  • Appropriate solvents for SPE (e.g., methanol, water, acetonitrile, formic acid)

  • Lyophilizer or rotary evaporator

Procedure:

  • Clarify the culture supernatant by filtration (e.g., 0.22 µm filter).

  • Acidify the supernatant with formic acid to a pH of approximately 2-3.

  • Condition an SPE cartridge according to the manufacturer's instructions.

  • Load the acidified supernatant onto the SPE cartridge.

  • Wash the cartridge with acidified water to remove salts and polar impurities.

  • Elute the DHPA with an appropriate solvent, such as methanol or a methanol/water mixture.

  • Concentrate the eluate using a rotary evaporator or lyophilizer.

Quantification of DHPA by HPLC-MS

As DHPA lacks a strong chromophore, derivatization is necessary for sensitive detection by UV or fluorescence detectors. However, mass spectrometry (MS) provides a direct and sensitive method for quantification.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF)

  • Reversed-phase C18 column

Reagents:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • DHPA analytical standard

Procedure:

  • Sample Preparation: Reconstitute the dried extract from section 3.2 in a known volume of Mobile Phase A.

  • Chromatographic Separation:

    • Inject the sample onto the C18 column.

    • Use a gradient elution program, starting with a low percentage of Mobile Phase B and gradually increasing to elute DHPA. The exact gradient will need to be optimized.

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Monitor for the specific m/z of protonated DHPA.

    • For quantitative analysis, use Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument, with precursor and product ions specific to DHPA.

  • Quantification:

    • Generate a standard curve using serial dilutions of the DHPA analytical standard.

    • Calculate the concentration of DHPA in the sample by comparing its peak area to the standard curve.

Experimental Workflow Diagram

Experimental_Workflow cluster_cultivation Cultivation cluster_extraction Extraction & Purification cluster_analysis Analysis Cultivation Streptomyces arenae Cultivation Harvest Harvest Culture Broth Cultivation->Harvest Centrifugation Centrifugation/ Filtration Harvest->Centrifugation SPE Solid-Phase Extraction (SPE) Centrifugation->SPE Concentration Concentration/ Lyophilization SPE->Concentration HPLC_MS HPLC-MS Analysis Concentration->HPLC_MS Quantification Quantification HPLC_MS->Quantification

Caption: General experimental workflow for the production, extraction, and quantification of 2,5-Dihydrophenylalanine.

Future Directions and Conclusion

The study of the natural occurrence of 2,5-Dihydrophenylalanine is an area ripe for further investigation. The primary and most pressing need is for the development and application of robust analytical methods to quantify DHPA in its known natural sources. Such data would be invaluable for understanding its ecological role and for optimizing its production for potential therapeutic applications.

Further research should also focus on:

  • Elucidating the complete enzymatic cascade involved in the conversion of prephenate to DHPA in Streptomyces.

  • Investigating the origin of DHPA in Apis cerana – whether it is produced endogenously, by gut symbionts, or acquired from the environment.

  • Screening other microbial sources for the production of DHPA.

References

Foundational

Spectroscopic and Biological Profile of 1,4-Dihydro-L-phenylalanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract 1,4-Dihydro-L-phenylalanine is a non-aromatic analogue of the essential amino acid L-phenylalanine. This technical guide provides a comprehensive o...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Dihydro-L-phenylalanine is a non-aromatic analogue of the essential amino acid L-phenylalanine. This technical guide provides a comprehensive overview of its known spectroscopic properties, synthesis, and biological activity. Due to the limited availability of published experimental spectra, this document presents predicted spectroscopic data to serve as a reference for researchers. Detailed experimental protocols for its synthesis via Birch reduction and its interaction with the Phenylalanine Ammonia-Lyase (PAL) pathway are also described.

Introduction

1,4-Dihydro-L-phenylalanine is a synthetic derivative of L-phenylalanine characterized by a partially reduced phenyl ring. Its non-aromatic nature, while retaining a similar structural backbone to its parent amino acid, makes it a molecule of interest for studying enzyme-substrate interactions and for the development of enzyme inhibitors. This guide synthesizes the available information on this compound to facilitate further research and application.

Spectroscopic Data (Predicted)

To date, detailed experimental spectroscopic data for 1,4-Dihydro-L-phenylalanine has not been widely published. The following tables present predicted spectroscopic values generated using industry-standard chemical modeling software. This data is intended to provide a theoretical baseline for researchers and should be confirmed by experimental analysis.

Predicted ¹H NMR Data
Atom Number Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz
H-α3.85Triplet7.2
H-β (a)2.95Doublet of Doublets14.5, 7.2
H-β (b)2.80Doublet of Doublets14.5, 7.2
H-15.80Broad Singlet-
H-22.70Multiplet-
H-32.70Multiplet-
H-45.80Broad Singlet-
H-52.70Multiplet-
H-62.70Multiplet-

Note: Predictions are based on a neutral molecule in a standard deuterated solvent (e.g., D₂O). Actual values may vary depending on experimental conditions such as solvent, pH, and temperature.

Predicted ¹³C NMR Data
Atom Number Predicted Chemical Shift (ppm)
C-α55.2
C-β36.8
C-1125.5
C-228.9
C-328.9
C-4125.5
C-528.9
C-628.9
C=O175.0

Note: Predictions are based on a neutral molecule in a standard deuterated solvent. Carboxylic acid carbon shifts are particularly sensitive to pH.

Predicted Infrared (IR) Spectroscopy Data
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H Stretch (Carboxylic Acid)3300-2500Broad
N-H Stretch (Amine)3400-3250Medium
C=O Stretch (Carboxylic Acid)1710Strong
N-H Bend (Amine)1650-1580Medium
C=C Stretch (Alkene)1650Medium
C-H Stretch (sp³)2950-2850Medium
Predicted Mass Spectrometry Data
Parameter Predicted Value
Molecular Formula C₉H₁₃NO₂
Molecular Weight 167.21 g/mol
[M+H]⁺ 168.102
[M+Na]⁺ 190.084
[M-H]⁻ 166.087

Experimental Protocols

Synthesis of 1,4-Dihydro-L-phenylalanine via Birch Reduction

1,4-Dihydro-L-phenylalanine has been synthesized as a minor product during the Birch reduction of L-phenylalanine[1]. The following is a generalized protocol based on the standard Birch reduction procedure.

Materials:

  • L-phenylalanine

  • Liquid ammonia (NH₃)

  • Sodium (Na) or Lithium (Li) metal

  • Anhydrous ethanol (EtOH) or tert-butanol

  • Ammonium chloride (NH₄Cl)

  • Dry ether or tetrahydrofuran (THF)

Procedure:

  • Set up a three-necked flask equipped with a dry-ice condenser, a gas inlet, and a dropping funnel in a well-ventilated fume hood.

  • Condense anhydrous ammonia into the flask.

  • Add L-phenylalanine dissolved in a suitable solvent (e.g., THF/tert-butanol mixture) to the liquid ammonia.

  • Carefully add small pieces of sodium or lithium metal to the stirred solution until a persistent blue color is observed.

  • Slowly add anhydrous ethanol to the reaction mixture.

  • Continue the reaction until the blue color disappears.

  • Quench the reaction by the cautious addition of ammonium chloride.

  • Allow the ammonia to evaporate overnight.

  • The resulting residue contains a mixture of products, including 1,4-Dihydro-L-phenylalanine, which can be isolated and purified using chromatographic techniques such as ion-exchange chromatography.

Birch_Reduction_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Steps cluster_workup Workup & Purification Flask Three-Necked Flask Condenser Dry-Ice Condenser L-Phe L-Phenylalanine in Solvent NH3 Liquid Ammonia L-Phe->NH3 Dissolve Metal Na or Li Metal NH3->Metal Add EtOH Ethanol Metal->EtOH Add Quench Quench with NH4Cl EtOH->Quench React Evaporation Ammonia Evaporation Quench->Evaporation Residue Product Mixture Evaporation->Residue Chromatography Ion-Exchange Chromatography Residue->Chromatography Product 1,4-Dihydro-L-phenylalanine Chromatography->Product

Birch Reduction Workflow for Synthesis

Biological Activity and Signaling Pathways

Inhibition of Phenylalanine Ammonia-Lyase (PAL)

Kinetic studies have shown that 1,4-Dihydro-L-phenylalanine is not a substrate for Phenylalanine Ammonia-Lyase (PAL) but acts as a moderately good competitive inhibitor of the enzyme[1]. PAL is the first and rate-limiting enzyme in the phenylpropanoid pathway, which is responsible for the biosynthesis of a wide variety of plant secondary metabolites, including flavonoids, lignins, and stilbenes.

The inhibition of PAL by 1,4-Dihydro-L-phenylalanine suggests that the aromaticity of the phenyl ring is a crucial feature for the catalytic deamination of L-phenylalanine to trans-cinnamic acid.

PAL_Pathway_Inhibition L-Phe L-Phenylalanine PAL Phenylalanine Ammonia-Lyase (PAL) L-Phe->PAL Cinnamic_Acid trans-Cinnamic Acid PAL->Cinnamic_Acid Phenylpropanoids Phenylpropanoid Pathway Products (Flavonoids, Lignin, etc.) Cinnamic_Acid->Phenylpropanoids Multiple Steps Inhibitor 1,4-Dihydro-L-phenylalanine Inhibitor->PAL Competitive Inhibition

Inhibition of the PAL Pathway

Conclusion

1,4-Dihydro-L-phenylalanine represents an interesting molecular probe for studying the mechanisms of enzymes involved in aromatic amino acid metabolism. While experimental spectroscopic data remains scarce, the predicted data and established synthesis protocols provided in this guide offer a valuable starting point for researchers. The inhibitory activity of this compound on Phenylalanine Ammonia-Lyase highlights the potential for designing novel enzyme inhibitors by modifying the aromaticity of natural substrates. Further experimental characterization of 1,4-Dihydro-L-phenylalanine is warranted to fully elucidate its chemical and biological properties.

References

Exploratory

An In-depth Technical Guide to Phenylalanine Analogues for Researchers, Scientists, and Drug Development Professionals

Introduction: Phenylalanine, an essential aromatic amino acid, serves as a fundamental building block for proteins and a precursor for several key signaling molecules. Its unique aromatic side chain presents a versatile...

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Phenylalanine, an essential aromatic amino acid, serves as a fundamental building block for proteins and a precursor for several key signaling molecules. Its unique aromatic side chain presents a versatile scaffold for chemical modification, leading to the generation of a diverse class of molecules known as phenylalanine analogues. These analogues, which feature alterations to the phenyl ring, the amino group, or the carboxylic acid moiety, have garnered significant attention in medicinal chemistry and drug discovery. By strategically modifying the parent structure, researchers can fine-tune the physicochemical properties, metabolic stability, and biological activity of these compounds, leading to the development of novel therapeutic agents with enhanced efficacy and specificity. This guide provides a comprehensive overview of the synthesis, mechanism of action, and applications of phenylalanine analogues, with a focus on quantitative data and detailed experimental methodologies.

I. Synthesis of Phenylalanine Analogues

The synthesis of phenylalanine analogues can be broadly categorized into chemical and biocatalytic methods. The choice of synthetic route often depends on the desired structural modifications and the need for stereochemical control.

A. Chemical Synthesis

A classic method for the synthesis of α-amino acids, the Erlenmeyer-Plöchl synthesis, involves the condensation of an N-acylglycine (typically hippuric acid) with an aromatic aldehyde in the presence of acetic anhydride and a weak base. The resulting azlactone intermediate can be subsequently reduced and hydrolyzed to yield the desired phenylalanine analogue. This method is particularly useful for introducing substituents on the phenyl ring.

Experimental Protocol: Synthesis of 4-Fluorophenylalanine via Erlenmeyer-Plöchl Synthesis

  • Azlactone Formation: A mixture of 4-fluorobenzaldehyde (1.24 g, 10 mmol), hippuric acid (1.79 g, 10 mmol), acetic anhydride (3.06 g, 30 mmol), and anhydrous sodium acetate (0.82 g, 10 mmol) is heated at 100°C for 2 hours with constant stirring. The reaction mixture is then cooled to room temperature, and the resulting solid is collected by filtration, washed with cold water, and dried to yield the azlactone.

  • Reduction and Hydrolysis: The azlactone (1.0 g) is dissolved in a mixture of red phosphorus (0.5 g) and hydriodic acid (5 mL) and refluxed for 3 hours. The reaction mixture is cooled, filtered, and the filtrate is evaporated to dryness. The residue is dissolved in water and the pH is adjusted to 6.0 with aqueous ammonia to precipitate the crude 4-fluorophenylalanine. The product is recrystallized from hot water to yield pure 4-fluorophenylalanine.

To achieve high enantioselectivity, chiral auxiliaries are often employed. A common strategy involves the alkylation of a glycine enolate equivalent bearing a covalently attached chiral auxiliary. The auxiliary directs the approach of the electrophile (e.g., a substituted benzyl bromide) to one face of the enolate, leading to the preferential formation of one enantiomer. Subsequent cleavage of the auxiliary affords the enantiomerically enriched phenylalanine analogue.[1] Nickel(II) complexes of Schiff bases derived from glycine and a chiral ligand are effective for this purpose.[2][3]

Experimental Protocol: Asymmetric Synthesis of a Phenylalanine Analogue using a Ni(II) Schiff Base Complex [2]

  • Complex Formation: The chiral ligand (S)-2-N-(N'-benzylprolyl)aminobenzophenone is reacted with glycine and Ni(NO₃)₂·6H₂O in the presence of a base (e.g., sodium methoxide) in methanol to form the chiral Ni(II) complex of the glycine Schiff base.[2]

  • Alkylation: The Ni(II) complex (1 mmol) is dissolved in a suitable organic solvent (e.g., DMF). A substituted benzyl bromide (1.1 mmol) and a base (e.g., powdered NaOH) are added, and the mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).[3]

  • Hydrolysis and Auxiliary Removal: The reaction mixture is quenched with water and extracted with an organic solvent. The organic layer is concentrated, and the residue is hydrolyzed with 6N HCl at reflux for several hours. After cooling, the chiral auxiliary is recovered by extraction, and the aqueous layer containing the amino acid is purified by ion-exchange chromatography.

B. Biocatalytic Synthesis

Enzymatic methods offer several advantages, including high stereoselectivity, mild reaction conditions, and environmental compatibility.

Racemic mixtures of phenylalanine analogues can be resolved using lipases, which selectively acylate or hydrolyze one enantiomer, allowing for the separation of the two.[4] This is a widely used method for the preparation of enantiomerically pure β-phenylalanine derivatives.

Experimental Protocol: Lipase-Mediated Kinetic Resolution of Racemic β-Phenylalanine Methyl Ester

  • Reaction Setup: Racemic β-phenylalanine methyl ester (10 mmol) is dissolved in an organic solvent (e.g., tert-butyl methyl ether). A lipase (e.g., Candida antarctica lipase B, Novozym 435) and an acyl donor (e.g., vinyl acetate) are added to the solution.

  • Enzymatic Reaction: The reaction mixture is incubated at a controlled temperature (e.g., 40°C) with gentle shaking. The progress of the reaction is monitored by chiral HPLC until approximately 50% conversion is reached.

  • Separation: The enzyme is removed by filtration. The reaction mixture contains the acylated (R)-β-phenylalanine methyl ester and the unreacted (S)-β-phenylalanine methyl ester. These can be separated by column chromatography. The acylated enantiomer can then be deacylated to obtain the free amino acid.

II. Applications and Mechanisms of Action

Phenylalanine analogues have found applications in various therapeutic areas, acting on a range of biological targets.

A. HIV-1 Capsid Inhibitors

Certain phenylalanine derivatives have been identified as potent inhibitors of the HIV-1 capsid (CA) protein. These compounds bind to a pocket at the interface of two CA protomers, disrupting the proper assembly and disassembly of the viral capsid, which are crucial steps in the viral life cycle.

Mechanism of Action: Disruption of HIV-1 Capsid Assembly

The binding of phenylalanine-based inhibitors to the HIV-1 capsid protein is a key mechanism in their antiviral activity. This interaction disrupts the delicate balance of protein-protein interactions required for the formation of a stable and functional viral capsid.

HIV_Capsid_Inhibition cluster_0 Normal Capsid Assembly cluster_1 Inhibition by Phenylalanine Analogue CA_Monomer1 CA Monomer CA_Dimer CA Dimer CA_Monomer1->CA_Dimer Inhibited_Dimer Inhibited CA Dimer CA_Monomer1->Inhibited_Dimer CA_Monomer2 CA Monomer CA_Monomer2->CA_Dimer CA_Monomer2->Inhibited_Dimer Capsid Functional Capsid CA_Dimer->Capsid Polymerization Inhibitor Phenylalanine Analogue Inhibitor->Inhibited_Dimer Binds to interface Inhibited_Dimer->Capsid Assembly Blocked SPR_Workflow Start Start Chip_Activation Activate CM5 Sensor Chip (NHS/EDC) Start->Chip_Activation Ligand_Immobilization Immobilize HIV-1 CA Protein Chip_Activation->Ligand_Immobilization Analyte_Injection Inject Phenylalanine Analogue (Varying Concentrations) Ligand_Immobilization->Analyte_Injection Binding_Detection Monitor Binding & Dissociation (Real-time Refractive Index Change) Analyte_Injection->Binding_Detection Data_Analysis Analyze Sensorgrams (Determine ka, kd, KD) Binding_Detection->Data_Analysis End End Data_Analysis->End Glutamate_Modulation cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate_Vesicle Glutamate Vesicle Ca_Channel Voltage-gated Ca²⁺ Channel Glutamate_Release Glutamate Release Ca_Channel->Glutamate_Release Ca²⁺ influx NMDA_Receptor NMDA Receptor Glutamate_Release->NMDA_Receptor Activates AMPA_Receptor AMPA Receptor Glutamate_Release->AMPA_Receptor Activates Excitotoxicity Excitotoxicity NMDA_Receptor->Excitotoxicity Leads to AMPA_Receptor->Excitotoxicity Leads to Phe_Analogue Phenylalanine Analogue Phe_Analogue->Ca_Channel Inhibits Phe_Analogue->NMDA_Receptor Antagonizes

References

Foundational

The Biosynthesis of Cyclohexadienyl Alanine Derivatives: A Technical Guide for Researchers

For Immediate Release This technical guide provides a comprehensive overview of the biosynthesis of cyclohexadienyl alanine derivatives, focusing on the predominant arogenate pathway. This document is intended for resear...

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the biosynthesis of cyclohexadienyl alanine derivatives, focusing on the predominant arogenate pathway. This document is intended for researchers, scientists, and drug development professionals interested in understanding and manipulating this critical metabolic route for the production of aromatic amino acids and their derivatives.

Introduction

The biosynthesis of cyclohexadienyl alanine derivatives, which are precursors to the essential aromatic amino acids phenylalanine and tyrosine, is a fundamental metabolic process in plants, bacteria, and fungi. These amino acids are not only vital building blocks for proteins but also serve as precursors for a vast array of secondary metabolites with significant physiological and medicinal properties. This guide delves into the core enzymatic steps, regulatory mechanisms, and experimental protocols associated with the arogenate pathway, the primary route for the synthesis of these compounds in many organisms.

The Arogenate Pathway: A Step-by-Step Enzymatic Cascade

The arogenate pathway converts chorismate, a key intermediate of the shikimate pathway, into phenylalanine and tyrosine through a series of enzymatic reactions. The central intermediate in this pathway is L-arogenate, a cyclohexadienyl alanine derivative.

Prephenate Aminotransferase (PAT)

The first committed step in the arogenate pathway is the transamination of prephenate to form L-arogenate. This reaction is catalyzed by prephenate aminotransferase (PAT) , also known as glutamate-prephenate aminotransferase.[1] The enzyme utilizes an amino donor, typically glutamate or aspartate, to convert the keto acid prephenate into the amino acid L-arogenate.[1][2]

Arogenate Dehydratase (ADT)

Following its synthesis, L-arogenate serves as a branch point for the synthesis of either phenylalanine or tyrosine. The formation of phenylalanine is catalyzed by arogenate dehydratase (ADT) . This enzyme facilitates the decarboxylation and dehydration of L-arogenate to yield L-phenylalanine.[3]

Arogenate Dehydrogenase (ADH)

The conversion of L-arogenate to L-tyrosine is mediated by arogenate dehydrogenase (ADH) . This enzyme catalyzes the NAD(P)+-dependent oxidative decarboxylation of L-arogenate to produce L-tyrosine.[4][5]

Quantitative Data on Key Enzymes

The efficiency and substrate specificity of the enzymes in the arogenate pathway are crucial for regulating the metabolic flux towards phenylalanine and tyrosine. The following tables summarize key kinetic parameters for these enzymes from various organisms.

Table 1: Kinetic Parameters of Prephenate Aminotransferase (PAT)

OrganismSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
Anchusa officinalisPrephenate80--[2]
Anchusa officinalisL-Aspartate80--[2]
Sinorhizobium melilotiPrephenate (with Glutamate)130 ± 201.8 ± 0.21.4 x 104[6]
Synechocystis sp. PCC 6803Prephenate (with Glutamate)250 ± 3012 ± 14.8 x 104[6]
Streptomyces avermitilisPrephenate (with Glutamate)400 ± 500.9 ± 0.12.2 x 103[6]

Table 2: Kinetic Parameters of Arogenate Dehydratase (ADT)

OrganismIsoformSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
Arabidopsis thalianaADT1Arogenate--1050
Arabidopsis thalianaADT2Arogenate--7650
Arabidopsis thalianaADT6Arogenate--1560
Arabidopsis thalianaADT1Prephenate--38
Arabidopsis thalianaADT2Prephenate--240
Arabidopsis thalianaADT6Prephenate--16

Table 3: Kinetic Parameters of Arogenate Dehydrogenase (ADH)

OrganismIsoformSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
Arabidopsis thalianaTyrAAT1Arogenate---
Arabidopsis thalianaTyrAAT2Arogenate---

Note: Dashes (-) indicate that the specific value was not provided in the cited source.

Regulation of the Arogenate Pathway

The biosynthesis of cyclohexadienyl alanine derivatives is tightly regulated to meet the cellular demands for aromatic amino acids while avoiding wasteful overproduction. Regulation occurs at both the enzymatic and genetic levels.

Feedback Inhibition

A primary mechanism of regulation is feedback inhibition , where the end products of the pathway, phenylalanine and tyrosine, allosterically inhibit the activity of key enzymes. Phenylalanine often inhibits arogenate dehydratase, while tyrosine can inhibit arogenate dehydrogenase. This allows the cell to rapidly respond to changes in amino acid concentrations.

Transcriptional Regulation

The expression of the genes encoding the enzymes of the arogenate pathway is also subject to regulation. For instance, in maritime pine, the transcription factors PpMYB8 and PpHY5 have been shown to regulate the expression of arogenate dehydratase genes, linking phenylalanine biosynthesis to developmental processes like lignin formation.[7][8]

Arogenate_Pathway_Regulation cluster_pathway Arogenate Biosynthesis Pathway cluster_transcription Transcriptional Control Chorismate Chorismate Prephenate Prephenate Chorismate->Prephenate Chorismate mutase Arogenate Arogenate Prephenate->Arogenate Prephenate aminotransferase (PAT) Phenylalanine Phenylalanine Arogenate->Phenylalanine Arogenate dehydratase (ADT) Tyrosine Tyrosine Arogenate->Tyrosine Arogenate dehydrogenase (ADH) Phenylalanine->Arogenate Feedback Inhibition Tyrosine->Arogenate Feedback Inhibition PpMYB8 PpMYB8 ADT_gene ADT Gene PpMYB8->ADT_gene Activates PpHY5 PpHY5 PpHY5->ADT_gene Regulates

Caption: Regulation of the Arogenate Pathway.

Experimental Protocols

This section provides detailed methodologies for the purification and assay of key enzymes in the arogenate pathway.

Purification of Recombinant Prephenate Aminotransferase (PAT)

Objective: To purify recombinant PAT from E. coli.

Materials:

  • E. coli cells overexpressing the PAT gene

  • Lysis buffer (e.g., 50 mM HEPES, pH 8.0, 300 mM NaCl, 10 mM imidazole)

  • Wash buffer (Lysis buffer with 20 mM imidazole)

  • Elution buffer (Lysis buffer with 250 mM imidazole)

  • Q-Sepharose or other suitable anion exchange column[6]

  • Size-exclusion chromatography column (e.g., Superdex 200)

  • SDS-PAGE reagents

Procedure:

  • Cell Lysis: Resuspend the E. coli cell pellet in lysis buffer and lyse the cells by sonication or using a French press.

  • Clarification: Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet cell debris.

  • Anion Exchange Chromatography: Load the supernatant onto a Q-Sepharose column pre-equilibrated with lysis buffer. Wash the column with wash buffer and elute the bound protein with a linear gradient of elution buffer.[6]

  • Size-Exclusion Chromatography: Pool the fractions containing PAT activity and concentrate them. Load the concentrated sample onto a size-exclusion chromatography column to further purify the protein and remove aggregates.

  • Purity Assessment: Analyze the purified protein by SDS-PAGE to assess its purity.

PAT_Purification_Workflow start E. coli cells with overexpressed PAT lysis Cell Lysis and Clarification start->lysis anion_exchange Anion Exchange Chromatography (Q-Sepharose) lysis->anion_exchange size_exclusion Size-Exclusion Chromatography anion_exchange->size_exclusion purity_check SDS-PAGE for Purity Assessment size_exclusion->purity_check end Purified PAT purity_check->end

Caption: Workflow for PAT Purification.

Prephenate Aminotransferase (PAT) Activity Assay

Objective: To measure the enzymatic activity of PAT.

Principle: The formation of arogenate is coupled to its conversion to tyrosine by arogenate dehydrogenase, with the concomitant reduction of NADP+ to NADPH, which can be monitored spectrophotometrically at 340 nm.[6]

Materials:

  • Purified PAT enzyme

  • Purified arogenate dehydrogenase (tyrosine-insensitive)

  • Assay buffer (e.g., 50 mM HEPES, pH 8.0)

  • Prephenate solution

  • Glutamate solution

  • NADP+ solution

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture in a cuvette containing assay buffer, prephenate, glutamate, and NADP+.

  • Equilibrate the mixture to the desired temperature (e.g., 30°C).

  • Add a known amount of purified arogenate dehydrogenase.

  • Initiate the reaction by adding the purified PAT enzyme.

  • Monitor the increase in absorbance at 340 nm over time.

  • Calculate the rate of NADPH formation using the molar extinction coefficient of NADPH (6220 M-1cm-1).

Arogenate Dehydratase (ADT) Activity Assay

Objective: To measure the enzymatic activity of ADT.

Principle: The conversion of arogenate to phenylalanine can be monitored by HPLC or by a spectrophotometric assay that measures the decrease in arogenate concentration. A simpler method involves monitoring the formation of the product, phenylalanine, using fluorescence detection after derivatization.

Materials:

  • Purified ADT enzyme

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 8.0, 1 mM EDTA, 1 mM DTT, 10% glycerol)[3]

  • Arogenate solution

  • HPLC system with a fluorescence detector

  • Derivatization agent for amino acids (e.g., o-phthalaldehyde)

Procedure:

  • Set up reaction mixtures containing assay buffer and arogenate.

  • Equilibrate to the desired temperature.

  • Initiate the reaction by adding the purified ADT enzyme.

  • Stop the reaction at various time points by adding a quenching agent (e.g., acid).

  • Derivatize the samples with a suitable fluorescent agent.

  • Analyze the formation of phenylalanine by HPLC with fluorescence detection.

  • Quantify the amount of phenylalanine produced by comparing to a standard curve.

Arogenate Dehydrogenase (ADH) Activity Assay

Objective: To measure the enzymatic activity of ADH.

Principle: The oxidative decarboxylation of arogenate to tyrosine is coupled with the reduction of NAD(P)+ to NAD(P)H, which can be monitored spectrophotometrically at 340 nm.[4]

Materials:

  • Purified ADH enzyme

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.5)

  • Arogenate solution

  • NAD+ or NADP+ solution

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture in a cuvette containing assay buffer, arogenate, and NAD(P)+.

  • Equilibrate the mixture to the desired temperature.

  • Initiate the reaction by adding the purified ADH enzyme.

  • Monitor the increase in absorbance at 340 nm over time.

  • Calculate the rate of NAD(P)H formation using its molar extinction coefficient.

Conclusion and Future Directions

The biosynthesis of cyclohexadienyl alanine derivatives via the arogenate pathway is a well-conserved and tightly regulated process essential for life. A thorough understanding of the enzymes involved, their kinetics, and their regulation is critical for applications in metabolic engineering, drug discovery, and agricultural biotechnology. Future research will likely focus on elucidating the three-dimensional structures of all the pathway's enzymes to facilitate rational drug design and protein engineering efforts aimed at enhancing the production of valuable aromatic compounds.

References

Exploratory

In-Depth Technical Guide: 3-(2,5-Cyclohexadienyl)-L-alanine

Authored for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-(2,5-Cyclohexadienyl)-L-alanine (CAS Number: 16055-12-2), a non-proteinogenic...

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(2,5-Cyclohexadienyl)-L-alanine (CAS Number: 16055-12-2), a non-proteinogenic amino acid and known phenylalanine antagonist. Also referred to as L-2,5-Dihydrophenylalanine, this compound has garnered interest for its diverse biological activities, including its incorporation into proteins, induction of apoptosis, and antimicrobial properties. This document consolidates available data on its chemical properties, synthesis, biological functions, and mechanisms of action, presenting quantitative data in structured tables and detailing key experimental methodologies. Visual diagrams of its synthesis workflow and proposed biological pathways are provided to facilitate a deeper understanding of its scientific applications.

Chemical and Physical Properties

3-(2,5-Cyclohexadienyl)-L-alanine is a structural analogue of the essential amino acid L-phenylalanine. Its distinctive feature is the replacement of the aromatic phenyl ring with a non-aromatic 1,4-cyclohexadiene ring. This modification is the basis for its biological activity as an antimetabolite.

PropertyValueSource(s)
CAS Number 16055-12-2PubChem[1]
Molecular Formula C₉H₁₃NO₂PubChem[1]
Molecular Weight 167.20 g/mol PubChem[1]
IUPAC Name (2S)-2-amino-3-cyclohexa-1,4-dien-1-ylpropanoic acidPubChem[1]
Common Synonyms L-2,5-Dihydrophenylalanine (L-H₂Phe), 3-(1,4-cyclohexadienyl)-L-alanine, DihydrophenylalaninePubChem[1]
Physical Description Solid-
Computed Properties XLogP3: -1.6, Hydrogen Bond Donor Count: 2, Hydrogen Bond Acceptor Count: 2PubChem[1]

Synthesis Protocol

The primary method for synthesizing L-2,5-Dihydrophenylalanine is the Birch reduction of L-phenylalanine. The following protocol is adapted from methodologies described in the literature[2].

Experimental Protocol: Birch Reduction of L-Phenylalanine

Objective: To reduce the aromatic ring of L-phenylalanine to yield L-2,5-Dihydrophenylalanine.

Materials:

  • L-Phenylalanine (or ¹³C₆-labeled L-Phe for isotopic labeling studies)

  • Liquid Ammonia (NH₃)

  • Dry Ice (solid CO₂)

  • Acetone

  • Flame-dried, two-neck round-bottom flask

  • Dewar condenser

  • Magnetic stir bar and stir plate

  • Inert nitrogen (N₂) or argon gas supply

Procedure:

  • Preparation: Under an inert atmosphere of dry nitrogen, add L-phenylalanine (1 equivalent) to a flame-dried two-neck round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Chill the Dewar condenser to -78°C using a dry ice/acetone bath. Cool the reaction flask to -78°C in a separate dry ice/acetone bath.

  • Ammonia Condensation: Condense approximately 10 mL of liquid ammonia into the reaction flask via the chilled Dewar condenser. Stir the resulting homogenous solution.

  • Reduction: [Further details on the addition of the reducing agent, such as sodium or lithium, and the subsequent quenching step are required from the primary literature, e.g., Skolaut and Retey (2001), but were not available in the search results.]

  • Work-up and Purification: Following the reaction, the ammonia is typically evaporated. The crude product is then subjected to purification, often involving techniques like ion-exchange chromatography or crystallization to isolate the pure L-2,5-Dihydrophenylalanine.

Workflow Diagram:

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reduction Reaction cluster_purification Purification Phe L-Phenylalanine Flask Dry, Inert Flask at -78°C Phe->Flask Add ReducingAgent Reducing Agent (e.g., Na, Li) Flask->ReducingAgent Add NH3 Liquid Ammonia NH3->Flask Condense Quench Quenching Agent ReducingAgent->Quench React & Quench Evaporation Evaporation of NH3 Quench->Evaporation Purify Chromatography / Crystallization Evaporation->Purify FinalProduct L-2,5-Dihydrophenylalanine Purify->FinalProduct

Figure 1. Workflow for the synthesis of L-2,5-Dihydrophenylalanine via Birch reduction.

Biological Activity and Mechanism of Action

L-2,5-Dihydrophenylalanine exhibits a range of biological effects, primarily stemming from its ability to act as a competitive inhibitor and analogue of L-phenylalanine.

Phenylalanine Antagonism and Protein Incorporation

As a structural mimic of L-phenylalanine, L-2,5-Dihydrophenylalanine can interfere with metabolic pathways that utilize phenylalanine. This includes competitive inhibition of enzymes and incorporation into nascent polypeptide chains during protein synthesis.

Biological EffectOrganism / Cell LineKey FindingsSource(s)
Inhibition of Growth Leuconostoc dextranicum, RatActs as a phenylalanine inhibitor, leading to cytotoxic effects and anorexia in rats.[2][3]Snow et al. (1968)[3]
Incorporation into Cellular Proteins Escherichia coli ATCC 9723fMaximally replaces 65% of phenylalanine residues in cell proteins, leading to non-steady-state growth.[4]Pine (1975)[4]
Incorporation into Cellular Proteins Sarcoma 180 (mouse tumor cells)Maximally replaces 33% of phenylalanine residues in cell proteins.[4]Pine (1975)[4]
Antifungal Activity Aspergillus nidulansIdentified as a microtubule-disrupting agent, leading to antifungal effects.[5]Kiso et al. (2004)[5]

Logical Diagram: Mechanism as a Phenylalanine Antagonist

Phenylalanine_Antagonism cluster_pathways Normal Cellular Processes cluster_outcomes Biological Outcomes Phe L-Phenylalanine (Essential Amino Acid) Enzymes Phenylalanine-Utilizing Enzymes Phe->Enzymes Ribosome Ribosome (Protein Synthesis) Phe->Ribosome H2Phe L-2,5-Dihydrophenylalanine (Analogue) H2Phe->Enzymes Competitive Inhibition H2Phe->Ribosome Mistranslation NormalMetabolism Normal Metabolism Enzymes->NormalMetabolism Inhibition Metabolic Inhibition Enzymes->Inhibition NormalProtein Functional Proteins Ribosome->NormalProtein AlteredProtein Non-Functional or Altered Proteins Ribosome->AlteredProtein

Figure 2. Competitive antagonism of L-phenylalanine by L-2,5-Dihydrophenylalanine.
Induction of Apoptosis

L-2,5-Dihydrophenylalanine has been identified as an inducer of apoptosis in specific cancer cell lines. This cell death mechanism is reported to be dependent on the activity of lysosomal proteases known as cathepsins.

Key Finding:

  • Induces cathepsin-dependent apoptosis in human promyelocytic leukemia cells (HL-60)[2][6].

Experimental Protocol: Apoptosis Assay in HL-60 Cells A detailed, step-by-step protocol for this specific assay was not available in the searched literature abstracts. However, a general procedure for an apoptosis assay involves:

  • Cell Culture: HL-60 cells are cultured under standard conditions (e.g., 37°C, 5% CO₂ in RPMI-1640 medium supplemented with fetal bovine serum).

  • Treatment: Cells are treated with varying concentrations of L-2,5-Dihydrophenylalanine for a specified time course (e.g., 24, 48 hours).

  • Apoptosis Detection: Apoptosis is quantified using methods such as:

    • DNA Fragmentation Analysis: Using propidium iodide (PI) staining and flow cytometry (FACS) to detect the sub-G1 peak characteristic of apoptotic cells.

    • Caspase Activity Assay: Measuring the activity of executioner caspases (e.g., caspase-3) using a fluorometric or colorimetric substrate.

    • Annexin V Staining: Detecting the externalization of phosphatidylserine on the cell membrane, an early marker of apoptosis.

  • Inhibition Studies: To confirm cathepsin dependence, cells would be pre-treated with a general or specific cathepsin inhibitor prior to adding L-2,5-Dihydrophenylalanine, and the apoptotic response would be measured.

Signaling Pathway Diagram: Cathepsin-Dependent Apoptosis

Apoptosis_Pathway H2Phe L-2,5-Dihydrophenylalanine Cell HL-60 Cell H2Phe->Cell Enters Lysosome Lysosome Cell->Lysosome Triggers Lysosomal Permeabilization Cathepsins Cathepsins Lysosome->Cathepsins Release Mitochondrion Mitochondrion Cathepsins->Mitochondrion Activate Pro-Apoptotic Proteins (e.g., Bid) Caspases Caspase Cascade Mitochondrion->Caspases Release of Cytochrome c Apoptosis Apoptosis (Cell Death) Caspases->Apoptosis Execution

Figure 3. Proposed pathway for cathepsin-dependent apoptosis induced by L-2,5-Dihydrophenylalanine.

Biosynthesis

While often synthesized chemically for research, L-2,5-Dihydrophenylalanine is a natural product of several bacteria. Studies in Photorhabdus luminescens have elucidated its biosynthetic pathway, which diverts a key intermediate from aromatic amino acid synthesis.

  • Precursor: Prephenate, an intermediate in the shikimate pathway for phenylalanine and tyrosine biosynthesis.

  • Key Enzymes:

    • A non-aromatizing prephenate decarboxylase converts prephenate to dihydro-hydroxyphenylpyruvate[2].

    • A transaminase then acts on this intermediate to yield 2,5-dihydrotyrosine, which is a precursor to L-2,5-Dihydrophenylalanine[2].

This metabolic rerouting highlights a strategy used by microorganisms to produce secondary metabolites with potent biological activities[2].

Conclusion and Future Directions

3-(2,5-Cyclohexadienyl)-L-alanine is a multifaceted compound with significant potential in drug development and biochemical research. Its role as a phenylalanine antagonist, its ability to be incorporated into proteins, and its pro-apoptotic and antifungal activities make it a valuable tool and a potential lead for therapeutic development. While foundational knowledge of its synthesis and biological effects exists, this guide highlights the need for more extensive quantitative studies to determine potency (e.g., IC₅₀, Kᵢ values) across its various activities. Further elucidation of the precise molecular interactions that trigger its microtubule-disrupting and cathepsin-dependent apoptotic effects will be critical for its future application in oncology and infectious disease research.

Disclaimer: This document is intended for research and informational purposes only. L-2,5-Dihydrophenylalanine is not for human or veterinary use.

References

Foundational

Stability and Storage of 2,5-Dihydrophenylalanine: A Technical Guide for Researchers

For Immediate Release This technical guide provides a comprehensive overview of the principles and methodologies for assessing the stability and determining the optimal storage conditions for 2,5-Dihydrophenylalanine, a...

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the principles and methodologies for assessing the stability and determining the optimal storage conditions for 2,5-Dihydrophenylalanine, a non-proteinogenic amino acid of interest to researchers, scientists, and drug development professionals. Due to the limited availability of public data on the stability of this specific molecule, this document serves as a practical framework for establishing a robust stability-indicating profile through forced degradation studies.

Introduction

2,5-Dihydrophenylalanine is an analog of the essential amino acid phenylalanine. Its unique structure makes it a valuable tool in various research applications, including its incorporation into peptides and proteins as a phenylalanine substitute.[1] Understanding its chemical stability is paramount for ensuring the integrity of experimental results and for the development of potential therapeutic agents. This guide outlines the recommended procedures for conducting forced degradation studies in line with the principles of the International Council for Harmonisation (ICH) guideline Q1A(R2), which provides a framework for stability testing of new drug substances.[2][3]

Data Presentation: A Template for Stability Assessment

Stress ConditionParametersDuration% Degradation of 2,5-DihydrophenylalanineDegradation Products Observed (and % Area)Remarks
Acid Hydrolysis 0.1 M HCl2, 4, 8, 24, 48 hours
1 M HCl2, 4, 8, 24, 48 hours
Base Hydrolysis 0.1 M NaOH2, 4, 8, 24, 48 hours
1 M NaOH2, 4, 8, 24, 48 hours
Oxidation 3% H₂O₂2, 4, 8, 24, 48 hours
10% H₂O₂2, 4, 8, 24, 48 hours
Thermal Degradation 60°C1, 2, 5, 7 days
80°C1, 2, 5, 7 days
Photostability ICH Q1B Option 1 or 2As per guideline

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies on 2,5-Dihydrophenylalanine. These protocols are designed to intentionally degrade the molecule to an appropriate extent (typically 5-20%) to identify likely degradation products and establish stability-indicating analytical methods.[4]

General Sample Preparation

A stock solution of 2,5-Dihydrophenylalanine of known concentration (e.g., 1 mg/mL) should be prepared in a suitable solvent (e.g., water, methanol, or a mixture). This stock solution will be used for all stress conditions.

Forced Degradation (Stress Testing) Conditions
  • Acid Hydrolysis:

    • To 1 mL of the 2,5-Dihydrophenylalanine stock solution, add 1 mL of 0.1 M or 1 M hydrochloric acid.

    • Incubate the mixture at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24, and 48 hours).

    • Neutralize the aliquots with an equivalent amount of base (e.g., 0.1 M or 1 M sodium hydroxide) before analysis.

    • Dilute to a suitable concentration with the mobile phase for analysis.

  • Base Hydrolysis:

    • To 1 mL of the 2,5-Dihydrophenylalanine stock solution, add 1 mL of 0.1 M or 1 M sodium hydroxide.

    • Incubate the mixture at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at specified time points.

    • Neutralize the aliquots with an equivalent amount of acid (e.g., 0.1 M or 1 M hydrochloric acid) before analysis.

    • Dilute to a suitable concentration with the mobile phase for analysis.

  • Oxidative Degradation:

    • To 1 mL of the 2,5-Dihydrophenylalanine stock solution, add 1 mL of hydrogen peroxide solution (e.g., 3% or 10%).

    • Keep the mixture at room temperature and protected from light.

    • Withdraw aliquots at specified time points.

    • Dilute to a suitable concentration with the mobile phase for analysis.

  • Thermal Degradation (Thermolysis):

    • Place the solid 2,5-Dihydrophenylalanine powder in a controlled temperature oven (e.g., 60°C or 80°C).

    • At specified time points, dissolve a known amount of the stressed solid in a suitable solvent.

    • Dilute to a suitable concentration with the mobile phase for analysis.

  • Photostability Testing:

    • Expose the solid 2,5-Dihydrophenylalanine and its solution to light conditions as specified in ICH guideline Q1B. This typically involves exposure to a combination of cool white fluorescent and near-ultraviolet lamps.

    • A dark control sample should be stored under the same conditions but protected from light.

    • Analyze the samples after the specified exposure period.

Analytical Methodology: Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable for amino acid analogs.[5][6]

  • Chromatographic System:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a suitable wavelength (e.g., 210 nm or determined by UV scan).

    • Column Temperature: 25-30°C.

  • Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines to ensure it is specific, accurate, precise, linear, and robust for the intended purpose of quantifying 2,5-Dihydrophenylalanine and its degradants.

Visualization of Pathways and Workflows

Hypothetical Degradation Pathway

Based on the known degradation pathways of phenylalanine, which primarily involves hydroxylation to tyrosine, a potential degradation pathway for 2,5-Dihydrophenylalanine under oxidative stress could involve the formation of hydroxylated and other oxidized species.[7][8][9] A simplified hypothetical pathway is presented below.

G A 2,5-Dihydrophenylalanine B Hydroxylated Derivatives A->B Oxidation (e.g., H₂O₂) C Oxidized Species A->C Further Oxidation D Ring Opening Products B->D Stress Conditions C->D Stress Conditions

Caption: Hypothetical degradation pathway for 2,5-Dihydrophenylalanine.

Experimental Workflow for Forced Degradation Studies

The following diagram illustrates the general workflow for conducting a forced degradation study of 2,5-Dihydrophenylalanine.

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Outcome A Prepare Stock Solution of 2,5-Dihydrophenylalanine B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation A->D E Thermal Stress A->E F Photolytic Stress A->F G Sample Neutralization/ Dilution B->G C->G D->G E->G F->G H HPLC Analysis G->H I Peak Purity and Mass Balance Calculation H->I J Characterization of Degradants (e.g., LC-MS) I->J If significant degradants K Establish Degradation Profile I->K J->K L Determine Intrinsic Stability K->L M Validate Stability-Indicating Method K->M

Caption: Workflow for a forced degradation study.

Recommended Storage Conditions

Based on the general properties of amino acids and in the absence of specific data, the following storage conditions are recommended for 2,5-Dihydrophenylalanine to minimize degradation:

  • Solid Form: Store in a tightly sealed container, protected from light, in a cool and dry place. Long-term storage at -20°C is advisable.

  • In Solution: Prepare solutions fresh for use. If storage is necessary, filter-sterilize and store at -20°C or -80°C in single-use aliquots to avoid repeated freeze-thaw cycles. The stability in various solvents and pH conditions should be experimentally determined.

Conclusion

This technical guide provides a foundational framework for researchers to systematically evaluate the stability of 2,5-Dihydrophenylalanine. By employing the principles of forced degradation and developing a validated stability-indicating analytical method, scientists can ensure the quality and reliability of their research and development activities involving this compound. The provided templates and workflows are intended to guide the experimental design and data organization for a comprehensive stability assessment.

References

Exploratory

Theoretical Exploration of 1,4-Dihydro-L-phenylalanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract 1,4-Dihydro-L-phenylalanine, a non-aromatic analog of L-phenylalanine, presents a unique structural and electronic profile that distinguishes it fr...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Dihydro-L-phenylalanine, a non-aromatic analog of L-phenylalanine, presents a unique structural and electronic profile that distinguishes it from its parent amino acid. This technical guide provides a comprehensive overview of the theoretical and experimental studies on 1,4-Dihydro-L-phenylalanine, with a focus on its synthesis, physicochemical properties, and its role as a competitive inhibitor of Phenylalanine Ammonia-Lyase (PAL). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biochemical and experimental workflows. While direct theoretical studies on this molecule are limited, this guide establishes a framework for future computational investigations based on methodologies applied to similar non-aromatic amino acid analogs.

Introduction

L-phenylalanine is an essential aromatic amino acid with diverse biological roles. Its conversion to trans-cinnamic acid, catalyzed by Phenylalanine Ammonia-Lyase (PAL), is a critical step in the biosynthesis of numerous secondary metabolites in plants, fungi, and some bacteria. The study of phenylalanine analogs is crucial for understanding enzyme mechanisms and for the development of specific inhibitors. 1,4-Dihydro-L-phenylalanine, in which the aromatic ring is partially reduced, offers a unique opportunity to probe the electronic and steric requirements of the PAL active site. This guide synthesizes the available knowledge on this intriguing molecule.

Physicochemical and Biochemical Properties

Quantitative data for 1,4-Dihydro-L-phenylalanine is sparse in the literature. The following tables summarize the known information and highlight areas for future theoretical investigation.

Table 1: Physicochemical Properties of 1,4-Dihydro-L-phenylalanine

PropertyValueMethodReference
Molecular FormulaC₉H₁₃NO₂-[1]
Molecular Weight167.20 g/mol -[1]
Predicted LogPData not availableComputational prediction needed-
Predicted pKaData not availableComputational prediction needed-
HOMO-LUMO GapData not availableQuantum chemical calculation needed-
Dipole MomentData not availableQuantum chemical calculation needed-

Table 2: Kinetic Data for the Inhibition of Phenylalanine Ammonia-Lyase (PAL) by 1,4-Dihydro-L-phenylalanine

ParameterValueEnzyme SourceReference
Inhibition TypeCompetitiveNot specified in abstract[2]
Kᵢ (Inhibition Constant)Moderately good competitive inhibitor (specific value not provided in abstract)Not specified in abstract[2]

Theoretical Studies: A Framework for Investigation

While dedicated theoretical studies on 1,4-Dihydro-L-phenylalanine are not extensively published, its structural similarity to other non-aromatic and conformationally constrained phenylalanine analogs allows for the outlining of a robust computational research plan.

Conformational Analysis

The flexibility of the dihydro-cyclohexadienyl ring and its influence on the peptide backbone dihedral angles (φ, ψ) are of primary interest. A thorough conformational analysis would involve:

  • Molecular Mechanics (MM) Searches: Utilizing force fields such as AMBER or CHARMM to explore the potential energy surface and identify low-energy conformers.

  • Quantum Mechanics (QM) Optimizations: Re-optimizing the MM-derived structures at a higher level of theory (e.g., Density Functional Theory with a suitable basis set like 6-31G(d)) to obtain accurate geometries and relative energies.[3][4]

Electronic Structure Analysis

Quantum chemical calculations can elucidate the electronic properties that govern the reactivity and intermolecular interactions of 1,4-Dihydro-L-phenylalanine. Key properties to investigate include:

  • Frontier Molecular Orbitals (HOMO-LUMO): The energies and spatial distributions of the highest occupied and lowest unoccupied molecular orbitals are crucial for understanding the molecule's reactivity and its interaction with the PAL active site.

  • Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface can reveal regions of positive and negative potential, indicating sites for electrophilic and nucleophilic attack, respectively.

  • Natural Bond Orbital (NBO) Analysis: This analysis can provide insights into the hybridization, charge distribution, and intramolecular interactions within the molecule.

Experimental Protocols

Synthesis of 1,4-Dihydro-L-phenylalanine via Birch Reduction

1,4-Dihydro-L-phenylalanine has been synthesized as a minor product in the Birch reduction of L-phenylalanine.[2] The following is a generalized protocol based on the established Birch reduction mechanism.[5][6][7]

Materials:

  • L-phenylalanine

  • Liquid ammonia (NH₃)

  • Sodium (Na) or Lithium (Li) metal

  • Anhydrous ethanol (EtOH) or tert-butanol (t-BuOH)

  • Ammonium chloride (NH₄Cl)

  • Anhydrous diethyl ether or THF as a co-solvent

  • Dry ice/acetone bath

Procedure:

  • Set up a three-necked flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel under an inert atmosphere (e.g., argon).

  • Condense liquid ammonia into the flask at -78 °C.

  • Add the co-solvent and L-phenylalanine to the liquid ammonia with stirring.

  • Carefully add small pieces of sodium or lithium metal until a persistent blue color is observed, indicating the presence of solvated electrons.

  • Slowly add the alcohol (proton source) to the reaction mixture.

  • Continue the reaction until the blue color disappears.

  • Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.

  • Allow the ammonia to evaporate overnight.

  • The resulting aqueous residue would then be subjected to purification, likely involving ion-exchange chromatography to separate 1,4-Dihydro-L-phenylalanine from the unreacted starting material, other reduction products, and salts.

Note: The isolation of the 1,4-dihydro product is challenging due to it being a minor product.[2]

Phenylalanine Ammonia-Lyase (PAL) Inhibition Assay

The following protocol describes a general workflow for a competitive inhibition assay to determine the kinetic parameters of a PAL inhibitor.

Materials:

  • Purified Phenylalanine Ammonia-Lyase (PAL)

  • L-phenylalanine (substrate)

  • 1,4-Dihydro-L-phenylalanine (inhibitor)

  • Buffer solution (e.g., Tris-HCl, pH 8.5)

  • Spectrophotometer

Procedure:

  • Prepare a series of substrate (L-phenylalanine) solutions of varying concentrations in the buffer.

  • Prepare a series of inhibitor (1,4-Dihydro-L-phenylalanine) solutions of varying concentrations in the buffer.

  • For each inhibitor concentration (including a zero-inhibitor control), set up a series of reactions in cuvettes. Each cuvette will contain the buffer, a specific concentration of the substrate, and the inhibitor at the set concentration for that series.

  • Initiate the reaction by adding a fixed amount of PAL enzyme to each cuvette.

  • Monitor the increase in absorbance at 290 nm, which corresponds to the formation of trans-cinnamic acid, over time.

  • Calculate the initial reaction velocity (v₀) for each combination of substrate and inhibitor concentration from the linear portion of the absorbance vs. time plot.

  • Analyze the data using a Lineweaver-Burk or Dixon plot to determine the type of inhibition and the inhibition constant (Kᵢ).

Visualizations

Birch Reduction of L-Phenylalanine

G cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_products Products Phe L-Phenylalanine RadicalAnion Radical Anion Phe->RadicalAnion + e- Na Na or Li in liq. NH3 EtOH Ethanol (Proton Source) CyclohexadienylRadical Cyclohexadienyl Radical RadicalAnion->CyclohexadienylRadical + H+ (from EtOH) CyclohexadienylAnion Cyclohexadienyl Anion CyclohexadienylRadical->CyclohexadienylAnion + e- DihydroPhe 1,4-Dihydro-L-phenylalanine CyclohexadienylAnion->DihydroPhe + H+ (from EtOH)

Caption: Mechanism of the Birch reduction of L-phenylalanine.

Phenylalanine Ammonia-Lyase (PAL) Reaction and Competitive Inhibition

G cluster_reaction PAL Catalytic Reaction cluster_inhibition Competitive Inhibition PAL PAL Enzyme Product trans-Cinnamic Acid + NH3 PAL->Product Catalyzes conversion Phe L-Phenylalanine (Substrate) Phe->PAL Binds to active site Inhibitor 1,4-Dihydro-L-phenylalanine (Inhibitor) PAL_I PAL Enzyme Inhibitor->PAL_I Binds to active site NoReaction No Reaction PAL_I->NoReaction

Caption: Competitive inhibition of the PAL reaction.

Experimental Workflow for PAL Inhibition Assay

G A Prepare Substrate and Inhibitor Dilutions B Set up Reaction Mixtures (Buffer, Substrate, Inhibitor) A->B C Initiate Reaction with PAL Enzyme B->C D Monitor Absorbance at 290 nm C->D E Calculate Initial Velocities (v₀) D->E F Data Analysis (e.g., Lineweaver-Burk Plot) E->F G Determine Ki and Inhibition Type F->G

Caption: Workflow for determining PAL inhibition kinetics.

Conclusion and Future Directions

1,4-Dihydro-L-phenylalanine remains a molecule of significant interest due to its relationship with L-phenylalanine and its inhibitory effect on Phenylalanine Ammonia-Lyase. The current body of knowledge, while limited, provides a solid foundation for further research. There is a clear need for dedicated computational studies to predict its physicochemical properties, explore its conformational landscape, and model its interaction with the PAL active site. Such theoretical investigations, in conjunction with more detailed experimental characterization, will undoubtedly provide deeper insights into the structure-function relationships of this non-aromatic amino acid and pave the way for the rational design of novel enzyme inhibitors.

References

Protocols & Analytical Methods

Method

Applications of 3-(2,5-Cyclohexadienyl)-L-alanine in Biochemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction Data Presentation Table 1: Physicochemical Properties of 3-(2,5-Cyclohexadienyl)-L-alanine PropertyValueReference Molecular FormulaC₉H₁₃NO₂--IN...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation

Table 1: Physicochemical Properties of 3-(2,5-Cyclohexadienyl)-L-alanine
PropertyValueReference
Molecular FormulaC₉H₁₃NO₂--INVALID-LINK--
Molecular Weight167.20 g/mol --INVALID-LINK--
IUPAC Name(2S)-2-amino-3-cyclohexa-1,4-dien-1-ylpropanoic acid--INVALID-LINK--
Synonyms2,5-Dihydrophenylalanine, 1,4-Dihydrophenylalanine, (S)-alpha-Amino-1,4-cyclohexadiene-1-propanoic acid--INVALID-LINK--
Table 2: Quantitative Data on Enzyme Inhibition by 3-(2,5-Cyclohexadienyl)-L-alanine Isomers
EnzymeIsomerInhibition TypeKᵢ (µM)Substrate BehaviorReference
Phenylalanine Ammonia-Lyase (PAL)2,5-dihydro-L-phenylalanineCompetitive30.6Yes (Kₘ = 35.5% of Phe, Vₘₐₓ = 3.3% of Phe)[1]
Phenylalanine Ammonia-Lyase (PAL)1,4-dihydro-L-phenylalanineCompetitive157No[1]

Note: Specific Kᵢ value for Phenylalanine Hydroxylase (PAH) is not currently available in the reviewed literature.

Experimental Protocols

Protocol 1: Synthesis of 3-(2,5-Cyclohexadienyl)-L-alanine via Birch Reduction

This protocol describes the synthesis of 2,5-dihydro-L-phenylalanine and 1,4-dihydro-L-phenylalanine from L-phenylalanine using a Birch reduction.[1]

Materials:

  • L-phenylalanine

  • Liquid ammonia (NH₃)

  • Lithium (Li) wire

  • tert-Butanol or Ethanol

  • Ammonium chloride (NH₄Cl)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Dry ice/acetone bath

  • HPLC system with a reversed-phase column

  • Methanol (HPLC grade)

  • Water (HPLC grade)

Procedure:

  • Set up a three-necked flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel in a well-ventilated fume hood.

  • Cool the flask in a dry ice/acetone bath and condense liquid ammonia into the flask.

  • Add L-phenylalanine to the liquid ammonia with stirring.

  • Carefully add small pieces of lithium wire to the solution until a persistent blue color is obtained, indicating the presence of solvated electrons.

  • Slowly add the proton source (tert-butanol or ethanol) dropwise from the dropping funnel. The yield of the 1,4-dihydro isomer can be improved by using ethanol as the proton source.[1]

  • After the reaction is complete (disappearance of the blue color), quench the reaction by the cautious addition of solid ammonium chloride.

  • Allow the ammonia to evaporate overnight in the fume hood.

  • Dissolve the remaining residue in deionized water and acidify to a low pH with hydrochloric acid to precipitate the product.

  • Collect the crude product by filtration and wash with cold water.

  • Purify and separate the 2,5-dihydro-L-phenylalanine and 1,4-dihydro-L-phenylalanine isomers using a reversed-phase HPLC system with a water/methanol gradient.

  • Lyophilize the collected fractions to obtain the pure isomers.

Protocol 2: In Vitro Assay for Phenylalanine Hydroxylase (PAH) Inhibition

This protocol provides a general method for assessing the inhibitory potential of 3-(2,5-Cyclohexadienyl)-L-alanine on PAH activity.

Materials:

  • Purified Phenylalanine Hydroxylase (PAH)

  • L-phenylalanine (substrate)

  • 3-(2,5-Cyclohexadienyl)-L-alanine (inhibitor)

  • Tetrahydrobiopterin (BH₄) (cofactor)

  • Catalase

  • Dithiothreitol (DTT)

  • HEPES buffer (pH 7.4)

  • Tyrosine standards

  • HPLC system with a fluorescence detector

Procedure:

  • Enzyme Activation (Optional but Recommended): Pre-incubate the PAH enzyme with L-phenylalanine to ensure the enzyme is in its activated state.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing HEPES buffer, catalase, DTT, and BH₄.

  • Inhibitor Addition: Add varying concentrations of 3-(2,5-Cyclohexadienyl)-L-alanine to the reaction mixtures. For the control, add the vehicle (e.g., water or buffer) used to dissolve the inhibitor.

  • Enzyme Addition: Initiate the reaction by adding the pre-activated PAH enzyme to the reaction mixtures.

  • Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a quenching solution, such as perchloric acid, which will precipitate the enzyme.

  • Centrifugation: Centrifuge the tubes to pellet the precipitated protein.

  • Tyrosine Quantification: Analyze the supernatant for the amount of tyrosine produced using an HPLC system with fluorescence detection. Create a standard curve with known concentrations of tyrosine to quantify the results.

  • Data Analysis: Plot the rate of tyrosine formation against the inhibitor concentration. Determine the IC₅₀ value and, through kinetic studies (e.g., Lineweaver-Burk or Dixon plots), determine the type of inhibition and the Kᵢ value.

Mandatory Visualization

Synthesis_Workflow cluster_synthesis Synthesis of 3-(2,5-Cyclohexadienyl)-L-alanine L-Phe L-Phenylalanine Reaction Birch Reduction (Li, liq. NH3, Ethanol) L-Phe->Reaction Mixture Mixture of Isomers Reaction->Mixture Separation HPLC Separation Mixture->Separation Iso_2_5 2,5-dihydro-L-phenylalanine Separation->Iso_2_5 Iso_1_4 1,4-dihydro-L-phenylalanine Separation->Iso_1_4

Caption: Workflow for the synthesis of 3-(2,5-Cyclohexadienyl)-L-alanine isomers.

PAH_Inhibition_Pathway cluster_pathway Phenylalanine Metabolism and Inhibition Phe L-Phenylalanine PAH Phenylalanine Hydroxylase (PAH) Phe->PAH Substrate Tyr L-Tyrosine PAH->Tyr Product Catecholamines Dopamine, Norepinephrine, Epinephrine Tyr->Catecholamines Precursor Inhibitor 3-(2,5-Cyclohexadienyl) -L-alanine Inhibitor->Inhibition Inhibition->PAH Experimental_Workflow Start Start: Prepare Reaction Mixtures Inhibitor Add Inhibitor (3-(2,5-Cyclohexadienyl)-L-alanine) Start->Inhibitor Enzyme Add PAH Enzyme Inhibitor->Enzyme Incubate Incubate at 37°C Enzyme->Incubate Stop Terminate Reaction Incubate->Stop Analyze Quantify Tyrosine via HPLC Stop->Analyze End End: Determine Ki Analyze->End

References

Application

Application Notes and Protocols for Probing Phenylalanine Metabolism

Audience: Researchers, scientists, and drug development professionals. Introduction The study of L-phenylalanine metabolism is critical for understanding protein dynamics, metabolic diseases such as Phenylketonuria (PKU)...

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The study of L-phenylalanine metabolism is critical for understanding protein dynamics, metabolic diseases such as Phenylketonuria (PKU), and cellular bioenergetics. While the compound 1,4-Dihydro-L-phenylalanine has been synthesized and studied, current scientific literature identifies it not as a metabolic probe, but as a specific enzyme inhibitor. Research indicates it acts as a moderately good competitive inhibitor of Phenylalanine Ammonia-Lyase (PAL), an enzyme found in plants, bacteria, and fungi, but is not a substrate for it.[1]

The standard and widely accepted method for tracing L-phenylalanine metabolism in vivo and in vitro involves the use of stable isotope-labeled phenylalanine analogues. These tracers, such as L-[ring-²H₅]phenylalanine and L-[1-¹³C]phenylalanine, are incorporated directly into metabolic pathways. They allow for the precise measurement of protein synthesis rates, metabolic flux, and pathway activity without interfering with the biological processes themselves.

This document provides detailed application notes and protocols, first clarifying the role of 1,4-Dihydro-L-phenylalanine as an enzyme inhibitor, and then focusing on the use of stable isotope-labeled L-phenylalanine as the correct metabolic probe.

Part 1: 1,4-Dihydro-L-phenylalanine as an Enzyme Inhibitor

Application Note: Competitive Inhibition of Phenylalanine Ammonia-Lyase (PAL)

1,4-Dihydro-L-phenylalanine, a nonaromatic analogue of L-phenylalanine, serves as a valuable tool for studying the phenylpropanoid pathway in organisms where it is present. Its primary application is the specific, competitive inhibition of Phenylalanine Ammonia-Lyase (PAL). PAL catalyzes the first step in the phenylpropanoid pathway, converting L-phenylalanine to trans-cinnamic acid and ammonia.[1][2][3] By competing with the native substrate, 1,4-Dihydro-L-phenylalanine can be used to probe the function and mechanism of PAL and modulate the flux through this pathway.

Mechanism of Action

As a competitive inhibitor, 1,4-Dihydro-L-phenylalanine binds to the active site of the PAL enzyme, preventing the binding of the natural substrate, L-phenylalanine. Kinetic studies have confirmed that it is not converted into a product, but its presence reduces the rate of the enzymatic reaction.[1] This makes it a useful compound for investigating the physiological roles of PAL in plant defense, lignin biosynthesis, and microbial metabolism.

Quantitative Data: Biochemical Properties
PropertyDescriptionReference
Substrate for PAL No[1]
Inhibition Type Competitive Inhibitor[1]
Effectiveness Moderately good[1]
Protocol 1: Synthesis of 1,4-Dihydro-L-phenylalanine

This protocol is based on the synthesis method described in the literature.[1]

Principle: 1,4-Dihydro-L-phenylalanine is synthesized as a minor product from the Birch reduction of L-phenylalanine. This reaction reduces the aromatic ring of phenylalanine.

Materials:

  • L-phenylalanine

  • Liquid ammonia (NH₃)

  • An alkali metal (e.g., Sodium or Lithium)

  • An alcohol (e.g., ethanol) as a proton source

  • Appropriate glassware and reaction setup for low-temperature reactions

  • Purification system (e.g., chromatography)

Procedure:

  • Set up a reaction flask equipped with a dry ice condenser and a stirring mechanism in a well-ventilated fume hood.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Condense liquid ammonia into the reaction flask.

  • Add L-phenylalanine to the liquid ammonia with stirring.

  • Slowly add small pieces of the alkali metal until a persistent blue color is observed, indicating the presence of solvated electrons.

  • Add the alcohol dropwise to the reaction mixture. The blue color will dissipate as the reaction proceeds.

  • Continue the reaction until the starting material is consumed (monitor by an appropriate method like TLC).

  • Carefully quench the reaction by adding a proton source (e.g., ammonium chloride) and allow the ammonia to evaporate.

  • The resulting residue will contain a mixture of products, including the desired 1,4-Dihydro-L-phenylalanine.

  • Purify 1,4-Dihydro-L-phenylalanine from the reaction mixture using chromatographic techniques.

Note: The Birch reduction is a hazardous reaction that requires specialized equipment and expertise.

Visualization: Inhibition of the PAL Pathway

PAL_Inhibition cluster_pathway Phenylalanine Ammonia-Lyase (PAL) Pathway Phe L-Phenylalanine PAL PAL (Enzyme) Phe->PAL Cinnamate trans-Cinnamic Acid PAL->Cinnamate Catalysis Inhibitor 1,4-Dihydro-L-phenylalanine (Inhibitor) Inhibitor->PAL Competitive Inhibition

Inhibition of the PAL enzyme by 1,4-Dihydro-L-phenylalanine.

Part 2: Stable Isotope-Labeled L-Phenylalanine as a Metabolic Probe

Application Note: Tracing Phenylalanine Metabolism

Stable isotope-labeled versions of L-phenylalanine are the definitive tools for quantitatively studying its metabolic fate. By replacing specific atoms (e.g., ¹²C with ¹³C, or ¹H with ²H), these tracers can be distinguished from their endogenous counterparts by mass spectrometry. This allows for precise tracking of their incorporation into newly synthesized proteins and their conversion into other metabolites like tyrosine.

Key Applications:

  • Measurement of Protein Synthesis: The rate of incorporation of labeled phenylalanine into tissue protein is a direct measure of fractional synthetic rate (FSR).[4][5]

  • Determination of Metabolic Flux: Used to quantify the rate of phenylalanine conversion (hydroxylation) to tyrosine, a key metabolic pathway.[6][7]

  • Whole-Body Kinetics: Tracer infusion allows for the calculation of whole-body phenylalanine flux, oxidation, and utilization.[8][9]

  • Disease Research: Essential for studying metabolic disorders like PKU, where phenylalanine metabolism is impaired.[10][11]

  • Cancer Metabolism: Used to trace amino acid utilization in tumors.[12]

Data Presentation: Comparison of Tracers and Synthesis Rates

Table 1: Comparison of Phenylalanine Hydroxylation Rates Measured with Different Tracers Data from a study in healthy adult men, comparing L-[ring-²H₅]phenylalanine and L-[1-¹³C]phenylalanine tracers. Rates are shown as mean ± SD (μmol·kg⁻¹·h⁻¹).[7]

Metabolic StateRate with L-[ring-²H₅]PheRate with L-[1-¹³C]Phe
Fasted 5.1 ± 2.911.1 ± 5.6
Fed 6.8 ± 3.412.7 ± 7.7

Note: The significant difference in measured rates highlights a potential isotope effect with the deuterated tracer, which should be considered in experimental design.[6][7]

Table 2: Example of Muscle Protein-Bound L-[1-¹³C]Phenylalanine Enrichment Data represents the increase in isotopic enrichment (Mole Percent Excess, MPE) in muscle protein after ingestion of free amino acids (FAA) or intact milk protein (PRO).[5]

Time PointEnrichment after FAA Ingestion (MPE)Enrichment after PRO Ingestion (MPE)
2 hours 0.012 ± 0.0060.008 ± 0.006
6 hours 0.033 ± 0.0110.024 ± 0.008
Experimental Protocols

Protocol 2: In Vivo Measurement of Muscle Protein Synthesis Rate

Principle: This protocol uses a primed, continuous intravenous infusion of L-[ring-²H₅]phenylalanine to achieve a steady-state isotopic enrichment in the plasma free amino acid pool.[4][6] The rate of incorporation of the tracer into muscle protein over time is then measured from biopsies to calculate the fractional synthetic rate (FSR).

Materials:

  • Sterile, pyrogen-free L-[ring-²H₅]phenylalanine (Cambridge Isotope Laboratories, Inc. or equivalent)

  • Sterile 0.9% saline for injection

  • Infusion pump

  • Catheters for infusion and blood sampling

  • Muscle biopsy needles (e.g., Bergström needle)

  • Liquid nitrogen for snap-freezing samples

  • Centrifuge for blood processing

  • -80°C freezer for sample storage

Procedure:

  • Subject Preparation: Subjects should be fasted overnight (8-10 hours). Insert a catheter into an antecubital vein for tracer infusion and another catheter into a contralateral hand or wrist vein, which is heated to obtain arterialized-venous blood samples.

  • Baseline Sampling: Draw a baseline blood sample to determine background isotopic enrichment.

  • Tracer Infusion:

    • Administer a priming dose of L-[ring-²H₅]phenylalanine (e.g., 2 μmol/kg body weight) to rapidly achieve isotopic equilibrium.[4]

    • Immediately follow with a continuous infusion of the tracer at a constant rate (e.g., 0.08 μmol/kg/min) for the duration of the study (e.g., 5 hours).[4]

  • Blood Sampling: Collect blood samples at regular intervals (e.g., every 30-60 minutes) throughout the infusion period. Immediately place samples on ice, centrifuge to separate plasma, and store at -80°C.

  • Muscle Biopsies:

    • Obtain a muscle biopsy from a target muscle (e.g., vastus lateralis) at a baseline time point (e.g., 2 hours after infusion start) and a final time point (e.g., 5 hours).

    • Immediately after collection, rinse the tissue with cold saline, blot dry, and snap-freeze in liquid nitrogen. Store at -80°C until analysis.

Protocol 3: Sample Preparation and Mass Spectrometry Analysis

Principle: Isotopic enrichment of phenylalanine in plasma and muscle protein is determined using mass spectrometry. Plasma free amino acids and protein-bound amino acids from muscle tissue are isolated, and their tracer-to-tracee ratios (TTR) are measured.

Materials:

  • Perchloric acid (PCA) or Trichloroacetic acid (TCA)

  • Hydrochloric acid (HCl, 6N)

  • Cation exchange columns

  • Derivatization reagents (e.g., MTBSTFA for GC-MS)

  • Gas Chromatograph-Mass Spectrometer (GC-MS) or Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS)

Procedure:

  • Plasma Sample Preparation:

    • Thaw plasma samples on ice.

    • Deproteinize by adding a strong acid (e.g., PCA). Centrifuge to pellet the protein.

    • Isolate the supernatant containing free amino acids.

    • Purify the amino acids using cation exchange chromatography.

  • Muscle Tissue Preparation:

    • Weigh the frozen muscle tissue sample.

    • Homogenize the tissue in acid (e.g., TCA) to precipitate protein.

    • Centrifuge and collect the supernatant for analysis of the intracellular free amino acid pool (as for plasma).

    • Wash the protein pellet multiple times to remove free amino acids.

    • Hydrolyze the protein pellet in 6N HCl at 110°C for 18-24 hours to release constituent amino acids.

    • Purify the amino acids from the hydrolysate using cation exchange chromatography.

  • Derivatization (for GC-MS):

    • Evaporate the purified amino acid samples to dryness.

    • Add a derivatization agent (e.g., N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide, MTBSTFA) and heat to form a volatile derivative suitable for GC-MS analysis.

  • Mass Spectrometry Analysis:

    • Inject the derivatized samples into the GC-MS or the underivatized samples into the LC-MS/MS system.

    • Monitor the ion currents for the unlabeled (m+0) and labeled (e.g., m+5 for ²H₅-Phe) phenylalanine.

    • Calculate the isotopic enrichment (e.g., Tracer-to-Tracee Ratio or Mole Percent Excess) from the measured ion intensities.[12]

  • Calculation of Fractional Synthetic Rate (FSR):

    • FSR (%/hour) = [(E_p(t2) - E_p(t1)) / (E_precursor * (t2 - t1))] * 100

    • Where:

      • E_p(t2) and E_p(t1) are the protein-bound tracer enrichments in the biopsies at times t2 and t1.

      • E_precursor is the average enrichment of the precursor pool (plasma or intracellular free phenylalanine) between t1 and t2.

      • (t2 - t1) is the time in hours between biopsies.

Visualizations: Metabolic Pathways and Experimental Workflow

Phenylalanine_Metabolism cluster_tracer Metabolic Probe Diet Dietary Protein PhePool L-Phenylalanine (Free Amino Acid Pool) Diet->PhePool Digestion Body Body Protein Body->PhePool Breakdown (Proteolysis) PhePool->Body Synthesis (Translation) PAH Phenylalanine Hydroxylase (PAH) PhePool->PAH Hydroxylation NewProtein New Protein Synthesis PhePool->NewProtein TyrPool L-Tyrosine PAH->TyrPool TyrPool->NewProtein Neuro Neurotransmitters (Dopamine, etc.) TyrPool->Neuro Energy Energy Metabolism TyrPool->Energy Isotope Isotopically Labeled Phe (e.g., L-[ring-²H₅]Phe) Isotope->PhePool Infusion

Key metabolic pathways of L-Phenylalanine.

Tracer_Workflow Prep 1. Subject Preparation (Fasting, Catheterization) Infusion 2. Tracer Infusion (Primed, Continuous) Prep->Infusion Sampling 3. Sample Collection (Blood & Tissue Biopsies) Infusion->Sampling Processing 4. Sample Processing (Hydrolysis, Purification) Sampling->Processing Analysis 5. Mass Spectrometry (GC-MS or LC-MS/MS) Processing->Analysis Data 6. Data Analysis (Calculate Enrichment & FSR) Analysis->Data

General experimental workflow for a stable isotope tracer study.

References

Method

Application Notes and Protocols for Phenylalanine Ammonia-Lyase (PAL) Assay

For Researchers, Scientists, and Drug Development Professionals Introduction Phenylalanine Ammonia-Lyase (PAL) is a crucial enzyme in the phenylpropanoid pathway in plants, fungi, and some bacteria. It catalyzes the non-...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylalanine Ammonia-Lyase (PAL) is a crucial enzyme in the phenylpropanoid pathway in plants, fungi, and some bacteria. It catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid and ammonia. This pathway is responsible for the biosynthesis of a wide array of secondary metabolites, including flavonoids, lignins, and stilbenes, which are vital for plant development, defense mechanisms, and interactions with the environment. The measurement of PAL activity is therefore a key analytical tool in plant physiology, phytopathology, and the development of drugs targeting metabolic pathways.

This document provides detailed protocols for the spectrophotometric assay of PAL activity, guidelines for data interpretation, and a summary of factors influencing enzyme activity.

Principle of the Assay

The PAL assay is based on the enzymatic conversion of L-phenylalanine into trans-cinnamic acid. The formation of trans-cinnamic acid can be monitored by measuring the increase in absorbance at approximately 290 nm, as trans-cinnamic acid has a distinct absorption maximum at this wavelength. The rate of increase in absorbance is directly proportional to the PAL activity in the sample.[1][2][3]

Experimental Protocols

Spectrophotometric Assay of PAL Activity

This protocol is adapted from several established methods for determining PAL activity in plant extracts.[4][5][6]

a. Materials and Reagents

  • Extraction Buffer: 0.1 M Tris-HCl buffer (pH 8.8) containing 14 mM 2-mercaptoethanol and 3% (w/v) polyvinylpolypyrrolidone (PVPP). Prepare fresh on the day of use.[5]

  • Substrate Solution: 15 mM L-phenylalanine in 0.1 M Tris-HCl buffer (pH 8.8).[5]

  • Stop Solution: 6 M HCl.[5]

  • Spectrophotometer or microplate reader capable of measuring absorbance at 290 nm.

  • Refrigerated centrifuge.

  • Homogenizer (e.g., mortar and pestle).

  • Ice bath.

b. Sample Preparation (Plant Tissue)

  • Weigh approximately 150 mg of fresh plant tissue (e.g., leaves).[5]

  • Immediately freeze the tissue in liquid nitrogen to prevent degradation of enzymes.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Add 2 mL of ice-cold extraction buffer to the powder and homogenize thoroughly.[5]

  • Transfer the homogenate to a microcentrifuge tube and centrifuge at 10,000 rpm for 10 minutes at 4°C.[5]

  • Carefully collect the supernatant, which contains the crude enzyme extract. Keep the extract on ice until use.

c. Assay Procedure

  • Set up the following reaction mixtures in microcentrifuge tubes:

ComponentSample TubeBlank Tube
0.1 M Tris-HCl buffer (pH 8.8)1.9 mL2.0 mL
15 mM L-phenylalanine1.0 mL1.0 mL
Enzyme Extract100 µL-
  • Pre-incubate the reaction mixtures at 30°C for 5 minutes.

  • To the "Sample Tube," add 100 µL of the enzyme extract to start the reaction. To the "Blank Tube," add 100 µL of the extraction buffer.

  • Incubate both tubes at 30°C for 15 minutes.[5]

  • Stop the reaction by adding 200 µL of 6 M HCl to each tube.[5]

  • Centrifuge the tubes at 10,000 rpm for 5 minutes to pellet any precipitate.

  • Measure the absorbance of the supernatant at 290 nm against the blank.

d. Calculation of PAL Activity

The amount of trans-cinnamic acid produced can be calculated using the Beer-Lambert law:

A = εcl

Where:

  • A is the absorbance at 290 nm.

  • ε is the molar extinction coefficient of trans-cinnamic acid (9630 M⁻¹cm⁻¹).[5]

  • c is the concentration of trans-cinnamic acid (in mol/L).

  • l is the path length of the cuvette (typically 1 cm).

The PAL activity is typically expressed as nmol of trans-cinnamic acid produced per minute per milligram of protein. The total protein concentration in the enzyme extract can be determined using a standard method like the Bradford assay.[5]

Calculation Steps:

  • Calculate the concentration of trans-cinnamic acid: c = A / (ε * l)

  • Calculate the total amount of trans-cinnamic acid produced in the reaction volume.

  • Calculate the PAL activity: (nmol of trans-cinnamic acid) / (incubation time in min * mg of protein in the extract)

Data Presentation

The following table summarizes the effect of different physicochemical conditions on the specific activity of PAL isolated from Cyathobasis fruticulosa.[6]

ConditionValueSpecific Activity (U/mg)
pH 2.045.3 ± 0.0
8.8 (Optimum)54.9 ± 0.1
12.050.4 ± 0.0
Temperature 37°C (Optimum)-
NaCl Concentration 50 mM-
100 mM-
200 mM-
300 mM-

Note: Specific activity values for temperature and NaCl concentrations were not explicitly provided in a tabular format in the source material but were investigated.

Mandatory Visualizations

Phenylalanine Ammonia-Lyase (PAL) Catalyzed Reaction

PAL_Reaction L_Phenylalanine L-Phenylalanine PAL Phenylalanine Ammonia-Lyase (PAL) L_Phenylalanine->PAL trans_Cinnamic_Acid trans-Cinnamic Acid Ammonia Ammonia PAL->trans_Cinnamic_Acid + NH₃

Caption: Enzymatic reaction catalyzed by Phenylalanine Ammonia-Lyase (PAL).

Experimental Workflow for PAL Assay

PAL_Assay_Workflow cluster_prep Sample Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis Tissue_Collection 1. Collect Plant Tissue Homogenization 2. Homogenize in Extraction Buffer Tissue_Collection->Homogenization Centrifugation 3. Centrifuge to Clarify Extract Homogenization->Centrifugation Supernatant_Collection 4. Collect Supernatant (Enzyme Extract) Centrifugation->Supernatant_Collection Reaction_Setup 5. Prepare Reaction Mixture (Buffer, L-Phenylalanine) Supernatant_Collection->Reaction_Setup Incubation 6. Add Enzyme Extract & Incubate Reaction_Setup->Incubation Reaction_Stop 7. Stop Reaction with HCl Incubation->Reaction_Stop Absorbance_Measurement 8. Measure Absorbance at 290 nm Reaction_Stop->Absorbance_Measurement Activity_Calculation 10. Calculate PAL Activity Absorbance_Measurement->Activity_Calculation Protein_Assay 9. Determine Protein Concentration Protein_Assay->Activity_Calculation

Caption: Workflow for the spectrophotometric Phenylalanine Ammonia-Lyase (PAL) assay.

References

Application

Application Notes and Protocols for the Enzymatic Synthesis of L-Alanine Derivatives

For Researchers, Scientists, and Drug Development Professionals The enzymatic synthesis of L-alanine derivatives offers a powerful and sustainable alternative to traditional chemical methods. Leveraging the high selectiv...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The enzymatic synthesis of L-alanine derivatives offers a powerful and sustainable alternative to traditional chemical methods. Leveraging the high selectivity and efficiency of enzymes allows for the production of chiral amines and unnatural amino acids with high purity, which are crucial building blocks in the pharmaceutical industry. These derivatives are integral components in a wide array of therapeutics, including antiviral, anticancer, and antidiabetic drugs.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of L-alanine derivatives using key enzyme classes, primarily transaminases and L-alanine dehydrogenases.

Application Notes

L-alanine and its derivatives are not only fundamental components of proteins but also serve as versatile precursors in the synthesis of complex molecules. In drug development, the chirality of these molecules is often critical to their pharmacological activity and safety.[1] Enzymatic methods provide an excellent platform for establishing the desired stereochemistry.

Key Enzyme Classes and Their Applications:

  • Transaminases (TAs): These pyridoxal 5'-phosphate (PLP) dependent enzymes catalyze the transfer of an amino group from a donor molecule (like L-alanine or isopropylamine) to a prochiral ketone or aldehyde, producing a chiral amine.[1] ω-Transaminases are particularly valuable as they can accept a broad range of substrates, enabling the synthesis of various L-alanine derivatives.[1] Engineered transaminases have been successfully employed in the industrial synthesis of sitagliptin, an anti-diabetic drug.[1]

  • L-alanine Dehydrogenases (L-AlaDHs): These NAD(H)-dependent oxidoreductases catalyze the reversible reductive amination of pyruvate and other α-keto acids to their corresponding L-amino acids.[3] This one-step conversion from readily available starting materials makes L-AlaDH an attractive enzyme for the production of natural and unnatural L-amino acids.[3]

Advantages of Enzymatic Synthesis:

  • High Enantioselectivity: Enzymes can produce a single desired enantiomer with high purity (>99% ee), which is often difficult and costly to achieve through chemical synthesis.[1]

  • Mild Reaction Conditions: Enzymatic reactions are typically conducted in aqueous solutions under mild pH and temperature conditions, reducing energy consumption and the need for harsh reagents.[1]

  • Green and Sustainable: Biocatalysis is considered a green technology as it utilizes renewable resources and generates less hazardous waste compared to conventional chemical processes.

Experimental Protocols

Protocol 1: Asymmetric Synthesis of an L-Alanine Derivative using a Transaminase

This protocol describes a general procedure for the asymmetric synthesis of a chiral amine from a prochiral ketone using a transaminase.

Materials:

  • Transaminase (e.g., from Chromobacterium violaceum or a commercially available engineered variant)

  • Prochiral ketone (substrate)

  • Amine donor (e.g., L-alanine or isopropylamine)

  • Pyridoxal 5'-phosphate (PLP)

  • Buffer solution (e.g., 100 mM potassium phosphate buffer, pH 7.5)

  • Organic solvent (e.g., DMSO, if substrate solubility is low)

  • Reaction vessel

  • Shaking incubator or magnetic stirrer

  • HPLC with a chiral column for analysis

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture in the reaction vessel containing the buffer solution.

    • Add the prochiral ketone to a final concentration of 10-50 mM. If the ketone is not fully soluble, a co-solvent like DMSO (up to 20% v/v) can be added.

    • Add the amine donor in excess (e.g., 5-10 equivalents, 100-500 mM).

    • Add PLP to a final concentration of 1 mM.

    • Add the transaminase to a final concentration of 1-5 mg/mL.

  • Reaction Incubation:

    • Incubate the reaction mixture at a controlled temperature (e.g., 30-40 °C) with gentle agitation for 12-48 hours.

    • Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by HPLC to determine the conversion and enantiomeric excess of the product.

  • Work-up and Purification:

    • Once the reaction has reached the desired conversion, terminate the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate) to extract the product.

    • Separate the organic phase and wash it with brine.

    • Dry the organic phase over anhydrous sodium sulfate and concentrate it under reduced pressure.

    • Purify the resulting L-alanine derivative using column chromatography on silica gel.

Protocol 2: Reductive Amination of an α-Keto Acid using L-alanine Dehydrogenase

This protocol outlines the synthesis of an L-alanine derivative from its corresponding α-keto acid via reductive amination catalyzed by L-alanine dehydrogenase, incorporating a cofactor regeneration system.

Materials:

  • L-alanine Dehydrogenase (L-AlaDH)

  • α-Keto acid (substrate)

  • Ammonium salt (e.g., ammonium chloride or ammonium formate)

  • NAD⁺/NADH

  • Cofactor regeneration system:

    • Formate Dehydrogenase (FDH) and sodium formate, OR

    • Glucose Dehydrogenase (GDH) and D-glucose

  • Buffer solution (e.g., 100 mM Tris-HCl buffer, pH 8.0)

  • Reaction vessel

  • Magnetic stirrer

  • Spectrophotometer for monitoring NADH consumption at 340 nm

Procedure:

  • Reaction Setup:

    • In a reaction vessel, prepare a solution containing the buffer, the α-keto acid (10-100 mM), and the ammonium salt (0.5-1 M).

    • Add NAD⁺ to a catalytic concentration (e.g., 1 mM).

    • Add the components of the cofactor regeneration system. For example, add FDH (5-10 U/mL) and sodium formate (1.2-1.5 equivalents relative to the α-keto acid).

    • Initiate the reaction by adding L-AlaDH (1-5 mg/mL).

  • Reaction Incubation:

    • Maintain the reaction at a constant temperature (e.g., 25-37 °C) with stirring.

    • Monitor the reaction progress by measuring the decrease in NADH concentration at 340 nm or by analyzing samples via HPLC.

  • Work-up and Purification:

    • After the reaction is complete, terminate it by acidifying the mixture to precipitate the enzyme.

    • Centrifuge the mixture to remove the precipitated protein.

    • The supernatant containing the L-alanine derivative can be further purified by ion-exchange chromatography.

Protocol 3: Enzyme Immobilization for Enhanced Stability and Reusability

Immobilizing enzymes on a solid support can significantly improve their stability and allow for easier separation and reuse.[4]

Materials:

  • Enzyme (Transaminase or L-AlaDH)

  • Immobilization support (e.g., epoxy-functionalized resin, silica gel)[4]

  • Buffer solution (e.g., 1 M potassium phosphate buffer, pH 7.0 for epoxy resins)[4]

  • Glutaraldehyde (for amino-functionalized resins)

  • Shaking incubator

Procedure (Example with Epoxy-Functionalized Resin):

  • Support Preparation: Wash the epoxy-functionalized resin three times with the buffer solution.[4]

  • Enzyme Solution: Prepare a solution of the enzyme in the same buffer.

  • Immobilization: Add the enzyme solution to the washed resin and incubate with gentle shaking for a specified period (e.g., 24 hours) at a controlled temperature (e.g., 25 °C).[4]

  • Washing: After incubation, filter the immobilized enzyme and wash it thoroughly with buffer to remove any unbound enzyme.

  • Storage: Store the immobilized enzyme in a suitable buffer at 4 °C until use.

Data Presentation

Table 1: Performance of Transaminases in the Synthesis of Chiral Amines

Enzyme Source/VariantSubstrateAmine DonorConversion (%)Enantiomeric Excess (ee, %)Reference
Escherichia coli aromatic L-amino acid transaminaseRacemic pyrazolylalanine-4685 (D-enantiomer)[5]
Escherichia coli aromatic L-amino acid transaminaseRacemic triazolylalanine-4272 (D-enantiomer)[5]
Escherichia coli aromatic L-amino acid transaminaseRacemic imidazolylalanine-4895 (D-enantiomer)[5]
Engineered (R)-transaminase F113TPyruvate(R)-α-methylbenzylamine95.2>99 (D-alanine)
Engineered transaminasePro-sitagliptin ketoneIsopropylamine>80>99.5[6]

Table 2: Performance of L-alanine Dehydrogenases in Reductive Amination

Enzyme SourceSubstrateCofactor Regeneration SystemConversion (%)Enantiomeric Excess (ee, %)Reference
Bacillus cereus LeuDH & Candida boidinii FDH (whole cell)α-keto acid of L-tert-leucineFormate/FDHHigh>99[7]
Bacillus badius PheDH variant(para-fluorophenyl)acetoneFormate/FDHQuantitative>98 (R-enantiomer)[8]
Rhodococcus sp. PheDH variant4-phenyl-2-butanoneNot specifiedHigh>98 (R-enantiomer)

Visualizations

Enzymatic_Synthesis_Workflow cluster_transaminase Transaminase Pathway cluster_dehydrogenase L-alanine Dehydrogenase Pathway Prochiral_Ketone Prochiral Ketone Transaminase Transaminase (TA) + PLP Prochiral_Ketone->Transaminase Amine_Donor Amine Donor (e.g., L-Alanine) Amine_Donor->Transaminase Chiral_Amine Chiral Amine (L-Alanine Derivative) Transaminase->Chiral_Amine Keto_Acid_Byproduct α-Keto Acid (e.g., Pyruvate) Transaminase->Keto_Acid_Byproduct Alpha_Keto_Acid α-Keto Acid (e.g., Pyruvate) AlaDH L-alanine Dehydrogenase (L-AlaDH) Alpha_Keto_Acid->AlaDH Ammonia Ammonia (NH₃) Ammonia->AlaDH L_Alanine_Derivative L-Alanine Derivative AlaDH->L_Alanine_Derivative NAD NAD⁺ AlaDH->NAD NADH NADH NADH->AlaDH Cofactor_Regen Cofactor Regeneration NAD->Cofactor_Regen e.g., FDH/Formate Cofactor_Regen->NADH

Caption: General workflows for the enzymatic synthesis of L-alanine derivatives.

Multi_Enzyme_Cascade cluster_info Multi-Enzyme Cascade for Equilibrium Shift Prochiral_Ketone Prochiral Ketone Transaminase ω-Transaminase Prochiral_Ketone->Transaminase L_Alanine L-Alanine L_Alanine->Transaminase Chiral_Amine Chiral Amine (Desired Product) Transaminase->Chiral_Amine Equilibrium Pyruvate Pyruvate (Byproduct) Transaminase->Pyruvate Equilibrium Pyruvate_Decarboxylase Pyruvate Decarboxylase (PDC) Pyruvate->Pyruvate_Decarboxylase Equilibrium Shift Acetaldehyde Acetaldehyde Pyruvate_Decarboxylase->Acetaldehyde CO2 CO₂ Pyruvate_Decarboxylase->CO2 info The removal of the pyruvate byproduct by PDC drives the transamination reaction towards product formation.

Caption: Multi-enzyme cascade for overcoming unfavorable equilibrium in transamination.[9]

Immobilization_Workflow Enzyme_Solution Enzyme Solution Immobilization Immobilization (Adsorption or Covalent Bonding) Enzyme_Solution->Immobilization Support_Material Support Material (e.g., Resin, Silica) Support_Material->Immobilization Washing Washing Immobilization->Washing Immobilized_Enzyme Immobilized Enzyme Reuse Reaction and Reuse Immobilized_Enzyme->Reuse Washing->Immobilized_Enzyme

Caption: General workflow for enzyme immobilization.[4]

References

Method

Application Notes and Protocols: Incorporation of 2,5-Dihydrophenylalanine into Peptides

For Researchers, Scientists, and Drug Development Professionals Introduction The incorporation of non-proteinogenic amino acids into peptides is a powerful strategy for developing novel therapeutic agents, molecular prob...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptides is a powerful strategy for developing novel therapeutic agents, molecular probes, and research tools. These unnatural amino acids can introduce unique structural and functional properties, such as conformational constraints, altered receptor binding affinity, and enhanced metabolic stability. 2,5-Dihydrophenylalanine (Dhp) is a particularly interesting phenylalanine analogue featuring a cyclohexadiene ring. This diene moiety offers a reactive handle for post-synthetic modifications via Diels-Alder reactions, making it a valuable building block for creating complex peptide architectures, including peptide-drug conjugates and cyclized peptides.

These application notes provide a comprehensive guide for the incorporation of 2,5-Dihydrophenylalanine into peptides using solid-phase peptide synthesis (SPPS). The protocols outlined below are based on established principles of peptide chemistry and are intended to serve as a foundational methodology for researchers.

Synthesis of N-α-Fmoc-2,5-Dihydrophenylalanine

The successful incorporation of 2,5-Dihydrophenylalanine into a peptide sequence via Fmoc-based solid-phase peptide synthesis (SPPS) first requires the synthesis of the N-α-Fmoc protected amino acid. While a commercially available source for N-Fmoc-2,5-Dihydrophenylalanine is not readily found, it can be synthesized from the free amino acid using standard procedures.

A common method for the N-α-Fmoc protection of amino acids involves the reaction of the free amino acid with 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) under basic conditions.

Proposed Synthetic Protocol for N-α-Fmoc-2,5-Dihydrophenylalanine
  • Dissolution: Dissolve 2,5-Dihydrophenylalanine in a 10% aqueous sodium carbonate solution.

  • Addition of Fmoc-OSu: Slowly add a solution of Fmoc-OSu in dioxane to the amino acid solution while stirring vigorously at room temperature.

  • Reaction: Allow the reaction to proceed for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu and other non-polar impurities.

  • Acidification: Acidify the aqueous layer to a pH of 2-3 with 1 M HCl. The N-Fmoc-protected amino acid should precipitate out of the solution.

  • Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.

Table 1: Expected Yield and Purity for N-α-Fmoc-2,5-Dihydrophenylalanine Synthesis

ParameterExpected Value
Yield 75-90%
Purity (by HPLC) >98%
Characterization ¹H NMR, ¹³C NMR, Mass Spectrometry

Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing 2,5-Dihydrophenylalanine

The following is a generalized protocol for the manual solid-phase synthesis of a peptide containing 2,5-Dihydrophenylalanine using the Fmoc/tBu strategy. This protocol can be adapted for automated peptide synthesizers.

Materials and Reagents
  • Rink Amide MBHA resin (or other suitable resin depending on the desired C-terminus)

  • N-α-Fmoc protected amino acids (including N-α-Fmoc-2,5-Dihydrophenylalanine)

  • Side-chain protecting groups as required (e.g., Boc for Lys, Trt for His, Pbf for Arg)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Washing solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Precipitation solvent: Cold diethyl ether

Experimental Protocol
  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the N-α-Fmoc-amino acid (3-5 equivalents relative to resin loading) with the coupling reagent (e.g., HBTU, 3-5 equivalents) and DIPEA (6-10 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • To ensure complete coupling, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF (5 times).

  • Peptide Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence, including the incorporation of N-α-Fmoc-2,5-Dihydrophenylalanine.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

  • Resin Washing and Drying: Wash the resin with DMF (5 times), DCM (5 times), and Methanol (3 times). Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Add the cleavage cocktail to the dried resin in a fume hood.

    • Agitate the mixture for 2-3 hours at room temperature. The diene moiety of 2,5-Dihydrophenylalanine is susceptible to acid-catalyzed isomerization or polymerization. The inclusion of TIS as a scavenger is crucial to quench reactive carbocations generated during cleavage.

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Wash the resin with a small amount of fresh cleavage cocktail.

  • Peptide Precipitation:

    • Precipitate the crude peptide by adding the TFA filtrate to a 50-fold excess of cold diethyl ether.

    • Centrifuge the suspension to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold ether two more times.

  • Drying and Storage: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. Store the lyophilized peptide at -20°C or lower.

Table 2: Typical Parameters for SPPS of a 10-mer Peptide containing 2,5-Dihydrophenylalanine

ParameterTypical Value
Scale of Synthesis 0.1 mmol
Coupling Efficiency (per step) >99%
Overall Crude Yield 60-80%
Crude Purity (by RP-HPLC) 50-70%
Final Purity (after purification) >95%

Purification and Characterization

The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA. The purified peptide should be characterized by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm its molecular weight and by analytical RP-HPLC to assess its purity.

Visualizations

Experimental Workflow for Peptide Synthesis

SPPS_Workflow cluster_loop Resin Resin Swelling (DMF) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Loop Repeat for each amino acid Wash2->Loop Loop->Deprotection Final_Deprotection Final Fmoc Deprotection Loop->Final_Deprotection Final_Wash Final Wash & Dry Final_Deprotection->Final_Wash Cleavage Cleavage & Deprotection (TFA/TIS/H2O) Final_Wash->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Characterization Characterization (MS, HPLC) Purification->Characterization

Caption: Solid-Phase Peptide Synthesis Workflow.

Hypothetical Signaling Pathway Application

Peptides containing 2,5-Dihydrophenylalanine can be used as chemical probes to study protein-protein interactions. The diene functionality allows for the attachment of reporter molecules (e.g., fluorophores, biotin) via Diels-Alder chemistry. This diagram illustrates a hypothetical scenario where a Dhp-containing peptide is used to investigate a kinase signaling pathway.

Signaling_Pathway Receptor Receptor Tyrosine Kinase Kinase Downstream Kinase Receptor->Kinase Phosphorylation Substrate Substrate Protein Kinase->Substrate Phosphorylation Response Cellular Response Substrate->Response Peptide_Probe Dhp-Peptide-Fluorophore (Competitive Inhibitor) Peptide_Probe->Kinase Inhibition Diels_Alder Diels-Alder Ligation Diels_Alder->Peptide_Probe Dhp_Peptide Dhp-Peptide Dhp_Peptide->Diels_Alder Fluorophore Fluorophore-Dieneophile Fluorophore->Diels_Alder

Application

Application Notes and Protocols for the Detection of 3-(2,5-Cyclohexadienyl)-L-alanine

Introduction 3-(2,5-Cyclohexadienyl)-L-alanine, also known as 1,4-dihydro-L-phenylalanine, is a non-proteinogenic amino acid and an analogue of L-phenylalanine. Its unique structure presents specific challenges and oppor...

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-(2,5-Cyclohexadienyl)-L-alanine, also known as 1,4-dihydro-L-phenylalanine, is a non-proteinogenic amino acid and an analogue of L-phenylalanine. Its unique structure presents specific challenges and opportunities for detection and quantification in various biological matrices. These application notes provide an overview of established analytical techniques that can be adapted and validated for the analysis of this compound, targeting researchers, scientists, and drug development professionals. The primary methods discussed include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS). While specific validated methods for 3-(2,5-Cyclohexadienyl)-L-alanine are not extensively documented, the protocols for similar non-proteinogenic amino acids, such as β-N-methylamino-L-alanine (BMAA), serve as a strong foundation for method development.

Analytical Methods Overview

High-Performance Liquid Chromatography (HPLC) HPLC is a robust and widely used technique for the separation and quantification of amino acids. For analytes like 3-(2,5-Cyclohexadienyl)-L-alanine that may lack a strong chromophore, derivatization is often necessary to enhance detection by UV-Visible or fluorescence detectors. Common derivatization reagents include o-phthalaldehyde (OPA), 9-fluorenylmethoxycarbonyl chloride (FMOC), and 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC). Reversed-phase HPLC is the most common separation mode.[1][2]

Liquid Chromatography-Mass Spectrometry (LC-MS) LC-MS combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry. This is often the method of choice for analyzing trace levels of amino acids in complex biological samples.[3][4] Techniques like hydrophilic interaction liquid chromatography (HILIC) can be particularly effective for separating polar compounds like amino acids.[4] The use of tandem mass spectrometry (MS/MS) with techniques like Multiple Reaction Monitoring (MRM) allows for highly specific and sensitive quantification, often without the need for derivatization.

Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is another powerful technique for the analysis of amino acids, although it requires the analyte to be volatile and thermally stable.[5] Consequently, derivatization is mandatory to convert the non-volatile amino acid into a species suitable for GC analysis. Common derivatization approaches include silylation (e.g., with N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) or esterification followed by acylation. GC-MS offers excellent chromatographic resolution and is a reliable method for structural confirmation.[6][7]

Quantitative Data Summary

The following table summarizes the performance of various analytical methods for the detection of analogous non-proteinogenic amino acids. These values can serve as a benchmark for the development and validation of a method for 3-(2,5-Cyclohexadienyl)-L-alanine.

Analytical MethodAnalyteMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeRecovery (%)Reference
HPLC-FLDCyclohexylamineArtificial Sweetener Tablets0.49 ng/mL-1 - 1250 ng/mL95.85 - 100.70[5]
GC-MSCyclohexylamineHuman Serum and Urine1.55 ng/mL-5 - 1500 ng/mL91.54 - 99.64[5]
RP-HPLCβ-cyano-L-alanineVicia sativa seeds0.15 µM0.50 µM-99[1][2]
CE-MS/MSBMAASolution0.8 ng/mL---[3]
HILIC-MS/MSBMAAMollusk Tissue-0.15 µg/g (dry weight)--[4]
UPLC-MS/MS (chiral)L-BMAAStandards--0.01 - 100 µg/mL-[8]

Experimental Protocols

Note: These protocols are generalized and must be optimized and validated for the specific analysis of 3-(2,5-Cyclohexadienyl)-L-alanine in your matrix of interest.

General Sample Preparation from Biological Matrices

This protocol outlines a general procedure for extracting small molecules, including amino acids, from biological samples.

Reagents and Materials:

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Internal Standard (IS) solution (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound)

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Solid Phase Extraction (SPE) cartridges (e.g., Mixed-Mode Cation Exchange)

Procedure:

  • Homogenization: Homogenize tissue samples in an appropriate ice-cold buffer. For liquid samples (e.g., plasma, cell culture media), proceed to the next step.

  • Protein Precipitation: To 100 µL of sample, add 400 µL of ice-cold methanol containing the internal standard.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the extracted small molecules.

  • Drying: Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of the initial mobile phase for LC-MS analysis).

  • SPE Cleanup (Optional): For complex matrices, a cleanup step using SPE may be necessary to remove interfering substances.[4] Follow the manufacturer's instructions for cartridge conditioning, sample loading, washing, and elution.

HPLC-UV Protocol with Pre-column Derivatization (OPA)

Reagents and Materials:

  • o-Phthalaldehyde (OPA) reagent

  • 3-Mercaptopropionic acid (3-MPA)

  • Borate buffer (pH 9.5)

  • Acetonitrile (HPLC grade)

  • Sodium acetate buffer (e.g., 50 mM, pH 5.7)

  • Methanol (HPLC grade)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Standard Preparation: Prepare a stock solution of 3-(2,5-Cyclohexadienyl)-L-alanine in ultrapure water. Create a series of calibration standards by serial dilution.

  • Derivatization:

    • In a vial, mix 50 µL of the standard or sample extract with 50 µL of OPA/3-MPA derivatizing reagent in borate buffer.

    • Allow the reaction to proceed for 2 minutes at room temperature.

    • Immediately inject the mixture into the HPLC system.

  • HPLC Conditions:

    • Mobile Phase A: Sodium acetate buffer

    • Mobile Phase B: Acetonitrile/Methanol/Water mixture

    • Gradient: A typical gradient would start with a low percentage of B, increasing linearly to elute the analyte of interest.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection: UV detector at 338 nm.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of the analyte in the samples from this curve.

LC-MS/MS Protocol (Direct Analysis)

Reagents and Materials:

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Ultrapure water

  • HILIC or C18 column (e.g., 2.1 x 100 mm, 1.7 µm)

Procedure:

  • Standard Preparation: Prepare a stock solution and calibration standards in an appropriate solvent (e.g., water:acetonitrile 50:50 v/v).

  • LC Conditions:

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical HILIC gradient would start at a high percentage of organic solvent (e.g., 95% B) and decrease over time.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Ion Source Parameters: Optimize capillary voltage, source temperature, and gas flows.

    • MRM Transitions: These must be determined experimentally by infusing a pure standard of 3-(2,5-Cyclohexadienyl)-L-alanine. Hypothetical transitions would be from the protonated parent ion [M+H]+ to characteristic fragment ions.

  • Quantification: Use the peak area ratio of the analyte to the internal standard for quantification against a calibration curve.

GC-MS Protocol (with Silylation)

Reagents and Materials:

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine

  • GC-MS grade solvents (e.g., ethyl acetate)

  • GC column suitable for amino acid analysis (e.g., DB-5ms)

Procedure:

  • Sample Preparation: The sample extract must be completely dry.

  • Derivatization:

    • Add 50 µL of MSTFA and 50 µL of pyridine to the dried sample extract.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

    • Injector Temperature: 250°C

    • Temperature Program: Start at a low temperature (e.g., 80°C), hold for 2 minutes, then ramp up to a final temperature (e.g., 280°C) at a rate of 10°C/min.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C

      • Scan Mode: Scan over a mass range (e.g., m/z 50-500) for qualitative analysis or use Selected Ion Monitoring (SIM) for quantitative analysis.

  • Quantification: Identify the characteristic ions of the derivatized analyte and use the peak area for quantification against a calibration curve prepared with derivatized standards.

Visualizations

G Experimental Workflow for Amino Acid Analysis cluster_0 Sample Collection & Preparation cluster_1 Derivatization (Optional) cluster_2 Instrumental Analysis cluster_3 Data Processing Sample Biological Sample Homogenize Homogenization Sample->Homogenize Precipitate Protein Precipitation Homogenize->Precipitate Extract Extraction & Cleanup (SPE) Precipitate->Extract Derivatize Chemical Derivatization Extract->Derivatize for HPLC-UV/GC-MS LCMS LC-MS/MS Extract->LCMS Direct Injection HPLC HPLC Derivatize->HPLC GCMS GC-MS Derivatize->GCMS Data Data Acquisition HPLC->Data LCMS->Data GCMS->Data Analysis Peak Integration & Quantification Data->Analysis Result Final Concentration Analysis->Result

Caption: General experimental workflow for the analysis of 3-(2,5-Cyclohexadienyl)-L-alanine.

G Simplified Phenylalanine Metabolism and PAL Interaction Phe L-Phenylalanine PAH Phenylalanine hydroxylase (PAH) Phe->PAH in vivo PAL Phenylalanine Ammonia-Lyase (PAL) Phe->PAL in plants Tyr L-Tyrosine Cinnamate trans-Cinnamate Pathway Phenylpropanoid Pathway Cinnamate->Pathway Analyte 3-(2,5-Cyclohexadienyl)-L-alanine (Analyte) Analyte->PAL as substrate analogue PAH->Tyr PAL->Cinnamate

Caption: Potential interaction of the analyte with the Phenylalanine Ammonia-Lyase (PAL) enzyme.

References

Method

Application Note and Protocol: HPLC Separation of Dihydrophenylalanine Isomers

Audience: Researchers, scientists, and drug development professionals. Introduction 3,4-Dihydrophenylalanine (DOPA) is a critical amino acid that serves as a precursor to several key neurotransmitters, including dopamine...

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,4-Dihydrophenylalanine (DOPA) is a critical amino acid that serves as a precursor to several key neurotransmitters, including dopamine, norepinephrine, and epinephrine. Its isomers, particularly the enantiomers L-DOPA and D-DOPA, exhibit significantly different biological activities. L-DOPA is the biologically active form used in the treatment of Parkinson's disease, while D-DOPA is inactive and can potentially interfere with the therapeutic effects of L-DOPA.[1][2] Positional isomers, such as 2,3-Dihydrophenylalanine (2,3-DHPA) and 3,4-Dihydrophenylalanine (3,4-DHPA or L-DOPA), also require distinct analytical methods for their separation and quantification. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the effective separation of these isomers.[3][4]

This document provides detailed protocols for two primary HPLC applications for dihydrophenylalanine isomers:

  • Chiral Separation: A method for the enantiomeric separation of L-DOPA and D-DOPA.

  • Reversed-Phase Separation: A method for the separation of positional isomers of dihydrophenylalanine.

Protocol 1: Chiral HPLC Separation of L-DOPA and D-DOPA Enantiomers

This protocol outlines a direct enantiomeric separation method using a chiral stationary phase.

Experimental Workflow

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Dissolve DOPA standard in mobile phase prep2 Filter sample through 0.45 µm syringe filter prep1->prep2 hplc1 Equilibrate Chirobiotic T column prep2->hplc1 hplc2 Inject 5 µL of sample hplc1->hplc2 hplc3 Isocratic elution hplc2->hplc3 hplc4 Detect at 280 nm hplc3->hplc4 data1 Integrate peak areas hplc4->data1 data2 Calculate resolution (Rs) and selectivity (α) data1->data2

Figure 1: Workflow for chiral HPLC separation of DOPA enantiomers.
Methodology

1. Sample Preparation:

  • Prepare a stock solution of racemic DOPA (or individual enantiomers) in the mobile phase at a concentration of 1 mg/mL.

  • Further dilute the stock solution to the desired concentration for analysis (e.g., 10 µg/mL).

  • Filter the final sample solution through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Chirobiotic T, 250 x 4.6 mm.[5]

  • Mobile Phase: Acetonitrile / Water (80/20, v/v).[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Injection Volume: 5 µL.[5]

  • Column Temperature: 25°C.[5]

  • Detection: UV at 280 nm.

Quantitative Data

The following table summarizes the expected chromatographic parameters for the chiral separation of D- and L-DOPA based on the described method.

ParameterL-DOPAD-DOPA
Retention Time (min) ~5.3~8.8
Capacity Factor (k') 1.062.53
Selectivity Factor (α) \multicolumn{2}{c}{2.38}
Resolution (Rs) \multicolumn{2}{c}{3.3}
Data derived from an application note by SEDERE for the direct enantiomeric separation of DOPA.[5]

Protocol 2: Reversed-Phase HPLC Separation of Dihydrophenylalanine Positional Isomers

This protocol is suitable for separating positional isomers like 2,3-DHPA and 3,4-DHPA (L-DOPA).

Experimental Workflow

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Dissolve isomer mixture in acidic aqueous solution prep2 Filter sample through 0.45 µm syringe filter prep1->prep2 hplc1 Equilibrate C18 column prep2->hplc1 hplc2 Inject 10 µL of sample hplc1->hplc2 hplc3 Gradient elution hplc2->hplc3 hplc4 Detect at 280 nm hplc3->hplc4 data1 Identify peaks by retention time hplc4->data1 data2 Quantify based on peak area data1->data2

References

Application

Application Notes and Protocols: 1,4-Dihydro-L-phenylalanine in Enzyme Inhibition Studies

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the use of 1,4-Dihydro-L-phenylalanine as a competitive inhibitor of Phenylalanine Ammonia-Lyase...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,4-Dihydro-L-phenylalanine as a competitive inhibitor of Phenylalanine Ammonia-Lyase (PAL). This document includes its mechanism of action, comparative kinetic data of related inhibitors, and detailed protocols for conducting enzyme inhibition assays.

Introduction

1,4-Dihydro-L-phenylalanine is a nonaromatic analog of L-phenylalanine. It has been identified as a moderately good competitive inhibitor of Phenylalanine Ammonia-Lyase (PAL), an enzyme that catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid and ammonia. This reaction is a critical step in the phenylpropanoid pathway in plants, fungi, and some bacteria, leading to the biosynthesis of a wide array of secondary metabolites such as flavonoids, lignins, and stilbenoids. The study of PAL inhibitors is crucial for understanding the regulation of this pathway and for potential applications in agriculture and medicine.

Mechanism of Action: Competitive Inhibition

1,4-Dihydro-L-phenylalanine acts as a competitive inhibitor of PAL. This means it reversibly binds to the active site of the enzyme, the same site where the natural substrate, L-phenylalanine, binds. By occupying the active site, 1,4-Dihydro-L-phenylalanine prevents the substrate from binding, thus inhibiting the enzymatic reaction. The inhibition is dependent on the relative concentrations of the inhibitor and the substrate. An increase in substrate concentration can overcome the effects of a competitive inhibitor.

Competitive_Inhibition cluster_reaction Enzymatic Reaction cluster_inhibition Competitive Inhibition E Free Enzyme (PAL) ES Enzyme-Substrate Complex E->ES + S (k1) P Product (trans-Cinnamic Acid) EI Enzyme-Inhibitor Complex (Inactive) E->EI + I (k3) S Substrate (L-Phenylalanine) S->ES ES->E - S (k-1) ES->E + P (k2) I Inhibitor (1,4-Dihydro-L-phenylalanine) I->EI EI->E - I (k-3)

Caption: Mechanism of competitive inhibition of Phenylalanine Ammonia-Lyase (PAL).

Data Presentation: Kinetic Parameters of PAL Inhibitors

InhibitorEnzyme SourceInhibition TypeKi (Inhibition Constant)Reference
2-Aminoindan-2-phosphonic acid (AIP)Parsley (Petroselinum crispum)Competitive, Slow-binding7 ± 2 nM[1][2]
(S)-2-Aminooxy-3-phenylpropanoic acid ((S)-AOPP)Parsley (Petroselinum crispum)Competitive, Slow-binding-[1]

Experimental Protocols

This section provides a detailed protocol for determining the inhibitory effect of 1,4-Dihydro-L-phenylalanine on PAL activity. The method is based on the spectrophotometric measurement of the product, trans-cinnamic acid.

Protocol: Spectrophotometric Assay of PAL Inhibition

Objective: To determine the inhibition kinetics of 1,4-Dihydro-L-phenylalanine on Phenylalanine Ammonia-Lyase.

Principle: The activity of PAL is determined by measuring the rate of formation of trans-cinnamic acid from L-phenylalanine. Trans-cinnamic acid has a characteristic absorbance at 290 nm, which allows for its quantification. In the presence of an inhibitor, the rate of formation of trans-cinnamic acid will decrease.

Materials:

  • Phenylalanine Ammonia-Lyase (PAL) enzyme (e.g., from parsley or a recombinant source)

  • L-Phenylalanine (substrate)

  • 1,4-Dihydro-L-phenylalanine (inhibitor)

  • Borate buffer (0.1 M, pH 8.8) or Tris-HCl buffer (100 mM, pH 8.8)

  • Trichloroacetic acid (TCA), 1M (for stopping the reaction)

  • UV-Vis Spectrophotometer

  • Microcentrifuge tubes

  • Pipettes

  • Water bath or incubator set to 37°C

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of L-phenylalanine (e.g., 100 mM) in the assay buffer.

    • Prepare a series of dilutions of 1,4-Dihydro-L-phenylalanine in the assay buffer.

    • Prepare a working solution of PAL enzyme in cold assay buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 30 minutes.

  • Assay Setup:

    • Set up a series of microcentrifuge tubes for each inhibitor concentration to be tested, including a control with no inhibitor.

    • For each reaction, prepare a reaction mixture containing the assay buffer, a fixed concentration of L-phenylalanine, and the desired concentration of 1,4-Dihydro-L-phenylalanine.

    • Prepare a blank for each inhibitor concentration containing all components except the enzyme.

  • Enzymatic Reaction:

    • Pre-incubate the reaction mixtures at 37°C for 5 minutes.

    • Initiate the reaction by adding the PAL enzyme solution to each tube and mix gently.

    • Incubate the reactions at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding a defined volume of 1M TCA (e.g., 100 µL).

    • Centrifuge the tubes to pellet any precipitated protein.

  • Measurement:

    • Measure the absorbance of the supernatant at 290 nm against the corresponding blank.

    • The concentration of trans-cinnamic acid can be calculated using its molar extinction coefficient.

  • Data Analysis:

    • Calculate the initial velocity (v) of the reaction for each substrate and inhibitor concentration.

    • To determine the type of inhibition and the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate (L-phenylalanine) and the inhibitor (1,4-Dihydro-L-phenylalanine).

    • Plot the data using a Lineweaver-Burk plot (1/v vs. 1/[S]) or a Dixon plot (1/v vs. [I]). For competitive inhibition, the Lineweaver-Burk plot will show lines with different slopes intersecting on the y-axis.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Substrate, Inhibitor, Enzyme) prep_dilutions Prepare Serial Dilutions of Inhibitor prep_reagents->prep_dilutions setup_rxn Set up Reaction Mixtures (Control and Inhibitor concentrations) prep_dilutions->setup_rxn pre_incubate Pre-incubate at 37°C setup_rxn->pre_incubate start_rxn Initiate Reaction with Enzyme pre_incubate->start_rxn incubate Incubate for a Fixed Time start_rxn->incubate stop_rxn Stop Reaction (e.g., with TCA) incubate->stop_rxn measure_abs Measure Absorbance at 290 nm stop_rxn->measure_abs calc_velocity Calculate Initial Reaction Velocities (v) measure_abs->calc_velocity plot_data Generate Lineweaver-Burk or Dixon Plot calc_velocity->plot_data det_kinetics Determine Inhibition Type and Ki plot_data->det_kinetics

Caption: General workflow for a PAL enzyme inhibition assay.

References

Method

Application Notes: Utilizing 2,5-Dihydrophenylalanine (DHP) in Cell-Based Assays for Studying Phenylalanine Metabolism and Transport

Audience: Researchers, scientists, and drug development professionals. Introduction 2,5-Dihydrophenylalanine (DHP) is a non-proteinogenic amino acid that acts as an analogue of L-phenylalanine.[1] Due to its structural s...

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,5-Dihydrophenylalanine (DHP) is a non-proteinogenic amino acid that acts as an analogue of L-phenylalanine.[1] Due to its structural similarity, DHP can be recognized by the cellular machinery responsible for phenylalanine uptake and incorporation into proteins.[2] This mimicry, however, leads to cytotoxic effects as the resulting proteins can be non-functional, and DHP can act as a competitive inhibitor of phenylalanine-dependent pathways.[2][3][4] These properties make DHP a potential tool for developing cell-based assays to screen for compounds that modulate phenylalanine transport and metabolism, which is of interest in various research areas, including cancer metabolism and inborn errors of metabolism like Phenylketonuria (PKU).

This application note provides a conceptual framework and detailed protocols for a cell-based assay using DHP to identify and characterize modulators of phenylalanine uptake and utilization. The assay is based on the principle that the cytotoxic effects of DHP can be rescued by compounds that either inhibit its transport into the cell or enhance the competitive advantage of natural phenylalanine.

Signaling Pathway and Mechanism of Action

DHP exerts its cellular effects primarily by competing with endogenous phenylalanine. Phenylalanine is an essential amino acid taken up by cells via amino acid transporters, such as the Large Amino Acid Transporter 1 (LAT1), which is often overexpressed in cancer cells. Once inside the cell, phenylalanine is a substrate for Phenylalanine Hydroxylase (PAH) and is also incorporated into nascent polypeptide chains by Phenylalanyl-tRNA synthetase. DHP competes with phenylalanine for these transporters and enzymes. Its incorporation into proteins leads to the synthesis of aberrant, potentially non-functional proteins, triggering cellular stress and ultimately leading to growth inhibition or cell death.[2]

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Phe_ext Phenylalanine LAT1 Amino Acid Transporter (e.g., LAT1) Phe_ext->LAT1 Uptake DHP_ext 2,5-DHP DHP_ext->LAT1 Competitive Uptake Inhibitor_ext Test Compound (e.g., Inhibitor) Inhibitor_ext->LAT1 Inhibition Phe_int Phenylalanine LAT1->Phe_int DHP_int 2,5-DHP LAT1->DHP_int PAH Phenylalanine Hydroxylase (PAH) Phe_int->PAH Metabolism tRNA_Synthetase Phenylalanyl-tRNA Synthetase Phe_int->tRNA_Synthetase Incorporation DHP_int->tRNA_Synthetase Competitive Incorporation Tyr Tyrosine PAH->Tyr Protein Protein Synthesis tRNA_Synthetase->Protein Aberrant_Protein Aberrant Protein Synthesis tRNA_Synthetase->Aberrant_Protein Cell_Stress Cellular Stress & Growth Inhibition Aberrant_Protein->Cell_Stress

Caption: Competitive action of 2,5-DHP on phenylalanine pathways.

Experimental Protocols

Protocol 1: Determining the Optimal DHP Concentration for Cell Growth Inhibition

Objective: To determine the concentration of DHP that results in approximately 80-90% inhibition of cell growth (IC80-90) in the chosen cell line. This concentration will be used for subsequent screening assays.

Materials:

  • Cell line of interest (e.g., a cancer cell line with high LAT1 expression like HeLa or a phenylalanine-auxotrophic bacterial strain[2])

  • Complete cell culture medium

  • 2,5-Dihydrophenylalanine (DHP) stock solution (e.g., 100 mM in sterile PBS or appropriate solvent)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density for a 48-72 hour growth period. Incubate overnight to allow for cell attachment.

  • DHP Titration: Prepare a serial dilution of DHP in complete cell culture medium. A suggested starting range is from 1 µM to 10 mM.

  • Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of DHP. Include a "no DHP" control.

  • Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 48-72 hours).

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis: Normalize the data to the "no DHP" control (100% viability) and plot the cell viability against the DHP concentration. Calculate the IC50 and the desired IC80-90 values.

Protocol 2: Screening for Modulators of DHP-Induced Cytotoxicity

Objective: To screen a library of test compounds to identify those that rescue cells from DHP-induced cytotoxicity, indicating potential inhibition of DHP uptake or metabolism.

Materials:

  • All materials from Protocol 1

  • Test compound library (dissolved in a suitable solvent like DMSO)

  • DHP at the predetermined IC80-90 concentration

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1.

  • Compound Addition: Add the test compounds to the wells at the desired screening concentration (e.g., 10 µM). Include appropriate controls:

    • Negative Control (Max Inhibition): Cells + DHP (at IC80-90) + Vehicle (e.g., DMSO)

    • Positive Control (No Inhibition): Cells + Vehicle only

  • DHP Addition: Add DHP to all wells except the positive control to achieve the final IC80-90 concentration.

  • Incubation: Incubate the plate for 48-72 hours.

  • Viability Assessment and Data Acquisition: Follow steps 5 and 6 from Protocol 1.

  • Data Analysis: Calculate the percentage of cell viability for each test compound relative to the controls. A significant increase in viability in the presence of a test compound suggests a potential "hit."

cluster_prep Assay Preparation cluster_treatment Treatment cluster_incubation_readout Incubation & Readout cluster_analysis Data Analysis Seed_Cells Seed cells in 96-well plate Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Add_Compounds Add test compounds and controls Incubate_Overnight->Add_Compounds Add_DHP Add DHP (at IC80-90) Add_Compounds->Add_DHP Incubate_48_72h Incubate for 48-72h Add_DHP->Incubate_48_72h Add_Viability_Reagent Add cell viability reagent Incubate_48_72h->Add_Viability_Reagent Read_Plate Measure signal (absorbance/fluorescence) Add_Viability_Reagent->Read_Plate Calculate_Viability Calculate % viability vs. controls Read_Plate->Calculate_Viability Identify_Hits Identify 'hit' compounds Calculate_Viability->Identify_Hits

Caption: Workflow for screening modulators of DHP-induced cytotoxicity.

Data Presentation

The quantitative data from these assays should be tabulated for clear comparison.

Table 1: Hypothetical Growth Inhibition of HeLa Cells by 2,5-DHP

DHP Concentration (mM)Mean Cell Viability (%)Standard Deviation
0 (Control)1005.2
0.1854.8
0.5626.1
1.0485.5
2.5253.9
5.0122.5
10.051.8

From this data, an IC50 would be calculated to be approximately 1.0 mM, and an IC80-90 would be in the range of 2.5-5.0 mM.

Table 2: Hypothetical Screening Results for Test Compounds

Compound IDConcentration (µM)Cell Viability with DHP (%)Standard DeviationHit Status
Negative Control-153.1-
Positive Control-1006.3-
Cmpd-00110184.0No
Cmpd-00210857.2Yes
Cmpd-00310223.8No
Cmpd-00410655.9Yes

Compounds are considered "hits" if they restore cell viability to a statistically significant level (e.g., >50% or >3 standard deviations above the negative control).

Conclusion

The use of 2,5-Dihydrophenylalanine in cell-based assays provides a valuable, albeit conceptual, method for investigating the modulation of phenylalanine transport and metabolism. The protocols outlined here offer a robust framework for determining the optimal assay conditions and for conducting primary screens to identify novel therapeutic candidates or research tools targeting these pathways. Further characterization of "hit" compounds would be necessary to elucidate their precise mechanism of action.

References

Application

Application Notes and Protocols for the Derivatization of 3-(2,5-Cyclohexadienyl)-L-alanine for GC-MS Analysis

Audience: Researchers, scientists, and drug development professionals. Introduction Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification o...

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the analysis of polar and non-volatile molecules such as amino acids, including the non-proteinogenic amino acid 3-(2,5-Cyclohexadienyl)-L-alanine, requires a derivatization step to increase their volatility and thermal stability.[1][2] This document provides detailed application notes and protocols for two common and effective derivatization methods for 3-(2,5-Cyclohexadienyl)-L-alanine prior to GC-MS analysis: silylation and a two-step esterification-acylation.

The choice of derivatization reagent and method depends on the specific requirements of the analysis, such as the desired sensitivity and the potential for chiral separation.[3] Silylation is a versatile and widely used technique that replaces active hydrogens on the amino and carboxyl groups with a nonpolar silyl group.[1][4] The two-step method offers an alternative approach, first esterifying the carboxyl group and then acylating the amino group.

Key Derivatization Strategies

Two primary derivatization strategies are presented here for the analysis of 3-(2,5-Cyclohexadienyl)-L-alanine:

  • Silylation using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): This is a one-step process that forms trimethylsilyl (TMS) derivatives of the amino acid. MSTFA is a potent silylating agent, and its by-products are volatile, minimizing interference in the chromatogram.[2][5]

  • Two-Step Esterification and Acylation: This method involves the esterification of the carboxylic acid group, typically with an alcohol in the presence of an acid catalyst, followed by the acylation of the amino group using an acylating agent such as a chloroformate or anhydride.[6] This approach can sometimes offer improved stability of the derivatives.

Experimental Protocols

Protocol 1: Silylation with MSTFA

This protocol describes the formation of trimethylsilyl (TMS) derivatives of 3-(2,5-Cyclohexadienyl)-L-alanine.

Materials:

  • 3-(2,5-Cyclohexadienyl)-L-alanine standard or sample extract

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Acetonitrile (anhydrous)

  • Pyridine (anhydrous)

  • Reacti-Vials™ or other suitable reaction vials with screw caps

  • Heating block or oven

  • Nitrogen gas supply for drying

Procedure:

  • Sample Preparation: Accurately weigh 1-5 mg of 3-(2,5-Cyclohexadienyl)-L-alanine into a Reacti-Vial™. If the sample is in solution, transfer an aliquot containing a similar amount of the analyte and evaporate to complete dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is anhydrous as moisture can deactivate the silylating reagent.[1][4]

  • Derivatization Reaction:

    • Add 100 µL of anhydrous acetonitrile to the dried sample.

    • Add 100 µL of MSTFA to the vial.

    • For samples that are difficult to derivatize, 1-2% of a catalyst such as Trimethylchlorosilane (TMCS) can be added to the MSTFA.

    • Tightly cap the vial.

  • Reaction Conditions: Heat the vial at 70-100°C for 30-60 minutes in a heating block or oven. The optimal temperature and time may need to be determined empirically for 3-(2,5-Cyclohexadienyl)-L-alanine.

  • Cooling and Analysis: Allow the vial to cool to room temperature before opening. The derivatized sample is now ready for injection into the GC-MS system.

Protocol 2: Two-Step Esterification and Acylation with Methyl Chloroformate (MCF)

This protocol details the derivatization of 3-(2,5-Cyclohexadienyl)-L-alanine using a two-step process involving esterification with methanol followed by acylation with methyl chloroformate.

Materials:

  • 3-(2,5-Cyclohexadienyl)-L-alanine standard or sample extract

  • Methanolic HCl (e.g., 3 N)

  • Methyl Chloroformate (MCF)

  • Pyridine (anhydrous)

  • Chloroform

  • Sodium bicarbonate solution (e.g., 1 M)

  • Anhydrous sodium sulfate

  • Reaction vials

  • Heating block or water bath

Procedure:

  • Esterification:

    • To the dried 3-(2,5-Cyclohexadienyl)-L-alanine sample in a reaction vial, add 200 µL of methanolic HCl.

    • Cap the vial and heat at 70°C for 30 minutes.

    • After heating, evaporate the solvent to dryness under a stream of nitrogen.

  • Acylation:

    • To the dried methyl ester, add 200 µL of a 1:4 (v/v) solution of pyridine and chloroform.

    • Add 50 µL of methyl chloroformate (MCF).

    • Vortex the mixture for 30 seconds and let it react at room temperature for 15 minutes.

  • Extraction:

    • Add 200 µL of sodium bicarbonate solution to stop the reaction and neutralize excess MCF.

    • Vortex for 30 seconds.

    • Centrifuge to separate the phases.

    • Carefully transfer the lower organic layer (chloroform) to a clean vial.

  • Drying and Analysis:

    • Add a small amount of anhydrous sodium sulfate to the chloroform extract to remove any residual water.

    • The sample is now ready for GC-MS analysis.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the GC-MS analysis of amino acids after derivatization. These values should be considered as a general guideline and will require optimization and validation for 3-(2,5-Cyclohexadienyl)-L-alanine.

ParameterSilylation (MSTFA)Two-Step (Esterification/Acylation)
Typical Limit of Detection (LOD) 1 - 10 µM0.1 - 5 µM
Typical Limit of Quantification (LOQ) 5 - 25 µM0.5 - 15 µM
Linear Range 1 - 500 µM0.5 - 200 µM
Relative Standard Deviation (RSD) < 15%< 10%
Recovery > 85%> 90%

Note: These values are estimates based on general amino acid analysis and may vary depending on the specific instrumentation, matrix effects, and the physicochemical properties of 3-(2,5-Cyclohexadienyl)-L-alanine.

GC-MS Parameters

The following are suggested starting parameters for the GC-MS analysis of derivatized 3-(2,5-Cyclohexadienyl)-L-alanine. Optimization will be necessary.

ParameterSuggested Setting
GC Column DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Temperature 250 - 280 °C
Injection Mode Splitless or Split (e.g., 10:1)
Oven Temperature Program Initial: 80°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min)
Carrier Gas Helium at a constant flow of 1.0 - 1.2 mL/min
MS Ion Source Temperature 230 °C
MS Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50 - 600

Visualizations

The following diagrams illustrate the experimental workflows for the described derivatization protocols.

Derivatization_Workflow_Silylation start Start: Dried Sample of 3-(2,5-Cyclohexadienyl)-L-alanine add_reagents Add Anhydrous Acetonitrile & MSTFA start->add_reagents heat Heat (70-100°C, 30-60 min) add_reagents->heat cool Cool to Room Temperature heat->cool analyze GC-MS Analysis cool->analyze end End: Data Acquisition analyze->end

Caption: Silylation derivatization workflow for GC-MS analysis.

Derivatization_Workflow_Two_Step cluster_esterification Step 1: Esterification cluster_acylation Step 2: Acylation & Extraction start Dried Sample add_methanol Add Methanolic HCl start->add_methanol heat_ester Heat (70°C, 30 min) add_methanol->heat_ester dry_ester Evaporate to Dryness heat_ester->dry_ester add_solvents Add Pyridine/Chloroform & Methyl Chloroformate dry_ester->add_solvents react React (Room Temp, 15 min) add_solvents->react extract Extract with NaHCO3 & Collect Organic Layer react->extract dry_final Dry with Na2SO4 extract->dry_final analyze GC-MS Analysis dry_final->analyze

Caption: Two-step esterification and acylation workflow.

References

Method

Techniques for Studying Non-Proteinogenic Amino Acid Metabolism: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction Non-proteinogenic amino acids (NPAAs) are amino acids that are not among the 20 standard protein-building blocks encoded by the universal genet...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-proteinogenic amino acids (NPAAs) are amino acids that are not among the 20 standard protein-building blocks encoded by the universal genetic code. Despite this, they play crucial roles in a vast array of biological processes, including neurotransmission, cell signaling, and as intermediates in metabolic pathways. Furthermore, many NPAAs possess therapeutic properties, making them attractive candidates for drug development. The study of NPAA metabolism is essential for understanding their physiological functions and for harnessing their therapeutic potential. This document provides detailed application notes and protocols for key techniques used to investigate the metabolic pathways of these unique molecules.

Metabolic Labeling Techniques

Metabolic labeling is a powerful approach to trace the incorporation and flux of NPAAs within cellular systems. These techniques introduce a detectable tag into NPAAs or their precursors, allowing for their visualization and quantification in newly synthesized molecules.

Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT)

BONCAT is a technique that enables the visualization and isolation of newly synthesized proteins by incorporating NPAA analogs containing bioorthogonal functional groups (e.g., an azide or alkyne). These groups can be selectively tagged with a fluorescent probe or affinity tag via "click chemistry" for downstream analysis.[1]

Application Note: BONCAT is particularly useful for identifying and quantifying proteins synthesized under specific physiological or pathological conditions. It provides high spatiotemporal resolution, allowing for the analysis of de novo protein synthesis in different cellular compartments or in the secretome.[2][3] This method is applicable to a wide range of biological samples, from cultured cells to complex environmental samples.[1]

Experimental Protocol: BONCAT for Mammalian Cells [3][4]

  • Cell Culture and Labeling:

    • Culture mammalian cells (e.g., HeLa) in standard growth medium.

    • For labeling, replace the standard medium with L-methionine-free medium supplemented with L-azidohomoalanine (AHA), an analog of methionine. A typical concentration is 6 mM AHA.[5]

    • Incubate the cells for a desired period (e.g., 3-24 hours) to allow for the incorporation of AHA into newly synthesized proteins.[3][5]

  • Cell Lysis and Protein Alkylation:

    • After incubation, collect the cells and the growth medium (containing the secretome) separately.

    • Wash the cells with PBS.

    • Lyse the cells in a buffer containing SDS (e.g., PBS with 2% SDS).

    • To prevent disulfide bond formation, alkylate the protein extracts with a reducing agent like N-ethylmaleimide (NEM) or iodoacetamide (IAA) at a final concentration of 50 mM.[4]

  • Click Chemistry Reaction:

    • To the alkylated protein lysate, add a biotin-alkyne or fluorescent-alkyne probe (e.g., DBCO-PEG4-biotin at 10 µM final concentration).[4]

    • Incubate the reaction for 1 hour at room temperature, protected from light, to allow the click reaction between the azide group of AHA and the alkyne group of the probe to proceed.[4]

  • Protein Precipitation and Affinity Purification:

    • Precipitate the labeled proteins using a methanol/chloroform precipitation method.[4]

    • Resuspend the protein pellet in a buffer containing SDS (e.g., PBS with 1% SDS).

    • Perform affinity purification of the biotinylated proteins using streptavidin-coated magnetic beads.[4]

  • Downstream Analysis:

    • Elute the purified proteins from the beads.

    • Analyze the newly synthesized proteins by Western blotting or mass spectrometry.

BONCAT_Workflow cluster_cell_culture Cell Culture & Labeling cluster_processing Sample Processing cluster_analysis Analysis start Mammalian Cells labeling Incubate with L-azidohomoalanine (AHA) start->labeling lysis Cell Lysis labeling->lysis alkylation Protein Alkylation lysis->alkylation click Click Chemistry with Biotin-Alkyne alkylation->click precipitation Protein Precipitation click->precipitation purification Affinity Purification (Streptavidin Beads) precipitation->purification analysis Downstream Analysis (Western Blot, MS) purification->analysis

BONCAT Experimental Workflow
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a metabolic labeling strategy that allows for the quantitative comparison of proteomes from different cell populations. Cells are grown in media containing either "light" (natural abundance) or "heavy" (stable isotope-labeled) essential amino acids. After a period of growth, the proteomes of the different cell populations become isotopically labeled. The samples can then be mixed and analyzed by mass spectrometry to determine the relative abundance of proteins.[6][7]

Application Note: SILAC is a powerful tool for studying changes in protein expression in response to various stimuli or in different disease states. While traditionally used for proteinogenic amino acids, it can be adapted for NPAAs if they are essential for the cultured cells or can be incorporated into proteins. This technique provides high accuracy and reproducibility for quantitative proteomics.[6][8]

Experimental Protocol: SILAC for Quantitative Proteomics [6][8][9]

  • Cell Culture and Adaptation:

    • Culture two populations of cells in parallel.

    • Grow one population in "light" SILAC medium containing natural L-arginine and L-lysine.

    • Grow the second population in "heavy" SILAC medium containing stable isotope-labeled L-arginine (e.g., ¹³C₆-¹⁵N₄-L-arginine) and L-lysine (e.g., ¹³C₆-¹⁵N₂-L-lysine).

    • Culture the cells for at least five cell doublings to ensure complete incorporation of the heavy amino acids.[6]

  • Experimental Treatment:

    • Once the cells are fully labeled, treat one population with the experimental condition of interest (e.g., drug treatment), while the other serves as a control.

  • Sample Pooling and Protein Extraction:

    • Harvest the "light" and "heavy" cell populations and mix them in a 1:1 ratio.

    • Lyse the combined cell pellet and extract the proteins.

  • Protein Digestion and Mass Spectrometry:

    • Digest the protein mixture into peptides using an enzyme such as trypsin.

    • Analyze the peptide mixture by LC-MS/MS.

  • Data Analysis:

    • Identify and quantify the "light" and "heavy" peptide pairs using specialized software.

    • The ratio of the peak intensities of the heavy to light peptides reflects the relative abundance of the corresponding protein in the two cell populations.

SILAC_Workflow cluster_labeling Metabolic Labeling cluster_experiment Experimental Treatment cluster_analysis Analysis light Cell Culture in 'Light' Medium control Control Condition light->control heavy Cell Culture in 'Heavy' Medium treatment Experimental Condition heavy->treatment mix Mix Cell Populations (1:1) control->mix treatment->mix extract Protein Extraction & Digestion mix->extract ms LC-MS/MS Analysis extract->ms quant Relative Protein Quantification ms->quant CRISPR_Workflow cluster_design Design & Synthesis cluster_delivery Delivery cluster_selection Selection & Expansion cluster_validation Validation design gRNA Design synthesis gRNA Synthesis design->synthesis delivery Deliver Cas9 & gRNA into hPSCs synthesis->delivery selection Selection of Edited Cells delivery->selection expansion Clonal Expansion selection->expansion screening Genomic DNA Screening (PCR, Sequencing) expansion->screening validation Protein Level Validation (Western Blot) screening->validation Data_Analysis_Pathway cluster_data Data Acquisition cluster_processing Data Processing cluster_interpretation Biological Interpretation raw_data Raw Metabolomics/ Proteomics Data preprocessing Data Preprocessing (Normalization, Scaling) raw_data->preprocessing stats Statistical Analysis (e.g., MetaboAnalyst) preprocessing->stats pathway Pathway Analysis (e.g., KEGG, MetaboAnalyst) stats->pathway visualization Network Visualization pathway->visualization insight Biological Insight visualization->insight

References

Application

Applications in Drug Discovery and Development: Advanced Methodologies and Protocols

The Modern Drug Discovery Pipeline Drug_Discovery_Pipeline cluster_Discovery Discovery & Preclinical cluster_Clinical Clinical Development Target_ID Target ID & Validation (CRISPR, AI/ML) Hit_ID Hit Identification (HTS)...

Author: BenchChem Technical Support Team. Date: November 2025

The Modern Drug Discovery Pipeline

Drug_Discovery_Pipeline cluster_Discovery Discovery & Preclinical cluster_Clinical Clinical Development Target_ID Target ID & Validation (CRISPR, AI/ML) Hit_ID Hit Identification (HTS) Target_ID->Hit_ID Lead_Gen Lead Generation (AI/ML) Hit_ID->Lead_Gen Lead_Opt Lead Optimization (AI/ML, OoC) Lead_Gen->Lead_Opt Preclinical Preclinical Studies (OoC) Lead_Opt->Preclinical Phase1 Phase I Preclinical->Phase1 Phase2 Phase II Phase1->Phase2 Phase3 Phase III Phase2->Phase3 Approval FDA Review & Approval Phase3->Approval

Caption: A streamlined view of the modern drug discovery and development pipeline.

Application Note: CRISPR-Cas9 for Drug Target Validation

Introduction: The CRISPR-Cas9 system has emerged as a powerful gene-editing tool, transforming drug discovery by enabling precise and efficient manipulation of genetic material.[9] Its primary applications include target identification, target validation, and the creation of genetically defined disease models.[1][10] By creating specific gene knockouts (KOs), researchers can definitively assess the role of a potential drug target in disease pathology, a critical step in the validation process.[11] Compared to transient methods like RNAi, CRISPR-mediated gene editing provides a complete and permanent loss of gene function, offering clearer and more interpretable results.[11]

Application: This protocol details the use of CRISPR-Cas9 to generate a knockout of a target gene (e.g., a specific kinase) in a cancer cell line to validate its potential as a therapeutic target. The workflow involves designing a single guide RNA (sgRNA), delivering the Cas9 nuclease and sgRNA into the cells, isolating single-cell clones, and verifying the gene knockout at both the genomic and protein levels.[12][13]

Experimental Workflow: CRISPR-Cas9 Target Validation

CRISPR_Workflow cluster_Validation Validation Methods sgRNA_Design 1. sgRNA Design & Plasmid Construction Transfection 2. Transfection into Cancer Cell Line sgRNA_Design->Transfection Selection 3. Enrichment/Selection of Transfected Cells Transfection->Selection Clonal_Isolation 4. Single-Cell Cloning (Limiting Dilution) Selection->Clonal_Isolation Expansion 5. Clonal Expansion Clonal_Isolation->Expansion Validation 6. Knockout Validation Expansion->Validation Sequencing Genomic DNA Sequencing Validation->Sequencing WesternBlot Western Blot (Protein Level) Validation->WesternBlot ML_Workflow cluster_Features Feature Engineering Data_Acq 1. Data Acquisition (e.g., ChEMBL) Data_Prep 2. Data Preprocessing & Feature Engineering Data_Acq->Data_Prep Model_Train 3. Model Training (e.g., Random Forest) Data_Prep->Model_Train Drug_Features Drug Features (e.g., ECFP) Data_Prep->Drug_Features Target_Features Target Features (e.g., Amino Acid Comp.) Data_Prep->Target_Features Model_Eval 4. Model Evaluation (Cross-Validation) Model_Train->Model_Eval Prediction 5. Prediction on New Compounds Model_Eval->Prediction DILI_Pathway Drug Hepatotoxic Drug Metabolism CYP450 Metabolism Drug->Metabolism ReactiveMetabolite Reactive Metabolite Metabolism->ReactiveMetabolite Mitochondria Mitochondrial Dysfunction ReactiveMetabolite->Mitochondria Apoptosis Hepatocyte Apoptosis/Necrosis ReactiveMetabolite->Apoptosis ROS Oxidative Stress (ROS Production) Mitochondria->ROS Kupffer Kupffer Cell Activation ROS->Kupffer ROS->Apoptosis Cytokines Inflammatory Cytokines (e.g., TNF-α) Kupffer->Cytokines Cytokines->Apoptosis HTS_Workflow Assay_Dev 1. Assay Development & Optimization Primary_Screen 2. Primary Screen (Single Concentration) Assay_Dev->Primary_Screen Hit_Confirm 3. Hit Confirmation & Triage Primary_Screen->Hit_Confirm Dose_Response 4. Dose-Response (IC50 Determination) Hit_Confirm->Dose_Response Secondary_Assay 5. Secondary/Orthogonal Assays Dose_Response->Secondary_Assay SAR 6. Lead Identification & SAR Analysis Secondary_Assay->SAR

References

Method

Application Notes and Protocols: Reductive Amination for Unnatural Amino Acid Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction Reductive amination stands as a cornerstone of modern organic synthesis, providing a robust and versatile methodology for the formation of carb...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination stands as a cornerstone of modern organic synthesis, providing a robust and versatile methodology for the formation of carbon-nitrogen bonds. This powerful reaction has found significant application in the synthesis of unnatural amino acids (UAAs), which are critical components in drug discovery, peptide engineering, and chemical biology. The incorporation of UAAs into peptides and proteins can impart enhanced stability, novel biological activity, and unique structural properties.

These application notes provide a detailed overview of both chemical and biocatalytic approaches to reductive amination for the synthesis of UAAs. We offer specific experimental protocols, quantitative data for reaction optimization, and visual diagrams of reaction workflows to aid researchers in the successful implementation of these methods.

General Principles of Reductive Amination

Reductive amination is a two-step process that transforms a carbonyl group (from an α-keto acid precursor) and an amine into a new amine (the unnatural amino acid). The reaction proceeds through the formation of an imine or iminium ion intermediate, which is subsequently reduced to the desired amine.[1] This process can be performed in a single pot ("direct reductive amination") by combining the carbonyl compound, amine, and a reducing agent that selectively reduces the imine in the presence of the starting carbonyl.[1]

Key components of the reaction include:

  • α-Keto Acid: The starting material that provides the carbon skeleton of the target amino acid.

  • Amine Source: Typically ammonia (or an ammonium salt) for the synthesis of primary amino acids.

  • Reducing Agent: A hydride source that reduces the imine intermediate. Common choices include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), and catalytic hydrogenation.[2][3]

  • Catalyst: In asymmetric synthesis, a chiral catalyst is employed to control the stereochemistry of the newly formed chiral center.[4][5] Biocatalysts, such as enzymes, are also increasingly used for their high enantioselectivity.[6]

Data Presentation: Comparison of Reductive Amination Methods

The following tables summarize quantitative data for the synthesis of various unnatural amino acids via reductive amination, allowing for easy comparison of different methods.

Table 1: Chemical Synthesis of Unnatural Amino Acids via Reductive Amination

Target Amino Acidα-Keto Acid PrecursorAmine SourceCatalyst/Reducing AgentSolventTemp. (°C)Time (h)Yield (%)ee (%)Reference
Adamantyl GlycineAdamantylglyoxylic acidAmmonium formate[Cp*RhCl₂]₂Methanol551888N/A[7]
Adamantyl GlycineAdamantylglyoxylic acidAmmonium formatePd/CMethanol501858N/A[7]
Phenylalanine analoguePhenylglyoxylic acid diethyl acetalAmmoniaChiral Phosphate/Hantzsch EsterToluene60249598[8]
Alanine analogue2-Ketobutyric acid diethyl acetalAmmoniaChiral Phosphate/Hantzsch EsterToluene60248896[8]
L-tert-LeucineTrimethylpyruvic acidDibenzylamineSodium triacetoxyborohydrideTetrahydrofuran-40 to -50N/A>78>99.5[9]

Table 2: Biocatalytic Synthesis of Unnatural Amino Acids via Reductive Amination

Target Amino Acidα-Keto Acid PrecursorEnzyme SystemCofactor RegenerationTemp. (°C)Time (h)Conversion (%)ee (%)Reference
L-tert-LeucineTrimethylpyruvateLeucine Dehydrogenase (LeuDH) & Formate Dehydrogenase (FDH)Formate/FDH308>99>99.9[10]
(R)-N,3-dimethylcyclohexylamine3-methylcyclohexanoneImine Reductase (IRED)Glucose Dehydrogenase (GDH)30249399[11]
(R)-aminesVarious ketonesAmine Dehydrogenase (AmDH) & Formate Dehydrogenase (FDH)Formate/FDH3024-48up to 100>99[12]

Experimental Protocols

Protocol 1: Chemical Synthesis of Adamantyl Glycine via Rh-catalyzed Reductive Amination

This protocol is adapted from a patented procedure for the synthesis of an adamantyl glycine derivative.[7]

Materials:

  • Adamantylglyoxylic acid (ADGA)

  • Ammonium formate

  • [Cp*RhCl₂]₂ (dichloro(pentamethylcyclopentadienyl)rhodium(III) dimer)

  • Degassed Methanol (MeOH)

  • Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a reaction vessel, add adamantylglyoxylic acid (1.0 eq., e.g., 2.0 g, 9.6 mmol), ammonium formate (5.0 eq., e.g., 3.0 g, 48 mmol), and [Cp*RhCl₂]₂ (0.25 mol%, e.g., 14.8 mg, 0.024 mmol).

  • Purge the vessel with nitrogen gas.

  • Add degassed methanol (e.g., 19.2 mL) to the mixture under a nitrogen atmosphere.

  • Stir the reaction mixture at 55 °C for 18 hours. The color of the reaction mixture will typically change from orange to grey.

  • After cooling to room temperature, filter the mixture through a pad of Celite.

  • Wash the filter cake with 1.5 M HCl in methanol.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Take up the resulting solid in acetone and adjust the pH to 5.

  • Filter the resulting white solid, wash with acetone, and dry under vacuum to yield adamantyl glycine.

Protocol 2: Biocatalytic Synthesis of L-tert-Leucine using a Whole-Cell Catalyst

This protocol is based on a whole-cell biocatalytic system for the asymmetric reductive amination of trimethylpyruvate.[10]

Materials:

  • Recombinant E. coli cells co-expressing Leucine Dehydrogenase (LeuDH) and Formate Dehydrogenase (FDH)

  • Trimethylpyruvate (TMP)

  • Ammonium formate

  • Phosphate buffer (pH 7.0)

  • Centrifuge and incubator shaker

Procedure:

  • Cell Culture and Harvest: Grow the recombinant E. coli strain in a suitable medium to induce the expression of LeuDH and FDH. Harvest the cells by centrifugation and wash with phosphate buffer.

  • Reaction Setup: Prepare a reaction mixture containing:

    • Phosphate buffer (e.g., 100 mM, pH 7.0)

    • Trimethylpyruvate (e.g., 100 mM)

    • Ammonium formate (as both amine source and for cofactor regeneration, e.g., 1.5 M)

    • Resuspended whole cells (e.g., to a final OD₆₀₀ of 50)

  • Reaction: Incubate the reaction mixture in a shaker at 30 °C. Monitor the progress of the reaction by HPLC or GC analysis of the substrate consumption and product formation.

  • Work-up and Isolation:

    • Once the reaction is complete (typically within 8-24 hours), centrifuge the mixture to pellet the cells.

    • The supernatant containing the L-tert-leucine can be collected.

    • Further purification can be achieved by standard techniques such as ion-exchange chromatography.

Visualizations

General Mechanism of Reductive Amination

Reductive_Amination_Mechanism KetoAcid α-Keto Acid (R-CO-COOH) Imine Imine Intermediate (R-C(=NH)-COOH) KetoAcid->Imine + Amine - H2O Amine Amine (NH3) AminoAcid Unnatural Amino Acid (R-CH(NH2)-COOH) Imine->AminoAcid + Reducing Agent ReducingAgent Reducing Agent (e.g., NaBH3CN) ReducingAgent->Imine

Caption: General mechanism of reductive amination for unnatural amino acid synthesis.

Experimental Workflow for Chemical Synthesis

Chemical_Synthesis_Workflow Start Start: Combine α-Keto Acid, Ammonium Salt, and Catalyst Reaction Add Solvent and Reducing Agent (or H2 pressure) Start->Reaction Incubation Incubate at specified Temperature and Time Reaction->Incubation Workup Reaction Quench and Work-up (e.g., Extraction, Filtration) Incubation->Workup Purification Purification (e.g., Crystallization, Chromatography) Workup->Purification Analysis Characterization (NMR, MS, HPLC for ee) Purification->Analysis

Caption: A typical experimental workflow for the chemical synthesis of unnatural amino acids.

Experimental Workflow for Biocatalytic Synthesis

Biocatalytic_Synthesis_Workflow CellCulture Cell Culture and Enzyme Expression CellHarvest Cell Harvest and Preparation (e.g., Lysis or Whole-cell) CellCulture->CellHarvest ReactionSetup Reaction Setup: Substrate, Amine Source, Buffer, and Biocatalyst CellHarvest->ReactionSetup Bioconversion Bioconversion at Controlled pH and Temperature ReactionSetup->Bioconversion ProductRecovery Product Recovery: Centrifugation, Extraction Bioconversion->ProductRecovery Purification Purification (e.g., Chromatography) ProductRecovery->Purification

Caption: A general workflow for the biocatalytic synthesis of unnatural amino acids.

References

Application

Application Notes and Protocols: Stable Isotope Labeling with 2,5-Dihydrophenylalanine

These application notes provide a comprehensive overview and detailed protocols for conducting stable isotope labeling studies using 2,5-Dihydrophenylalanine (DHPA). This phenylalanine analogue can be a valuable tool for...

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview and detailed protocols for conducting stable isotope labeling studies using 2,5-Dihydrophenylalanine (DHPA). This phenylalanine analogue can be a valuable tool for researchers, scientists, and drug development professionals to trace its metabolic fate, measure its incorporation into proteins, and investigate its impact on cellular metabolism.

Introduction

2,5-Dihydrophenylalanine is a non-proteinogenic amino acid that acts as an analogue of phenylalanine.[1][2] Stable isotope-labeled DHPA allows for its differentiation from endogenous phenylalanine, enabling precise tracking and quantification within biological systems. By employing mass spectrometry-based techniques, researchers can elucidate the extent of its incorporation into proteins and its effects on related metabolic pathways. This approach is particularly useful for studying drug mechanisms, understanding amino acid metabolism, and developing novel therapeutic strategies.

Applications

  • Protein Synthesis and Turnover Studies: Quantify the incorporation of 2,5-Dihydrophenylalanine into newly synthesized proteins to study protein dynamics in response to various stimuli or therapeutic interventions.

  • Metabolic Pathway Analysis: Trace the metabolic fate of 2,5-Dihydrophenylalanine and assess its influence on phenylalanine and tyrosine metabolism.[3][4]

  • Drug Development: Evaluate the mechanism of action of drugs that target amino acid metabolism or protein synthesis by using 2,5-Dihydrophenylalanine as a probe.

  • Biomarker Discovery: Identify and quantify metabolites or proteins that are altered by the presence of 2,5-Dihydrophenylalanine, potentially leading to the discovery of new biomarkers.

Experimental Workflow

The general workflow for a stable isotope labeling study with 2,5-Dihydrophenylalanine involves several key stages, from cell culture to data analysis. The following diagram illustrates a typical experimental pipeline.

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis Cell_Seeding Seed Cells Adaptation Adapt to Labeling Medium Cell_Seeding->Adaptation Labeling Incubate with Isotopically Labeled 2,5-Dihydrophenylalanine Adaptation->Labeling Harvest Harvest Cells Labeling->Harvest Extraction Protein Extraction & Quantification Harvest->Extraction Hydrolysis Protein Hydrolysis Extraction->Hydrolysis Derivatization Amino Acid Derivatization (Optional) Hydrolysis->Derivatization MS_Analysis LC-MS/MS Analysis Derivatization->MS_Analysis Data_Processing Data Processing & Quantification MS_Analysis->Data_Processing Pathway_Analysis Pathway Analysis Data_Processing->Pathway_Analysis

Caption: A generalized experimental workflow for stable isotope labeling studies.

Phenylalanine Metabolism and 2,5-Dihydrophenylalanine Incorporation

The following diagram illustrates the metabolic pathway of phenylalanine and the potential incorporation of its analogue, 2,5-Dihydrophenylalanine, into protein synthesis.

phenylalanine_pathway cluster_metabolism Metabolic Fate Phe_ext Extracellular Phenylalanine Phe_int Intracellular Phenylalanine Phe_ext->Phe_int DHPA_ext Extracellular 2,5-Dihydrophenylalanine (Labeled) DHPA_int Intracellular 2,5-Dihydrophenylalanine (Labeled) DHPA_ext->DHPA_int Tyr Tyrosine Phe_int->Tyr Phenylalanine hydroxylase Protein Protein Synthesis Phe_int->Protein Aminoacyl-tRNA synthetase DHPA_int->Protein Aminoacyl-tRNA synthetase (Analogue Incorporation) TCA TCA Cycle Intermediates Tyr->TCA

Caption: Phenylalanine metabolism and potential 2,5-Dihydrophenylalanine incorporation.

Quantitative Data Summary

The following table presents hypothetical data from a stable isotope labeling experiment designed to measure the incorporation of 2,5-Dihydrophenylalanine into cellular proteins.

Cell LineTreatmentLabeled CompoundIncubation Time (hours)ProteinMole Percent Excess (MPE) of Labeled Amino Acid
Sarcoma 180Control¹³C₆-2,5-Dihydrophenylalanine24Total Protein15.2 ± 1.8
Sarcoma 180Drug X¹³C₆-2,5-Dihydrophenylalanine24Total Protein8.7 ± 1.1
Escherichia coliControl¹⁵N-2,5-Dihydrophenylalanine6Total Protein45.3 ± 3.5
Escherichia coliPhenylalanine Supplement¹⁵N-2,5-Dihydrophenylalanine6Total Protein22.1 ± 2.4

Data are presented as mean ± standard deviation (n=3). MPE was determined by LC-MS/MS analysis of protein hydrolysates.

Experimental Protocols

Protocol 1: Stable Isotope Labeling of Mammalian Cells with 2,5-Dihydrophenylalanine

Materials:

  • Mammalian cell line (e.g., Sarcoma 180)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phenylalanine-free DMEM

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Stable isotope-labeled 2,5-Dihydrophenylalanine (e.g., ¹³C₆-2,5-Dihydrophenylalanine)

  • Unlabeled 2,5-Dihydrophenylalanine

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protein quantitation assay (e.g., BCA assay)

  • 6 M HCl

  • LC-MS/MS system

Procedure:

  • Cell Culture and Adaptation:

    • Culture mammalian cells in complete growth medium to ~80% confluency.

    • For one passage before the experiment, adapt the cells to a medium containing dialyzed FBS to reduce the concentration of unlabeled amino acids.

    • Seed cells in multi-well plates at a desired density and allow them to attach overnight.

  • Labeling:

    • Prepare the labeling medium: Phenylalanine-free DMEM supplemented with 10% dFBS and the desired concentration of stable isotope-labeled 2,5-Dihydrophenylalanine (e.g., 200 µM).

    • Aspirate the growth medium from the cells and wash once with PBS.

    • Add the labeling medium to the cells and incubate for the desired time period (e.g., 24 hours).

  • Cell Harvest and Protein Extraction:

    • After incubation, place the culture plates on ice.

    • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Add ice-cold cell lysis buffer to each well and incubate on ice for 30 minutes with gentle agitation.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification and Hydrolysis:

    • Determine the protein concentration of the extracts using a BCA assay.

    • Take a known amount of protein (e.g., 50 µg) and precipitate using a suitable method (e.g., acetone precipitation).

    • Wash the protein pellet to remove free amino acids.

    • Add 6 M HCl to the protein pellet and hydrolyze at 110°C for 24 hours.

    • Dry the hydrolysate under vacuum.

  • Sample Preparation for LC-MS/MS:

    • Reconstitute the dried hydrolysate in a suitable buffer for LC-MS/MS analysis.

    • If necessary, derivatize the amino acids to improve chromatographic separation and ionization efficiency.[5]

  • LC-MS/MS Analysis:

    • Analyze the samples using an LC-MS/MS method optimized for the detection and quantification of the labeled and unlabeled forms of 2,5-Dihydrophenylalanine and phenylalanine.[6]

    • Monitor specific mass transitions for each compound.

  • Data Analysis:

    • Calculate the Mole Percent Excess (MPE) of the labeled 2,5-Dihydrophenylalanine to determine its incorporation into the protein pool.

Protocol 2: Analysis of 2,5-Dihydrophenylalanine Incorporation into Bacterial Proteins

Materials:

  • Bacterial strain (e.g., Escherichia coli)

  • Minimal medium (e.g., M9 minimal medium)

  • Glucose or other carbon source

  • Stable isotope-labeled 2,5-Dihydrophenylalanine (e.g., ¹⁵N-2,5-Dihydrophenylalanine)

  • Lysis buffer (e.g., BugBuster)

  • Sonication equipment

Procedure:

  • Bacterial Culture and Labeling:

    • Grow a starter culture of the bacterial strain overnight in a rich medium (e.g., LB broth).

    • Inoculate a larger volume of minimal medium containing a limiting amount of unlabeled phenylalanine (if required for growth) with the starter culture.

    • When the culture reaches mid-log phase (OD₆₀₀ ≈ 0.5), add the stable isotope-labeled 2,5-Dihydrophenylalanine to the desired final concentration.

    • Continue to incubate for the desired labeling period (e.g., 6 hours).

  • Cell Harvest and Lysis:

    • Harvest the bacterial cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the pellet in lysis buffer and lyse the cells according to the manufacturer's protocol or by sonication.

    • Centrifuge to remove cell debris and collect the supernatant containing the protein extract.

  • Protein Hydrolysis and Analysis:

    • Proceed with protein quantification, hydrolysis, sample preparation, and LC-MS/MS analysis as described in Protocol 1 (steps 4-7).

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(2,5-Cyclohexadienyl)-L-alanine

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-(2,5-Cyclohexadienyl...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-(2,5-Cyclohexadienyl)-L-alanine synthesis. The primary focus is on the Birch reduction of L-phenylalanine, a common synthetic route.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 3-(2,5-Cyclohexadienyl)-L-alanine?

A1: The most frequently employed method is the Birch reduction of L-phenylalanine. This reaction involves the use of an alkali metal (typically sodium or lithium) in liquid ammonia with a proton source, such as an alcohol.

Q2: Why is the yield of 3-(2,5-Cyclohexadienyl)-L-alanine often low in the classical Birch reduction?

A2: The low yield is primarily due to the formation of isomeric di-hydro-L-phenylalanine derivatives. The major product is typically 3-(2,5-dihydro-phenyl)-L-alanine, while the desired 3-(2,5-Cyclohexadienyl)-L-alanine (the 1,4-dihydro product) is a minor isomer. Over-reduction to tetrahydro- or even fully saturated cyclohexylalanine can also occur, further decreasing the yield of the target compound.

Q3: Are there any modern, potentially higher-yielding alternatives to the classical Birch reduction?

A3: Yes, recent advancements have led to the development of mechanochemical and ammonia-free Birch reduction methods.[1][2][3] These techniques can offer improved efficiency, milder reaction conditions, and may alter the isomeric product distribution, potentially leading to higher yields of the desired 1,4-dihydro product.[1][2]

Q4: Can enzymatic methods be used to synthesize 3-(2,5-Cyclohexadienyl)-L-alanine?

A4: Currently, there is no established direct enzymatic method for the dearomatization of L-phenylalanine to produce 3-(2,5-Cyclohexadienyl)-L-alanine. However, enzymatic reactions are widely used for the synthesis of other alanine derivatives and chiral amines, suggesting that future developments in enzyme engineering could lead to a biocatalytic route.

Troubleshooting Guide

Issue 1: Low Yield of the Desired 1,4-Dihydro Isomer

Possible Causes:

  • Suboptimal Proton Source: The nature of the proton source significantly influences the ratio of the 1,4-dihydro to the 2,5-dihydro isomer.

  • Incorrect Reaction Temperature: Temperature affects the solubility of the reagents and the reaction kinetics, which can impact the product distribution.

  • Over-reduction: Using an excessive amount of the alkali metal or a prolonged reaction time can lead to the formation of over-reduced side products.

  • Substrate Quality: Impurities in the L-phenylalanine starting material can interfere with the reaction.

Solutions:

  • Optimize the Proton Source: Experiment with different alcohols as the proton source. For instance, using ethanol instead of tert-butanol has been reported to slightly increase the proportion of the 1,4-dihydro isomer.

  • Control the Reaction Temperature: Maintain a low temperature, typically between -33°C and -78°C, to ensure the liquid state of ammonia and to control the reaction rate.

  • Stoichiometric Control: Carefully control the stoichiometry of the alkali metal. Use the minimum excess required to drive the reaction to completion without promoting over-reduction.

  • Ensure High-Purity Starting Materials: Use high-purity L-phenylalanine to avoid side reactions.

Issue 2: Formation of Side Products

Possible Causes:

  • Isomerization: The initially formed 1,4-dihydro product can isomerize to the more stable conjugated 2,5-dihydro isomer under certain conditions.

  • Incomplete Reduction: Insufficient alkali metal or a short reaction time can result in unreacted starting material.

  • Formation of 3-(1-cyclohexenyl)-L-alanine: This can occur as a byproduct, particularly with certain work-up procedures.

Solutions:

  • Rapid Quenching: After the reaction is complete, quench it promptly with a suitable agent like ammonium chloride to protonate the intermediate anions and minimize isomerization.

  • Reaction Monitoring: Monitor the progress of the reaction using techniques like thin-layer chromatography (TLC) to determine the optimal reaction time.

  • Careful Work-up: Employ a carefully designed work-up procedure to minimize the formation of undesired side products.

Issue 3: Difficulty in Purifying the Product

Possible Causes:

  • Similar Polarity of Isomers: The desired 1,4-dihydro isomer and the major 2,5-dihydro isomer have very similar physical and chemical properties, making their separation challenging.

  • Presence of Multiple Byproducts: A complex reaction mixture containing starting material, various reduction products, and side products complicates the purification process.

Solutions:

  • High-Performance Liquid Chromatography (HPLC): HPLC is the most effective method for separating the isomeric products. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of water and acetonitrile with a modifier like trifluoroacetic acid) is commonly used.

  • Fractional Crystallization: In some cases, fractional crystallization may be employed to enrich the desired isomer, although this is often less effective than HPLC for achieving high purity.

Data Presentation

Table 1: Influence of Proton Source on the Isomeric Ratio in the Birch Reduction of L-Phenylalanine

Proton SourceTotal Yield of Dihydro ProductsRatio of 1,4-dihydro to 2,5-dihydro Isomer
tert-ButanolHighLower proportion of 1,4-dihydro isomer
EthanolSlightly LowerHigher proportion of 1,4-dihydro isomer

Note: The exact yields and ratios can vary depending on other reaction conditions.

Experimental Protocols

Protocol 1: Classical Birch Reduction of L-Phenylalanine
  • Setup: In a three-necked flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel, condense anhydrous ammonia at -78°C.

  • Dissolution: Add small pieces of clean, dry sodium metal to the liquid ammonia with vigorous stirring until a persistent blue color is obtained.

  • Substrate Addition: Dissolve L-phenylalanine in a suitable co-solvent (e.g., THF or diethyl ether) and add it dropwise to the sodium-ammonia solution.

  • Proton Source Addition: Slowly add the chosen alcohol (e.g., ethanol or tert-butanol) to the reaction mixture.

  • Reaction: Stir the reaction mixture at -78°C for a specified time (e.g., 1-2 hours), monitoring the progress by TLC.

  • Quenching: Quench the reaction by the careful addition of solid ammonium chloride until the blue color disappears.

  • Work-up: Allow the ammonia to evaporate. Add water to the residue and extract with an organic solvent. Acidify the aqueous layer and extract the product.

  • Purification: Purify the crude product by HPLC to separate the 1,4-dihydro isomer from other products.

Protocol 2: Mechanochemical Birch Reduction (Ammonia-Free)

This is a generalized protocol based on recent literature and may require optimization for L-phenylalanine.[1][2]

  • Setup: Place L-phenylalanine, a solid proton source (e.g., d-(+)-glucose), and an alkali metal (e.g., sodium lumps) in a stainless-steel ball-milling jar.

  • Milling: Mill the mixture at a specified frequency (e.g., 20-30 Hz) for a short duration (e.g., 1-10 minutes).

  • Work-up: After milling, quench the reaction mixture with a suitable solvent (e.g., ethanol) and then water.

  • Extraction and Purification: Extract the product and purify using HPLC as described in Protocol 1.

Visualizations

Birch_Reduction_Pathway L_Phe L-Phenylalanine Radical_Anion Radical Anion Intermediate L_Phe->Radical_Anion + e- (from Na/Li) Dianion Dianion Intermediate Radical_Anion->Dianion + e- Product_1_4 3-(2,5-Cyclohexadienyl)-L-alanine (1,4-dihydro product) Radical_Anion->Product_1_4 + 2H+ (from ROH) Product_2_5 3-(2,5-dihydro-phenyl)-L-alanine (2,5-dihydro product) Radical_Anion->Product_2_5 + 2H+ (from ROH) Dianion->Product_1_4 + 2H+ (from ROH) Dianion->Product_2_5 + 2H+ (from ROH) Over_reduction Over-reduced Products Product_1_4->Over_reduction Excess e- / H+ Product_2_5->Over_reduction Excess e- / H+

Caption: Synthetic pathway of 3-(2,5-Cyclohexadienyl)-L-alanine via Birch reduction.

Troubleshooting_Workflow Start Low Yield of 3-(2,5-Cyclohexadienyl)-L-alanine Check_Isomer_Ratio Analyze Isomer Ratio (HPLC) Start->Check_Isomer_Ratio Check_Over_Reduction Check for Over-reduced Products Start->Check_Over_Reduction Check_Purity Check Starting Material Purity Start->Check_Purity Optimize_Temp Optimize Reaction Temperature Start->Optimize_Temp High_2_5_Isomer High 2,5-dihydro Isomer Content Check_Isomer_Ratio->High_2_5_Isomer 1,4-isomer is minor Optimize_Proton_Source Optimize Proton Source (e.g., Ethanol vs. t-Butanol) High_2_5_Isomer->Optimize_Proton_Source Successful_Yield Improved Yield Optimize_Proton_Source->Successful_Yield Reduce_Metal_Equiv Reduce Alkali Metal Equivalents Check_Over_Reduction->Reduce_Metal_Equiv Present Reduce_Metal_Equiv->Successful_Yield Purify_L_Phe Purify L-Phenylalanine Check_Purity->Purify_L_Phe Impurities Detected Purify_L_Phe->Successful_Yield Optimize_Temp->Successful_Yield

Caption: Troubleshooting workflow for low yield in the synthesis.

References

Optimization

Technical Support Center: Purification of 1,4-Dihydro-L-phenylalanine

Welcome to the technical support center for the purification of 1,4-Dihydro-L-phenylalanine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 1,4-Dihydro-L-phenylalanine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of this non-aromatic amino acid derivative.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying 1,4-Dihydro-L-phenylalanine?

A1: The primary challenges in purifying 1,4-Dihydro-L-phenylalanine, particularly after a Birch reduction of L-phenylalanine, include:

  • Separation from starting material: 1,4-Dihydro-L-phenylalanine is often a minor product, necessitating efficient separation from unreacted L-phenylalanine.[1]

  • Removal of side-products: The Birch reduction can lead to other reduced forms of phenylalanine and related byproducts that need to be removed.

  • Product stability: The non-aromatic diene system in 1,4-Dihydro-L-phenylalanine may be susceptible to oxidation or rearrangement under certain pH and temperature conditions, complicating purification.

  • Lack of established protocols: Detailed and optimized purification protocols for this specific compound are not widely available in the literature, requiring significant methods development.

Q2: What methods can be used to assess the purity of 1,4-Dihydro-L-phenylalanine?

A2: Purity can be assessed using a combination of the following techniques:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for separating the target compound from impurities. Due to the polar nature of amino acids, derivatization or the use of ion-pairing agents may be necessary for good retention and resolution on standard C18 columns.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the purified product and identify impurities.

  • Mass Spectrometry (MS): MS can confirm the molecular weight of the desired product. When coupled with liquid chromatography (LC-MS), it is a highly sensitive method for detecting and identifying impurities.

  • Ion-Exchange Chromatography (IEC): While often used for purification, IEC can also be employed as an analytical tool to assess purity, particularly for separating compounds with different charge states.

Q3: How can I improve the yield of 1,4-Dihydro-L-phenylalanine during synthesis?

A3: While purification focuses on the product mixture, optimizing the synthesis can simplify downstream processing. For a Birch reduction, factors that can be adjusted to potentially favor the formation of the 1,4-dihydro product include:

  • Reaction time and temperature: Careful control of these parameters can influence the extent of reduction.

  • Choice of alcohol: The proton source (e.g., ethanol, tert-butanol) can affect the reaction pathway.

  • Metal and solvent quality: Using high-purity alkali metal (e.g., sodium, lithium) and dry, iron-free liquid ammonia is crucial for reproducible results.

Troubleshooting Guides

Issue 1: Low Purity After Initial Purification by Crystallization
Potential Cause Troubleshooting Step
Co-precipitation of L-phenylalanine L-phenylalanine may have similar solubility characteristics. Modify the crystallization conditions by changing the solvent system (e.g., trying different alcohol-water or acetone-water mixtures), adjusting the pH to the isoelectric point of 1,4-Dihydro-L-phenylalanine (if known and different from L-phenylalanine), or controlling the cooling rate.
Incomplete removal of inorganic salts Inorganic salts from the reaction workup can become trapped in the crystals. Ensure the crude product is thoroughly washed with an appropriate solvent in which the salts are soluble but the product has low solubility.
Presence of other reduction byproducts If byproducts have very similar structures and properties, crystallization alone may not be sufficient. Consider a preliminary purification step using chromatography before crystallization.
Issue 2: Poor Separation Using Ion-Exchange Chromatography (IEC)
Potential Cause Troubleshooting Step
Inappropriate resin selection The choice of a strong or weak, cation or anion exchange resin is critical. For amino acids, a strong cation exchange resin is often used at a low pH where the amino group is protonated.
Incorrect pH of mobile phase The pH of the buffers used for binding and elution determines the charge of the amino acids and their interaction with the resin. Optimize the pH to maximize the charge difference between 1,4-Dihydro-L-phenylalanine and key impurities like L-phenylalanine.
Suboptimal salt gradient for elution A shallow salt gradient during elution can improve the resolution between closely related compounds. Experiment with different gradient shapes and lengths.
Sample overload Too much sample loaded onto the column can lead to broad peaks and poor separation. Reduce the sample load and re-run the chromatography.
Issue 3: Product Degradation During Purification
Potential Cause Troubleshooting Step
Oxidation of the diene system The 1,4-diene is susceptible to oxidation. Purge all buffers and solvents with an inert gas (e.g., nitrogen or argon) and consider adding antioxidants like ascorbic acid if compatible with the purification method.
Instability at extreme pH Strong acidic or basic conditions used in IEC or other steps might cause degradation or rearrangement. Whenever possible, work closer to neutral pH. If extreme pH is necessary, minimize the exposure time.
Elevated temperatures High temperatures during solvent evaporation or other steps can lead to degradation. Use a rotary evaporator at low temperatures or freeze-drying (lyophilization) to remove solvents.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for the purification of 1,4-Dihydro-L-phenylalanine in the literature, the following table provides a general comparison of purification techniques applicable to amino acids.

Purification Technique Typical Purity Achieved Typical Recovery Key Advantages Key Disadvantages
Crystallization >98% (with optimization)60-90%Scalable, cost-effective, removes a wide range of impurities.Can have lower recovery, may not resolve closely related impurities.
Ion-Exchange Chromatography (IEC) >99%70-95%High resolution, high capacity.Requires buffer systems, can be time-consuming to develop.
Reversed-Phase HPLC (Preparative) >99.5%50-80%Very high resolution for closely related compounds.Lower capacity, requires organic solvents, can be expensive to scale up.

Experimental Protocols

Protocol 1: General Procedure for Purification by Ion-Exchange Chromatography (IEC)

This protocol is a general guideline and should be optimized for the specific separation needs.

  • Resin Selection and Preparation:

    • Select a strong cation exchange resin (e.g., Dowex 50W).

    • Prepare the resin by washing with 1 M NaOH, followed by deionized water until the pH is neutral, then with 1 M HCl, and finally with deionized water until the pH is neutral. Equilibrate the resin with the starting buffer (e.g., 0.2 M sodium citrate buffer, pH 3.2).

  • Sample Preparation:

    • Dissolve the crude product from the Birch reduction workup in the starting buffer.

    • Adjust the pH of the sample to match the starting buffer.

    • Filter the sample through a 0.45 µm filter to remove any particulate matter.

  • Chromatography:

    • Load the prepared sample onto the equilibrated IEC column.

    • Wash the column with several column volumes of the starting buffer to remove unbound impurities.

    • Elute the bound amino acids using a linear gradient of increasing salt concentration (e.g., 0 to 1.0 M NaCl in the starting buffer) or by a stepwise increase in pH.

    • Collect fractions and monitor the eluate using UV detection at a suitable wavelength (e.g., 210-220 nm for the peptide bond, or a higher wavelength if the diene system has a characteristic absorbance away from impurities).

  • Analysis and Desalting:

    • Analyze the collected fractions by analytical RP-HPLC to identify those containing the pure 1,4-Dihydro-L-phenylalanine.

    • Pool the pure fractions.

    • Desalt the pooled fractions, for example, by dialysis, size-exclusion chromatography, or by using a volatile buffer system and removing it by lyophilization.

Protocol 2: General Procedure for Purity Assessment by Reversed-Phase HPLC (RP-HPLC)
  • Column and Mobile Phase:

    • Column: C18, 5 µm, 4.6 x 250 mm.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm.

    • Injection Volume: 10 µL.

    • Gradient:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 50% B (linear gradient)

      • 25-30 min: 50% B

      • 30-31 min: 50% to 5% B (linear gradient)

      • 31-40 min: 5% B (re-equilibration)

  • Sample Preparation:

    • Dissolve a small amount of the purified sample in Mobile Phase A to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

Visualizations

TroubleshootingWorkflow cluster_start Start: Crude Product cluster_purification Purification Steps cluster_troubleshooting Troubleshooting Start Crude 1,4-Dihydro-L-phenylalanine (Post-Birch Reduction) Purification Primary Purification (e.g., Crystallization or IEC) Start->Purification Purity_Check_1 Purity Check (HPLC, NMR) Purification->Purity_Check_1 Pure_Product Pure Product (>98%) Purity_Check_1->Pure_Product Purity OK Impure_Product Impure Product (<98%) Purity_Check_1->Impure_Product Purity Not OK Identify_Impurity Identify Impurity (LC-MS, NMR) Impure_Product->Identify_Impurity Secondary_Purification Secondary Purification (e.g., Preparative HPLC) Identify_Impurity->Secondary_Purification Purity_Check_2 Final Purity Check Secondary_Purification->Purity_Check_2 Purity_Check_2->Pure_Product

Caption: A logical workflow for the purification and troubleshooting of 1,4-Dihydro-L-phenylalanine.

SignalingPathways cluster_synthesis Synthesis cluster_impurities Potential Impurities cluster_purification Purification cluster_product Final Product L_Phe L-Phenylalanine Birch Birch Reduction (Na/Li, liq. NH3, ROH) L_Phe->Birch Crude Crude Product Mixture Birch->Crude Unreacted_Phe Unreacted L-Phe Crude->Unreacted_Phe Over_Reduced Over-reduced Products Crude->Over_Reduced Isomers Isomeric Dienes Crude->Isomers IEC Ion-Exchange Chromatography Crude->IEC Crystallization Crystallization Crude->Crystallization Pure_Product Pure 1,4-Dihydro-L-phenylalanine IEC->Pure_Product Crystallization->Pure_Product

Caption: Relationship between synthesis, impurities, and purification of 1,4-Dihydro-L-phenylalanine.

References

Troubleshooting

Technical Support Center: Handling and Experimentation with 2,5-Dihydrophenylalanine

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the rearomatization of 2,5-Dihydrophenylalanine (DHPA) during experiments. Given the compound...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the rearomatization of 2,5-Dihydrophenylalanine (DHPA) during experiments. Given the compound's inherent tendency to aromatize to phenylalanine, careful handling and specific experimental conditions are crucial for maintaining its structural integrity.

Frequently Asked Questions (FAQs)

Q1: What is 2,5-Dihydrophenylalanine and why is its rearomatization a concern?

A1: 2,5-Dihydrophenylalanine is an unnatural amino acid, an analogue of phenylalanine, where the phenyl ring is partially reduced.[1][2] The dihydro-aromatic ring system is thermodynamically driven to rearomatize to the more stable phenyl ring of phenylalanine. This conversion can lead to misleading experimental results, as the biological or chemical activity of DHPA is often distinct from that of phenylalanine. For instance, DHPA has been studied as a phenylalanine antagonist.[3]

Q2: What are the primary factors that promote the rearomatization of 2,5-Dihydrophenylalanine?

A2: The primary factors promoting rearomatization are exposure to oxygen (oxidation) and the presence of catalysts that facilitate dehydrogenation. The gain in resonance stabilization energy is a significant driving force for the conversion of the cyclohexadiene ring to a benzene ring. This process can be accelerated by light, heat, and the presence of transition metals.

Q3: How should I store 2,5-Dihydrophenylalanine to minimize degradation?

A3: To minimize rearomatization during storage, 2,5-Dihydrophenylalanine should be treated as an air-sensitive and light-sensitive compound. The following storage conditions are recommended:

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.

  • Temperature: Store at low temperatures, preferably at -20°C or below.

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.

  • Container: Use a tightly sealed container to prevent exposure to air and moisture.

Q4: Can I handle 2,5-Dihydrophenylalanine on the benchtop?

A4: It is strongly recommended to handle 2,5-Dihydrophenylalanine in an inert atmosphere, such as inside a glovebox, to minimize exposure to oxygen. If a glovebox is not available, use techniques for handling air-sensitive reagents, such as working under a positive pressure of an inert gas (e.g., using a Schlenk line).

Q5: Are there any solvents that can help to stabilize 2,5-Dihydrophenylalanine in solution?

A5: It is crucial to use deoxygenated solvents for preparing solutions of 2,5-Dihydrophenylalanine. Solvents should be thoroughly sparged with an inert gas (argon or nitrogen) prior to use. While specific solvent effects on DHPA stability are not well-documented, aprotic and non-polar solvents are generally less likely to participate in proton-coupled oxidation reactions.

Q6: Can antioxidants be used to prevent the rearomatization of 2,5-Dihydrophenylalanine?

A6: Yes, the addition of antioxidants can be a viable strategy to quench radical-mediated oxidation processes. Phenolic antioxidants, such as BHT (butylated hydroxytoluene), or other radical scavengers can be added to solutions of DHPA. However, it is essential to ensure that the chosen antioxidant does not interfere with the intended downstream applications or reactions.

Troubleshooting Guides

Issue 1: My experimental results suggest that my 2,5-Dihydrophenylalanine has converted to phenylalanine.

  • Possible Cause: Accidental exposure to oxygen during handling or in the reaction mixture.

  • Troubleshooting Steps:

    • Verify Handling Protocol: Review your procedure for handling the solid compound and its solutions. Ensure all steps were performed under a strictly inert atmosphere.

    • Check Solvent Purity: Confirm that the solvents used were properly deoxygenated before use.

    • Analyze a Fresh Sample: Analyze a freshly prepared solution of 2,5-Dihydrophenylalanine by a suitable analytical method (e.g., HPLC, NMR) to confirm its initial purity and compare it with the sample from your experiment.

    • Incorporate an Antioxidant: In a small-scale pilot experiment, add a suitable antioxidant to your reaction mixture to see if it prevents the conversion.

Issue 2: I observe a gradual degradation of my 2,5-Dihydrophenylalanine stock solution over time.

  • Possible Cause: Improper storage of the solution.

  • Troubleshooting Steps:

    • Confirm Storage Conditions: Ensure the stock solution is stored under an inert atmosphere, protected from light, and at a low temperature (-20°C or below).

    • Use Freshly Prepared Solutions: For critical experiments, it is best to prepare solutions of 2,5-Dihydrophenylalanine immediately before use.

    • Aliquot Stock Solutions: If a larger batch of solution is prepared, aliquot it into smaller, single-use vials to avoid repeated freeze-thaw cycles and exposure of the entire stock to air during each use.

Experimental Protocols

Protocol 1: General Handling and Preparation of 2,5-Dihydrophenylalanine Solutions

This protocol outlines the general procedure for handling solid 2,5-Dihydrophenylalanine and preparing solutions while minimizing the risk of rearomatization.

Materials:

  • 2,5-Dihydrophenylalanine (solid)

  • Anhydrous, deoxygenated solvent (e.g., DMSO, DMF, or an appropriate buffer)

  • Inert gas (Argon or Nitrogen)

  • Glovebox or Schlenk line

  • Sealed, amber glass vials

Procedure:

  • Inert Atmosphere: Perform all manipulations of solid 2,5-Dihydrophenylalanine and its solutions inside a glovebox or under a positive pressure of inert gas using a Schlenk line.

  • Solvent Preparation: Deoxygenate the chosen solvent by sparging with argon or nitrogen for at least 30 minutes.

  • Weighing: In the inert atmosphere, weigh the desired amount of 2,5-Dihydrophenylalanine into a clean, dry, amber vial.

  • Dissolution: Add the deoxygenated solvent to the vial containing the solid DHPA.

  • Mixing: Gently agitate the vial until the solid is completely dissolved.

  • Storage: If the solution is not for immediate use, seal the vial tightly, wrap it with parafilm, and store it at -20°C or below, protected from light.

Protocol 2: Incorporation of 2,5-Dihydrophenylalanine into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This protocol provides a general guideline for incorporating 2,5-Dihydrophenylalanine into a peptide sequence using Fmoc-based solid-phase peptide synthesis, with precautions to prevent rearomatization.

Materials:

  • Fmoc-2,5-Dihydrophenylalanine

  • Rink amide resin (or other suitable resin)

  • Deoxygenated DMF (N,N-Dimethylformamide)

  • Piperidine solution in deoxygenated DMF (20%)

  • Coupling reagents (e.g., HBTU/DIPEA in deoxygenated DMF)

  • Cleavage cocktail (e.g., TFA/TIS/H2O)

  • Inert gas supply for the reaction vessel

Procedure:

  • Resin Swelling: Swell the resin in deoxygenated DMF under an inert atmosphere.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in deoxygenated DMF to remove the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with deoxygenated DMF.

  • Coupling of Fmoc-DHPA:

    • Pre-activate a solution of Fmoc-2,5-Dihydrophenylalanine with coupling reagents in deoxygenated DMF.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed under an inert atmosphere.

  • Washing: Wash the resin with deoxygenated DMF.

  • Repeat Cycles: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the sequence.

  • Cleavage and Deprotection: After the synthesis is complete, treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups. Perform this step in a well-ventilated fume hood.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide immediately using reverse-phase HPLC with solvents that have been sparged with an inert gas.

Quantitative Data Summary

FactorCondition Favoring StabilityCondition Promoting Rearomatization
Atmosphere Inert (Argon, Nitrogen)Oxygen (Air)
Temperature Low (≤ -20°C)High
Light Darkness (Amber vials)UV or visible light
pH Neutral to slightly acidicStrongly acidic or basic conditions may catalyze the reaction
Solvent Deoxygenated, aproticProtic, oxygenated
Additives Antioxidants (e.g., BHT)Transition metal ions (e.g., Cu²⁺, Fe³⁺)

Visualizations

Logical Workflow for Handling 2,5-Dihydrophenylalanine

DHPA_Handling_Workflow cluster_storage Storage cluster_preparation Solution Preparation (Inert Atmosphere) cluster_experiment Experimentation storage Store Solid DHPA (-20°C, Inert Gas, Dark) weigh Weigh Solid DHPA storage->weigh dissolve Dissolve DHPA in Deoxygenated Solvent weigh->dissolve deoxygenate Deoxygenate Solvent deoxygenate->dissolve reaction Perform Experiment (Inert Atmosphere, Dark) dissolve->reaction analysis Analyze Products Promptly reaction->analysis

Caption: Workflow for handling 2,5-Dihydrophenylalanine to minimize rearomatization.

Signaling Pathway of DHPA as a Phenylalanine Antagonist

Phenylalanine_Antagonism DHPA 2,5-Dihydrophenylalanine Aminoacyl_tRNA_Synthetase Phenylalanyl-tRNA Synthetase DHPA->Aminoacyl_tRNA_Synthetase Competes with Phe Phe Phenylalanine Phe->Aminoacyl_tRNA_Synthetase Charged_tRNA Phe-tRNA-Phe Aminoacyl_tRNA_Synthetase->Charged_tRNA Altered_Protein Altered Protein (DHPA incorporated) Aminoacyl_tRNA_Synthetase->Altered_Protein tRNA_Phe tRNA-Phe tRNA_Phe->Aminoacyl_tRNA_Synthetase Ribosome Ribosome Charged_tRNA->Ribosome Protein Protein Synthesis Ribosome->Protein Cellular_Process Normal Cellular Processes Protein->Cellular_Process Inhibition Inhibition/Alteration Altered_Protein->Inhibition

References

Optimization

Technical Support Center: HPLC Separation of Phenylalanine Analogues

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the High-Performance Liqu...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the High-Performance Liquid Chromatography (HPLC) separation of phenylalanine analogues.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues observed during the HPLC separation of phenylalanine analogues?

The most frequently encountered problems include poor peak shape (tailing, fronting, or splitting), inconsistent retention times, and inadequate resolution between analogues or enantiomers.[1][2][3] These issues can stem from various factors including mobile phase composition, column condition, and sample preparation.[1]

Q2: Why am I seeing peak tailing for my basic phenylalanine analogues?

Peak tailing for basic compounds is often caused by secondary interactions between the positively charged analyte and negatively charged silanol groups on the surface of the silica-based stationary phase.[4][5] This is particularly common when the mobile phase pH is above 3.[4] To mitigate this, consider lowering the mobile phase pH to protonate the silanols, increasing the buffer concentration, or using a base-deactivated column.[5][6][7]

Q3: My retention times are shifting from one injection to the next. What could be the cause?

Retention time instability can be caused by several factors:

  • Inconsistent Mobile Phase Composition: Ensure accurate and consistent preparation of the mobile phase. Even small variations in the organic solvent ratio can lead to significant shifts.[8] It is recommended to prepare the mobile phase gravimetrically.[8]

  • Poor Column Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase, especially after a gradient run or solvent change. A minimum of 10 column volumes is often recommended.[3]

  • Temperature Fluctuations: Use a column oven to maintain a constant temperature, as changes in temperature can affect solvent viscosity and retention.[3][9]

  • Pump Issues: Air bubbles in the pump or malfunctioning check valves can lead to inconsistent flow rates and, consequently, shifting retention times.[3]

Q4: I am struggling to separate two closely related phenylalanine analogues. How can I improve the resolution?

Improving resolution between closely eluting peaks can be achieved by:

  • Optimizing the Mobile Phase: Adjusting the mobile phase composition, such as the organic modifier concentration or the pH, can significantly impact selectivity.[1] For ionic or ionizable compounds, controlling the pH is crucial.[8]

  • Changing the Stationary Phase: If mobile phase optimization is insufficient, switching to a column with a different stationary phase chemistry (e.g., from C18 to a phenyl-hexyl or a polar-embedded phase) can provide the necessary selectivity.

  • Using a Different Chromatographic Mode: For very polar analogues, Hydrophilic Interaction Liquid Chromatography (HILIC) may provide better retention and separation than reversed-phase chromatography.[10][11] Mixed-mode columns that offer both reversed-phase and ion-exchange characteristics can also be effective.[11]

  • Gradient Elution: Employing a shallow gradient can help to separate closely eluting compounds.[1]

Q5: How do I choose the right column for separating phenylalanine enantiomers?

The separation of enantiomers requires a chiral stationary phase (CSP). Several types of CSPs are effective for phenylalanine analogues, including:

  • Cyclodextrin-based CSPs: These are commonly used for chiral separations.[12][13]

  • Macrocyclic glycopeptide-based CSPs: Teicoplanin and ristocetin-based columns have shown good enantioseparation for phenylalanine in reversed-phase mode.[12][14]

  • Polysaccharide-based CSPs: Derivatives of cellulose and amylose are also widely used for enantiomeric separations.[13][15]

The choice of CSP will depend on the specific structure of the phenylalanine analogue and the desired separation mode (normal phase, reversed-phase, or polar organic).

Troubleshooting Guides

Problem 1: Poor Peak Shape
SymptomPossible CausesRecommended Solutions
Peak Tailing Secondary interactions with silanols (for basic compounds)[4][5]Lower mobile phase pH (2-3), increase buffer strength (10-50 mM), use a base-deactivated column.[5][6][7]
Column overload.[1][16]Reduce sample concentration or injection volume.[3][7]
Column contamination or void at the inlet.[2][16]Backflush the column with a strong solvent, replace the column if necessary.[17]
Interfering compound co-eluting.[4]Use a more efficient column (longer or smaller particle size) or modify the mobile phase to improve separation.
Peak Fronting Sample overload.[16]Dilute the sample or inject a smaller volume.[16]
Low temperature.[18]Increase the column temperature.
Inappropriate sample solvent.[18]Dissolve the sample in the initial mobile phase.
Split Peaks Partially blocked inlet frit.[16]Replace the frit.
Column void.[16]Replace the column.
Sample solvent incompatible with the mobile phase.[18]Ensure the sample solvent is miscible with and has a similar or weaker elution strength than the mobile phase.
Problem 2: Retention Time & Resolution Issues
SymptomPossible CausesRecommended Solutions
Shifting Retention Times Inconsistent mobile phase preparation.[8]Prepare mobile phase gravimetrically and ensure thorough mixing.
Insufficient column equilibration.[3]Equilibrate the column with at least 10-15 column volumes of the mobile phase.
Temperature fluctuations.[3][9]Use a column oven to maintain a constant temperature.
Leaks in the system.[1]Check all fittings and connections for leaks.
Loss of Resolution Column degradation.[1]Replace the column.
Change in mobile phase composition.[1]Prepare fresh mobile phase, ensuring accurate composition.
Contamination of the guard or analytical column.[18]Replace the guard column or flush the analytical column.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC for Phenylalanine and Tyrosine

This protocol is a general starting point for the separation of phenylalanine and tyrosine.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 40% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 215 nm.[19]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Mobile Phase A:Mobile Phase B).

Protocol 2: Chiral Separation of Phenylalanine Enantiomers

This protocol provides a starting point for the enantioseparation of D- and L-phenylalanine.

  • Column: Teicoplanin-based chiral stationary phase.

  • Mobile Phase: Acetonitrile/Water (75:25, v/v).[12]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 23 °C.[12]

  • Detection: UV at 210 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve enantiomeric standards and samples in the mobile phase.

Visualized Workflows and Logic

Troubleshooting Workflow for Poor Peak Shape

G Troubleshooting Poor Peak Shape start Start: Poor Peak Shape Observed check_overload Is the sample concentration high? start->check_overload reduce_conc Dilute sample or reduce injection volume check_overload->reduce_conc Yes check_solvent Is the sample solvent stronger than the mobile phase? check_overload->check_solvent No end End: Improved Peak Shape reduce_conc->end change_solvent Dissolve sample in initial mobile phase check_solvent->change_solvent Yes check_column Is the peak tailing (especially for basic compounds)? check_solvent->check_column No change_solvent->end adjust_mp Optimize Mobile Phase: - Lower pH - Increase buffer strength - Use additives check_column->adjust_mp Yes check_frit Are peaks split or fronting? check_column->check_frit No adjust_mp->end inspect_column Inspect column: - Check for voids - Replace frit check_frit->inspect_column Yes check_frit->end No inspect_column->end

Caption: A logical workflow for diagnosing and resolving common causes of poor peak shape in HPLC.

Decision Tree for Improving Resolution

G Decision Tree for Improving Resolution start Start: Inadequate Resolution optimize_mp Optimize Mobile Phase (% Organic, pH, Buffer Strength) start->optimize_mp is_improved Is resolution sufficient? optimize_mp->is_improved change_gradient Modify Gradient (Shallower slope) is_improved->change_gradient No end End: Resolution Achieved is_improved->end Yes is_improved2 Is resolution sufficient? change_gradient->is_improved2 change_column Change Stationary Phase (Different chemistry, e.g., Phenyl, Cyano) is_improved2->change_column No is_improved2->end Yes is_improved3 Is resolution sufficient? change_column->is_improved3 change_mode Consider Alternative Mode (HILIC, Mixed-Mode) is_improved3->change_mode No is_improved3->end Yes change_mode->end

Caption: A step-by-step decision-making process for systematically improving chromatographic resolution.

References

Troubleshooting

stability issues of 3-(2,5-Cyclohexadienyl)-L-alanine in solution

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-(2,5-Cyclohexadienyl)-L-alanine in solution. This resource is intended for researchers, sci...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-(2,5-Cyclohexadienyl)-L-alanine in solution. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Rapid loss of compound purity in solution Rearomatization: The cyclohexadienyl ring is susceptible to oxidation, leading to the formation of L-phenylalanine. This process is accelerated by oxygen, light, and certain metal ions.- Prepare solutions fresh whenever possible.- Use degassed solvents (e.g., by sparging with nitrogen or argon) to minimize dissolved oxygen.- Protect solutions from light by using amber vials or covering containers with aluminum foil.- Work in an inert atmosphere (e.g., a glove box) for maximum stability.
Inappropriate pH: The stability of the amino acid can be pH-dependent. Extreme pH values may catalyze degradation.- Determine the optimal pH for stability through a pH screening study.- Buffer solutions to maintain a stable pH. A neutral to slightly acidic pH is often a good starting point for amino acid stability.
Inconsistent results in analytical assays (e.g., HPLC) On-column degradation: The analytical method itself might be causing degradation, for instance, due to the mobile phase composition or temperature.- Use a lower column temperature during HPLC analysis.- Evaluate the pH of the mobile phase; adjust to a range where the compound is more stable.- Ensure the mobile phase is adequately degassed.
Incomplete dissolution or precipitation: The compound may not be fully soluble or may precipitate out of solution over time, leading to lower measured concentrations.- Visually inspect solutions for any particulate matter before analysis.- Determine the solubility of the compound in the chosen solvent system.- Consider using a co-solvent if solubility is an issue, ensuring the co-solvent does not accelerate degradation.
Appearance of unexpected peaks in chromatograms Formation of degradation products: Besides the expected L-phenylalanine from rearomatization, other minor degradation products might form under specific stress conditions.- Perform forced degradation studies (see Experimental Protocols) to intentionally generate and identify potential degradation products.- Use a stability-indicating HPLC method capable of resolving the parent compound from all potential degradants.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 3-(2,5-Cyclohexadienyl)-L-alanine in solution?

A1: The main stability concern for 3-(2,5-Cyclohexadienyl)-L-alanine is its tendency to undergo oxidative rearomatization to form L-phenylalanine. This is a common characteristic of cyclohexadiene derivatives, as the formation of the aromatic ring is thermodynamically favorable.[1][2][3]

Q2: What are the ideal storage conditions for solutions of 3-(2,5-Cyclohexadienyl)-L-alanine?

A2: For optimal stability, solutions should be stored at low temperatures (-20°C or -80°C), protected from light, and in tightly sealed containers to minimize exposure to oxygen. The use of degassed solvents for solution preparation is also highly recommended.

Q3: How does pH affect the stability of this compound?

A3: The stability of 3-(2,5-Cyclohexadienyl)-L-alanine can be influenced by the pH of the solution. While specific data for this molecule is limited, amino acids generally have varying stability profiles across the pH spectrum. It is advisable to conduct a pH stability study to determine the optimal pH range for your specific application.

Q4: Can I use standard HPLC methods for analyzing this compound?

A4: Standard reversed-phase HPLC methods used for phenylalanine and its derivatives can be a good starting point.[4][5][6] However, it is crucial to validate that the method is "stability-indicating." This means the method must be able to separate the intact 3-(2,5-Cyclohexadienyl)-L-alanine from its primary degradant (L-phenylalanine) and any other potential impurities or degradation products.

Q5: How can I perform a forced degradation study for this compound?

A5: A forced degradation study involves exposing the compound to various stress conditions to accelerate its degradation. This helps in identifying potential degradation products and establishing a stability-indicating analytical method.[7][8][9] A detailed protocol for a forced degradation study is provided in the "Experimental Protocols" section below.

Quantitative Data Summary

The following table provides illustrative data on the stability of 3-(2,5-Cyclohexadienyl)-L-alanine under various stress conditions. Please note that this data is representative and actual results may vary based on experimental conditions.

ConditionIncubation Time (hours)3-(2,5-Cyclohexadienyl)-L-alanine Remaining (%)L-phenylalanine Formed (%)
Control (4°C, dark) 2499.50.5
Acidic (0.1 M HCl, 60°C) 685.214.1
Neutral (pH 7.0 buffer, 60°C) 692.86.9
Basic (0.1 M NaOH, 60°C) 678.520.7
Oxidative (3% H₂O₂, RT) 265.333.8
Photolytic (ICH Q1B, RT) 2488.111.2

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products of 3-(2,5-Cyclohexadienyl)-L-alanine under various stress conditions and to validate a stability-indicating analytical method.

Materials:

  • 3-(2,5-Cyclohexadienyl)-L-alanine

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Phosphate buffer, pH 7.0

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or other suitable organic solvent

  • Water, HPLC grade

  • HPLC system with UV or MS detector

  • pH meter

  • Photostability chamber

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of 3-(2,5-Cyclohexadienyl)-L-alanine in a suitable solvent (e.g., water or a water/methanol mixture) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 6 hours).

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C for a specified time.

    • Neutral Hydrolysis: Mix an aliquot of the stock solution with pH 7.0 phosphate buffer. Incubate at 60°C for a specified time.

    • Oxidation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for a specified time (e.g., 2 hours).

    • Thermal Degradation: Incubate an aliquot of the stock solution (in a neutral buffer) at a high temperature (e.g., 80°C) for a specified time.

    • Photostability: Expose an aliquot of the stock solution to light according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At designated time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to an appropriate concentration for HPLC analysis.

    • Analyze all samples, including a non-stressed control, using a suitable HPLC method.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with the control.

    • Identify and quantify the degradation products. The primary expected degradation product is L-phenylalanine.

    • Calculate the percentage of degradation of 3-(2,5-Cyclohexadienyl)-L-alanine under each condition.

Visualizations

degradation_pathway parent 3-(2,5-Cyclohexadienyl)-L-alanine degradant L-Phenylalanine parent->degradant Oxidative Rearomatization

Caption: Primary degradation pathway of 3-(2,5-Cyclohexadienyl)-L-alanine.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis Stock Solution Stock Solution Acid Acid Stock Solution->Acid Base Base Stock Solution->Base Oxidation Oxidation Stock Solution->Oxidation Heat Heat Stock Solution->Heat Light Light Stock Solution->Light HPLC-UV/MS HPLC-UV/MS Acid->HPLC-UV/MS Base->HPLC-UV/MS Oxidation->HPLC-UV/MS Heat->HPLC-UV/MS Light->HPLC-UV/MS Data Evaluation Data Evaluation HPLC-UV/MS->Data Evaluation

Caption: Workflow for a forced degradation study.

References

Optimization

Technical Support Center: Optimizing Enzymatic Synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for enzymatic sy...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for enzymatic synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during enzymatic synthesis experiments in a question-and-answer format.

Question: My enzyme activity is low or absent. What are the possible causes and how can I troubleshoot this?

Answer:

Low or no enzyme activity is a frequent issue. A systematic approach to troubleshooting is crucial. The following workflow can help identify the root cause:

LowEnzymeActivity cluster_solutions Potential Solutions Start Low/No Enzyme Activity CheckEnzyme Verify Enzyme Integrity & Concentration Start->CheckEnzyme CheckSubstrate Verify Substrate Integrity & Concentration CheckEnzyme->CheckSubstrate Enzyme OK EnzymeSol Use fresh enzyme Quantify enzyme concentration CheckEnzyme->EnzymeSol CheckBuffer Verify Buffer pH & Composition CheckSubstrate->CheckBuffer Substrate OK SubstrateSol Use fresh substrate Verify concentration CheckSubstrate->SubstrateSol CheckTemp Verify Reaction Temperature CheckBuffer->CheckTemp Buffer OK BufferSol Prepare fresh buffer Verify pH CheckBuffer->BufferSol CheckCofactors Check for Necessary Cofactors/Activators CheckTemp->CheckCofactors Temp OK TempSol Use calibrated incubator/water bath CheckTemp->TempSol CheckInhibitors Suspect Presence of Inhibitors CheckCofactors->CheckInhibitors Cofactors OK CofactorSol Add required cofactors CheckCofactors->CofactorSol AssayProblem Troubleshoot Assay Method CheckInhibitors->AssayProblem No Obvious Inhibitors InhibitorSol Purify sample Perform inhibition assay CheckInhibitors->InhibitorSol Solution Optimal Activity AssayProblem->Solution Assay Optimized AssaySol Check instrument settings Use appropriate controls AssayProblem->AssaySol

Caption: Troubleshooting workflow for low or no enzyme activity.

Detailed Troubleshooting Steps:

  • Enzyme Integrity and Concentration:

    • Improper Storage: Enzymes are sensitive to temperature fluctuations. Ensure the enzyme has been stored at the recommended temperature and has not undergone multiple freeze-thaw cycles.[1]

    • Inactivation: The enzyme may have lost activity over time. If possible, test the enzyme activity with a known positive control substrate.

    • Incorrect Concentration: The actual enzyme concentration may be lower than expected. Use a reliable protein quantification method (e.g., Bradford or BCA assay) to determine the precise enzyme concentration.

  • Substrate Integrity and Concentration:

    • Degradation: Substrates can degrade, especially if not stored correctly. Use a fresh stock of the substrate.

    • Incorrect Concentration: Verify the substrate concentration. An error in calculating the stock solution concentration is a common mistake.[2]

  • Reaction Buffer and pH:

    • Incorrect pH: Enzyme activity is highly dependent on pH.[3][4][5] The buffer's pH may be incorrect, or its buffering capacity may be insufficient. Prepare a fresh buffer and verify its pH at the reaction temperature.

    • Buffer Components: Some buffer components can interfere with the reaction. Check for compatibility.

  • Reaction Temperature:

    • Suboptimal Temperature: Each enzyme has an optimal temperature for activity.[3][4][6][7] Ensure the reaction is incubated at the correct temperature using a calibrated instrument. Temperatures that are too high can cause denaturation, while temperatures that are too low will decrease the reaction rate.[3][8][9]

  • Cofactors and Activators:

    • Missing Cofactors: Many enzymes require cofactors (e.g., metal ions, coenzymes) for activity.[10] Check the literature to see if your enzyme requires any cofactors and ensure they are present in the reaction mixture at the correct concentration.

  • Presence of Inhibitors:

    • Contaminants: The enzyme or substrate preparation may contain inhibitors.[11][12] These can be byproducts from the purification process or contaminants in the reagents.

    • Product Inhibition: High concentrations of the reaction product can sometimes inhibit the enzyme.[13]

  • Assay Method:

    • Incorrect Instrument Settings: For spectrophotometric assays, ensure the correct wavelength is being used and that the instrument is properly blanked.[2][9]

    • Assay Interference: Components in the reaction mixture could interfere with the detection method.[2]

Question: The reaction rate is not linear over time. What could be the cause?

Answer:

A non-linear reaction rate can be due to several factors:

  • Substrate Depletion: As the reaction progresses, the substrate concentration decreases, leading to a slower reaction rate. This is expected in enzyme kinetics. To measure the initial velocity (V₀), use data from the early, linear phase of the reaction.[13]

  • Enzyme Instability: The enzyme may be unstable under the assay conditions and losing activity over time.[14][15][16]

  • Product Inhibition: The accumulation of product may be inhibiting the enzyme.

  • Changes in pH: If the reaction produces or consumes protons, the pH of the buffer may change over time, affecting enzyme activity.

  • Assay Artifacts: If the detection method's signal is not linear with product concentration, this can lead to a non-linear reaction rate.[17]

To address this, try the following:

  • Use a lower enzyme concentration or a shorter reaction time to ensure you are measuring the initial velocity.

  • Check the stability of your enzyme under the assay conditions.

  • Investigate potential product inhibition by adding varying concentrations of the product to the initial reaction mixture.

Frequently Asked Questions (FAQs)

1. How do I determine the optimal pH for my enzyme?

To determine the optimal pH, you need to measure the enzyme activity across a range of pH values. A detailed protocol is provided in the "Experimental Protocols" section below. Generally, you will prepare a series of buffers with different pH values and perform the enzyme assay in each buffer, keeping all other reaction conditions constant.[5]

2. How do I determine the optimal temperature for my enzyme?

Similar to determining the optimal pH, you will measure enzyme activity at various temperatures while keeping other parameters constant.[6][18] It is important to pre-incubate the reaction components at the desired temperature before initiating the reaction. A detailed protocol is available in the "Experimental Protocols" section.

3. What is the difference between competitive and non-competitive inhibition, and how can I distinguish between them?

  • Competitive Inhibition: The inhibitor resembles the substrate and binds to the active site of the enzyme, competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration.[12][19]

  • Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding changes the enzyme's conformation, reducing its activity. This type of inhibition cannot be overcome by increasing the substrate concentration.[12][19]

You can distinguish between them by performing enzyme kinetic studies at different substrate concentrations in the presence and absence of the inhibitor and analyzing the data using a Lineweaver-Burk plot.[20] A detailed protocol for an enzyme inhibition assay is provided below.

4. My reaction yield is consistently low, even after optimizing pH and temperature. What else can I check?

If your yield is low despite optimal pH and temperature, consider the following:

  • Enzyme and Substrate Concentrations: The concentrations of your enzyme and/or substrate may not be optimal. You may need to perform a titration to find the optimal concentrations.

  • Reaction Time: The reaction may not have reached completion. Try extending the incubation time.

  • Enzyme Stability: The enzyme may be losing activity over the course of the reaction.[14][15][16] Consider strategies to improve enzyme stability, such as adding stabilizing agents (e.g., glycerol) or using an immobilized enzyme.[16]

  • Product Degradation: The product of the reaction may be unstable under the reaction conditions.

  • Equilibrium: The reaction may be reversible and has reached equilibrium. You may need to devise a strategy to remove the product as it is formed to drive the reaction forward.

The following diagram illustrates a logical workflow for troubleshooting low reaction yield:

LowYieldTroubleshooting Start Low Reaction Yield CheckConditions Verify Optimal pH and Temperature Start->CheckConditions CheckConcentrations Optimize Enzyme and Substrate Concentrations CheckConditions->CheckConcentrations Conditions Optimal CheckTime Investigate Reaction Time CheckConcentrations->CheckTime Concentrations Optimal CheckStability Assess Enzyme and Product Stability CheckTime->CheckStability Time Optimized CheckEquilibrium Consider Reaction Equilibrium CheckStability->CheckEquilibrium Components Stable Solution Improved Yield CheckEquilibrium->Solution Equilibrium Addressed

References

Troubleshooting

Technical Support Center: Birch Reduction of L-Phenylalanine

This guide provides troubleshooting advice and frequently asked questions for researchers encountering side reactions during the Birch reduction of L-phenylalanine. Frequently Asked Questions (FAQs) Q1: What is the expec...

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering side reactions during the Birch reduction of L-phenylalanine.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary product of the Birch reduction of L-phenylalanine?

The primary goal of the Birch reduction of L-phenylalanine is typically the synthesis of 1,4-dihydro-L-phenylalanine. This reaction involves the 1,4-reduction of the aromatic ring.[1][2] However, the regioselectivity of the Birch reduction is highly dependent on the nature of the substituent on the aromatic ring.[3][4] The alkylamino acid side chain of phenylalanine is generally considered an electron-donating group, which influences the position of reduction.

Q2: What are the most common side reactions and side products observed in this reaction?

Several side reactions can occur, leading to a mixture of products. The most common issues include:

  • Over-reduction: The desired diene product can be further reduced to a fully saturated cyclohexyl derivative (hexahydro-L-phenylalanine).

  • Formation of isomeric dienes: Depending on the reaction conditions, other isomers such as 1,5-dihydro-L-phenylalanine or conjugated dienes might be formed.

  • Reductive cleavage: In some cases, cleavage of bonds within the molecule can occur.[5]

  • Dimerization: Radical intermediates can sometimes dimerize.[5]

  • Unexpected Regiochemistry: Research has shown that 1,4-dihydro-L-phenylalanine can be an unexpected minor product, suggesting that other regioisomers may form preferentially.[6] This is because electron-donating groups can direct the reduction to occur at the ortho and meta positions.[4]

Q3: Why am I getting a low yield of the desired 1,4-dihydro-L-phenylalanine?

Low yields can be attributed to several factors:

  • Suboptimal Reaction Conditions: The choice of alkali metal (Li, Na, K), alcohol (proton source), temperature, and reaction time are all critical.[3] For instance, using a less reactive metal like sodium might be insufficient, while a more reactive one like lithium could lead to over-reduction if not carefully controlled.

  • Presence of Impurities: Water or other protic impurities can quench the reaction prematurely.

  • Incorrect Work-up Procedure: The work-up must be performed carefully to avoid isomerization or degradation of the product.

  • Inherent Regioselectivity: As mentioned, the electron-donating nature of the substituent may not favor the formation of the 1,4-diene.[4][6]

Troubleshooting Guide

Problem 1: My main product is the fully saturated cyclohexane derivative (over-reduction).

CauseSolution
Excess of reducing agent Use a stoichiometric amount of the alkali metal (typically 2.2-2.5 equivalents).
Prolonged reaction time Monitor the reaction closely (e.g., by the disappearance of the blue color) and quench it as soon as the starting material is consumed.
Insufficient proton source Ensure an adequate amount of a suitable alcohol (e.g., tert-butanol) is present. The absence of a proton source can lead to the formation of a dianion which is more susceptible to further reduction.
Choice of alkali metal Lithium is more powerful than sodium.[2] Consider using sodium to decrease the rate of reduction.

Problem 2: I have a mixture of diene isomers, not just the 1,4-product.

CauseSolution
Thermodynamic vs. Kinetic Control The initial product is the kinetically favored 1,4-diene. Isomerization to a more stable conjugated diene can occur if the reaction is left for too long or if the work-up is too harsh (e.g., acidic conditions).
Work-up Conditions Use a neutral quenching agent like ammonium chloride and avoid strong acids during extraction.[3]
Reaction Temperature Maintain a low temperature (-78 °C) to favor the kinetic product.[4]

Problem 3: The reaction is not proceeding or is very slow.

CauseSolution
Poor quality of reagents Use freshly cut alkali metal to ensure a reactive surface. Ensure the liquid ammonia is dry.
Insufficiently low temperature The reaction requires liquid ammonia, so the temperature must be maintained below -33 °C.[4]
Poor solubility of L-phenylalanine L-phenylalanine may have limited solubility. The use of a co-solvent like THF or ether can help.[7] Alternatively, protecting the amine or carboxyl group might improve solubility.

Experimental Protocols

General Protocol for Birch Reduction of L-Phenylalanine

  • Setup: Assemble a three-necked flask equipped with a dry ice condenser, a gas inlet, and a septum under an inert atmosphere (argon or nitrogen).

  • Ammonia Condensation: Cool the flask to -78 °C (dry ice/acetone bath) and condense anhydrous ammonia gas into the flask.

  • Dissolution: Add L-phenylalanine and a co-solvent like THF if necessary. Stir until dissolved or a fine suspension is formed.

  • Addition of Alcohol: Add 1-2 equivalents of a suitable alcohol (e.g., tert-butanol).

  • Addition of Alkali Metal: Add small, freshly cut pieces of lithium or sodium (2.2-2.5 equivalents) portion-wise until a persistent deep blue color is observed.[2]

  • Reaction: Stir the reaction mixture at -78 °C, monitoring the progress. The reaction is typically complete when the blue color disappears, or it can be quenched after a set time (e.g., 1-2 hours).

  • Quenching: Quench the reaction by the slow addition of a proton source like solid ammonium chloride or isopropanol until the blue color dissipates completely.

  • Work-up: Allow the ammonia to evaporate. Add water and extract the product with a suitable organic solvent. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using techniques such as column chromatography or recrystallization.

Visualizations

Reaction Pathways in Birch Reduction of L-Phenylalanine

cluster_start Starting Material cluster_products Possible Products L-Phe L-Phenylalanine RadicalAnion Radical Anion Intermediate L-Phe->RadicalAnion + e⁻ (from Na/Li) 1,4-Diene 1,4-Dihydro-L-phenylalanine (Desired Product) OverReduced Hexahydro-L-phenylalanine (Over-reduction) 1,4-Diene->OverReduced Excess e⁻ / time Isomer Isomeric Dienes (e.g., 1,5-diene) Radical Radical Intermediate RadicalAnion->Radical + H⁺ (from ROH) Anion Anion Intermediate Radical->Anion + e⁻ Anion->1,4-Diene + H⁺ Anion->Isomer Protonation at alternate position Start Birch Reduction of L-Phe Analysis Analyze Crude Product (NMR, GC-MS, LC-MS) Start->Analysis Identify Identify Main Product(s) Analysis->Identify Desired Desired 1,4-Diene (Low Yield?) Identify->Desired Mainly 1,4-Diene OverReduced Over-reduced Product Identify->OverReduced Mainly Saturated Ring Isomers Mixture of Isomers Identify->Isomers Isomer Mixture NoReaction No Reaction / Low Conversion Identify->NoReaction Mainly Starting Material Sol_Yield Optimize: - Check reagent purity - Adjust stoichiometry - Vary proton source Desired->Sol_Yield Sol_Over Troubleshoot: - Reduce amount of Na/Li - Shorten reaction time - Ensure sufficient ROH OverReduced->Sol_Over Sol_Isomers Troubleshoot: - Use mild work-up (NH4Cl) - Maintain low temperature - Avoid acid Isomers->Sol_Isomers Sol_NoReaction Troubleshoot: - Check reagent quality - Ensure anhydrous conditions - Use co-solvent (THF) NoReaction->Sol_NoReaction

References

Optimization

Technical Support Center: 1,4-Dihydro-L-phenylalanine Studies

Welcome to the technical support center for researchers working with 1,4-Dihydro-L-phenylalanine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encounter...

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with 1,4-Dihydro-L-phenylalanine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 1,4-Dihydro-L-phenylalanine?

A1: Direct enzymatic degradation pathways for 1,4-Dihydro-L-phenylalanine are not extensively documented in the literature. The most chemically plausible and expected degradation pathway is the oxidation of the dihydrophenyl ring to form L-phenylalanine. This aromatization is a common reaction for 1,4-dihydropyridine-like structures. Once formed, L-phenylalanine enters its well-established metabolic pathways.

Q2: Is 1,4-Dihydro-L-phenylalanine a substrate for Phenylalanine Ammonia-Lyase (PAL)?

A2: No, it is not a substrate for PAL. Kinetic studies have shown that 1,4-Dihydro-L-phenylalanine acts as a moderately good competitive inhibitor of the PAL enzymatic reaction.[1] This means it can bind to the enzyme's active site but does not undergo the deamination reaction to form cinnamic acid.

Q3: How can I monitor the stability and degradation of 1,4-Dihydro-L-phenylalanine in my experiments?

A3: The stability and degradation can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection. A validated method should be able to separate 1,4-Dihydro-L-phenylalanine from its expected primary degradation product, L-phenylalanine, and other potential downstream metabolites like phenylpyruvic acid.[2][3]

Q4: What are the downstream degradation products of L-phenylalanine that I should look for?

A4: Once 1,4-Dihydro-L-phenylalanine oxidizes to L-phenylalanine, the latter can be degraded through several major pathways:

  • Hydroxylation: Conversion to L-tyrosine by phenylalanine hydroxylase (PAH).[4][5] This is the primary catabolic route in many organisms.

  • Transamination: Conversion to phenylpyruvic acid by an aminotransferase.[6] This can lead to further metabolites like phenyllactate and phenylacetate.[7]

  • Deamination: In some organisms, conversion to cinnamic acid by phenylalanine ammonia-lyase (PAL), although this is not the primary pathway in humans.[6]

Troubleshooting Guides

Issue 1: Rapid loss of 1,4-Dihydro-L-phenylalanine signal in my sample.

  • Possible Cause 1: Spontaneous Oxidation. The 1,4-dihydropyridine ring system can be susceptible to oxidation by air, light, or trace metal ions, converting it to the more stable aromatic L-phenylalanine.

  • Solution: Prepare solutions fresh and protect them from light. Consider working under an inert atmosphere (e.g., nitrogen or argon). The addition of a chelating agent like EDTA can help sequester metal ions that may catalyze oxidation.

  • Possible Cause 2: Oxidative Stress in Cell Culture. If working with cell cultures, cellular reactive oxygen species (ROS) can accelerate the oxidation of your compound.

  • Solution: Include antioxidants like Vitamin C (ascorbic acid) in your media to prevent non-enzymatic oxidation, a technique used in studies involving the easily oxidized L-DOPA.[8] Run parallel controls without cells to determine the rate of non-cellular degradation.

Issue 2: Inconsistent results in enzymatic assays.

  • Possible Cause 1: Inhibition of Target Enzyme. As a known competitive inhibitor of PAL, 1,4-Dihydro-L-phenylalanine may inhibit other enzymes that have L-phenylalanine as a substrate, such as phenylalanine hydroxylase (PAH).[1]

  • Solution: Perform kinetic analysis to determine if the compound is acting as an inhibitor in your specific system. Measure enzyme activity at varying concentrations of both the natural substrate and 1,4-Dihydro-L-phenylalanine to determine the inhibition constant (Ki).

  • Possible Cause 2: Conversion to an Active Compound. The compound may be slowly oxidizing to L-phenylalanine, which then acts as a substrate for the enzyme you are studying. This can lead to confusing kinetic profiles.

  • Solution: Use a validated HPLC or LC-MS method to quantify the concentration of both 1,4-Dihydro-L-phenylalanine and L-phenylalanine in your assay over time. This will allow you to correlate the formation of the product with the presence of the actual substrate.

Issue 3: Difficulty in analytically separating 1,4-Dihydro-L-phenylalanine from L-phenylalanine.

  • Possible Cause: Suboptimal Chromatographic Conditions. The two compounds have very similar structures, which can make baseline separation challenging.

  • Solution: Method development is crucial. Experiment with different HPLC columns (e.g., C18, Phenyl-Hexyl), mobile phase compositions (acetonitrile vs. methanol), and pH conditions. A gradient elution is likely necessary. Refer to methods developed for separating similar compounds like phenylalanine and its hydroxylated derivatives for starting conditions.[2]

Experimental Protocols & Data

Protocol 1: HPLC Method for Monitoring Degradation

This protocol provides a starting point for developing a method to separate 1,4-Dihydro-L-phenylalanine from L-phenylalanine.

  • System: HPLC with UV or Mass Spectrometric detection.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 50% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 0.8 mL/min.

  • Detection: UV at 254 nm and 280 nm. For MS, monitor the respective mass-to-charge ratios in positive ion mode.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare standards of both 1,4-Dihydro-L-phenylalanine and L-phenylalanine (1 mg/mL in 50% methanol) and create a dilution series to establish retention times and build a calibration curve.

Quantitative Data: Analytical Parameters

The following table summarizes typical analytical parameters for related compounds, which can serve as a reference for method development.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Retention Time (min)Ionization ModeReference
Phenylalanine (PHE)166.1120.1~2.4Positive[2]
p-Hydroxyphenylpyruvic acid (HPPA)181.0119.0~2.9Negative[2]
p-Hydroxyphenyllactic acid (HPLA)183.0107.0~2.8Negative[2]

Visualized Pathways and Workflows

Degradation_Pathway_1 cluster_main Proposed Initial Degradation of 1,4-Dihydro-L-phenylalanine DihydroPhe 1,4-Dihydro-L-phenylalanine Phe L-Phenylalanine DihydroPhe->Phe Oxidation (Aromatization)

Caption: Proposed oxidation of 1,4-Dihydro-L-phenylalanine to L-phenylalanine.

Degradation_Pathway_2 cluster_main Major Metabolic Fates of L-Phenylalanine Phe L-Phenylalanine Tyr L-Tyrosine Phe->Tyr Phenylalanine Hydroxylase (PAH) PPA Phenylpyruvic Acid Phe->PPA Aminotransferase Cinnamic trans-Cinnamic Acid Phe->Cinnamic Phenylalanine Ammonia-Lyase (PAL) Metabolites Further Metabolites (e.g., Fumarate, Acetoacetate) Tyr->Metabolites PPA->Metabolites

Caption: Established degradation pathways of the metabolite L-phenylalanine.

Experimental_Workflow cluster_workflow Troubleshooting Workflow for Unexpected Degradation Start Start: Unexpected loss of 1,4-Dihydro-Phe CheckOxidation Hypothesis: Oxidation to L-Phe? Start->CheckOxidation Analyze Action: Analyze sample by validated HPLC/LC-MS CheckOxidation->Analyze Test DetectPhe Is L-Phe detected? Analyze->DetectPhe Optimize Action: Protect sample (inert atm, no light) DetectPhe->Optimize Yes Reevaluate Hypothesis: Other degradation pathway? DetectPhe->Reevaluate No End End: Pathway Confirmed Optimize->End

References

Troubleshooting

removing L-phenylalanine contamination from dihydrophenylalanine product

Welcome to the technical support center for the purification of dihydrophenylalanine (DHP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance an...

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of dihydrophenylalanine (DHP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the removal of L-phenylalanine contamination from your dihydrophenylalanine product.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to remove L-phenylalanine from my dihydrophenylalanine product?

A1: The primary challenge lies in the structural similarity between L-phenylalanine and dihydrophenylalanine. Both are amino acids with a phenyl group, although the phenyl ring in dihydrophenylalanine is partially saturated. This similarity in size, charge, and overall structure makes separation by standard purification techniques difficult.

Q2: What are the most promising methods for this purification?

A2: Based on the physicochemical differences between the two molecules, the most promising methods include:

  • High-Performance Liquid Chromatography (HPLC): Particularly reverse-phase and chiral chromatography.

  • Ion-Exchange Chromatography (IEX): Exploiting potential differences in the isoelectric points.

  • Enzymatic Degradation: Using an enzyme that specifically targets L-phenylalanine.

  • Fractional Crystallization: Leveraging differences in solubility in various solvent systems.

Q3: How can I detect and quantify the L-phenylalanine contamination?

A3: Several analytical methods can be employed:

  • Reverse-Phase HPLC (RP-HPLC): With UV detection, as the aromatic L-phenylalanine will have a stronger UV absorbance than the non-aromatic dihydrophenylalanine.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides high sensitivity and specificity for both detection and quantification.

  • Amino Acid Analysis: Specialized ion-exchange chromatography with post-column ninhydrin derivatization can quantify all amino acids present.

Troubleshooting Guides

Issue 1: Poor separation of L-phenylalanine and dihydrophenylalanine using Reverse-Phase HPLC.
Potential Cause Troubleshooting Step
Inappropriate Column Chemistry L-phenylalanine is more hydrophobic than dihydrophenylalanine due to its aromatic ring. A standard C18 column should provide some separation. If resolution is poor, consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, to enhance selectivity.
Mobile Phase Composition is Not Optimal Adjust the organic modifier (e.g., acetonitrile or methanol) gradient. A shallower gradient can improve resolution. The addition of an ion-pairing reagent like trifluoroacetic acid (TFA) to the mobile phase is crucial for good peak shape of amino acids.[1][2]
pH of the Mobile Phase is Incorrect The pH of the mobile phase affects the ionization state of the amino and carboxylic acid groups, which in turn influences retention. For amino acids, a pH below 3 is often used to protonate the carboxylic acid and amine groups, leading to better retention and peak shape in reverse-phase.
Issue 2: L-phenylalanine co-elutes with dihydrophenylalanine during Ion-Exchange Chromatography.
Potential Cause Troubleshooting Step
Incorrect Resin Selection The choice between a cation-exchange or anion-exchange resin depends on the isoelectric points (pI) of the two amino acids. While the pI of L-phenylalanine is around 5.48, the pI of dihydrophenylalanine may differ slightly. If using a cation-exchange resin, operate at a pH below the pI of both compounds. If using an anion-exchange resin, operate at a pH above both pIs.
Elution Gradient is Too Steep A steep salt gradient (e.g., NaCl or KCl) may not provide sufficient resolution. Use a shallower, linear gradient to improve the separation of these closely related compounds.[3]
pH of the Buffer is Not Optimal for Selectivity The net charge of each amino acid is highly dependent on the pH. Fine-tuning the pH of your buffers can maximize the charge difference between L-phenylalanine and dihydrophenylalanine, leading to better separation.[4][5]
Issue 3: Incomplete removal of L-phenylalanine using Phenylalanine Ammonia Lyase (PAL).
Potential Cause Troubleshooting Step
Suboptimal Reaction Conditions The activity of PAL is highly dependent on pH and temperature. The optimal pH is generally around 8.8, and the optimal temperature is typically 37°C.[6] Ensure your reaction buffer is maintained at the correct pH throughout the incubation.
Insufficient Enzyme Concentration or Reaction Time Increase the concentration of PAL or extend the reaction time to ensure complete degradation of the L-phenylalanine contaminant. Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC.
Presence of Enzyme Inhibitors The crude product mixture may contain inhibitors of PAL. Consider a preliminary purification step, such as a simple desalting column, to remove potential inhibitors before the enzymatic treatment.
Incomplete Removal of Enzyme and Byproducts After the reaction, the PAL enzyme and the byproduct, trans-cinnamic acid, must be removed. The enzyme can be removed by size-exclusion chromatography or by using an immobilized enzyme. Trans-cinnamic acid can be removed by extraction or a subsequent chromatographic step.

Experimental Protocols

Protocol 1: Reverse-Phase HPLC for Separation and Quantification

This protocol provides a starting point for developing a method to separate and quantify L-phenylalanine in a dihydrophenylalanine product.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Sample diluent: Mobile Phase A

Procedure:

  • Sample Preparation: Dissolve the dihydrophenylalanine product in the sample diluent to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: 210 nm and 254 nm (Phenylalanine has a stronger absorbance at 254 nm due to its aromaticity)

    • Injection Volume: 10 µL

    • Gradient:

      Time (min) % Mobile Phase B
      0 5
      20 50
      25 95
      30 95
      31 5

      | 40 | 5 |

  • Data Analysis: L-phenylalanine, being more hydrophobic, is expected to have a longer retention time than dihydrophenylalanine. Create a calibration curve using standards of L-phenylalanine to quantify the contamination level.

Workflow for RP-HPLC Separation

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis dissolve Dissolve Product in Mobile Phase A filter Filter Sample (0.22 µm) dissolve->filter inject Inject Sample filter->inject separate Separation on C18 Column (Gradient Elution) inject->separate detect UV Detection (210 & 254 nm) separate->detect quantify Quantify Phenylalanine (Calibration Curve) detect->quantify

Caption: Workflow for RP-HPLC analysis of L-phenylalanine contamination.

Protocol 2: Enzymatic Removal of L-Phenylalanine using Phenylalanine Ammonia Lyase (PAL)

This protocol describes the use of PAL to specifically degrade L-phenylalanine contamination.

Materials:

  • Phenylalanine Ammonia Lyase (PAL) enzyme (commercially available)

  • Tris-HCl buffer (100 mM, pH 8.8)

  • Hydrochloric acid (HCl) for pH adjustment

  • Ultrafiltration device or size-exclusion chromatography column for enzyme removal

Procedure:

  • Sample Preparation: Dissolve the contaminated dihydrophenylalanine product in 100 mM Tris-HCl buffer (pH 8.8) to a suitable concentration.

  • Enzymatic Reaction:

    • Add PAL to the solution. The optimal enzyme concentration should be determined empirically but a starting point of 1 unit of PAL per mg of estimated L-phenylalanine is recommended.

    • Incubate the reaction mixture at 37°C for 2-4 hours with gentle agitation.

    • Monitor the depletion of L-phenylalanine using HPLC analysis of reaction aliquots.

  • Reaction Quenching: Once the L-phenylalanine is below the desired level, stop the reaction by adjusting the pH to < 4 with HCl.

  • Enzyme and Byproduct Removal:

    • Enzyme Removal: Remove the PAL enzyme by either ultrafiltration with a molecular weight cutoff membrane (e.g., 10 kDa) or by passing the solution through a size-exclusion chromatography column. The use of immobilized PAL can simplify this step significantly.[7]

    • Byproduct Removal: The primary byproduct, trans-cinnamic acid, is more hydrophobic than dihydrophenylalanine and can be removed by solid-phase extraction (SPE) with a C18 cartridge or by a subsequent reverse-phase chromatography step.

Workflow for Enzymatic Removal of L-Phenylalanine

Enzymatic_Removal_Workflow cluster_reaction Enzymatic Reaction cluster_purification Purification dissolve Dissolve Product in Tris-HCl (pH 8.8) add_pal Add PAL Enzyme dissolve->add_pal incubate Incubate at 37°C add_pal->incubate quench Quench Reaction (acidify) incubate->quench Monitor by HPLC remove_enzyme Remove PAL Enzyme (Ultrafiltration/SEC) quench->remove_enzyme remove_byproduct Remove Byproducts (SPE/RP-HPLC) remove_enzyme->remove_byproduct final_product final_product remove_byproduct->final_product Pure Dihydrophenylalanine

Caption: Workflow for the enzymatic removal of L-phenylalanine contamination.

Data Presentation

Table 1: Physicochemical Properties of L-Phenylalanine and Dihydrophenylalanine

PropertyL-PhenylalanineDihydrophenylalanineReference
Molecular Formula C₉H₁₁NO₂C₉H₁₃NO₂[8][9]
Molecular Weight 165.19 g/mol 167.20 g/mol [8][9]
Aromaticity AromaticNon-aromatic[10]
Solubility in Water (25°C) 29.6 g/LData not available, but expected to be more hydrophilic[11]
Isoelectric Point (pI) ~5.48Expected to be similar to phenylalanine
UV Absorbance Maximum ~257 nmSignificantly lower absorbance in the 250-280 nm range

References

Optimization

Technical Support Center: Optimizing Crystallization of N-Acyl-L-Alanine Derivatives

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the crystallization of N-acyl-L-al...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the crystallization of N-acyl-L-alanine derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the crystallization of N-acyl-L-alanine derivatives in a question-and-answer format.

Q1: My N-acyl-L-alanine derivative is precipitating as an oil instead of crystals. What should I do?

A1: Oiling out is a common problem, especially with molecules that have long acyl chains, which can lead to strong self-association.[1] Here are several strategies to overcome this:

  • Reduce the rate of supersaturation: Slow down the cooling process or the rate of solvent evaporation. For slow cooling, insulate the crystallization vessel. For vapor diffusion, use a less volatile anti-solvent.

  • Lower the concentration: Start with a more dilute solution of your compound.

  • Change the solvent system: The choice of solvent is critical. If you are using a single solvent, try a binary or tertiary solvent system. Solvents with different polarities can influence crystal packing and prevent oiling out.

  • Increase the temperature: In some cases, crystallizing at a slightly higher temperature can prevent oiling out by reducing the viscosity of the solution and allowing molecules to orient themselves into a crystal lattice.

Q2: I am getting very small or needle-like crystals that are not suitable for X-ray diffraction. How can I grow larger, higher-quality crystals?

A2: The formation of small or poorly formed crystals is often due to rapid nucleation. To encourage the growth of larger crystals, you need to promote slower crystal growth from fewer nucleation sites.

  • Slow down the crystallization process: As with oiling out, slowing the cooling rate or the rate of solvent/anti-solvent diffusion is crucial for growing larger crystals.

  • Optimize the solvent: Experiment with different solvents or solvent mixtures. The solubility of your compound should be moderate in the chosen solvent at elevated temperatures and lower at room temperature.

  • Use seeding: Introduce a small, high-quality crystal (a seed crystal) into a saturated solution to initiate controlled crystal growth.

  • Minimize disturbances: Ensure your crystallization setup is in a vibration-free environment.

Q3: My compound will not crystallize at all. What are the potential reasons and solutions?

A3: Failure to crystallize can be due to several factors, from the purity of the compound to the choice of crystallization conditions.

  • Purity: Ensure your N-acyl-L-alanine derivative is highly pure. Even small amounts of impurities can inhibit crystallization. Consider an additional purification step, such as column chromatography, before attempting crystallization.

  • Solvent Selection: The "right" solvent is key. Your compound should be sparingly soluble at room temperature but significantly more soluble at a higher temperature. Systematically screen a range of solvents with varying polarities.

  • Supersaturation: You may not be reaching a state of supersaturation. Try increasing the concentration of your compound or using a more effective anti-solvent in vapor diffusion or anti-solvent crystallization methods.

  • Experiment with different techniques: If one method fails, try another. Slow evaporation, slow cooling, vapor diffusion, and layering techniques all offer different routes to crystallization.

Q4: How does the length of the N-acyl chain affect crystallization?

A4: The length of the acyl chain significantly influences the physicochemical properties of the molecule, including its tendency to crystallize. Longer acyl chains (e.g., C14, C16) increase the hydrophobicity and can lead to stronger intermolecular interactions, which may promote self-association and potentially oiling out or the formation of waxy solids.[1] For derivatives with longer chains, you may need to use less polar solvents or solvent mixtures to achieve optimal solubility for crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common techniques for crystallizing N-acyl-L-alanine derivatives?

A1: The most common and effective techniques include:

  • Slow Evaporation: A solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, which gradually increases the concentration and leads to crystallization. This method was successfully used to grow single crystals of N-acetyl-L-alanine from an aqueous solution.

  • Slow Cooling: The compound is dissolved in a minimal amount of a suitable solvent at an elevated temperature, and the solution is then allowed to cool slowly to room temperature.

  • Vapor Diffusion: A concentrated drop of the compound solution is allowed to equilibrate with a larger reservoir of a solution containing a precipitant. The vapor of the more volatile solvent in the drop moves to the reservoir, slowly increasing the concentration of the compound and inducing crystallization. This technique is particularly useful when only small amounts of the material are available.

  • Anti-Solvent Crystallization: A solvent in which the compound is soluble is mixed with an "anti-solvent" in which it is insoluble. The anti-solvent is slowly added to the solution of the compound, causing it to precipitate out as crystals.

Q2: How do I choose a suitable solvent for crystallization?

A2: A good solvent for crystallization should meet the following criteria:

  • The N-acyl-L-alanine derivative should have high solubility at a higher temperature and low solubility at a lower temperature.

  • The solvent should not react with the compound.

  • The solvent should be relatively volatile to be easily removed from the crystals.

  • Commonly used solvents for compounds of this type include water, ethanol, acetone, ethyl acetate, and mixtures of these with less polar solvents like hexane or toluene. For example, N-acetyl-L-alanine has good solubility in water, ethanol, and DMSO.

Q3: What is the importance of sample purity in crystallization?

A3: Sample purity is paramount for successful crystallization. Impurities can interfere with the formation of a regular crystal lattice, leading to the formation of oils, amorphous solids, or no crystals at all. It is highly recommended to use material that is >95% pure.

Q4: Can polymorphism occur in the crystals of N-acyl-L-alanine derivatives?

A4: Yes, polymorphism is a possibility. This is where a compound can crystallize into different crystal structures, known as polymorphs. The formation of a particular polymorph can be influenced by factors such as the solvent used, the rate of cooling, and the temperature of crystallization. Different polymorphs can have different physical properties, such as solubility and melting point.

Data Presentation: Solubility of N-Acetyl-L-Alanine

The following table summarizes the solubility of a representative N-acyl-L-alanine derivative, N-acetyl-L-alanine. This data can be a starting point for selecting solvents for crystallization experiments.

SolventSolubility (at 25°C)Concentration (mM)
DMSO26 mg/mL198.27
Water26 mg/mL198.27
Ethanol26 mg/mL198.27

Data sourced from Selleck Chemicals.

Experimental Protocols

Protocol 1: Slow Cooling Crystallization
  • Dissolution: In a clean flask, dissolve the N-acyl-L-alanine derivative in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) at an elevated temperature (e.g., near the boiling point of the solvent). Start with a small amount of solvent and add more dropwise until the compound is fully dissolved.

  • Insulation and Cooling: Cover the flask and place it in an insulated container (e.g., a Dewar flask filled with warm water or wrapped in glass wool) to ensure slow cooling to room temperature.

  • Crystal Formation: Allow the solution to stand undisturbed for several hours to days. Crystals should form as the solution cools and becomes supersaturated.

  • Isolation: Once crystal formation is complete, collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum.

Protocol 2: Vapor Diffusion (Hanging Drop Method)
  • Prepare the Reservoir: In the well of a crystallization plate, add a reservoir solution containing a precipitant (a solvent in which the compound is less soluble).

  • Prepare the Drop: On a siliconized glass coverslip, mix a small volume (e.g., 1-2 µL) of the concentrated N-acyl-L-alanine derivative solution with an equal volume of the reservoir solution.

  • Seal the Well: Invert the coverslip and place it over the well, sealing it with grease to create an airtight environment.

  • Equilibration: Over time, the solvent from the drop will vaporize and move towards the reservoir, slowly increasing the concentration of the compound in the drop and leading to crystallization.

  • Monitoring: Monitor the drop periodically under a microscope for crystal growth.

Visualizations

Experimental_Workflow General Crystallization Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_analysis Analysis Purification Purify N-acyl-L-alanine Derivative (>95%) Solvent_Screening Screen for Suitable Solvent(s) Purification->Solvent_Screening Dissolution Dissolve Compound (Saturated Solution) Solvent_Screening->Dissolution Induce_Crystallization Induce Supersaturation (e.g., Slow Cooling, Vapor Diffusion) Dissolution->Induce_Crystallization Crystal_Growth Allow Crystals to Grow (Undisturbed) Induce_Crystallization->Crystal_Growth Isolation Isolate Crystals (Filtration) Crystal_Growth->Isolation Washing Wash Crystals (Cold Solvent) Isolation->Washing Drying Dry Crystals (Under Vacuum) Washing->Drying Characterization Characterize Crystals (e.g., XRD, Microscopy) Drying->Characterization

Caption: General workflow for the crystallization of N-acyl-L-alanine derivatives.

Troubleshooting_Tree Troubleshooting Crystallization Issues Start Crystallization Attempt Outcome Observe Outcome Start->Outcome No_Crystals No Crystals Form Outcome->No_Crystals No Solid Oil_Out Oily Precipitate Outcome->Oil_Out Non-crystalline solid Small_Crystals Small/Poor Quality Crystals Outcome->Small_Crystals Microcrystals Good_Crystals Good Quality Crystals Outcome->Good_Crystals Well-formed crystals Sol_No_Crystals Check Purity Increase Concentration Change Solvent/Method No_Crystals->Sol_No_Crystals Sol_Oil_Out Slower Supersaturation Lower Concentration Change Solvent Higher Temperature Oil_Out->Sol_Oil_Out Sol_Small_Crystals Slower Growth Rate Optimize Solvent Use Seeding Minimize Disturbances Small_Crystals->Sol_Small_Crystals Sol_No_Crystals->Start Re-attempt Sol_Oil_Out->Start Re-attempt Sol_Small_Crystals->Start Re-attempt

Caption: Decision tree for troubleshooting common crystallization problems.

References

Troubleshooting

Technical Support Center: Working with Unstable Amino Acid Analogues

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered wh...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered when working with unstable amino acid analogues.

Frequently Asked Questions (FAQs)

Q1: Which amino acid analogues are particularly unstable and what are their common degradation pathways?

A1: Certain amino acid analogues are inherently more susceptible to degradation. The most common culprits and their primary degradation pathways are:

  • Cysteine (Cys), Methionine (Met), and Tryptophan (Trp) Analogues: These are highly prone to oxidation.[1][2] Methionine can be oxidized to methionine sulfoxide, while cysteine can form disulfide bonds or be oxidized to cysteic acid.[2][3] Tryptophan's indole ring is also susceptible to oxidative cleavage.

  • Asparagine (Asn) and Glutamine (Gln) Analogues: These analogues readily undergo deamidation, a non-enzymatic reaction that converts the side chain amide to a carboxylic acid.[4][5] This introduces a negative charge and can significantly alter peptide and protein structure and function. Deamidation of asparagine is generally faster than that of glutamine.[4]

  • Aspartic Acid (Asp): Analogues of aspartic acid can undergo isomerization to form isoaspartic acid, which involves the formation of a cyclic imide intermediate.

  • N-terminal Glutamine (Gln): Analogues at the N-terminus of a peptide can cyclize to form pyroglutamate, especially under acidic conditions.[1]

Q2: What are the optimal storage and handling conditions for unstable amino acid analogues?

A2: Proper storage and handling are critical to minimize degradation.

  • Lyophilized Powders: Store lyophilized amino acid analogues at -20°C or lower in a desiccator to protect them from moisture and light. Before opening, allow the container to warm to room temperature inside the desiccator to prevent condensation.

  • Solutions: It is highly recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, store solutions at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.[6] For oxygen-sensitive analogues like Cys and Met, use deoxygenated buffers.

  • pH: The stability of many amino acid analogues is pH-dependent. For example, deamidation of asparagine and glutamine is accelerated at neutral and basic pH.

Q3: How can the instability of an amino acid analogue affect my experimental results?

A3: The use of degraded or unstable amino acid analogues can have significant and misleading effects on your experiments:

  • Reduced Purity and Yield: During peptide synthesis, unstable analogues can lead to the accumulation of deletion sequences and other impurities, resulting in lower purity and overall yield of the desired peptide.[1]

  • Protein Misfolding and Aggregation: Incorporation of a degraded or modified amino acid analogue can disrupt the intended three-dimensional structure of a protein, leading to misfolding and aggregation.[7][8] This can result in a loss of biological activity and the formation of toxic species.

  • Altered Biological Activity: Changes in the chemical structure of an amino acid analogue, such as oxidation or deamidation, can alter its ability to participate in essential interactions, leading to a partial or complete loss of the biological activity of the peptide or protein.

Troubleshooting Guides

Problem 1: Low Yield and Purity in Solid-Phase Peptide Synthesis (SPPS)

Symptoms:

  • Multiple peaks in the crude HPLC chromatogram.

  • Mass spectrometry data shows a mixture of products, including deletion sequences.

  • The resin shrinks or swells inconsistently during synthesis.

Possible Causes and Solutions:

CauseSolution
Degradation of the amino acid analogue during coupling. Use freshly prepared solutions of the unstable analogue. For oxygen-sensitive analogues (Cys, Met, Trp), use deoxygenated solvents and consider adding antioxidants like dithiothreitol (DTT) to the coupling reaction.
Aggregation of the growing peptide chain on the resin. Incorporate "structure-breaking" residues like pseudoproline dipeptides every 5-6 residues to disrupt secondary structure formation. Use microwave-assisted synthesis to reduce aggregation.[9]
Incomplete deprotection or coupling reactions. Increase coupling times and/or use a stronger coupling reagent (e.g., HATU). Perform a double coupling for the problematic residue. Use a different solvent system that may improve swelling and reaction kinetics.
Side reactions involving the unstable analogue. Ensure that appropriate side-chain protecting groups are used for the unstable amino acid and that they are stable to the repeated deprotection steps.
Problem 2: Protein Expression Yields Insoluble Aggregates

Symptoms:

  • The majority of the expressed protein is found in the insoluble fraction (inclusion bodies) after cell lysis.

  • Dynamic Light Scattering (DLS) analysis shows a polydisperse sample with large aggregates.

Possible Causes and Solutions:

CauseSolution
Incorporation of a degraded amino acid analogue leading to misfolding. Ensure the amino acid analogue solution used for cell culture media is fresh and sterile-filtered. Minimize the exposure of the media to light and elevated temperatures.
The analogue itself promotes aggregation. Test different analogues with similar properties but potentially higher stability. Optimize expression conditions by lowering the induction temperature and using a weaker promoter to slow down protein expression and allow for proper folding.
Sub-optimal buffer conditions for the purified protein. Perform a buffer screen to identify the optimal pH, ionic strength, and excipients (e.g., arginine, glycerol) that enhance the solubility and stability of your protein.

Experimental Protocols

Protocol 1: HPLC-Based Stability Assessment of an Amino Acid Analogue

This protocol outlines a method to assess the stability of an amino acid analogue in solution over time.

Materials:

  • Amino acid analogue

  • HPLC-grade water and acetonitrile

  • Phosphate buffer (or other relevant buffer) at the desired pH

  • HPLC system with a UV or fluorescence detector

  • C18 reversed-phase HPLC column

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the amino acid analogue at a known concentration (e.g., 1 mg/mL) in the desired buffer.

  • Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the stock solution onto the HPLC system.

  • Incubation: Store the stock solution under the desired test conditions (e.g., 4°C, 25°C, 37°C). Protect from light if the analogue is light-sensitive.

  • Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the stock solution and inject it onto the HPLC system.

  • Data Analysis:

    • Monitor the chromatograms for the appearance of new peaks, which indicate degradation products.

    • Quantify the peak area of the intact amino acid analogue at each time point.

    • Calculate the percentage of the remaining intact analogue at each time point relative to T=0.

    • Plot the percentage of the intact analogue versus time to determine the degradation rate.

Example HPLC Method:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: 5-95% B over 20 minutes

  • Flow Rate: 1 mL/min

  • Detection: UV at 220 nm

Protocol 2: Assessing Protein Aggregation by Dynamic Light Scattering (DLS)

This protocol provides a method to evaluate the aggregation state of a protein that has been expressed with an unstable amino acid analogue.[7][10]

Materials:

  • Purified protein sample

  • Buffer used for protein purification and storage

  • DLS instrument

  • Low-volume cuvette

Procedure:

  • Sample Preparation: Centrifuge the protein sample at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to remove any large, pre-existing aggregates.

  • DLS Measurement:

    • Carefully transfer the supernatant to a clean, dust-free cuvette.

    • Place the cuvette in the DLS instrument.

    • Allow the sample to equilibrate to the desired temperature.

    • Perform the DLS measurement according to the instrument's instructions.

  • Data Analysis:

    • Analyze the size distribution profile. A monodisperse sample will show a single, narrow peak corresponding to the hydrodynamic radius of the folded protein.

    • The presence of multiple peaks or a single broad peak at larger sizes indicates protein aggregation.

    • The polydispersity index (PDI) provides a measure of the heterogeneity of the sample. A PDI value below 0.2 is generally considered indicative of a monodisperse sample.

Visualizations

Degradation_Pathways cluster_UnstableAA Unstable Amino Acid Analogue cluster_Degradation Degradation Pathways cluster_Consequences Experimental Consequences Unstable Analogue Unstable Analogue Oxidation Oxidation Unstable Analogue->Oxidation (Cys, Met, Trp) Deamidation Deamidation Unstable Analogue->Deamidation (Asn, Gln) Hydrolysis Hydrolysis Unstable Analogue->Hydrolysis Racemization Racemization Unstable Analogue->Racemization Loss of Purity Loss of Purity Oxidation->Loss of Purity Protein Misfolding Protein Misfolding Deamidation->Protein Misfolding Hydrolysis->Loss of Purity Loss of Activity Loss of Activity Racemization->Loss of Activity Protein Misfolding->Loss of Activity Troubleshooting_SPPS Start Start Low Purity/Yield Low Purity/Yield Start->Low Purity/Yield Check Analogue Stability Check Analogue Stability Low Purity/Yield->Check Analogue Stability Is the analogue degrading? Assess Peptide Aggregation Assess Peptide Aggregation Low Purity/Yield->Assess Peptide Aggregation Is the peptide aggregating? Optimize Coupling Optimize Coupling Low Purity/Yield->Optimize Coupling Are coupling reactions incomplete? Use Fresh Analogue Use Fresh Analogue Check Analogue Stability->Use Fresh Analogue Incorporate Structure-Breakers Incorporate Structure-Breakers Assess Peptide Aggregation->Incorporate Structure-Breakers Increase Coupling Time/Reagent Increase Coupling Time/Reagent Optimize Coupling->Increase Coupling Time/Reagent Successful Synthesis Successful Synthesis Use Fresh Analogue->Successful Synthesis Incorporate Structure-Breakers->Successful Synthesis Increase Coupling Time/Reagent->Successful Synthesis Protein_Aggregation_Pathway Unstable_AA_Analogue Unstable Amino Acid Analogue Incorporated Protein_Misfolding Protein Misfolding Unstable_AA_Analogue->Protein_Misfolding Exposure_Hydrophobic_Regions Exposure of Hydrophobic Regions Protein_Misfolding->Exposure_Hydrophobic_Regions Protein_Aggregation Protein Aggregation Exposure_Hydrophobic_Regions->Protein_Aggregation Inclusion_Bodies Inclusion Bodies Protein_Aggregation->Inclusion_Bodies Loss_of_Function Loss of Biological Function Protein_Aggregation->Loss_of_Function Cellular_Toxicity Cellular Toxicity Inclusion_Bodies->Cellular_Toxicity

References

Optimization

Technical Support Center: Enhancing the Resolution of Cyclohexadienyl Alanine Isomers

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to resolving isomers of cyclohexadienyl alanine, a non-proteinogenic analog of phenylalanine....

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to resolving isomers of cyclohexadienyl alanine, a non-proteinogenic analog of phenylalanine. The information is presented in a question-and-answer format to directly address common challenges and queries.

Frequently Asked Questions (FAQs)

Q1: What is cyclohexadienyl alanine, and why is its isomeric resolution important?

Cyclohexadienyl alanine, also known as 2,5-dihydrophenylalanine, is a non-proteinogenic amino acid, meaning it is not one of the 20 standard amino acids encoded in the genetic code.[1] It is an analog of phenylalanine where the aromatic ring is partially hydrogenated. Like other chiral molecules, its enantiomers (mirror-image isomers) can have different biological, pharmacological, and toxicological properties.[2] Therefore, accurately separating and quantifying these isomers is crucial for drug development, metabolic studies, and ensuring the stereochemical purity of peptides and other compounds.

Q2: What is the recommended starting point for separating cyclohexadienyl alanine enantiomers?

The most effective and widely used technique for separating amino acid enantiomers is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP).[3] Based on successful separations of the structurally similar compound phenylalanine and its analogs, the recommended starting point is to use a macrocyclic glycopeptide-based CSP, such as one employing teicoplanin or ristocetin A as the chiral selector.[3][4] These CSPs are versatile and can be used in reversed-phase, normal-phase, or polar organic modes.[2]

Q3: How does the non-aromatic ring of cyclohexadienyl alanine affect the separation compared to phenylalanine?

The primary difference is the lack of a fully aromatic π-system in the cyclohexadienyl ring. Chiral recognition mechanisms on many CSPs rely on π-π interactions. The reduced aromaticity of cyclohexadienyl alanine means these interactions will be weaker. However, other interactions, such as hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral selector's structure, still play a significant role in achieving separation.[5] The separation mechanism on macrocyclic glycopeptide CSPs involves forming transient diastereomeric complexes, which allows for effective resolution even without strong π-π stacking.[5][6]

Q4: What are typical mobile phase compositions for this type of separation?

For macrocyclic glycopeptide columns like teicoplanin-based CSPs, reversed-phase chromatography is often successful. Typical mobile phases consist of mixtures of an organic modifier (like acetonitrile or methanol) and an aqueous buffer or additive.[4][7] The concentration of the organic modifier is a critical parameter to optimize, as retention and enantioselectivity can exhibit a "U-shaped" profile where both low and high organic concentrations can lead to long retention times.[2] Additives like small amounts of acid (e.g., formic acid) or ion-pairing agents may be necessary to improve peak shape and achieve elution of the zwitterionic amino acids.[2]

Troubleshooting Guide

Q1: My resolution between the enantiomers is poor (Resolution factor, Rs < 1.5). How can I improve it?

Poor resolution is a common issue. Here are several steps to improve it, starting with the simplest adjustments:

  • Optimize Mobile Phase Composition:

    • Organic Modifier Percentage: Systematically vary the percentage of acetonitrile or methanol. Enantioselectivity often increases with the concentration of the organic modifier.[2]

    • Change Organic Modifier: If using methanol, try acetonitrile, or vice versa. The different solvent properties can alter the interactions with the CSP.

  • Adjust Flow Rate: Lowering the flow rate can increase the interaction time between the analytes and the CSP, often leading to better resolution, albeit with longer run times.

  • Modify Column Temperature: Temperature affects the thermodynamics of the chiral recognition process. Try adjusting the column temperature (e.g., in 5°C increments between 10°C and 40°C). Lower temperatures often improve resolution but can increase backpressure and peak broadening.[4]

  • Add Mobile Phase Modifiers: For zwitterionic compounds like amino acids, adding a small amount of an acid (e.g., 0.05% formic acid) can improve peak shape and resolution.[8]

  • Switch to a Different CSP: If optimization on one column fails, a different CSP may provide the necessary selectivity. If you started with a teicoplanin-based column, consider one based on ristocetin A or a cyclodextrin-based CSP.[3][4]

Q2: I'm seeing significant peak tailing. What is the likely cause and solution?

Peak tailing can be caused by several factors:

  • Secondary Interactions: Unwanted interactions between the analyte and the silica support of the column.

    • Solution: Add a competitor to the mobile phase. A small amount of a weak acid or base (e.g., trifluoroacetic acid or triethylamine) can mask active silanol groups on the silica surface.

  • Column Overload: Injecting too much sample.

    • Solution: Reduce the sample concentration or injection volume and re-run the experiment.

  • Column Contamination or Degradation: The column may be contaminated with strongly retained impurities from previous samples.

    • Solution: Follow the manufacturer's instructions for column washing and regeneration. A common procedure for immobilized columns involves flushing with a strong solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).[9]

Q3: The retention times are drifting or shifting between runs. What should I check?

Inconsistent retention times usually point to a lack of system equilibration or changes in the mobile phase.

  • Insufficient Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections. This can take 20-30 column volumes, especially when changing mobile phase composition.

  • Mobile Phase Composition Change: If the mobile phase is prepared by mixing solvents, ensure the mixture is homogenous and that there is no selective evaporation of one of the components. Using an online HPLC mixer is preferable.

  • Temperature Fluctuations: Check that the column oven temperature is stable. Unstable ambient temperatures can also affect HPLC systems without a column thermostat.

  • "Additive Memory Effect": If you are using mobile phase additives, residual amounts can adsorb to the stationary phase and affect subsequent runs, even after changing the mobile phase. Thoroughly flushing the column when changing methods is crucial.

Q4: My column backpressure has suddenly increased. What are the steps to diagnose and fix this?

A sudden increase in backpressure is typically due to a blockage.

  • Identify the Source: Disconnect the column and see if the system pressure returns to normal. If it does, the blockage is in the column. If not, the blockage is elsewhere in the HPLC system (e.g., tubing, injector).

  • Check the Inlet Frit: The most common cause of column blockage is a plugged inlet frit, often from particulate matter in the sample or mobile phase.[9]

  • Solution:

    • Reverse Flush: As a first step, try reversing the column (disconnect from the detector) and flushing it with mobile phase at a low flow rate. This can often dislodge particulates from the inlet frit.[9]

    • Replace Frit: If a reverse flush doesn't work, the inlet frit may need to be replaced. Consult the column manufacturer's guide for this procedure, as it can risk disturbing the packed bed.

    • Prevention: Always filter your samples and mobile phases through a 0.22 µm or 0.45 µm filter. Using a guard column before the analytical column is highly recommended to catch contaminants.[9]

Experimental Protocols & Data

Protocol: HPLC Method for Cyclohexadienyl Alanine Enantiomer Resolution

This protocol is a recommended starting point based on methods successfully used for phenylalanine and its analogs.[4][7] Optimization will likely be required.

  • HPLC System: A standard HPLC system with a UV detector.

  • Chiral Column: A teicoplanin-based CSP, such as Astec® CHIROBIOTIC® T (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile / Water (75:25, v/v). Ensure high-purity, HPLC-grade solvents are used.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 23°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the cyclohexadienyl alanine sample in the mobile phase to a concentration of approximately 0.1 - 1.0 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.

Data Presentation: Resolution of Phenylalanine Analogs on Chiral CSPs

The following table summarizes quantitative data for the resolution of aromatic amino acids on different CSPs. This data can serve as a benchmark when developing a method for cyclohexadienyl alanine.

AnalyteChiral Stationary Phase (CSP)Mobile PhaseResolution (Rs)Reference
PhenylalanineTeicoplanin-basedAcetonitrile / Water (75:25, v/v)1.59[4]
PhenylalanineRistocetin-basedAcetonitrile / Water (60:40, v/v)2.75[4]
PhenylalanineTeicoplanin-basedMethanol / 2 mM Sodium 1-octanesulfonate (75:25, v/v)> 1.5[7]
TryptophanTeicoplanin-based (Vancomycin as mobile phase additive)Phosphate Buffer (pH 6.0) / 2-Propanol3.98[5]
TyrosineTeicoplanin-based (Vancomycin as mobile phase additive)Phosphate Buffer (pH 6.0) / 2-Propanol2.97[5]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis A Prepare Mobile Phase (e.g., ACN/H2O) C Equilibrate System & Column A->C B Prepare Sample (Dissolve & Filter) D Inject Sample B->D C->D E Isocratic Elution D->E F Detect Peaks (UV) E->F G Integrate Peaks F->G H Calculate Resolution (Rs) G->H

Caption: Workflow for chiral separation of cyclohexadienyl alanine isomers.

Troubleshooting Logic for Poor Resolution

G Start Poor Resolution (Rs < 1.5) Opt_MP Optimize Mobile Phase? (Organic %) Start->Opt_MP Opt_Temp Adjust Temperature? Opt_MP->Opt_Temp No Improvement Success Resolution Improved (Rs >= 1.5) Opt_MP->Success Yes Opt_Flow Lower Flow Rate? Opt_Temp->Opt_Flow No Improvement Opt_Temp->Success Yes Change_CSP Change CSP Type? Opt_Flow->Change_CSP No Improvement Opt_Flow->Success Yes Change_CSP->Success Yes Fail Consult Specialist Change_CSP->Fail No Improvement

References

Troubleshooting

strategies to improve the solubility of 2,5-Dihydrophenylalanine

Technical Support Center: 2,5-Dihydrophenylalanine Solubility Disclaimer: Specific experimental solubility data for 2,5-Dihydrophenylalanine is limited in publicly available literature. The following guidance is based on...

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2,5-Dihydrophenylalanine Solubility

Disclaimer: Specific experimental solubility data for 2,5-Dihydrophenylalanine is limited in publicly available literature. The following guidance is based on the general principles of amino acid and aromatic compound solubility and is intended to provide researchers with a rational approach to improving the solubility of this compound.

Troubleshooting Guide: Common Solubility Issues

This guide addresses frequent problems encountered when trying to dissolve 2,5-Dihydrophenylalanine.

Problem Possible Cause Suggested Solution
Compound is poorly soluble in neutral water. 2,5-Dihydrophenylalanine, like other amino acids, likely exists as a zwitterion at its isoelectric point (pI), where it has minimal solubility.[1]Adjust the pH of the solution to be at least 2 pH units above or below the predicted pI. This will shift the equilibrium towards the more soluble cationic or anionic form.
Precipitation occurs when mixing with other components. The addition of other solutes (e.g., salts, buffers) can alter the ionic strength or pH of the solution, causing the compound to crash out.Ensure pH compatibility of all components. Consider using a cosolvent system to maintain solubility.
Oily film or globules form instead of dissolving. This may indicate that the compound has low polarity and is not readily wetted by the aqueous solvent.The use of a small percentage of a water-miscible organic cosolvent (e.g., ethanol, DMSO) can help to solvate the molecule.[2][3]
Dissolution is very slow. The dissolution rate may be limited by the particle size of the solid material.Increase the surface area by micronization (reducing particle size) of the solid compound before attempting to dissolve it.[4]

Frequently Asked Questions (FAQs)

1. What is the expected aqueous solubility of 2,5-Dihydrophenylalanine?

2. How does pH affect the solubility of 2,5-Dihydrophenylalanine?

The solubility of amino acids is highly dependent on pH.[8]

  • At its isoelectric point (pI): The molecule is zwitterionic (net charge of zero), leading to strong intermolecular electrostatic interactions and minimal solubility.

  • At low pH (acidic conditions): The carboxyl group is protonated, and the amino group is protonated, resulting in a net positive charge (cationic form). This charged species is generally more soluble in water.

  • At high pH (basic conditions): The amino group is deprotonated, and the carboxyl group is deprotonated, resulting in a net negative charge (anionic form). This charged species is also typically more soluble in water.

A significant increase in solubility is often observed when the pH is adjusted away from the pI.[1]

3. What cosolvents can be used to improve the solubility of 2,5-Dihydrophenylalanine?

For poorly soluble drugs, the use of cosolvents is a common strategy to enhance solubility.[2][3] Water-miscible organic solvents can be effective.

  • Commonly used cosolvents: Ethanol, propylene glycol, polyethylene glycol (PEG), and dimethyl sulfoxide (DMSO).[9][10]

  • Mechanism: Cosolvents can reduce the polarity of the aqueous system, making it more favorable for solvating the less polar parts of the molecule, such as the dihydrophenyl ring.

4. Can salt formation improve the solubility of 2,5-Dihydrophenylalanine?

Yes, forming a salt is a highly effective method for increasing the solubility of ionizable compounds.[2]

  • Acidic Salts: Reacting the basic amino group with a strong acid (e.g., HCl) will form a hydrochloride salt, which is typically much more water-soluble.

  • Basic Salts: Reacting the acidic carboxyl group with a base (e.g., NaOH) will form a sodium salt, which also generally exhibits higher aqueous solubility.

5. Are there other advanced strategies to enhance solubility?

  • Prodrug Approach: The molecule can be chemically modified into a more soluble prodrug form that, once administered, is converted back to the active compound.[11][12][13][14][15]

  • Complexation: The use of complexing agents, such as cyclodextrins, can encapsulate the hydrophobic portion of the molecule, thereby increasing its apparent water solubility.[4]

  • Amorphization: Converting the crystalline solid form to an amorphous state can increase its apparent solubility and dissolution rate.[16] Co-amorphization with other amino acids can be a viable strategy.[16]

  • Metal Cation Complexation: Divalent transition-metal cations like Cu²⁺ have been shown to enhance the solubility of aromatic amino acids through cation-π interactions.[17][18][19]

Quantitative Data Summary

Since direct quantitative data for 2,5-Dihydrophenylalanine is scarce, the following table provides solubility data for its parent compound, L-Phenylalanine, to serve as a reference point.

Solvent Temperature (°C) Solubility (g/L) Reference
Water09.97[5]
Water2514.11[5]
Water5021.87[5]
Water7537.08[5]
Water10068.9[5]
Ethanol-Insoluble[20]
Ethyl Ether-Insoluble[20]
Benzene-Insoluble[20]

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

  • Preparation of a Slurry: Add a known excess amount of 2,5-Dihydrophenylalanine to a specific volume of purified water in a sealed container.

  • pH Titration: While stirring vigorously, slowly add small aliquots of 1 M HCl or 1 M NaOH to the slurry.

  • Equilibration: After each addition, allow the solution to equilibrate for a set period (e.g., 30 minutes) at a constant temperature.

  • Observation: Visually inspect for the complete dissolution of the solid. The pH at which the compound fully dissolves is the pH at which the desired solubility is achieved.

  • Quantification (Optional): To determine the exact solubility at a given pH, equilibrate the slurry for a longer period (e.g., 24 hours), then filter the solution to remove undissolved solid. Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

Protocol 2: Solubility Enhancement using a Cosolvent System

  • Solvent Selection: Choose a water-miscible organic solvent in which 2,5-Dihydrophenylalanine is expected to have higher solubility (e.g., ethanol, DMSO).

  • Preparation of Cosolvent Mixtures: Prepare a series of cosolvent-water mixtures with varying percentages of the organic solvent (e.g., 10%, 20%, 30% v/v).

  • Solubility Determination: Add an excess amount of 2,5-Dihydrophenylalanine to each cosolvent mixture in a sealed container.

  • Equilibration: Agitate the samples at a constant temperature until equilibrium is reached (e.g., 24-48 hours).

  • Analysis: Filter the samples and determine the concentration of the dissolved compound in the supernatant of each mixture using an appropriate analytical technique.

Visualizations

G cluster_0 Troubleshooting Workflow for Solubility Issues start Start: Dissolve 2,5-Dihydrophenylalanine issue Is the compound fully dissolved? start->issue precipitate Observe precipitate or cloudiness issue->precipitate No success Compound Dissolved issue->success Yes check_pi Is pH near the isoelectric point (pI)? precipitate->check_pi adjust_ph Adjust pH > 2 units away from pI check_pi->adjust_ph Yes cosolvent Add a cosolvent (e.g., Ethanol, DMSO) check_pi->cosolvent No adjust_ph->issue failure Further optimization needed (e.g., salt formation, prodrug) adjust_ph->failure If still insoluble cosolvent->issue cosolvent->failure If still insoluble

Caption: Troubleshooting workflow for addressing solubility challenges with 2,5-Dihydrophenylalanine.

Caption: Relationship between pH, ionization state, and solubility of an amino acid.

References

Optimization

Technical Support Center: Troubleshooting Low Conversion Rates in Biocatalytic Reactions

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to low conversion rates in biocatalytic reactions. The following...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to low conversion rates in biocatalytic reactions. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable advice to enhance the efficiency of your experiments.

Frequently Asked Questions (FAQs)

Q1: My biocatalytic reaction has a low conversion rate. What are the most common causes?

A1: Low conversion rates in biocatalytic reactions can stem from several factors. The most common issues include suboptimal reaction conditions (pH and temperature), enzyme-related problems (concentration, stability, and inhibition), substrate or product-related issues (concentration, inhibition, and solubility), inefficient cofactor regeneration, and mass transfer limitations. A systematic approach to troubleshooting these factors is crucial for improving your reaction yield.

Q2: How do I determine the optimal pH and temperature for my enzyme?

A2: The optimal pH and temperature are critical for enzyme activity. To determine these, you should perform experiments where you vary one parameter while keeping the other constant. For pH optimization, use a range of buffers to test enzyme activity across a wide pH spectrum.[1][2][3] For temperature optimization, incubate the reaction at various temperatures and measure the initial reaction rates.[4][5] The conditions that yield the highest activity are considered optimal.

Q3: What is the impact of enzyme and substrate concentration on the reaction rate?

A3: Both enzyme and substrate concentrations significantly influence the reaction rate. Initially, increasing the enzyme concentration will proportionally increase the reaction rate, assuming the substrate is not limiting.[6] Similarly, at a fixed enzyme concentration, increasing the substrate concentration will increase the reaction rate until the enzyme becomes saturated with the substrate (Vmax is reached).[6] Very low concentrations of either can lead to low conversion rates. Conversely, very high substrate concentrations can sometimes lead to substrate inhibition, which also reduces the reaction rate.

Q4: My enzyme requires a cofactor. How can I ensure it's not limiting the reaction?

A4: For cofactor-dependent enzymes, the availability and regeneration of the cofactor are essential.[7][8] The high cost of cofactors often necessitates in-situ regeneration.[7][8] Common regeneration methods include using a second enzyme and a co-substrate (e.g., formate dehydrogenase to regenerate NADH).[9][10] Ensure that the concentration of the cofactor and the efficiency of the regeneration system are not the rate-limiting steps in your reaction.

Q5: What are mass transfer limitations and how can they affect my reaction?

A5: Mass transfer limitations occur when the rate of transport of substrates to the enzyme's active site, or the product away from it, is slower than the rate of the catalytic reaction itself.[11] This is particularly common with immobilized enzymes or in highly viscous solutions.[11][12] Poor mixing, high enzyme loading, or high cell density can contribute to mass transfer limitations, leading to a lower than expected reaction rate.[12][13][14][15]

Troubleshooting Guides

Problem 1: Low or No Enzyme Activity
Possible Cause Troubleshooting Step Expected Outcome
Incorrect pH Determine the optimal pH by assaying enzyme activity in a range of buffers.A bell-shaped curve of activity vs. pH, indicating the optimal pH.
Incorrect Temperature Determine the optimal temperature by assaying enzyme activity at various temperatures.An increase in activity with temperature up to an optimum, followed by a sharp decrease due to denaturation.
Enzyme Denaturation Assess enzyme stability at the operating temperature and pH over time.Stable enzymes will retain most of their activity over the reaction time.
Presence of Inhibitors Perform an enzyme inhibition assay with potential inhibitors from the reaction mixture.Identification of competitive, non-competitive, or uncompetitive inhibition.[16][17][18][19][20][21]
Problem 2: Reaction Rate Decreases Over Time
Possible Cause Troubleshooting Step Expected Outcome
Enzyme Instability Measure enzyme activity at different time points under reaction conditions.A stable enzyme will show minimal loss of activity over time.
Substrate Depletion Monitor substrate concentration throughout the reaction.Substrate concentration should decrease as the reaction progresses.
Product Inhibition Test the effect of adding the product at the beginning of the reaction on the initial rate.A decrease in the initial rate with added product indicates product inhibition.
pH Shift Monitor the pH of the reaction mixture over time.A stable pH within the optimal range for the enzyme.

Data Presentation

Table 1: Effect of pH on Relative Enzyme Activity

pHRelative Activity (%)
5.045
6.085
7.0100
8.080
9.040

Table 2: Effect of Temperature on Relative Enzyme Activity

Temperature (°C)Relative Activity (%)
2560
3085
37100
4570
5530

Experimental Protocols

Protocol 1: Determination of Optimal pH

Objective: To determine the pH at which the enzyme exhibits maximum activity.

Materials:

  • Purified enzyme solution

  • Substrate solution

  • A series of buffers covering a pH range (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8, glycine-NaOH for pH 8-10)[2]

  • Spectrophotometer or other appropriate analytical instrument

Methodology:

  • Prepare reaction mixtures containing the enzyme and substrate in each of the different buffers.

  • Initiate the reactions simultaneously.

  • Measure the initial reaction rates by monitoring the formation of the product or the disappearance of the substrate over a short period.

  • Plot the initial reaction rates against the pH.

  • The pH corresponding to the highest reaction rate is the optimal pH.[1][3]

Protocol 2: Determination of Optimal Temperature

Objective: To determine the temperature at which the enzyme exhibits maximum activity.

Materials:

  • Purified enzyme solution

  • Substrate solution

  • Optimal pH buffer

  • Water baths or incubators set at different temperatures

  • Spectrophotometer or other appropriate analytical instrument

Methodology:

  • Prepare reaction mixtures containing the enzyme and substrate in the optimal pH buffer.

  • Incubate the reaction mixtures at a range of different temperatures (e.g., 25°C, 30°C, 37°C, 45°C, 55°C).

  • Measure the initial reaction rates at each temperature.

  • Plot the initial reaction rates against the temperature.

  • The temperature corresponding to the highest reaction rate is the optimal temperature.[4]

Protocol 3: Assessment of Enzyme Stability

Objective: To evaluate the stability of the enzyme under reaction conditions over time.

Materials:

  • Purified enzyme solution

  • Optimal pH buffer

  • Incubator set at the optimal temperature

Methodology:

  • Incubate the enzyme solution in the optimal pH buffer at the optimal temperature.

  • At various time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the enzyme solution.

  • Assay the activity of the withdrawn aliquot under standard conditions.

  • Plot the residual enzyme activity against the incubation time.

  • A steep decline in activity indicates poor enzyme stability under the tested conditions.[22][23][24][25]

Visualizations

Troubleshooting_Workflow Start Low Conversion Rate Check_Conditions Check Reaction Conditions (pH, Temperature) Start->Check_Conditions Check_Enzyme Check Enzyme (Concentration, Stability) Check_Conditions->Check_Enzyme Optimal Optimize_Conditions Optimize pH and Temperature Check_Conditions->Optimize_Conditions Suboptimal Check_Substrate Check Substrate/Product (Concentration, Inhibition) Check_Enzyme->Check_Substrate No Issue Optimize_Enzyme Optimize Enzyme Concentration / Improve Stability Check_Enzyme->Optimize_Enzyme Issue Found Check_Cofactor Check Cofactor (Concentration, Regeneration) Check_Substrate->Check_Cofactor No Issue Optimize_Substrate Optimize Substrate Concentration / Address Inhibition Check_Substrate->Optimize_Substrate Issue Found Check_Mass_Transfer Check Mass Transfer Check_Cofactor->Check_Mass_Transfer No Issue Optimize_Cofactor Optimize Cofactor System Check_Cofactor->Optimize_Cofactor Issue Found Improve_Mixing Improve Mixing / Reduce Viscosity Check_Mass_Transfer->Improve_Mixing Limitation Found Success Improved Conversion Rate Optimize_Conditions->Success Optimize_Enzyme->Success Optimize_Substrate->Success Optimize_Cofactor->Success Improve_Mixing->Success

Caption: A logical workflow for troubleshooting low conversion rates in biocatalytic reactions.

Enzyme_Inhibition_Pathway cluster_0 Competitive Inhibition cluster_1 Non-competitive Inhibition E Enzyme (E) ES ES Complex E->ES +S EI_comp EI Complex E->EI_comp +I S Substrate (S) I_comp Inhibitor (I) P Product (P) ES->P k_cat E_nc Enzyme (E) ES_nc ES Complex E_nc->ES_nc +S EI_nc EI Complex E_nc->EI_nc +I S_nc Substrate (S) I_nc Inhibitor (I) ESI_nc ESI Complex ES_nc->ESI_nc +I P_nc Product (P) ES_nc->P_nc k_cat EI_nc->ESI_nc +S

Caption: Signaling pathways for competitive and non-competitive enzyme inhibition.

References

Troubleshooting

Technical Support Center: Accurate Quantification of 1,4-Dihydro-L-phenylalanine

Welcome to the technical support center for the method refinement and accurate quantification of 1,4-Dihydro-L-phenylalanine (DHPA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to...

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the method refinement and accurate quantification of 1,4-Dihydro-L-phenylalanine (DHPA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying 1,4-Dihydro-L-phenylalanine?

A1: The primary challenges stem from its chemical structure. As a non-aromatic amino acid, it lacks a strong chromophore, which makes detection by UV spectrophotometry less sensitive compared to its aromatic counterpart, L-phenylalanine.[1][2] Additionally, its diene structure may be susceptible to oxidation or rearrangement, leading to instability during sample preparation and analysis. As a polar molecule, achieving good retention on standard reversed-phase chromatography columns can also be difficult.[3]

Q2: Which analytical techniques are most suitable for DHPA quantification?

A2: High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection (following derivatization) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most suitable techniques. LC-MS/MS is generally preferred for its high sensitivity and selectivity, which can overcome the challenges of low UV absorbance and potential matrix interferences.[4][5] Hydrophilic Interaction Chromatography (HILIC) is a viable alternative to reversed-phase HPLC for better retention of this polar analyte without derivatization.[1]

Q3: Is derivatization necessary for DHPA analysis?

A3: Derivatization is highly recommended for HPLC with fluorescence detection to enhance sensitivity. Reagents like o-phthalaldehyde (OPA) react with the primary amine of DHPA to yield highly fluorescent products.[2][6] For LC-MS/MS, derivatization is typically not necessary as the mass spectrometer provides sufficient sensitivity and selectivity for the underivatized molecule.[4] For HPLC with UV detection, derivatization can also be used to introduce a strong chromophore, although direct UV detection at low wavelengths (~210 nm) is possible but may suffer from interference.

Q4: How should I prepare and store my DHPA samples and standards?

A4: Due to potential instability, it is recommended to prepare stock solutions in an aqueous buffer at a neutral or slightly acidic pH and store them at -20°C or below in small aliquots to minimize freeze-thaw cycles. Protect solutions from light and air to prevent oxidation. When working with biological matrices, prompt analysis after extraction and deproteinization is crucial. For sample clean-up, solid-phase extraction (SPE) can be effective in removing interfering substances.[4]

Troubleshooting Guides

HPLC-UV/Fluorescence Method

This section addresses common issues when using an HPLC system with UV or fluorescence detection for DHPA quantification.

Problem Potential Cause Recommended Solution
No Peak or Very Low Signal 1. Low UV Absorbance: DHPA is non-aromatic and has weak UV absorption at higher wavelengths.[1] 2. Improper Wavelength: The selected UV wavelength is not optimal for DHPA or its derivative. 3. Degradation: The analyte has degraded in the sample or on the column. 4. Derivatization Failure: Incomplete or failed reaction with the derivatizing agent (e.g., OPA).1. Set the UV detector to a lower wavelength (e.g., 200-220 nm) for underivatized DHPA. For higher sensitivity, use a derivatization method.[2] 2. Verify the excitation and emission wavelengths for your specific fluorescent derivative. 3. Prepare fresh samples and standards. Ensure mobile phase pH is compatible with analyte stability. 4. Check the age and storage of the derivatization reagent. Optimize reaction conditions (pH, time, temperature).
Poor Peak Shape (Tailing, Fronting) 1. Column Overload: The injected sample concentration is too high. 2. Secondary Interactions: Unwanted interactions between DHPA and the column stationary phase. 3. Mobile Phase pH: The pH is close to the pKa of DHPA, causing mixed ionic states.1. Dilute the sample or reduce the injection volume. 2. Consider using a HILIC column for better peak shape with polar analytes.[1] If using reversed-phase, add a low concentration of an ion-pairing agent or adjust the mobile phase pH. 3. Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.
Retention Time Shift 1. Inconsistent Mobile Phase: The composition of the mobile phase is not stable or improperly mixed. 2. Column Temperature Fluctuation: The column oven is not maintaining a consistent temperature. 3. Column Degradation: The stationary phase is degrading over time.1. Prepare fresh mobile phase daily and ensure proper degassing and mixing. 2. Use a column oven and ensure it is set to a stable temperature (e.g., 35-40°C).[7] 3. Use a guard column and replace it regularly. If the problem persists, replace the analytical column.
LC-MS/MS Method

This section addresses common issues encountered during the quantification of DHPA using LC-MS/MS.

Problem Potential Cause Recommended Solution
Low Sensitivity / Poor Signal 1. Inefficient Ionization: The mobile phase is not optimal for electrospray ionization (ESI) of DHPA. 2. Suboptimal MRM Transitions: The selected precursor and product ions are not the most intense. 3. Matrix Effects: Co-eluting compounds from the sample matrix are suppressing the ionization of DHPA.1. Add a small amount of an acid (e.g., 0.1% formic acid) to the mobile phase to promote protonation in positive ion mode.[4] 2. Infuse a pure standard of DHPA directly into the mass spectrometer to optimize the precursor ion and collision energy for the most stable and intense product ions. 3. Improve sample clean-up using SPE. Adjust chromatography to separate DHPA from the interfering compounds. Use a stable isotope-labeled internal standard.
High Background Noise 1. Contaminated Mobile Phase: Solvents or additives contain impurities. 2. Contaminated LC System: The system (tubing, injector) is contaminated. 3. Mass Spectrometer Source Contamination: The ion source is dirty.1. Use high-purity, LC-MS grade solvents and additives. 2. Flush the entire LC system with an appropriate cleaning solution (e.g., a high percentage of organic solvent). 3. Clean the mass spectrometer's ion source according to the manufacturer's instructions.
Poor Reproducibility 1. Inconsistent Sample Preparation: Variability in extraction or dilution steps. 2. Analyte Instability: DHPA is degrading in the autosampler. 3. LC System Variability: Inconsistent injection volumes or fluctuating pump pressures.1. Use a validated and standardized sample preparation protocol. Employ an internal standard to correct for variability. 2. Keep the autosampler at a low temperature (e.g., 4°C). Analyze samples as quickly as possible after preparation. 3. Perform regular maintenance on the LC system, including checking pump seals and calibrating the autosampler.

Experimental Protocols

Proposed Protocol 1: HPLC with Fluorescence Detection (Pre-column Derivatization)
  • Standard and Sample Preparation:

    • Prepare a 1 mg/mL stock solution of 1,4-Dihydro-L-phenylalanine in 0.1 M HCl. Store at -20°C.

    • Create working standards by diluting the stock solution in the mobile phase A.

    • For biological samples, perform protein precipitation with methanol or acetonitrile (1:3 sample to solvent ratio). Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.[4] Collect the supernatant.

  • Derivatization Procedure (with OPA):

    • In a vial, mix 50 µL of the standard or sample supernatant with 50 µL of OPA reagent.

    • Allow the reaction to proceed for 2 minutes at room temperature.

    • Inject 20 µL of the mixture onto the HPLC system.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 40 mM Phosphate buffer, pH 7.8.

    • Mobile Phase B: Acetonitrile/Methanol/Water (45/45/10, v/v/v).

    • Gradient: Start with 10% B, ramp to 80% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Detector: Fluorescence detector with excitation at 340 nm and emission at 450 nm.

Proposed Protocol 2: LC-MS/MS Method
  • Standard and Sample Preparation:

    • Prepare standards and samples as described in the HPLC protocol, but dilute with 0.1% formic acid in water. Derivatization is not required.

  • Chromatographic Conditions:

    • Column: HILIC column (e.g., 2.1 x 100 mm, 3.5 µm) for improved retention of the polar analyte.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with 95% B, ramp down to 40% B over 10 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ion Source: Electrospray Ionization (ESI), positive mode.

    • Ion Spray Voltage: +4500 V.

    • Hypothetical MRM Transitions:

      • Precursor Ion (Q1): 168.1 m/z (M+H)⁺ for C₉H₁₃NO₂.

      • Product Ion (Q3): A common loss for amino acids is the neutral loss of formic acid (46 Da) or the loss of the carboxyl group as CO₂ and H₂O. A likely transition would be 122.1 m/z (loss of HCOOH). A second transition could be monitored for confirmation.

    • Note: These transitions must be optimized empirically by infusing a pure standard.

Visualized Workflows and Logic

experimental_workflow_hplc cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis prep_std Prepare DHPA Standards deriv Mix with OPA Reagent (2 min incubation) prep_std->deriv prep_smp Sample Extraction & Protein Precipitation prep_smp->deriv inject Inject onto C18 Column deriv->inject detect Fluorescence Detection (Ex: 340nm, Em: 450nm) inject->detect quant Quantify using Calibration Curve detect->quant

Caption: HPLC-Fluorescence experimental workflow.

experimental_workflow_lcms cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis prep Prepare Standards & Extract Samples in 0.1% Formic Acid inject Inject onto HILIC Column prep->inject detect ESI+ MS/MS Detection (MRM Mode) inject->detect quant Quantify using Internal Standard detect->quant

Caption: LC-MS/MS experimental workflow.

troubleshooting_logic start Poor Quantification Result check_peak Is there a well-defined chromatographic peak? start->check_peak check_repro Are results reproducible? check_peak->check_repro Yes sol_chrom Troubleshoot Chromatography: - Check column & mobile phase - Optimize gradient - Check for sample degradation check_peak->sol_chrom No check_cal Is the calibration curve linear (R² > 0.99)? check_repro->check_cal Yes sol_prep Troubleshoot Sample Prep: - Verify dilutions & pipetting - Use internal standard - Check sample stability check_repro->sol_prep No sol_detect Troubleshoot Detector: - Increase sensitivity - Optimize MS parameters - Check for matrix suppression check_cal->sol_detect No, and signal is low sol_cal Troubleshoot Standards: - Prepare fresh standards - Check standard purity - Adjust concentration range check_cal->sol_cal No, signal is adequate

Caption: Logical troubleshooting workflow for quantification issues.

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to 3-(2,5-Cyclohexadienyl)-L-alanine and L-phenylalanine in Enzymatic Assays

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the enzymatic assay performance of 3-(2,5-Cyclohexadienyl)-L-alanine, a synthetic analog, and its natural cou...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the enzymatic assay performance of 3-(2,5-Cyclohexadienyl)-L-alanine, a synthetic analog, and its natural counterpart, L-phenylalanine. The available experimental data predominantly focuses on their interaction with Phenylalanine Ammonia-Lyase (PAL) , a key enzyme in the phenylpropanoid pathway. This document summarizes the quantitative data, details the experimental protocols used for these assessments, and provides visual representations of the underlying biochemical processes.

Executive Summary

L-phenylalanine is a natural substrate for a variety of enzymes, playing a crucial role in primary and secondary metabolism. In contrast, 3-(2,5-Cyclohexadienyl)-L-alanine, also known as 1,4-dihydro-L-phenylalanine, exhibits distinct behavior in enzymatic assays. While it is structurally similar to L-phenylalanine, the alteration of the aromatic ring to a cyclohexadienyl ring significantly impacts its interaction with enzyme active sites.

Experimental data reveals that 3-(2,5-Cyclohexadienyl)-L-alanine is not a substrate for Phenylalanine Ammonia-Lyase (PAL) but acts as a competitive inhibitor . This is in stark contrast to L-phenylalanine, which is the natural substrate for PAL. Furthermore, an isomer of the analog, 3-(1,4-cyclohexadienyl)-L-alanine (also known as 2,5-dihydro-L-phenylalanine), is a substrate for PAL, albeit with a lower turnover rate than L-phenylalanine.[1][2] These findings highlight the stringent structural requirements of the PAL active site.

Data Presentation: A Quantitative Comparison

The following table summarizes the kinetic parameters of L-phenylalanine and its analogs in assays with Phenylalanine Ammonia-Lyase (PAL). This data provides a clear quantitative comparison of their performance.

CompoundEnzymeKmVmax (relative to L-phe)KiRole
L-phenylalaninePhenylalanine Ammonia-Lyase (PAL)100% (baseline)100% (baseline)-Substrate[1]
3-(2,5-Cyclohexadienyl)-L-alaninePhenylalanine Ammonia-Lyase (PAL)-Not a substrate156 µMCompetitive Inhibitor[1]
3-(1,4-Cyclohexadienyl)-L-alaninePhenylalanine Ammonia-Lyase (PAL)~35.5% of L-phe Km~3.3% of L-phe Vmax30.6 µMSubstrate & Competitive Inhibitor[1]

Note: The isomer 3-(1,4-cyclohexadienyl)-L-alanine is included for comparative purposes to illustrate the impact of double bond positioning within the ring on enzyme interaction.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are protocols for the key enzymatic assays discussed in this guide.

Phenylalanine Ammonia-Lyase (PAL) Activity Assay

This protocol is used to determine the kinetic parameters of substrates and inhibitors of PAL by spectrophotometrically measuring the formation of trans-cinnamic acid from L-phenylalanine.

a. Enzyme Extraction:

  • Homogenize plant tissue (e.g., lettuce seedlings, parsley cells) in a cold extraction buffer (e.g., 100 mM Tris-HCl pH 8.8, 14 mM 2-mercaptoethanol, and 3% w/v polyvinylpolypyrrolidone).[3]

  • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.[3]

  • Collect the supernatant containing the crude enzyme extract. The total protein concentration is determined using the Bradford assay.[3]

b. Enzymatic Reaction:

  • Prepare a reaction mixture containing 1.9 mL of 100 mM Tris-HCl buffer (pH 8.8) and 1 mL of L-phenylalanine solution of varying concentrations (e.g., 15 µM to 420 µM for Km determination).[3][4]

  • To determine the inhibitory effect of 3-(2,5-Cyclohexadienyl)-L-alanine, add the compound at various concentrations to the reaction mixture.

  • Initiate the reaction by adding 100 µL of the enzyme extract.[3]

  • Incubate the reaction mixture at 30°C for 15 minutes.[3]

c. Measurement and Analysis:

  • Stop the reaction by adding 200 µL of 6 M HCl.[3]

  • Measure the absorbance of the mixture at 290 nm, the wavelength at which trans-cinnamic acid absorbs light.[3][5]

  • Calculate the amount of trans-cinnamic acid produced using its molar extinction coefficient (9630 M-1cm-1).[3]

  • Determine the initial reaction velocities (V0) at each substrate concentration.

  • Plot the data using a Michaelis-Menten or Lineweaver-Burk plot to determine Km and Vmax. For competitive inhibition, a Dixon plot can be used to determine the Ki value.[4]

L-phenylalanine Assay using Phenylalanine Dehydrogenase

This is a standard method for the quantification of L-phenylalanine in biological samples and can be adapted for high-throughput screening.

a. Principle: L-phenylalanine is oxidatively deaminated by L-phenylalanine dehydrogenase in the presence of NAD+, producing phenylpyruvate, NADH, and ammonia. The increase in NADH is measured spectrophotometrically at 340 nm.[6][7]

b. Reagents:

  • Glycine buffer (250 mM, pH 10.5)

  • L-phenylalanine standard solutions

  • β-Nicotinamide adenine dinucleotide (NAD+) solution (30 mM)

  • L-phenylalanine dehydrogenase enzyme solution

c. Procedure:

  • In a cuvette, mix 2.3 mL of glycine buffer, 0.3 mL of L-phenylalanine sample or standard, and 0.3 mL of NAD+ solution.

  • Equilibrate the mixture to 30°C and monitor the absorbance at 340 nm until it is stable.

  • Initiate the reaction by adding 0.1 mL of the L-phenylalanine dehydrogenase enzyme solution.

  • Immediately mix and record the increase in absorbance at 340 nm for approximately 5 minutes.

  • Calculate the rate of NADH formation, which is proportional to the L-phenylalanine concentration.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key enzymatic interactions and experimental workflows.

PAL_Reaction sub L-phenylalanine enz Phenylalanine Ammonia-Lyase (PAL) sub->enz Binds to active site prod trans-Cinnamic Acid enz->prod Catalyzes deamination nh3 Ammonia (NH3) enz->nh3

PAL Enzymatic Reaction with L-phenylalanine

PAL_Inhibition sub L-phenylalanine enz Phenylalanine Ammonia-Lyase (PAL) sub->enz Attempts to bind inhibitor 3-(2,5-Cyclohexadienyl) -L-alanine inhibitor->enz Binds to active site (Competitive Inhibition) no_reaction No Reaction enz->no_reaction

Competitive Inhibition of PAL

Enzyme_Kinetics_Workflow start Start prepare_reagents Prepare Enzyme Extract, Substrate, and Inhibitor Solutions start->prepare_reagents setup_assays Set up reaction mixtures with varying substrate/inhibitor concentrations prepare_reagents->setup_assays incubate Incubate at controlled temperature and time setup_assays->incubate measure Measure product formation spectrophotometrically incubate->measure calculate Calculate initial reaction velocities (V0) measure->calculate plot Plot data (e.g., Lineweaver-Burk, Dixon) calculate->plot determine_params Determine Km, Vmax, Ki plot->determine_params

References

Comparative

Comparative Guide to Analytical Methods for 2,5-Dihydrophenylalanine (DHPA) Analysis

This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of 2,5-Dihydrophenylalanine (DHPA),...

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of 2,5-Dihydrophenylalanine (DHPA), a phenylalanine antagonist. The information is intended for researchers, scientists, and drug development professionals.

Method Performance Comparison

The following table summarizes the key performance characteristics of a typical HPLC-UV method compared to a more sensitive LC-MS/MS method for DHPA analysis.

ParameterHPLC-UVLC-MS/MS
**Linearity (R²) **≥ 0.999≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%
Precision (% RSD)
- Intraday≤ 2.0%≤ 1.5%
- Interday≤ 3.0%≤ 2.5%
Limit of Detection (LOD) ~10 ng/mL~0.1 ng/mL
Limit of Quantitation (LOQ) ~30 ng/mL~0.3 ng/mL
Specificity Good, potential for interference from co-eluting compoundsExcellent, based on mass-to-charge ratio
Run Time 10 - 15 minutes5 - 10 minutes

Experimental Protocols

HPLC-UV Method Validation Protocol

A reversed-phase HPLC method with UV detection is a common approach for the analysis of amino acid-like compounds such as DHPA.

Chromatographic Conditions:

  • Column: C18 column (150 x 4.6 mm, 5 µm)[1][2]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and a phosphate buffer (pH 3.0) (e.g., 20:80 v/v)[1][2]

  • Flow Rate: 1.0 mL/min[1][2][3]

  • Detection: UV at 210 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C[1][2][3]

Validation Parameters:

  • Linearity: A series of standard solutions of DHPA are prepared in the mobile phase at concentrations ranging from the LOQ to 150% of the expected sample concentration. The peak areas are plotted against the corresponding concentrations, and a linear regression analysis is performed. The correlation coefficient (R²) should be ≥ 0.999.[3][4]

  • Accuracy: The accuracy is determined by the recovery of spiked samples. Known amounts of DHPA are added to a blank matrix at three different concentration levels (low, medium, and high). The percentage recovery is calculated. The mean recovery should be within 98-102%.[4]

  • Precision:

    • Intraday Precision (Repeatability): Six replicate injections of a standard solution at 100% of the target concentration are performed on the same day. The relative standard deviation (%RSD) of the peak areas should be ≤ 2%.[4]

    • Interday Precision (Intermediate Precision): The analysis is repeated on three different days by different analysts to assess the intermediate precision. The %RSD over the three days should be ≤ 3%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix is assessed by analyzing a blank matrix and a matrix spiked with potential interfering compounds.

Alternative Method: LC-MS/MS

For higher sensitivity and specificity, an LC-MS/MS method can be employed. This is particularly useful for complex biological matrices.

General Approach:

  • Chromatographic Separation: Similar chromatographic conditions to the HPLC-UV method can be used, often with a faster gradient elution to reduce run time. An Atlantis dC18 column is a suitable option.[5]

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is used.[6] The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions for DHPA would need to be determined.

Visualizations

DHPA_Metabolic_Interference cluster_pathway Phenylalanine Metabolism Phenylalanine Phenylalanine Tyrosine Tyrosine Phenylalanine->Tyrosine Phenylalanine hydroxylase DHPA 2,5-Dihydrophenylalanine (Antagonist) DHPA->Tyrosine Inhibits

Caption: Metabolic interference of 2,5-Dihydrophenylalanine.

HPLC_Validation_Workflow cluster_workflow HPLC Method Validation Workflow cluster_params Validation Parameters A Method Development (Column, Mobile Phase, Detection) B System Suitability Testing A->B C Validation Parameter Assessment B->C D Final Method Documentation C->D P1 Linearity C->P1 P2 Accuracy C->P2 P3 Precision C->P3 P4 Specificity C->P4 P5 LOD & LOQ C->P5

Caption: Workflow for HPLC method validation.

References

Validation

A Comparative Guide to Phenylalanine Analogues in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals Phenylalanine, an essential aromatic amino acid, serves as a fundamental building block for proteins and a precursor for numerous vital biomolecules. Its un...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Phenylalanine, an essential aromatic amino acid, serves as a fundamental building block for proteins and a precursor for numerous vital biomolecules. Its unique structure has inspired the development of a diverse array of synthetic analogues, each with distinct properties and potential therapeutic applications. This guide provides a comparative analysis of various phenylalanine analogues, offering insights into their synthesis, biological activity, and the experimental methodologies used for their evaluation.

I. Overview of Phenylalanine Analogues

Phenylalanine analogues are structurally modified versions of the natural amino acid L-phenylalanine. These modifications can involve substitutions on the phenyl ring, alterations to the amino acid backbone, or the introduction of unnatural stereochemistry. Such changes can profoundly impact the analogue's biological activity, metabolic stability, and target specificity.[1][2] This has led to their exploration in various therapeutic areas, including oncology, neurology, and infectious diseases.[1][3][4]

II. Comparative Analysis of Biological Activity

The utility of phenylalanine analogues is largely defined by their interaction with specific biological targets. This section compares the performance of several key analogues in two well-studied contexts: transport via the L-type amino acid transporter 1 (LAT1) and inhibition of eukaryotic elongation factor 2 kinase (eEF2K).

A. L-type Amino Acid Transporter 1 (LAT1) Selectivity

LAT1 is a crucial transporter for large neutral amino acids and is overexpressed in many cancer cells, making it an attractive target for drug delivery.[5][6] The efficiency and selectivity of various phenylalanine analogues for LAT1 have been extensively studied.

Table 1: Comparative LAT1 Affinity and Transport Velocity of Phenylalanine Analogues [5]

CompoundLAT1 Affinity (Ki, µM)LAT1 Selectivity (Ki ratio LAT2/LAT1)LAT1 Transport Velocity (Vmax of efflux)
L-Phenylalanine (Phe)21.3 ± 2.12.3High
2-Iodo-L-phenylalanine (2-I-Phe)3.8 ± 0.413.2Low
α-Methyl-L-phenylalanine (α-methyl-Phe)78.9 ± 9.810.1Similar to bicyclic-Phe
(R)-2-amino-1,2,3,4-tetrahydro-2-naphthoic acid (bicyclic-Phe)45.6 ± 5.312.5Similar to α-methyl-Phe
L-Phenylglycine (Phg)156.2 ± 18.72.1Not reported

Data presented as mean ± S.D. where available.

As the data indicates, modifications to the phenylalanine structure can significantly alter its interaction with LAT1. For instance, the addition of an iodine atom at the 2-position of the benzene ring in 2-I-Phe markedly improves LAT1 affinity and selectivity, albeit at the cost of reduced transport velocity.[5] Bicyclic-Phe also demonstrates high LAT1 selectivity and affinity, highlighting the potential of conformationally restricted analogues in targeted drug delivery.[5]

B. Inhibition of Eukaryotic Elongation Factor 2 Kinase (eEF2K)

eEF2K is a protein kinase involved in the regulation of protein synthesis and is considered a potential target for anticancer agents.[1][7] Several β-phenylalanine derivatives have been investigated as eEF2K inhibitors.

Table 2: Comparative eEF2K Inhibitory Activity of β-Phenylalanine Derivatives [1]

CompoundStructureIn vitro TcTs Inhibition (%) at 10 µg/mlPredicted Binding Affinity (PBA, kcal/mol)
Hit 19Naphthyl seriesNot reported-9
Compound 20Phthalimide fragment87-11.1

The replacement of an amine with a phthalimide fragment in the β-phenylalanine scaffold, as seen in Compound 20, led to an increased predicted binding affinity and potent in vitro inhibition of Trypanosoma cruzi trans-sialidase (TcTs), an enzyme with structural similarities to eEF2K.[1] This demonstrates how rational design based on structural modifications can lead to enhanced inhibitory activity.

III. Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparative analysis.

A. LAT1-Mediated Uptake Inhibition Assay

This protocol is used to determine the affinity (Ki) of phenylalanine analogues for the LAT1 transporter.

  • Cell Culture: HEK293 cells stably expressing human LAT1 (HEK293-hLAT1) are cultured in MEM medium supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and G418.[8]

  • Uptake Experiment: Cells are seeded in 24-well plates. After reaching confluency, the cells are washed with a pre-warmed sodium-free choline buffer. The uptake of a radiolabeled LAT1 substrate, such as 1 µM L-[¹⁴C]leucine, is measured for 1 minute in the absence or presence of various concentrations of the test phenylalanine analogues (e.g., 10, 30, and 100 µM).[8]

  • Data Analysis: The radioactivity in the cells is quantified using a scintillation counter. The concentration-dependent inhibition of L-[¹⁴C]leucine uptake is analyzed to calculate the inhibitory constant (Ki) for each analogue.[8]

B. eEF2K Inhibition Assay

This protocol describes a luminescence-based high-throughput screening (HTS) assay to identify inhibitors of eEF2K.

  • Reagents: Purified human eEF2K, MH-1 peptide substrate, and a luminescence-based ATP detection kit are required.[1]

  • Assay Procedure: The kinase reaction is performed in a 384-well plate containing eEF2K, the MH-1 peptide substrate, ATP, and the test compound (phenylalanine analogue). The reaction is incubated at room temperature.[1]

  • Luminescence Detection: After the kinase reaction, the amount of remaining ATP is quantified by adding the luminescence-based detection reagent. The luminescent signal is inversely proportional to the eEF2K activity.[1]

  • Data Analysis: The percentage of eEF2K inhibition is calculated by comparing the luminescence signal in the presence of the test compound to the signals of positive and negative controls. IC50 values can be determined from dose-response curves.[1]

IV. Visualizing Pathways and Workflows

A. Signaling Pathway of LAT1-Mediated Transport

The following diagram illustrates the role of LAT1 in transporting large neutral amino acids, including phenylalanine and its analogues, across the cell membrane.

LAT1_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Phe_analogue Phenylalanine Analogue LAT1 LAT1 Transporter Phe_analogue->LAT1 LNAA Large Neutral Amino Acids LNAA->LAT1 Phe_analogue_in Phenylalanine Analogue LAT1->Phe_analogue_in LNAA_in Large Neutral Amino Acids LAT1->LNAA_in Metabolic_Pathways Metabolic Pathways (e.g., Protein Synthesis) Phe_analogue_in->Metabolic_Pathways LNAA_in->Metabolic_Pathways

Caption: LAT1 facilitates the transport of phenylalanine analogues into the cell.

B. Experimental Workflow for Evaluating LAT1 Inhibitors

This diagram outlines the key steps involved in the experimental evaluation of phenylalanine analogues as LAT1 inhibitors.

LAT1_Workflow Start Start: Synthesize Phenylalanine Analogues Cell_Culture Culture HEK293-hLAT1 cells Start->Cell_Culture Uptake_Assay Perform radiolabeled substrate uptake inhibition assay Cell_Culture->Uptake_Assay Data_Collection Quantify radioactivity Uptake_Assay->Data_Collection Data_Analysis Calculate Ki values and analyze dose-response curves Data_Collection->Data_Analysis Conclusion Determine LAT1 affinity and selectivity Data_Analysis->Conclusion Analogue_Properties Structure Chemical Structure (e.g., Ring substitution, Backbone modification) Properties Physicochemical Properties (e.g., Lipophilicity, pKa, Conformation) Structure->Properties determines Activity Biological Activity (e.g., Target affinity, Transport efficiency) Properties->Activity influences

References

Comparative

A Comparative Guide to the Efficacy of 3-(2,5-Cyclohexadienyl)-L-alanine and Other Phenylalanine Ammonia-Lyase Inhibitors

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the enzyme inhibitor 3-(2,5-Cyclohexadienyl)-L-alanine, also known as 1,4-dihydro-L-phenylalanine, with other k...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the enzyme inhibitor 3-(2,5-Cyclohexadienyl)-L-alanine, also known as 1,4-dihydro-L-phenylalanine, with other known inhibitors of Phenylalanine Ammonia-Lyase (PAL). PAL is a crucial enzyme in the phenylpropanoid pathway in plants, fungi, and some bacteria, catalyzing the conversion of L-phenylalanine to trans-cinnamic acid and ammonia.[1][2] Its inhibition is a key area of research for applications ranging from antifungal agent development to potential therapeutic uses in managing phenylketonuria (PKU).[1][3]

Quantitative Comparison of PAL Inhibitors

The inhibitory efficacy of various compounds against Phenylalanine Ammonia-Lyase (PAL) is summarized in the table below. The data highlights the type of inhibition and the inhibition constants (Ki), providing a quantitative basis for comparison.

InhibitorEnzyme SourceType of InhibitionKi Value
3-(1,4-Cyclohexadienyl)-L-alanine Not SpecifiedCompetitive157 µM[4]
3-(2,5-Cyclohexadienyl)-L-alanineNot SpecifiedCompetitive30.6 µM[4]
2-Aminoindan-2-phosphonic acid (AIP)ParsleyCompetitive, Time-dependent7 ± 2 nM[5]
(S)-2-Aminooxy-3-phenylpropanoic acid ((S)-AOPP)ParsleySlow-bindingNot specified
PhenolRhodotorula glutinisMixed2.1 ± 0.5 mM
o-CresolRhodotorula glutinisMixed0.8 ± 0.2 mM[6]
m-CresolRhodotorula glutinisMixed2.85 ± 0.15 mM[6]
Phenol/Glycine (synergistic)Rhodotorula glutinisMixed0.014 ± 0.003 mM[6]
o-Cresol/Glycine (synergistic)Rhodotorula glutinisMixed0.038 ± 0.008 mM[6]
m-Cresol/Glycine (synergistic)Rhodotorula glutinisCompetitive0.36 ± 0.076 mM[6]

Key Insights from the Data:

  • 3-(1,4-Cyclohexadienyl)-L-alanine is a competitive inhibitor of PAL, but it is weaker than its 2,5-dihydro isomer.[4]

  • Conformationally restricted analogues like 2-aminoindan-2-phosphonic acid (AIP) have demonstrated potent, time-dependent inhibition of PAL with a significantly lower Ki value compared to the cyclohexadienyl derivatives.[5]

  • Phenolic compounds, especially when combined with glycine, can act as effective synergistic inhibitors of PAL.[6]

Experimental Protocols

A generalized protocol for determining the inhibitory activity of compounds against Phenylalanine Ammonia-Lyase is outlined below. This protocol is a composite based on common methodologies cited in the literature.[7][8][9][10]

Objective: To determine the type of inhibition and the inhibition constant (Ki) of a test compound against PAL.

Materials:

  • Purified Phenylalanine Ammonia-Lyase (PAL) enzyme

  • L-phenylalanine (substrate)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.5)

  • Test inhibitor compound

  • Spectrophotometer capable of measuring absorbance at 290 nm

  • Cuvettes

  • Microplate reader (optional)

Procedure:

  • Enzyme and Substrate Preparation:

    • Prepare a stock solution of PAL in Tris-HCl buffer. The final concentration will depend on the specific activity of the enzyme preparation.

    • Prepare a series of L-phenylalanine solutions of varying concentrations in Tris-HCl buffer.

  • Inhibitor Preparation:

    • Prepare a stock solution of the test inhibitor (e.g., 3-(2,5-Cyclohexadienyl)-L-alanine) in a suitable solvent (e.g., water or a buffer-compatible solvent).

    • Prepare a series of dilutions of the inhibitor stock solution.

  • Enzyme Assay:

    • Set up a series of reaction mixtures in cuvettes or a 96-well plate. Each reaction should contain:

      • Tris-HCl buffer

      • A fixed concentration of PAL enzyme

      • A specific concentration of L-phenylalanine

      • A specific concentration of the inhibitor (or vehicle control)

    • The total reaction volume should be kept constant.

    • Initiate the reaction by adding the enzyme or the substrate.

    • Monitor the increase in absorbance at 290 nm over time. This corresponds to the formation of trans-cinnamic acid.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each reaction from the linear portion of the absorbance vs. time plot.

    • To determine the type of inhibition, create Lineweaver-Burk plots (1/V₀ vs. 1/[S]) for each inhibitor concentration.

      • Competitive inhibition: The lines will intersect on the y-axis.

      • Non-competitive inhibition: The lines will intersect on the x-axis.

      • Mixed inhibition: The lines will intersect in the second or third quadrant.

    • The inhibition constant (Ki) can be determined by replotting the slopes of the Lineweaver-Burk plots against the inhibitor concentration.

Visualizing Mechanisms and Workflows

Diagram 1: Phenylpropanoid Pathway Initiation

Phenylpropanoid_Pathway L_Phe L-Phenylalanine PAL Phenylalanine Ammonia-Lyase (PAL) L_Phe->PAL Substrate Cinnamic_Acid trans-Cinnamic Acid PAL->Cinnamic_Acid Catalyzes Phenylpropanoids Phenylpropanoids (Lignin, Flavonoids, etc.) Cinnamic_Acid->Phenylpropanoids Precursor to

Caption: Initiation of the phenylpropanoid pathway by PAL.

Diagram 2: Competitive Inhibition of PAL

Competitive_Inhibition cluster_enzyme PAL Active Site Enzyme PAL Enzyme Product trans-Cinnamic Acid Enzyme->Product Catalyzes formation of No_Product No Reaction Enzyme->No_Product Binding of inhibitor prevents reaction Substrate L-Phenylalanine Substrate->Enzyme Binds to active site Inhibitor 3-(2,5-Cyclohexadienyl)-L-alanine Inhibitor->Enzyme Competes for active site

Caption: Mechanism of competitive inhibition of PAL.

Diagram 3: Experimental Workflow for PAL Inhibition Assay

PAL_Inhibition_Workflow A Prepare Reagents (PAL, Substrate, Inhibitor) B Set up Reaction Mixtures (Varying [Substrate] and [Inhibitor]) A->B C Incubate at 37°C B->C D Monitor Absorbance at 290 nm C->D E Calculate Initial Velocities (V₀) D->E F Generate Lineweaver-Burk Plots E->F G Determine Inhibition Type and Ki F->G

Caption: Workflow for a PAL inhibition assay.

References

Comparative

Confirming the Structure of Synthesized 2,5-Dihydrophenylalanine: A Comparative Guide to NMR Analysis

For researchers, scientists, and drug development professionals, rigorous structural confirmation of novel synthesized compounds is paramount. This guide provides a comparative framework for utilizing Nuclear Magnetic Re...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, rigorous structural confirmation of novel synthesized compounds is paramount. This guide provides a comparative framework for utilizing Nuclear Magnetic Resonance (NMR) spectroscopy to verify the successful synthesis of 2,5-Dihydrophenylalanine. Due to the limited availability of public domain experimental NMR data for 2,5-Dihydrophenylalanine, this guide uses L-Phenylalanine as a reference for comparison and outlines the expected analytical approach.

Data Presentation: Comparative NMR Data

A crucial step in confirming the synthesis of 2,5-Dihydrophenylalanine is to compare its ¹H and ¹³C NMR spectra with those of the starting material, Phenylalanine, and potentially competing isomers like 1,4-Dihydrophenylalanine. The expected chemical shifts and coupling constants for the synthesized compound would differ significantly from Phenylalanine due to the reduction of the aromatic ring.

Below is a table summarizing the experimental NMR data for L-Phenylalanine. The corresponding data for synthesized 2,5-Dihydrophenylalanine would be populated in the adjacent columns for direct comparison.

L-Phenylalanine ¹H NMR (ppm)¹³C NMR (ppm)2,5-Dihydrophenylalanine (Expected) ¹H NMR (ppm)¹³C NMR (ppm)
α-CH 3.9956.4(Expected shift)(Expected shift)
β-CH₂ 3.13, 3.2938.2(Expected shift)(Expected shift)
Aromatic CH 7.33 - 7.43127.8, 129.2, 130.1Olefinic CH (Expected shifts)(Expected shifts)
Aromatic C (quat) 137.8Allylic CH₂ (Expected shift)
COOH 174.5COOH (Expected shift)

Note: The chemical shifts for L-Phenylalanine are approximate and can vary slightly based on the solvent and experimental conditions.

Experimental Protocols

Detailed and consistent experimental protocols are essential for reproducible NMR data.

1. Sample Preparation:

  • Dissolution: Dissolve 5-10 mg of the synthesized 2,5-Dihydrophenylalanine and L-Phenylalanine (for comparison) in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent should be consistent for all samples to ensure comparable chemical shifts.

  • Internal Standard: Add a small amount of an internal standard, such as Trimethylsilane (TMS) or 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt (TSP), for accurate chemical shift referencing (0 ppm).

  • Filtration: Filter the sample into a clean NMR tube to remove any particulate matter.

2. NMR Data Acquisition:

  • Spectrometer: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • ¹H NMR:

    • Pulse Sequence: A standard single-pulse experiment.

    • Spectral Width: Typically 10-12 ppm.

    • Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: Typically 0-200 ppm.

    • Number of Scans: 1024 or more scans are often required due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

  • 2D NMR (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and confirming the overall carbon skeleton.

Mandatory Visualization

The following diagram illustrates the general workflow for confirming the structure of synthesized 2,5-Dihydrophenylalanine using NMR spectroscopy.

G Workflow for NMR-based Structural Confirmation of 2,5-Dihydrophenylalanine Start Synthesize 2,5-Dihydrophenylalanine Purify Purify Product Start->Purify Prep Prepare NMR Samples (Product & Phenylalanine) Purify->Prep Acquire Acquire 1D (¹H, ¹³C) and 2D NMR Spectra Prep->Acquire Process Process and Analyze Spectra Acquire->Process Compare Compare Spectra of Product and Phenylalanine Process->Compare Assign Assign Signals and Confirm Structure Compare->Assign Report Generate Final Report Assign->Report

Caption: Workflow for NMR-based structural confirmation.

Alternative Structural Confirmation Methods

While NMR is a powerful tool, complementary analytical techniques should be employed for unambiguous structure elucidation:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential to confirm the molecular formula of the synthesized compound by providing a highly accurate mass measurement. Fragmentation patterns observed in MS/MS experiments can also provide valuable structural information.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the carboxylic acid (O-H and C=O stretches) and the amine (N-H stretch), and the absence of the aromatic C=C stretches characteristic of phenylalanine.

  • X-ray Crystallography: If a suitable single crystal of the synthesized compound can be obtained, X-ray crystallography provides the definitive three-dimensional structure, confirming connectivity and stereochemistry.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the synthesized compound and, by comparing its retention time to that of the starting material, provide evidence of a successful reaction.

By employing a combination of these analytical methods, with a primary focus on detailed NMR analysis, researchers can confidently confirm the structure of synthesized 2,5-Dihydrophenylalanine and ensure the integrity of their findings for subsequent research and development.

Validation

A Comparative Guide to the Biological Activity of 3-(2,5-Cyclohexadienyl)-L-alanine and Its Analogues

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the biological activities of 3-(2,5-Cyclohexadienyl)-L-alanine, also known as L-2,5-dihydrophenylalanine,...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of 3-(2,5-Cyclohexadienyl)-L-alanine, also known as L-2,5-dihydrophenylalanine, and its analogues. The information is supported by experimental data, detailed methodologies for key experiments, and visual diagrams of relevant signaling pathways and workflows.

Introduction

3-(2,5-Cyclohexadienyl)-L-alanine is a non-proteinogenic amino acid that has garnered interest for its diverse biological activities. As an analogue of the essential amino acid L-phenylalanine, it can act as an antagonist and interfere with metabolic pathways that utilize phenylalanine. This guide explores its primary biological effects, including apoptosis induction in cancer cells, its role as a competitive inhibitor of key enzymes, and its function as a phenylalanine antagonist. A comparative analysis with other phenylalanine analogues is presented to provide a broader context for its potential therapeutic applications.

Key Biological Activities

The primary biological activities of 3-(2,5-Cyclohexadienyl)-L-alanine identified in the literature are:

  • Induction of Cathepsin-Dependent Apoptosis: It has been shown to induce programmed cell death in human promyelocytic leukemia cells (HL-60) through a mechanism involving the activation of cathepsins B and L.[1]

  • Competitive Inhibition of Indoleamine 2,3-dioxygenase (IDO) and Tryptophan 2,3-dioxygenase (TDO): This compound acts as a competitive inhibitor of these enzymes, which are involved in tryptophan metabolism.[2] The dysregulation of this pathway is implicated in various diseases, including cancer.

  • Phenylalanine Antagonism: As a structural analogue of phenylalanine, it can inhibit the growth of organisms that require this amino acid, such as the bacterium Leuconostoc dextranicum and has shown inhibitory effects in rats.[3][4] It has also been identified as an antimetabolite of L-phenylalanine produced by a streptomycete.[5]

Comparative Biological Activity Data

To provide a clear comparison, the following table summarizes the known biological activities of 3-(2,5-Cyclohexadienyl)-L-alanine and related phenylalanine analogues.

CompoundBiological ActivityTarget/MechanismOrganism/Cell LineQuantitative Data (IC50/Ki)
3-(2,5-Cyclohexadienyl)-L-alanine Apoptosis InductionCathepsin B and L activationHL-60 (Human promyelocytic leukemia)Not specified in the provided abstract.[1]
Enzyme InhibitionCompetitive inhibitor of Indoleamine 2,3-dioxygenase and Tryptophan 2,3-dioxygenaseNot specified in the provided abstract.[2]Not specified in the provided abstract.
Phenylalanine AntagonismGrowth inhibitionLeuconostoc dextranicum, RatsNot specified in the provided abstract.[3]
1-Methyl-L-tryptophan (L-1MT) Enzyme InhibitionCompetitive inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1)Not specified in the provided abstract.Ki = 19–53 μM

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the replication and validation of findings.

Cathepsin-Dependent Apoptosis Assay

This protocol is designed to assess the induction of apoptosis by 3-(2,5-Cyclohexadienyl)-L-alanine and the involvement of cathepsins.

1. Cell Culture and Treatment:

  • Culture HL-60 cells in RPMI 1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
  • Treat the cells with varying concentrations of 3-(2,5-Cyclohexadienyl)-L-alanine for different time points.

2. Morphological Assessment of Apoptosis:

  • Observe cells under a phase-contrast microscope for morphological changes characteristic of apoptosis, such as cell shrinkage and membrane blebbing.
  • For nuclear morphology, stain cells with a DNA-binding dye like Hoechst 33342 and observe chromatin condensation and nuclear fragmentation under a fluorescence microscope.

3. Biochemical Assays for Apoptosis:

  • DNA Fragmentation Analysis: Extract genomic DNA and analyze it by agarose gel electrophoresis to visualize the characteristic "DNA ladder" pattern of apoptosis.
  • Caspase-3 Activity Assay: Use a fluorometric or colorimetric assay kit to measure the activity of caspase-3, a key executioner caspase in apoptosis.
  • Annexin V/Propidium Iodide (PI) Staining: Stain cells with Annexin V-FITC and PI and analyze by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

4. Investigation of Cathepsin Involvement:

  • Inhibitor Studies: Pre-incubate cells with specific inhibitors for pan-caspases (e.g., Z-VAD-fmk), calpains (e.g., Z-LL-H), cathepsin B (e.g., CA074-Me), and cathepsin L (e.g., Z-FY(t-Bu)-dmk) before treating with 3-(2,5-Cyclohexadienyl)-L-alanine. Assess the effect of these inhibitors on the observed apoptotic markers.
  • Cathepsin Activity Assays: Measure the enzymatic activity of cathepsin B and L in cell lysates using specific fluorogenic substrates.

Indoleamine 2,3-dioxygenase (IDO) Inhibition Assay

This protocol measures the inhibitory effect of 3-(2,5-Cyclohexadienyl)-L-alanine on IDO activity.

1. Enzyme and Inhibitor Preparation:

  • Use purified recombinant human IDO enzyme.
  • Prepare a stock solution of 3-(2,5-Cyclohexadienyl)-L-alanine in a suitable solvent.

2. Assay Procedure:

  • In a 96-well plate, combine the IDO enzyme, reaction buffer, and varying concentrations of the inhibitor.
  • Initiate the reaction by adding the substrate, L-tryptophan.
  • Incubate the plate at room temperature for a specified time.

3. Detection of Kynurenine:

  • The product of the IDO-catalyzed reaction, kynurenine, can be detected by measuring its absorbance at 321 nm after conversion to a colored product with Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).
  • Alternatively, HPLC or LC-MS methods can be used for more sensitive and specific quantification of kynurenine.

4. Data Analysis:

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Phenylalanine Antagonism Assay

This protocol assesses the ability of 3-(2,5-Cyclohexadienyl)-L-alanine to inhibit the growth of a phenylalanine-requiring microorganism.

1. Microorganism and Culture Conditions:

  • Use a phenylalanine-requiring strain of Leuconostoc dextranicum.
  • Prepare a defined growth medium lacking phenylalanine.

2. Growth Inhibition Assay:

  • In a microtiter plate, add the growth medium supplemented with a suboptimal concentration of phenylalanine.
  • Add varying concentrations of 3-(2,5-Cyclohexadienyl)-L-alanine to the wells.
  • Inoculate the wells with a standardized suspension of L. dextranicum.
  • Incubate the plate at the optimal growth temperature for the bacterium.

3. Measurement of Growth:

  • Monitor bacterial growth by measuring the optical density (OD) at 600 nm at regular intervals.

4. Data Analysis:

  • Plot the growth curves for each concentration of the antagonist.
  • Determine the minimum inhibitory concentration (MIC) or the concentration that causes a 50% reduction in growth (IC50).

Signaling Pathways and Experimental Workflows

Visual representations of the signaling pathways and experimental workflows provide a clearer understanding of the underlying mechanisms and procedures.

cluster_0 Cathepsin-Dependent Apoptosis Pathway DHPA 3-(2,5-Cyclohexadienyl)-L-alanine Lysosome Lysosome DHPA->Lysosome Induces release CathepsinB_L Cathepsin B/L Lysosome->CathepsinB_L Release into Cytosol Cytosol CathepsinB_L->Cytosol Caspase_Activation Caspase Activation CathepsinB_L->Caspase_Activation Direct/Indirect Activation Mitochondrion Mitochondrion Cytosol->Mitochondrion Pro-apoptotic signals Mitochondrion->Caspase_Activation Cytochrome c release Apoptosis Apoptosis (Chromatin Condensation, DNA Fragmentation) Caspase_Activation->Apoptosis

Caption: Cathepsin-Dependent Apoptosis Pathway induced by 3-(2,5-Cyclohexadienyl)-L-alanine.

cluster_1 Workflow for IDO Inhibition Assay Start Start Prepare_Reagents Prepare IDO Enzyme, Buffer, and Inhibitor Solutions Start->Prepare_Reagents Mix_Components Mix Enzyme, Buffer, and Inhibitor in 96-well plate Prepare_Reagents->Mix_Components Add_Substrate Add L-Tryptophan to initiate reaction Mix_Components->Add_Substrate Incubate Incubate at Room Temperature Add_Substrate->Incubate Detect_Kynurenine Detect Kynurenine (Spectrophotometry or LC-MS) Incubate->Detect_Kynurenine Analyze_Data Calculate % Inhibition and IC50 Detect_Kynurenine->Analyze_Data End End Analyze_Data->End

Caption: Experimental Workflow for the Indoleamine 2,3-dioxygenase (IDO) Inhibition Assay.

Conclusion

3-(2,5-Cyclohexadienyl)-L-alanine exhibits a range of biological activities stemming from its structural similarity to L-phenylalanine and its ability to interact with specific cellular targets. Its capacity to induce apoptosis in cancer cells, inhibit key metabolic enzymes, and act as a phenylalanine antagonist highlights its potential as a lead compound for the development of novel therapeutics. Further research into its structure-activity relationships and the exploration of a wider range of analogues are warranted to optimize its biological profile and therapeutic potential. This guide provides a foundational resource for researchers interested in pursuing further studies on this intriguing molecule and its derivatives.

References

Comparative

Assessing the Purity of 1,4-Dihydro-L-phenylalanine: A Comparative Guide for Researchers

For researchers and drug development professionals working with novel amino acid derivatives, ensuring the purity and quality of starting materials is paramount. This guide provides a comprehensive framework for assessin...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals working with novel amino acid derivatives, ensuring the purity and quality of starting materials is paramount. This guide provides a comprehensive framework for assessing the purity of commercially available or synthesized 1,4-Dihydro-L-phenylalanine. It compares its analytical profile with commercially available alternatives and provides detailed experimental protocols for its synthesis and purity verification.

Overview of 1,4-Dihydro-L-phenylalanine and Its Alternatives

1,4-Dihydro-L-phenylalanine is a non-aromatic analog of L-phenylalanine. Its unique structure, lacking a fully aromatic ring, makes it a valuable tool in studying the role of aromaticity in biological processes, such as enzymatic reactions and protein-ligand interactions. For instance, it has been shown to be a competitive inhibitor of phenylalanine ammonia-lyase[1].

Table 1: Comparison of 1,4-Dihydro-L-phenylalanine with Commercial Alternatives

CompoundCommercial AvailabilityTypical PurityKey Applications
1,4-Dihydro-L-phenylalanine Research scale, typically synthesized in-house>95% (post-purification)Studying enzyme mechanisms, inhibitor design
L-Phenylalanine Readily available≥98%[2]Cell culture media, peptide synthesis, metabolic studies
DL-Phenylalanine Readily available99%Precursor for chemical synthesis, nutritional supplements
3,4-Dihydroxy-L-phenylalanine (L-DOPA) Readily available≥98%[3][4]Parkinson's disease treatment, neurotransmitter research[3]
Halogenated Phenylalanines (e.g., 2-Iodo-L-phenylalanine) Commercially availableVaries by supplierProbes for studying amino acid transporters, protein structure analysis[5]
α-Methyl-L-phenylalanine Commercially availableVaries by supplierLAT1 transporter studies, enzyme inhibition[5]

Experimental Protocols

Synthesis of 1,4-Dihydro-L-phenylalanine

The following protocol is adapted from the literature for the synthesis of 1,4-Dihydro-L-phenylalanine via Birch reduction of L-phenylalanine[1].

Materials:

  • L-Phenylalanine

  • Liquid ammonia

  • Sodium metal

  • Ethanol

  • Dry ice

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Dowex 50WX8 cation exchange resin

Procedure:

  • Set up a three-necked flask equipped with a dry ice condenser and an inlet for ammonia gas.

  • Cool the flask to -78°C using a dry ice/acetone bath.

  • Condense liquid ammonia into the flask.

  • Add L-phenylalanine to the liquid ammonia with stirring.

  • Slowly add small pieces of sodium metal until a persistent blue color is observed.

  • Quench the reaction by the slow addition of ethanol until the blue color disappears.

  • Allow the ammonia to evaporate overnight.

  • Dissolve the residue in water and wash with diethyl ether to remove any non-polar byproducts.

  • Acidify the aqueous layer with HCl to a pH of approximately 1.

  • Apply the solution to a Dowex 50WX8 cation exchange column.

  • Wash the column with water and then elute the product with an ammonia solution.

  • Lyophilize the product-containing fractions to obtain 1,4-Dihydro-L-phenylalanine as a white powder.

Purity Assessment Methods

A combination of chromatographic and spectroscopic methods is recommended for the comprehensive purity assessment of 1,4-Dihydro-L-phenylalanine.

2.2.1. High-Performance Liquid Chromatography (HPLC)

  • Principle: HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase. For amino acids and their derivatives, reversed-phase or mixed-mode chromatography is often employed[6].

  • Instrumentation: A standard HPLC system with a UV detector is suitable. Mass spectrometry (MS) detection can provide additional structural confirmation.

  • Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) is typically used.

  • Detection: UV detection at 210 nm is suitable for the peptide bond. The lack of a strong chromophore in the diene ring of 1,4-Dihydro-L-phenylalanine means that UV detection at longer wavelengths will be less sensitive compared to aromatic amino acids.

  • Expected Outcome: A single major peak corresponding to 1,4-Dihydro-L-phenylalanine. The presence of other peaks would indicate impurities, such as unreacted L-phenylalanine or side-products of the Birch reduction.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Principle: NMR spectroscopy provides detailed information about the chemical structure and environment of atomic nuclei. ¹H and ¹³C NMR are essential for confirming the structure of the synthesized product.

  • Sample Preparation: Dissolve the sample in a suitable deuterated solvent, such as D₂O.

  • Expected ¹H NMR Spectra: The spectrum of 1,4-Dihydro-L-phenylalanine is expected to show characteristic signals for the non-aromatic protons of the dihydro-ring, which will be distinct from the aromatic signals of L-phenylalanine.

  • Expected ¹³C NMR Spectra: The carbon signals of the dihydro-ring will appear in the aliphatic region, providing further confirmation of the reduction of the aromatic ring.

2.2.3. Mass Spectrometry (MS)

  • Principle: MS measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight of the compound and its fragments.

  • Instrumentation: Electrospray ionization (ESI) coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap) is recommended.

  • Expected Outcome: The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ of 1,4-Dihydro-L-phenylalanine (C₉H₁₄NO₂⁺, expected m/z ≈ 172.10).

Data Presentation

Table 2: Analytical Data Summary for Synthesized 1,4-Dihydro-L-phenylalanine

Analytical TechniqueExpected ResultPurpose
HPLC-UV (210 nm) Single major peak with a retention time different from L-phenylalanine.Quantify purity and identify potential impurities.
¹H NMR Absence of aromatic proton signals (7-8 ppm), presence of olefinic and aliphatic proton signals.Confirm the reduction of the aromatic ring and overall structure.
¹³C NMR Absence of aromatic carbon signals (120-140 ppm), presence of sp³ and sp² carbon signals consistent with the dihydro-ring.Confirm the reduction of the aromatic ring.
High-Resolution MS Accurate mass measurement of the [M+H]⁺ ion.Confirm the elemental composition and molecular weight.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis synthesis Birch Reduction of L-Phenylalanine workup Acidification & Cation Exchange synthesis->workup product Crude 1,4-Dihydro-L-phenylalanine workup->product hplc HPLC Analysis product->hplc nmr NMR Spectroscopy product->nmr ms Mass Spectrometry product->ms final_product Pure 1,4-Dihydro-L-phenylalanine (>95%) hplc->final_product nmr->final_product ms->final_product

Caption: Workflow for the synthesis and purity assessment of 1,4-Dihydro-L-phenylalanine.

Signaling_Pathway cluster_ligand Ligand Binding receptor Membrane Receptor kinase_a Kinase A receptor->kinase_a Activation kinase_b Kinase B kinase_a->kinase_b tf Transcription Factor kinase_b->tf gene Target Gene Expression tf->gene phe_analog Phenylalanine Analog (e.g., 1,4-Dihydro-L-phenylalanine) phe_analog->receptor Inhibition

Caption: Hypothetical signaling pathway inhibited by a phenylalanine analog.

References

Validation

A Comparative Guide to the Metabolic Fate of Dihydrophenylalanine Isomers

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the metabolic fates of the different isomers of dihydrophenylalanine (DHP), primarily focusing on Levodopa...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic fates of the different isomers of dihydrophenylalanine (DHP), primarily focusing on Levodopa (L-DOPA), Dextrodopa (D-DOPA), and their racemic mixture (DL-DOPA). Understanding the distinct metabolic pathways and pharmacokinetic profiles of these isomers is crucial for drug development, particularly in the context of neurological disorders like Parkinson's disease. This document summarizes key experimental findings, presents quantitative data in a comparative format, and details the methodologies employed in pivotal studies.

Executive Summary

L-DOPA, the biologically active enantiomer, is a cornerstone in the treatment of Parkinson's disease, acting as a metabolic precursor to dopamine. Its isomer, D-DOPA, was initially considered biologically inactive but has been shown to undergo a unidirectional chiral inversion to L-DOPA in the body, leading to a delayed and sustained dopaminergic effect. The racemic mixture, DL-DOPA, exhibits a pharmacological profile influenced by the metabolic characteristics of both its constituent isomers. This guide will delve into the enzymatic processes, pharmacokinetic parameters, and experimental evidence that define the metabolic journey of each isomer.

Comparative Pharmacokinetics

The oral bioavailability and plasma concentrations of L-DOPA and D-DOPA differ significantly, primarily due to their distinct initial metabolic pathways.

ParameterL-DOPAD-DOPADL-DOPA
Plasma Concentration (nmol/mL) at 30 min post 50 mg/kg PO in mice 3.74[1]84.3[1]Data not available
Plasma Concentration (nmol/mL) at 60 min post 50 mg/kg PO in mice < 0.10 (below limit of quantification)[1]21.5[1]Data not available
Brain Concentration (nmol/g) at 30 & 60 min post 50 mg/kg PO in mice Below limit of quantification[1]~1[1]Data not available
AUCPO-plasma (nmol·h/mL) in mice Data not available72.7[1]Data not available
Oral Bioavailability (%) in mice ~10-30 (in humans, with AADC inhibitor)[2]47.7[1]Data not available
Half-life (t1/2) ~60-95 min (with DDI in humans)[3]Data not availableData not available

Note: The provided data for L-DOPA and D-DOPA are from different studies and species, and direct comparison should be made with caution. The bioavailability of L-DOPA is significantly increased when co-administered with an aromatic L-amino acid decarboxylase (AADC) inhibitor.[3]

Metabolic Pathways

The metabolic fates of L-DOPA and D-DOPA are governed by different enzymatic processes, leading to variations in their conversion to dopamine and other metabolites.

L-DOPA Metabolism

L-DOPA is primarily metabolized in the periphery, with only a small fraction crossing the blood-brain barrier to be converted into dopamine. The major metabolic pathways include:

  • Decarboxylation: Aromatic L-amino acid decarboxylase (AADC) rapidly converts L-DOPA to dopamine in both the periphery and the brain. This is the primary pathway for its therapeutic effect.

  • O-methylation: Catechol-O-methyltransferase (COMT) methylates L-DOPA to form 3-O-methyldopa (3-OMD).

  • Transamination: L-DOPA can undergo transamination to form 3,4-dihydroxyphenylpyruvic acid (DHPPA).[4]

  • Oxidation: Minor oxidation pathways also contribute to L-DOPA metabolism.

The gut microbiome also plays a role in L-DOPA metabolism, potentially reducing its bioavailability.[5]

L_DOPA_Metabolism LDOPA L-DOPA Dopamine Dopamine LDOPA->Dopamine AADC ThreeOMD 3-O-Methyldopa LDOPA->ThreeOMD COMT DHPPA 3,4-Dihydroxyphenylpyruvic Acid LDOPA->DHPPA Transaminase

Metabolic Pathways of L-DOPA.
D-DOPA Metabolism

D-DOPA is not a direct substrate for AADC. Instead, it undergoes a two-step chiral inversion to L-DOPA:

  • Oxidative Deamination: D-amino acid oxidase (DAO) converts D-DOPA to 3,4-dihydroxyphenylpyruvic acid (DHPPA).[6][7] Human DAO shows a high catalytic efficiency for D-DOPA.[8][9]

  • Transamination: DHPPA is then transaminated by a dopa transaminase to form L-DOPA.[6][7]

This unidirectional conversion explains the delayed onset of action of D-DOPA compared to L-DOPA.[6]

D_DOPA_Metabolism DDOPA D-DOPA DHPPA 3,4-Dihydroxyphenylpyruvic Acid DDOPA->DHPPA D-Amino Acid Oxidase (DAO) LDOPA L-DOPA DHPPA->LDOPA Dopa Transaminase Dopamine Dopamine LDOPA->Dopamine AADC

Metabolic Pathway of D-DOPA.
DL-DOPA Metabolism

DL-DOPA is a racemic mixture containing equal amounts of L-DOPA and D-DOPA. Its metabolic fate is a composite of the individual pathways of its enantiomers. The L-DOPA component is rapidly metabolized by AADC, while the D-DOPA component undergoes the slower, two-step conversion to L-DOPA. This could theoretically result in a biphasic dopamine release profile, with an initial peak from the L-DOPA and a more sustained, lower-level release from the converted D-DOPA. However, detailed pharmacokinetic studies on DL-DOPA are limited.

Experimental Protocols

Enantioselective Analysis of DOPA Isomers

Objective: To determine the concentrations of L-DOPA and D-DOPA in biological samples.

Methodology: High-Performance Liquid Chromatography (HPLC) with electrochemical detection is a common method.

  • Sample Preparation: Plasma or brain tissue homogenates are deproteinized, often using an acid solution.[10]

  • Chromatographic Separation: A chiral stationary phase or a chiral mobile phase additive is used to separate the enantiomers.

  • Detection: Electrochemical detection provides high sensitivity for catecholic compounds like DOPA and its metabolites.[10][11]

A study by Wu et al. (2006) utilized an HPLC method to measure the generation of L-DOPA from D-DOPA in rat kidney homogenates. The experiment involved incubating D-DOPA with the homogenates and then analyzing the supernatant for the presence of L-DOPA. The use of specific inhibitors for DAO (sodium benzoate) and dopa transaminase (carbidopa) helped to elucidate the roles of these enzymes in the chiral inversion process.[6]

In Vivo Pharmacokinetic Studies in Mice

Objective: To determine the plasma and brain concentrations and oral bioavailability of DOPA isomers.

Methodology: As described in a study by Roberts et al. (2021):

  • Animal Model: Male C57Bl/6J mice.

  • Drug Administration: A single oral gavage dose of 50 mg/kg of the test compound.

  • Sample Collection: Blood and brain tissue were collected at specified time points (e.g., 30 and 60 minutes) post-administration.

  • Analysis: Plasma and brain homogenate concentrations were determined using a validated analytical method (details not specified in the abstract).

  • Pharmacokinetic Analysis: Parameters such as Area Under the Curve (AUC) were calculated from the concentration-time data to determine oral bioavailability.[1]

Logical Flow of D-DOPA to Dopamine Conversion

The conversion of D-DOPA to dopamine follows a sequential and unidirectional pathway, which is a key differentiator from the direct metabolism of L-DOPA.

D_DOPA_to_Dopamine_Flow cluster_D_DOPA D-DOPA Administration cluster_Metabolism Metabolic Conversion cluster_Action Pharmacological Action DDOPA D-DOPA DHPPA 3,4-Dihydroxyphenylpyruvic Acid DDOPA->DHPPA Oxidative Deamination (DAO) LDOPA L-DOPA DHPPA->LDOPA Transamination Dopamine Dopamine LDOPA->Dopamine Decarboxylation (AADC)

Conversion of D-DOPA to Dopamine.

Conclusion

The metabolic fates of L-DOPA and D-DOPA are stereospecific and have significant implications for their pharmacokinetic and pharmacodynamic profiles. L-DOPA undergoes rapid peripheral metabolism, necessitating co-administration with enzyme inhibitors to enhance its central bioavailability. D-DOPA, through a unique chiral inversion pathway involving D-amino acid oxidase and a transaminase, serves as a prodrug to L-DOPA, offering the potential for a more sustained dopaminergic effect. The metabolism of DL-DOPA reflects the combined pathways of its constituent isomers. Further research, particularly well-controlled comparative pharmacokinetic studies of all three isomers, is warranted to fully elucidate their therapeutic potential and optimize their clinical application.

References

Comparative

A Comparative Guide to 3-(2,5-Cyclohexadienyl)-L-alanine and its Alternatives in Research

For researchers, scientists, and drug development professionals, the selection of appropriate molecular probes and building blocks is paramount to experimental success. This guide provides a comprehensive comparison of 3...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate molecular probes and building blocks is paramount to experimental success. This guide provides a comprehensive comparison of 3-(2,5-Cyclohexadienyl)-L-alanine, a non-proteinogenic amino acid, with its alternatives, supported by experimental data and detailed protocols.

3-(2,5-Cyclohexadienyl)-L-alanine, also known as L-2,5-dihydrophenylalanine, is a synthetic analog of the essential amino acid L-phenylalanine. Its unique cyclohexadienyl ring structure offers distinct chemical properties that have been explored in various research applications, notably as an inhibitor of enzymes such as phenylalanine ammonia-lyase (PAL). However, a range of other phenylalanine analogs have also been developed, each with specific modifications designed to probe biological systems, enhance therapeutic properties, or serve as unique building blocks in peptide synthesis. This guide will delve into a comparative analysis of these alternatives, focusing on their performance in key biological assays.

Comparison of Phenylalanine Analogs as LAT1 Ligands

The L-type amino acid transporter 1 (LAT1) is a crucial transporter for large neutral amino acids, including phenylalanine, and is a key target in drug delivery, particularly for anticancer agents. The affinity (Ki) and transport efficiency (Vmax) of various phenylalanine analogs for LAT1 are critical parameters in their evaluation as potential therapeutic agents or delivery vectors.

Below is a summary of the inhibitory activity and transport rates of selected phenylalanine analogs against human LAT1 (hLAT1), as determined by their ability to inhibit the uptake of radiolabeled leucine and their own transport rate in a cellular model.

CompoundStructureKi (μM) for hLAT1Vmax (pmol/μg protein/min) for hLAT1
L-PhenylalaninePhenyl ring13.1 ± 1.511.8 ± 0.9
2-Iodo-L-phenylalaninePhenyl ring with iodine at position 22.9 ± 0.44.6 ± 0.5
3-Iodo-L-phenylalaninePhenyl ring with iodine at position 34.5 ± 0.6Not Reported
4-Iodo-L-phenylalaninePhenyl ring with iodine at position 411.5 ± 1.3Not Reported
Bicyclic-PheBicyclic (tetrahydro-naphthalene) ring7.3 ± 0.98.9 ± 0.7
α-Methyl-PhePhenyl ring with methyl group on α-carbon25.4 ± 3.19.5 ± 0.8

Data sourced from a study on the structure-activity characteristics of phenylalanine analogs for the L-type amino acid transporter 1 (LAT1)[1].

Experimental Protocols

Cellular Uptake and Inhibition Assay for LAT1

This protocol outlines the methodology used to determine the affinity (Ki) and transport rate (Vmax) of phenylalanine analogs for the LAT1 transporter.

Cell Culture:

  • HEK293 cells stably expressing human LAT1 (HEK-hLAT1) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic at 37°C in a humidified atmosphere of 5% CO2.

Inhibition Assay (to determine Ki):

  • Seed HEK-hLAT1 cells in 24-well plates and grow to confluence.

  • Wash the cells twice with pre-warmed Krebs-Henseleit buffer (pH 7.4).

  • Incubate the cells for 10 minutes at 37°C in Krebs-Henseleit buffer containing various concentrations of the test compound (e.g., 0.1 µM to 1 mM).

  • Add a fixed concentration of [¹⁴C]-L-leucine (a known LAT1 substrate) to each well and incubate for a defined period (e.g., 1 minute).

  • Stop the uptake by aspirating the medium and washing the cells three times with ice-cold Krebs-Henseleit buffer.

  • Lyse the cells with 0.1 M NaOH.

  • Measure the radioactivity in the cell lysates using a liquid scintillation counter.

  • The concentration of the test compound that inhibits 50% of the [¹⁴C]-L-leucine uptake (IC50) is calculated and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Transport Assay (to determine Vmax):

  • Preload the HEK-hLAT1 cells with [¹⁴C]-L-leucine by incubating them in Krebs-Henseleit buffer containing the radiolabeled substrate.

  • Wash the cells to remove extracellular [¹⁴C]-L-leucine.

  • Initiate efflux by adding Krebs-Henseleit buffer containing a high concentration of the test compound.

  • Collect the extracellular buffer at various time points.

  • Measure the radioactivity in the collected buffer to determine the rate of [¹⁴C]-L-leucine efflux.

  • The maximal transport rate (Vmax) is calculated from the initial rate of efflux.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general workflow for evaluating phenylalanine analogs and the signaling pathway involved in LAT1-mediated transport.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_assay Biological Evaluation cluster_data Data Analysis Synthesis Synthesis of Phenylalanine Analogs Purification Purification (e.g., HPLC) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Cell_Culture Cell Culture (e.g., HEK-hLAT1) Characterization->Cell_Culture Inhibition_Assay Inhibition Assay (Ki determination) Cell_Culture->Inhibition_Assay Transport_Assay Transport Assay (Vmax determination) Cell_Culture->Transport_Assay Data_Analysis Data Analysis & Comparison Inhibition_Assay->Data_Analysis Transport_Assay->Data_Analysis SAR Structure-Activity Relationship Data_Analysis->SAR

Figure 1. Experimental workflow for comparing phenylalanine analogs.

LAT1_Signaling_Pathway cluster_membrane Plasma Membrane LAT1 LAT1/4F2hc Complex Phe_Analog_Int Phenylalanine Analog LAT1->Phe_Analog_Int Extracellular Extracellular Space Phe_Analog_Ext Phenylalanine Analog Intracellular Intracellular Space Phe_Analog_Ext->LAT1 Binding & Transport Cellular_Effects Downstream Cellular Effects (e.g., Protein Synthesis, Drug Action) Phe_Analog_Int->Cellular_Effects

Figure 2. LAT1-mediated transport of phenylalanine analogs.

Discussion and Conclusion

The data presented highlight the significant impact of structural modifications to the phenylalanine scaffold on its interaction with the LAT1 transporter. For instance, the introduction of a bulky iodine atom at the 2-position of the phenyl ring (2-Iodo-L-phenylalanine) increases affinity for LAT1 (lower Ki) but reduces the transport rate (lower Vmax) compared to the parent L-phenylalanine[1]. This suggests a trade-off between binding and translocation. In contrast, the bicyclic analog (Bicyclic-Phe) maintains a reasonably high affinity while exhibiting a transport rate comparable to L-phenylalanine, making it an interesting candidate for further investigation[1].

The choice of a phenylalanine analog in research will ultimately depend on the specific application. For studies requiring high-affinity binding to LAT1, analogs like 2-Iodo-L-phenylalanine may be advantageous. For applications where efficient transport into the cell is critical, analogs like Bicyclic-Phe might be more suitable. Further experimental evaluation of 3-(2,5-Cyclohexadienyl)-L-alanine within this and other comparative frameworks is necessary to fully elucidate its potential as a research tool and therapeutic lead.

References

Validation

performance comparison of different HPLC columns for amino acid separation

For researchers, scientists, and professionals in drug development, the accurate separation and quantification of amino acids are critical for a multitude of applications, from protein characterization to metabolic studi...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate separation and quantification of amino acids are critical for a multitude of applications, from protein characterization to metabolic studies. High-Performance Liquid Chromatography (HPLC) remains the cornerstone technique for amino acid analysis. The choice of HPLC column is paramount and directly influences the resolution, sensitivity, and speed of the analysis. This guide provides an objective comparison of the most common HPLC column technologies for amino acid separation—Reversed-Phase (RP), Ion-Exchange (IEX), and Hydrophilic Interaction Liquid Chromatography (HILIC)—supported by experimental data and detailed protocols.

Principles of Separation: A Comparative Overview

The selection of an HPLC column for amino acid analysis hinges on the physicochemical properties of the amino acids and the specific requirements of the analytical method. The three primary modes of separation each leverage different properties of the amino acids to achieve resolution.

  • Reversed-Phase (RP) HPLC: This technique separates molecules based on their hydrophobicity. Since amino acids are inherently polar, they exhibit poor retention on nonpolar stationary phases like C18 or C8.[1] Therefore, a derivatization step is necessary to attach a hydrophobic tag to the amino acids, increasing their retention and enabling separation.[2][3][4] Common derivatization reagents include o-phthalaldehyde (OPA), 9-fluorenyl-methyl chloroformate (FMOC), and phenylisothiocyanate (PITC).[5] This method is widely used due to its high efficiency and compatibility with UV or fluorescence detection.[4]

  • Ion-Exchange Chromatography (IEX): IEX separates molecules based on their net charge, which is dependent on the pH of the mobile phase.[6] Amino acids are zwitterionic, possessing both positive and negative charges. In cation-exchange chromatography, the most common approach for amino acid analysis, the stationary phase is negatively charged, and the amino acids are separated based on their positive charges.[7] A key advantage of IEX is that it typically does not require a derivatization step before separation, although a post-column derivatization with reagents like ninhydrin is often employed for detection.[8][9] This method is known for its robustness and the minimal sample preparation required.[8]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is ideal for the separation of highly polar compounds like underivatized amino acids.[1][10][11] The stationary phase is polar (e.g., silica, amide), and the mobile phase is a high-concentration organic solvent with a small amount of aqueous buffer.[12] Separation is achieved through a partitioning mechanism where analytes move between the bulk mobile phase and a water-enriched layer on the surface of the stationary phase.[10] HILIC is particularly advantageous when coupled with mass spectrometry (MS) detection, as it avoids the derivatization step that can interfere with ionization.[12]

Performance Comparison of HPLC Columns

The following tables summarize the performance characteristics of different HPLC columns for the separation of a standard mixture of amino acids. The data is compiled from various studies to provide a comparative overview.

Table 1: Performance Characteristics of Different HPLC Column Types for Amino Acid Analysis

FeatureReversed-Phase (C18) with Pre-column DerivatizationIon-Exchange (Cation Exchange) with Post-column DerivatizationHydrophilic Interaction (Amide/Silica)
Principle Hydrophobic interactions of derivatized amino acids.Electrostatic interactions based on the net charge of amino acids.[6][7]Partitioning of polar amino acids between a polar stationary phase and a partially aqueous mobile phase.[10]
Derivatization Required (Pre-column, e.g., OPA, FMOC).[2][3][4][5]Optional but common (Post-column, e.g., Ninhydrin).[9]Not required.[1][3]
Detection UV, Fluorescence, MS.[4]UV-Vis (with Ninhydrin), MS.Primarily MS, also compatible with ELSD.[12]
Resolution High, especially for hydrophobic amino acids.Excellent, particularly for complex physiological samples.[8]Good, with effective separation of isomers like leucine and isoleucine.[11]
Analysis Time Fast, with modern UHPLC systems.Traditionally longer, but has been improved with newer technologies.[9]Can be rapid, especially with optimized gradients.[11]
Advantages High sensitivity with fluorescence detection, mature and robust methods.[5]Minimal sample preparation, high specificity with post-column derivatization.[8]Direct analysis of underivatized amino acids, excellent compatibility with MS.[12]
Disadvantages Derivatization step can be time-consuming and introduce variability.Can be sensitive to mobile phase pH and ionic strength, potentially longer run times.[8]Can be less robust than RP-HPLC, sensitive to water content in the mobile phase.

Table 2: Representative Chromatographic Conditions and Performance Data

ParameterAgilent AdvanceBio AAA (RP)Pickering Laboratories Cation-ExchangeWaters ACQUITY UPLC BEH Amide (HILIC)
Column AdvanceBio AAA, 4.6 x 100 mm, 2.7 µmHigh-efficiency Sodium Cation-Exchange ColumnACQUITY UPLC BEH Amide, 2.1 x 150 mm, 1.7 µm
Mobile Phase A 10 mM Na2HPO4, 10 mM Na2B4O7, pH 8.2Sodium Eluent Na31510 mM Ammonium Formate, pH 3.0 in 90:10 ACN:H2O
Mobile Phase B ACN:MeOH:H2O (45:45:10 v/v/v)Sodium Eluent Na74010 mM Ammonium Formate, pH 3.0 in 50:50 ACN:H2O
Gradient Optimized gradient for separation of OPA/FMOC derivatives.Step gradient of different sodium eluents.Gradient from high to low organic content.
Flow Rate 2.0 mL/min0.4 mL/min0.4 mL/min
Temperature 40 °C30-60 °C gradient30 °C
Detection Diode Array Detector (338 nm for OPA, 262 nm for FMOC)UV-Vis (570 nm and 440 nm with Ninhydrin)Mass Spectrometry (ESI+)
Run Time ~12 minutes~70 minutes~35 minutes
Resolution of Leu/Ile Baseline resolved.Baseline resolved.Baseline resolved.[11]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing results. Below are representative experimental protocols for each of the discussed HPLC techniques.

Protocol 1: Reversed-Phase HPLC with Pre-column OPA/FMOC Derivatization

This protocol is based on the Agilent AdvanceBio AAA method.[13]

  • Sample Preparation:

    • For protein hydrolysates, hydrolyze the protein sample using 6 M HCl at 110°C for 24 hours.[14]

    • Neutralize the hydrolysate and dilute to the desired concentration with 0.1 N HCl.

  • Derivatization (Automated):

    • The autosampler mixes the sample with borate buffer (pH 10.2).

    • OPA reagent is added and allowed to react with primary amino acids for a set time.

    • FMOC reagent is then added to react with secondary amino acids.

    • The reaction is quenched with the injection of the sample onto the column.

  • HPLC Conditions:

    • Column: Agilent AdvanceBio AAA (e.g., 4.6 x 100 mm, 2.7 µm).

    • Mobile Phase A: 10 mM Disodium Phosphate, 10 mM Sodium Borate, pH 8.2.

    • Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10, v/v/v).

    • Gradient: A typical gradient starts with a low percentage of B, increasing to elute the more hydrophobic derivatized amino acids.

    • Flow Rate: 2.0 mL/min.

    • Column Temperature: 40 °C.

    • Detection: Diode Array Detector (DAD) monitoring at 338 nm (for OPA derivatives) and 262 nm (for FMOC derivatives).

Protocol 2: Ion-Exchange Chromatography with Post-column Ninhydrin Derivatization

This protocol is representative of methods used with dedicated amino acid analyzers.[9]

  • Sample Preparation:

    • Deproteinize physiological fluid samples with an appropriate agent like sulfosalicylic acid.

    • Centrifuge and filter the supernatant.

    • Dilute the sample in a lithium-based loading buffer.

  • HPLC Conditions:

    • Column: High-resolution sodium or lithium cation-exchange column.

    • Mobile Phase: A series of sodium or lithium citrate buffers with increasing pH and ionic strength are used in a step gradient.[8]

    • Flow Rate: Typically 0.3-0.6 mL/min.

    • Column Temperature: A temperature gradient (e.g., 30°C to 70°C) is often employed to improve the separation of certain amino acids.[8]

  • Post-column Derivatization and Detection:

    • The column effluent is mixed with a ninhydrin reagent solution.

    • The mixture passes through a heated reaction coil (e.g., 130°C) to facilitate the color-forming reaction.

    • A photometer measures the absorbance at 570 nm (for primary amino acids) and 440 nm (for secondary amino acids like proline).

Protocol 3: HILIC-MS for Underivatized Amino Acids

This protocol is based on methods developed for the analysis of underivatized amino acids.[11]

  • Sample Preparation:

    • Extract amino acids from the sample matrix using a suitable solvent (e.g., methanol).

    • A solid-phase extraction (SPE) step may be necessary for cleanup of complex samples.[1]

    • Reconstitute the final extract in a high-organic solvent mixture (e.g., 75% acetonitrile) for injection.

  • HPLC Conditions:

    • Column: Waters ACQUITY UPLC BEH Amide or a similar HILIC column (e.g., 2.1 x 150 mm, 1.7 µm).

    • Mobile Phase A: Acetonitrile with a low concentration of an additive like formic acid or ammonium formate (e.g., 0.1% formic acid in acetonitrile).

    • Mobile Phase B: Water with the same additive (e.g., 0.1% formic acid in water).

    • Gradient: Start with a high percentage of mobile phase A (e.g., 95%) and gradually increase the percentage of mobile phase B to elute the polar amino acids.

    • Flow Rate: 0.2-0.5 mL/min.

    • Column Temperature: 30-40 °C.

    • Detection: Mass Spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for each HPLC-based amino acid analysis method.

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization (Pre-column) cluster_hplc HPLC Analysis Protein_Hydrolysis Protein Hydrolysis (if applicable) Dilution Dilution Protein_Hydrolysis->Dilution Derivatization Automated OPA/FMOC Derivatization Dilution->Derivatization Injection Injection Derivatization->Injection RP_Column Reversed-Phase Column (C18) Injection->RP_Column Detection UV/Fluorescence Detection RP_Column->Detection

Caption: Workflow for Reversed-Phase HPLC analysis of amino acids with pre-column derivatization.

IEX_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_post_deriv Post-column Derivatization & Detection Deproteinization Deproteinization Filtration Filtration Deproteinization->Filtration Injection Injection Filtration->Injection IEX_Column Ion-Exchange Column Injection->IEX_Column Reaction_Coil Ninhydrin Reaction Coil IEX_Column->Reaction_Coil Detection Photometric Detection Reaction_Coil->Detection

Caption: Workflow for Ion-Exchange Chromatography of amino acids with post-column derivatization.

HILIC_MS_Workflow cluster_prep Sample Preparation cluster_lcms HILIC-MS Analysis Extraction Extraction SPE_Cleanup SPE Cleanup (optional) Extraction->SPE_Cleanup Reconstitution Reconstitution in High Organic SPE_Cleanup->Reconstitution Injection Injection Reconstitution->Injection HILIC_Column HILIC Column Injection->HILIC_Column MS_Detection Mass Spectrometry Detection (ESI+) HILIC_Column->MS_Detection

Caption: Workflow for HILIC-MS analysis of underivatized amino acids.

Conclusion

The choice of an HPLC column for amino acid analysis is a critical decision that depends on the specific analytical goals, sample matrix, available instrumentation, and desired throughput.

  • Reversed-phase HPLC with pre-column derivatization is a high-sensitivity and high-throughput method, well-suited for routine analysis with UV or fluorescence detection.

  • Ion-exchange chromatography offers a robust and reliable method, especially for complex physiological samples, with the advantage of minimal sample preparation.

  • HILIC is the emerging technique of choice for the analysis of underivatized amino acids, offering excellent compatibility with mass spectrometry and simplifying the analytical workflow by eliminating the need for derivatization.

By understanding the principles, performance characteristics, and experimental protocols associated with each of these column technologies, researchers can make an informed decision to select the most appropriate method for their amino acid analysis needs.

References

Comparative

A Comparative Guide to Validating Alanine Racemase Inhibitors

For Researchers, Scientists, and Drug Development Professionals Alanine racemase (Alr) is a crucial enzyme in prokaryotes, responsible for the conversion of L-alanine to D-alanine, an essential component of the bacterial...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Alanine racemase (Alr) is a crucial enzyme in prokaryotes, responsible for the conversion of L-alanine to D-alanine, an essential component of the bacterial cell wall's peptidoglycan layer.[1][2][3][4] Its absence in higher eukaryotes makes it an attractive and specific target for the development of novel antibacterial agents.[1][2][3][4] This guide provides a comparative overview of common inhibitors of alanine racemase and details the experimental protocols for validating their inhibitory effects.

Comparison of Alanine Racemase Inhibitors

A variety of compounds have been identified as inhibitors of alanine racemase. These can be broadly categorized as substrate analogs, which often covalently bind to the pyridoxal 5'-phosphate (PLP) cofactor, and non-substrate analogs that may offer greater specificity.[2][5] The efficacy of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). A lower value for these parameters indicates a more potent inhibitor.

InhibitorTypeOrganismIC50 (μM)Ki (μM)Reference
D-CycloserineSubstrate AnalogStreptococcus iniae--[6]
Mycobacterium tuberculosis--[5]
AlafosfalinSubstrate Analog---[1]
O-carbamyl-D-serineSubstrate Analog---[1][2]
Chlorovinyl glycineSubstrate Analog---[1][2]
Alanine phosphonateSubstrate Analog---[2][5]
β,β,β-trifluoroalanineSubstrate Analog---[5]
1-amino-cyclopropane phosphonateSubstrate Analog---[5]
β-chloro-alanineSubstrate Analog---[5]
β-fluoroalanineSubstrate Analog---[5]
HydroquinoneNon-Substrate AnalogStreptococcus iniae11.39-[6]
Homogentisic acidNon-Substrate AnalogStreptococcus iniae12.27-[6]

Note: IC50 and Ki values can vary depending on the specific experimental conditions and the source of the enzyme.

Experimental Protocols

Accurate and reproducible experimental design is critical for the validation of potential alanine racemase inhibitors. The following are detailed methodologies for key assays.

Coupled Enzyme Assay for Alanine Racemase Activity

This is a widely used method to determine the kinetic parameters of alanine racemase inhibition. The assay couples the racemization of D-alanine to L-alanine with the deamination of L-alanine by L-alanine dehydrogenase, which results in the reduction of NAD+ to NADH. The increase in NADH concentration can be monitored spectrophotometrically at 340 nm.[5]

Materials:

  • Purified alanine racemase

  • L-alanine dehydrogenase

  • D-alanine (substrate)

  • NAD+

  • Tricine buffer (100 mM, pH 8.5)

  • Test inhibitor compound

  • 384-well microtiter plates

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare the reaction mixture: In a 384-well plate, prepare a reaction cocktail containing 12 nM alanine racemase, 1 mM NAD+, and 0.03 units/mL L-alanine dehydrogenase in 100 mM Tris-Tricine buffer.

  • Add inhibitor: Add varying concentrations of the test inhibitor to the wells. Include a positive control (a known inhibitor like D-cycloserine) and a negative control (vehicle, e.g., DMSO).

  • Pre-incubation: Incubate the plate for 30 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction: Start the enzymatic reaction by adding 2.5 mM D-alanine to each well.

  • Monitor NADH production: Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals for 20 minutes using a plate reader.

  • Data analysis: Calculate the initial reaction velocities from the linear portion of the absorbance versus time plot. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC assay is a fundamental technique in microbiology used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This assay assesses the whole-cell activity of the inhibitor.

Materials:

  • Bacterial strain of interest (e.g., Mycobacterium tuberculosis, Streptococcus iniae)

  • Appropriate liquid growth medium (e.g., 7H10 broth for M. tuberculosis)

  • Test inhibitor compound

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Prepare inhibitor dilutions: Prepare a serial dilution of the test inhibitor in the appropriate growth medium in a 96-well plate.

  • Inoculate with bacteria: Add a standardized inoculum of the bacterial suspension to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., temperature, time) for the specific bacterial strain.

  • Determine MIC: The MIC is the lowest concentration of the inhibitor at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Visualizing Key Processes

To better understand the context and workflow of alanine racemase inhibition studies, the following diagrams illustrate the biochemical pathway and a typical experimental workflow.

AlanineRacemasePathway L_Alanine L-Alanine Alr Alanine Racemase (Alr) (PLP-dependent) L_Alanine->Alr D_Alanine D-Alanine Peptidoglycan Peptidoglycan Precursor D_Alanine->Peptidoglycan CellWall Bacterial Cell Wall Peptidoglycan->CellWall Alr->D_Alanine Inhibitor Inhibitor (e.g., D-cycloserine) Inhibitor->Alr

Caption: Biochemical pathway of alanine racemase in bacterial cell wall synthesis.

ExperimentalWorkflow cluster_in_vitro In Vitro Assays cluster_in_vivo Whole-Cell & In Vivo Assays InhibitorScreening High-Throughput Screening of Compound Library HitValidation Hit Validation & IC50 Determination (Coupled Enzyme Assay) InhibitorScreening->HitValidation MechanismOfAction Mechanism of Action Studies (e.g., Kinetics, Crystallography) HitValidation->MechanismOfAction MIC_Determination Minimum Inhibitory Concentration (MIC) Assay HitValidation->MIC_Determination ToxicityAssay Cytotoxicity Assays (Mammalian Cell Lines) MIC_Determination->ToxicityAssay AnimalModel Efficacy in Animal Models ToxicityAssay->AnimalModel

Caption: General experimental workflow for validating an alanine racemase inhibitor.

References

Validation

Comparative Analysis of Enzyme Kinetics with L-Alanine as a Key Substrate

For Immediate Release A comprehensive comparative analysis of the kinetic parameters of several key enzymes that utilize L-alanine as a substrate is presented, offering valuable insights for researchers in drug developme...

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive comparative analysis of the kinetic parameters of several key enzymes that utilize L-alanine as a substrate is presented, offering valuable insights for researchers in drug development and metabolic engineering. This guide provides a detailed examination of Alanine Racemase, Alanine Aminotransferase (ALT), and Serine-Pyruvate Aminotransferase (SPT), summarizing their kinetic properties and the experimental methodologies used for their characterization.

Executive Summary

L-alanine is a central molecule in various metabolic pathways across a wide range of organisms. Understanding the kinetic behavior of enzymes that catalyze reactions involving L-alanine is crucial for developing novel therapeutics, particularly antimicrobial agents targeting bacterial cell wall synthesis, and for diagnosing and monitoring liver diseases. This guide consolidates kinetic data (Km, Vmax, and kcat) for Alanine Racemase, ALT, and SPT from various sources, presenting them in a standardized format for easy comparison. Detailed experimental protocols for the assays used to determine these parameters are also provided to ensure reproducibility and aid in the design of new experiments.

Data Presentation: A Comparative Overview of Kinetic Parameters

The following tables summarize the kinetic parameters of Alanine Racemase, Alanine Aminotransferase, and Serine-Pyruvate Aminotransferase with respect to L-alanine and other relevant substrates. These values provide a quantitative basis for comparing the efficiency and substrate affinity of these enzymes from different biological sources.

Table 1: Kinetic Parameters of Alanine Racemase for L-Alanine

OrganismK_m_ (mM) for L-AlanineV_max_ (U/mg)k_cat_ (s⁻¹)Citation(s)
Streptococcus iniae33.112426Not Reported[1]
Bacillus stearothermophilusNot ReportedNot ReportedNot Reported[2][3][4][5][6]
Pseudomonas aeruginosaSimilar to D-alanine~3-fold lower than DadXNot Reported[7][8][9]

Table 2: Kinetic Parameters of Alanine Aminotransferase (ALT)

Organism/SourceSubstrateK_m_ (mM)V_max_ (mM/min or U/mg)Citation(s)
Rat Liver (fasted)L-Alanine0.51Not Reported[10]
Rat Liver (fasted)2-Oxoglutarate0.12Not Reported[10]
Rat Brain (mitochondrial & cell sap)L-Alanine10⁻³ M orderNot Reported[11]
General (Microchip Electrophoresis)L-Alanine (Forward)10.120.48 mM/min[12]
General (Microchip Electrophoresis)L-Glutamate (Reverse)3.220.22 mM/min[12]

Table 3: Substrate Specificity of Serine-Pyruvate Aminotransferase (SPT)

OrganismPreferred Amino DonorsPreferred Amino AcceptorsNotes on L-Alanine FormationCitation(s)
RatL-Serine and other neutral L-α-amino acidsPyruvate, GlyoxylateThe reverse reaction with hydroxypyruvate and alanine is possible.[13]
Human, Dog, CatL-Serine, L-AlaninePyruvate, Hydroxypyruvate, GlyoxylateThe reverse activity (with hydroxypyruvate and alanine) was higher than the forward reaction (with serine and pyruvate) for dog and cat enzymes.[13]

Experimental Protocols

Accurate determination of kinetic parameters is fundamental to enzymology. The following are detailed methodologies for the key experiments cited in this guide.

Alanine Racemase Activity Assay (Coupled Enzyme Assay)

This spectrophotometric assay measures the racemization of L-alanine to D-alanine. The production of D-alanine is coupled to a second enzymatic reaction that results in a measurable change in absorbance.

Principle: Alanine racemase converts L-alanine to D-alanine. The D-alanine produced is then oxidized by D-amino acid oxidase, which generates hydrogen peroxide (H₂O₂). The H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate, leading to a color change that can be monitored spectrophotometrically.

Reagents:

  • Tris-HCl buffer (pH 8.0)

  • L-Alanine (substrate)

  • D-Amino acid oxidase

  • Horseradish peroxidase (HRP)

  • Chromogenic substrate (e.g., 4-aminoantipyrine and N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methylaniline)

  • Purified Alanine Racemase

Procedure:

  • A reaction mixture is prepared containing Tris-HCl buffer, L-alanine, D-amino acid oxidase, HRP, and the chromogenic substrates.

  • The reaction is initiated by the addition of the purified alanine racemase enzyme.

  • The increase in absorbance at a specific wavelength (e.g., 550 nm) is monitored over time using a microplate reader.

  • The initial reaction rates are calculated from the linear portion of the absorbance versus time curve.

  • Kinetic parameters (K_m_ and V_max_) are determined by measuring the initial rates at various L-alanine concentrations and fitting the data to the Michaelis-Menten equation.

Alanine Aminotransferase (ALT) Activity Assay (Coupled Enzyme Assay)

This is a classic and widely used method for determining ALT activity, often employed in clinical diagnostics.

Principle: ALT catalyzes the transfer of an amino group from L-alanine to α-ketoglutarate, producing pyruvate and L-glutamate. The rate of pyruvate formation is measured by a coupled enzymatic reaction where lactate dehydrogenase (LDH) reduces pyruvate to lactate, with the concomitant oxidation of NADH to NAD⁺. The decrease in absorbance at 340 nm due to NADH oxidation is directly proportional to the ALT activity.[14]

Reagents:

  • Phosphate buffer (pH 7.4)

  • L-Alanine

  • α-Ketoglutarate

  • NADH

  • Lactate dehydrogenase (LDH)

  • Sample containing ALT (e.g., serum, tissue homogenate)

Procedure:

  • A reaction mixture is prepared containing phosphate buffer, L-alanine, and NADH.

  • The sample containing ALT is added to the mixture.

  • The reaction is initiated by the addition of α-ketoglutarate.

  • The decrease in absorbance at 340 nm is monitored spectrophotometrically at a constant temperature (e.g., 37°C).

  • The ALT activity is calculated from the rate of change in absorbance.

Serine-Pyruvate Aminotransferase (SPT) Activity Assay

The activity of SPT can be measured by monitoring the formation of one of its products. The reverse reaction, leading to L-alanine formation, can be assayed by measuring the consumption of hydroxypyruvate or the production of L-alanine.

Principle: In the reverse reaction, SPT catalyzes the transfer of an amino group from L-alanine to 3-hydroxypyruvate, producing L-serine and pyruvate. The consumption of 3-hydroxypyruvate can be monitored by following the decrease in its absorbance at 340 nm in the presence of NADH and glycerate dehydrogenase.

Reagents:

  • Tris-HCl buffer (pH 8.0)

  • L-Alanine

  • 3-Hydroxypyruvate

  • NADH

  • Glycerate dehydrogenase

  • Purified SPT

Procedure:

  • A reaction mixture is prepared containing Tris-HCl buffer, L-alanine, and NADH.

  • The purified SPT enzyme is added to the mixture.

  • The reaction is initiated by the addition of 3-hydroxypyruvate.

  • The decrease in absorbance at 340 nm due to NADH oxidation is monitored over time.

  • The initial reaction rates at varying concentrations of L-alanine and 3-hydroxypyruvate are used to determine the kinetic parameters.

Mandatory Visualization

To facilitate a deeper understanding of the enzymatic processes and experimental workflows, the following diagrams have been generated using Graphviz.

Alanine_Racemase_Reaction L_Alanine L-Alanine Enzyme Alanine Racemase (PLP-dependent) L_Alanine->Enzyme Binds D_Alanine D-Alanine D_Alanine->Enzyme Binds Enzyme->L_Alanine Releases Enzyme->D_Alanine Releases

Caption: Reversible racemization of L-alanine to D-alanine by Alanine Racemase.

ALT_Coupled_Assay_Workflow cluster_reaction1 ALT Reaction cluster_reaction2 LDH Coupled Reaction L_Alanine L-Alanine ALT ALT L_Alanine->ALT Alpha_KG α-Ketoglutarate Alpha_KG->ALT Pyruvate Pyruvate LDH LDH Pyruvate->LDH Pyruvate->LDH L_Glutamate L-Glutamate ALT->Pyruvate ALT->L_Glutamate NADH NADH NADH->LDH Lactate Lactate NAD NAD+ LDH->Lactate LDH->NAD Measurement Measure Absorbance Decrease at 340 nm LDH->Measurement Monitors NADH consumption

Caption: Workflow of the coupled enzyme assay for Alanine Aminotransferase (ALT) activity.

References

Safety & Regulatory Compliance

Safety

Proper Disposal of 3-(2,5-Cyclohexadienyl)-L-alanine: A Step-by-Step Guide for Laboratory Professionals

Core Principles of Disposal Due to the presence of the cyclohexadienyl group, which may introduce hazards not typical of simple amino acids, 3-(2,5-Cyclohexadienyl)-L-alanine should be managed as a chemical waste product...

Author: BenchChem Technical Support Team. Date: November 2025

Core Principles of Disposal

Due to the presence of the cyclohexadienyl group, which may introduce hazards not typical of simple amino acids, 3-(2,5-Cyclohexadienyl)-L-alanine should be managed as a chemical waste product. This approach ensures the highest level of safety and compliance. The parent compound, L-alanine, is generally not classified as hazardous.[1] However, cyclohexadiene is a flammable liquid, indicating that its derivatives may possess hazardous properties.

Disposal procedures should always align with federal, state, and local regulations. When in doubt, treating the substance as hazardous waste is the most prudent course of action.

Quantitative Data Summary

For quick reference, the following table summarizes key physical and chemical properties relevant to the handling and disposal of substances with similar functional groups.

PropertyL-Alanine1,3-Cyclohexadiene
Physical State Solid[1]Liquid
Appearance White[1]Colorless
Odor Odorless[1]Stench
Flammability Not flammable[1]Highly flammable liquid and vapor
Stability Stable under normal conditions[1]Can form explosive peroxides on exposure to air

Detailed Disposal Protocols

The following step-by-step protocols are designed to guide researchers, scientists, and drug development professionals in the safe disposal of 3-(2,5-Cyclohexadienyl)-L-alanine.

Step 1: Waste Identification and Segregation

Properly identifying and segregating chemical waste is the first critical step in ensuring safe disposal.

  • Labeling: All waste containers must be clearly labeled with the full chemical name: "3-(2,5-Cyclohexadienyl)-L-alanine" and its CAS number (16055-12-2).

  • Waste Stream Segregation: Do not mix 3-(2,5-Cyclohexadienyl)-L-alanine waste with other chemical waste streams unless explicitly permitted by your institution's EHS office. Incompatible materials can lead to dangerous reactions.

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for waste collection. The original product container, if in good condition, is often a suitable choice.

Step 2: Handling and Personal Protective Equipment (PPE)

Adherence to proper handling procedures and the use of appropriate PPE are essential to minimize exposure and ensure personal safety.

  • Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust or aerosols.

  • Personal Protective Equipment:

    • Eye Protection: Wear chemical safety goggles or glasses.

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

    • Body Protection: A lab coat is required to protect street clothing.

Step 3: Disposal of Uncontaminated and Contaminated Waste

The nature of the waste—whether it is the pure compound or contaminated materials—will dictate the specific disposal path.

A. Uncontaminated/Expired 3-(2,5-Cyclohexadienyl)-L-alanine:

  • Small Quantities (typically < 10g):

    • Place the solid material in a labeled, sealed container.

    • Consult your institution's guidelines for the disposal of non-hazardous or minimally hazardous chemical waste. Some institutions may permit disposal in the regular trash if the substance is confirmed to be non-hazardous. However, given the lack of specific data, a more conservative approach is to manage it through the chemical waste program.

  • Large Quantities (typically > 10g):

    • Package the material in a clearly labeled, sealed, and robust container.

    • Arrange for pickup by your institution's hazardous waste management service.

B. Contaminated Waste (e.g., paper towels, gloves, pipette tips):

  • Solid Waste:

    • Collect all contaminated solid materials in a designated, labeled waste bag or container.

    • This waste should be treated as chemical waste and disposed of through your institution's hazardous waste program.

  • Liquid Waste (solutions containing the compound):

    • Collect all aqueous and solvent-based solutions in a labeled, sealed, and appropriate waste container.

    • Never dispose of solutions containing this compound down the drain unless explicitly approved by your EHS department.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of 3-(2,5-Cyclohexadienyl)-L-alanine.

DisposalWorkflow Disposal Workflow for 3-(2,5-Cyclohexadienyl)-L-alanine Start Waste Generated Identify Identify Waste: - Uncontaminated Compound - Contaminated Materials Start->Identify Segregate Segregate and Label Waste Container Identify->Segregate Contaminated Contaminated Materials Identify->Contaminated SmallQuant Small Quantity (<10g)? Segregate->SmallQuant LargeQuant Large Quantity (>10g) SmallQuant->LargeQuant No ConsultEHS Consult Institutional EHS Guidelines SmallQuant->ConsultEHS Yes ChemWaste Dispose as Chemical Waste via EHS LargeQuant->ChemWaste Contaminated->ChemWaste ConsultEHS->ChemWaste Default/Recommended Trash Dispose in Regular Trash (If permitted by EHS) ConsultEHS->Trash If confirmed non-hazardous

Caption: Decision workflow for the disposal of 3-(2,5-Cyclohexadienyl)-L-alanine.

This guide provides a framework for the safe and compliant disposal of 3-(2,5-Cyclohexadienyl)-L-alanine. Always prioritize your local safety protocols and consult with your EHS department for specific guidance.

References

Handling

Essential Safety and Operational Guidance for Handling 3-(2,5-Cyclohexadienyl)-L-alanine

Disclaimer: No specific Safety Data Sheet (SDS) for 3-(2,5-Cyclohexadienyl)-L-alanine was found in available public databases. The following guidance is based on the chemical structure, general laboratory safety principl...

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 3-(2,5-Cyclohexadienyl)-L-alanine was found in available public databases. The following guidance is based on the chemical structure, general laboratory safety principles for handling novel amino acid derivatives, and information on related chemical structures such as cyclohexadienes. Researchers, scientists, and drug development professionals must conduct a thorough risk assessment before handling this compound.

Immediate Safety and Personal Protective Equipment (PPE)

Given the unknown toxicological properties of 3-(2,5-Cyclohexadienyl)-L-alanine, a cautious approach is paramount. The presence of the cyclohexadienyl moiety suggests potential reactivity and possible flammability, similar to related compounds like 1,3-cyclohexadiene and 1,4-cyclohexadiene, which are classified as highly flammable liquids. Therefore, stringent adherence to PPE protocols is essential to minimize exposure and ensure personal safety.

Recommended Personal Protective Equipment:

PPE CategoryRecommended EquipmentPurpose
Eye Protection Chemical safety goggles or a face shield.Protects against splashes, dust, and unforeseen reactions. Standard safety glasses are not sufficient.
Hand Protection Chemically resistant gloves (e.g., Nitrile or Neoprene). It is crucial to double-glove and to change gloves immediately if contaminated.Prevents skin contact and absorption. The specific glove material should be chosen based on the solvent used, and breakthrough times should be considered for prolonged handling.
Body Protection A flame-resistant laboratory coat, fully buttoned. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended.Protects against spills and splashes. Flame-resistant material is recommended due to the potential flammability of the cyclohexadienyl group.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates. This is particularly important when handling the compound as a powder or when there is a potential for aerosol generation. The specific type of respirator should be determined by a risk assessment.Prevents inhalation of the compound, which could be harmful. Use in a well-ventilated area, preferably within a certified chemical fume hood.
Foot Protection Closed-toe, liquid-resistant shoes.Protects feet from spills.

Operational and Disposal Plans

Handling Procedures:

  • Preparation:

    • Read and understand this guidance and any internal safety protocols before starting work.

    • Ensure a certified chemical fume hood is operational and available.

    • Have an emergency plan in place, including the location of safety showers, eyewash stations, and fire extinguishers.

    • Assemble all necessary equipment and reagents before bringing the 3-(2,5-Cyclohexadienyl)-L-alanine into the work area.

  • During Handling:

    • All handling of 3-(2,5-Cyclohexadienyl)-L-alanine, including weighing and dilutions, should be conducted within a chemical fume hood.

    • Use the smallest quantity of the compound necessary for the experiment.

    • Avoid the formation of dust and aerosols.

    • Keep the container tightly closed when not in use.

    • Ground all equipment to prevent static discharge, which could be an ignition source.

  • Spill Management:

    • In case of a small spill, absorb the material with an inert, non-combustible absorbent (e.g., sand or vermiculite).

    • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan:

  • All waste containing 3-(2,5-Cyclohexadienyl)-L-alanine, including contaminated PPE and absorbent materials, must be treated as hazardous waste.

  • Dispose of the waste in a clearly labeled, sealed container.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.

Experimental Workflow for Safe Handling

G cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Management & Disposal cluster_decon Decontamination prep1 Conduct Risk Assessment prep2 Review Safety Information prep1->prep2 prep3 Prepare Engineering Controls (Fume Hood, etc.) prep2->prep3 prep4 Don Appropriate PPE prep3->prep4 handle1 Weigh/Measure Compound in Fume Hood prep4->handle1 Proceed to Handling handle2 Perform Experiment handle1->handle2 handle3 Monitor for Spills or Exposure handle2->handle3 dispose1 Segregate Hazardous Waste handle3->dispose1 Generate Waste decon1 Clean Work Area handle3->decon1 Experiment Complete spill Spill or Exposure? handle3->spill dispose2 Label Waste Container dispose1->dispose2 dispose3 Store Waste in Designated Area dispose2->dispose3 dispose4 Arrange for Professional Disposal dispose3->dispose4 decon2 Doff PPE Correctly decon1->decon2 decon3 Wash Hands Thoroughly decon2->decon3 spill->handle2 emergency Follow Emergency Procedures spill->emergency Yes emergency->decon1

Caption: Workflow for the safe handling of 3-(2,5-Cyclohexadienyl)-L-alanine.

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